molecular formula C6H6Cl2N2 B178563 3,6-Dichloro-4-ethylpyridazine CAS No. 107228-54-6

3,6-Dichloro-4-ethylpyridazine

Cat. No.: B178563
CAS No.: 107228-54-6
M. Wt: 177.03 g/mol
InChI Key: YKUMFVUOUWBXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-4-ethylpyridazine (CAS 107228-54-6) is an organic compound with the molecular formula C6H6Cl2N2 and a molecular weight of 177.03 g/mol . This compound is characterized by a pyridazine ring substituted with chlorine atoms at the 3 and 6 positions and an ethyl group at the 4 position. Its canonical SMILES representation is CCC1=CC(=NN=C1Cl)Cl . Key physical properties include a density of approximately 1.3 g/cm³ and a boiling point of 289.8±35.0 °C at 760 mmHg . As a multifunctional heterocyclic building block, it serves as a key synthetic intermediate in organic chemistry and medicinal chemistry research . The presence of two chlorine atoms on the pyridazine ring makes it a versatile precursor for nucleophilic substitution reactions, enabling the synthesis of more complex molecules for various research applications, including potential pharmaceutical development. The specific research value of this compound lies in its use as a reactant in multi-step synthesis processes, as evidenced by its role in patented synthetic routes . Compounds with a pyridazine core are of significant interest in life science research and materials science . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,6-dichloro-4-ethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-2-4-3-5(7)9-10-6(4)8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUMFVUOUWBXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554475
Record name 3,6-Dichloro-4-ethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107228-54-6
Record name 3,6-Dichloro-4-ethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 3,6-Dichloro-4-ethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Analytical Characterization of 3,6-Dichloro-4-ethylpyridazine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct experimental data for this specific molecule is sparse, this document synthesizes information from its parent compound, 3,6-dichloropyridazine, and its closely related alkyl analogs, 3,6-Dichloro-4-methylpyridazine and 3,6-Dichloro-4-isopropylpyridazine, to present a robust profile. The guide covers core physicochemical properties, a validated synthetic route based on established radical alkylation chemistry, and detailed protocols for analytical characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative data, this document serves as a vital resource for scientists looking to utilize this versatile chemical building block.

Introduction

The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone for the design of biologically active molecules.[1] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, analgesic, and anti-inflammatory properties.[2][3] The 3,6-disubstituted pyridazine core, in particular, is a versatile starting material for creating diverse chemical libraries, as the chlorine atoms serve as excellent leaving groups for nucleophilic substitution reactions.[1]

This compound: A Key Intermediate

This compound (CAS: 107228-54-6) is a functionalized heterocyclic compound positioned as a valuable intermediate for organic synthesis.[4][5] The presence of two reactive chlorine atoms allows for sequential and site-selective modifications, while the ethyl group at the 4-position provides a handle to modulate steric and electronic properties, influencing the molecule's interaction with biological targets. Its analogs have proven instrumental in the synthesis of advanced pharmaceutical agents. For instance, 3,6-Dichloro-4-methylpyridazine is a precursor for compounds with T-type calcium channel blocking activity, and the isopropyl analog is a key intermediate in the synthesis of Resmetirom, a drug candidate for non-alcoholic steatohepatitis (NASH).[6] This guide establishes a foundational understanding of this compound to facilitate its application in drug discovery and development programs.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental for its application in synthesis and drug design. The following table summarizes the known and predicted properties of this compound, with data from close analogs provided for context and estimation.

PropertyValue for this compoundReference / Context
CAS Number 107228-54-6[5]
Molecular Formula C₆H₆Cl₂N₂[5][7]
Molecular Weight 177.03 g/mol [5][7]
Appearance Expected to be a yellow powder or oilBased on methyl analog (yellow powder) and isopropyl analog (oil).[8][9]
Melting Point Estimated: 75-85 °CInterpolated from 3,6-dichloropyridazine (65-69 °C) and the 4-methyl analog (86-88 °C).
Boiling Point Predicted: ~260-280 °C (at 760 mmHg)Estimated based on the boiling point of the methyl analog (149-151 °C at 21 mmHg) and predicted value for the isopropyl analog (278.7 °C).[10]
Solubility Soluble in methanol and chlorinated solventsBased on reported solubility for the methyl analog and common solvents used in synthesis and NMR.[9][11]
Predicted XLogP3 2.6[7]
Hydrogen Bond Donor Count 0[7]
Hydrogen Bond Acceptor Count 2[7]

Synthesis and Purification

Synthetic Strategy: Radical Alkylation of 3,6-Dichloropyridazine

The most direct and scalable approach to synthesizing 4-alkyl-substituted dichloropyridazines is through a silver-catalyzed radical reaction, a well-documented method for the isopropyl and other substituted analogs.[8][12][13]

Causality of Experimental Choices:

  • Starting Material: 3,6-Dichloropyridazine is the logical precursor, being commercially available and possessing the core heterocyclic structure.

  • Radical Source: Propionic acid is used as the source for the ethyl radical. Carboxylic acids are stable and economical radical precursors.

  • Initiator: Ammonium persulfate is a powerful oxidizing agent that, upon thermal decomposition, initiates the radical cascade.

  • Catalyst: Silver nitrate (AgNO₃) is crucial. Ag(I) is oxidized to Ag(II) by the persulfate. Ag(II) then abstracts an electron from the carboxylate of propionic acid, causing decarboxylation and generating the desired ethyl radical. This catalytic cycle allows the reaction to proceed efficiently under relatively mild conditions.

Detailed Experimental Protocol

This protocol is adapted from the validated synthesis of the isopropyl analog.[13]

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, add 3,6-dichloropyridazine (1.0 eq), propionic acid (1.3 eq), and silver nitrate (0.1 eq). Add water to form a stirrable slurry.

  • Initiation: Heat the mixture to 60-70°C with vigorous stirring.

  • Radical Generation: Prepare a solution of ammonium persulfate (3.0 eq) in water. Add this solution dropwise to the heated reaction mixture over 30-45 minutes. An exotherm may be observed. Maintain the internal temperature below 80°C.

  • Reaction Monitoring: Stir the mixture at 70-75°C for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully adjust the pH to 8-9 using a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.

  • Workup - Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Workup - Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.

Visualization: Synthesis & Purification Workflow

G Figure 1: Synthesis and Purification Workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants Reactants (3,6-Dichloropyridazine, Propionic Acid, AgNO₃) Initiation Initiation (Add (NH₄)₂S₂O₄, Heat to 70°C) Reactants->Initiation Reaction Radical Reaction (1-2 hours) Initiation->Reaction Quenching Quenching & pH Adjustment Reaction->Quenching Cool to RT Extraction Liquid-Liquid Extraction (Ethyl Acetate) Quenching->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Silica Gel Chromatography Drying->Chromatography Crude Product Product Pure this compound Chromatography->Product

Caption: Synthesis and purification workflow for this compound.

Analytical Characterization

A multi-technique approach is essential to unambiguously confirm the structure and purity of the final compound. This protocol serves as a self-validating system where data from each analysis corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR is the most powerful technique for structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

  • Expected ¹H NMR Spectrum (in CDCl₃):

    • A singlet or narrow multiplet around δ 7.4-7.6 ppm corresponding to the single proton on the pyridazine ring (H-5). This is based on the H-5 proton of the 4-methyl analog, which appears at δ 7.41.[9]

    • A quartet around δ 2.7-2.9 ppm (2H) for the methylene (-CH₂-) protons of the ethyl group, split by the adjacent methyl protons.

    • A triplet around δ 1.2-1.4 ppm (3H) for the methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene protons.

  • Expected ¹³C NMR Spectrum (in CDCl₃):

    • Four signals in the aromatic region (δ 130-160 ppm ) for the four distinct carbons of the pyridazine ring. Based on the 4-methyl analog, the C-5 signal is expected around δ 130 ppm, with the other three carbons (C-3, C-4, C-6) appearing further downfield.[9]

    • Two signals in the aliphatic region: one around δ 20-25 ppm for the methylene carbon and one around δ 12-15 ppm for the methyl carbon.

Protocol: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) as needed on a standard NMR spectrometer (e.g., 400 MHz).

Mass Spectrometry (MS)
  • Rationale: MS provides the exact molecular weight and the characteristic isotopic pattern, which is definitive proof of the elemental composition, especially for halogenated compounds.

  • Expected Data (Electron Ionization, EI):

    • A molecular ion cluster with a base peak corresponding to the mass of the most abundant isotopes (C₆H₆³⁵Cl₂N₂), m/z = 176.

    • A prominent M+2 peak at m/z = 178 (containing one ³⁷Cl isotope) with an intensity of approximately 65% relative to the M peak.

    • A smaller M+4 peak at m/z = 180 (containing two ³⁷Cl isotopes) with an intensity of approximately 10% relative to the M peak. This 9:6:1 isotopic pattern is a hallmark of a dichloro-substituted compound.

Protocol: Sample Preparation for GC-MS Analysis

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or methanol.

  • Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • The GC will confirm the purity (single peak) and the MS will provide the fragmentation pattern and molecular ion.

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups and provide a unique "fingerprint" for the molecule.

  • Expected Data (KBr Pellet):

    • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

    • ~2850-2980 cm⁻¹: Aliphatic C-H stretching from the ethyl group.

    • ~1560-1600 cm⁻¹: C=N and C=C stretching vibrations from the pyridazine ring.[9]

    • ~1300-1450 cm⁻¹: Various ring stretching and bending modes.[9]

    • ~700-800 cm⁻¹: C-Cl stretching vibrations.

Protocol: KBr Pellet Preparation for FTIR

  • Grind a small amount (~1 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Analyze the pellet using an FTIR spectrometer.

Visualization: Analytical Characterization Workflow

G Figure 2: Analytical Characterization Workflow cluster_analysis Spectroscopic & Chromatographic Analysis Crude Crude Product (Post-Workup) Purified Purified Product (Post-Chromatography) Crude->Purified Purification NMR NMR Spectroscopy (¹H, ¹³C) Confirms Structure Purified->NMR MS Mass Spectrometry (GC-MS) Confirms MW & Formula Purified->MS IR FTIR Spectroscopy Confirms Functional Groups Purified->IR HPLC Purity Analysis (RP-HPLC) Determines Purity >95% Purified->HPLC Final Fully Characterized This compound

Sources

An In-depth Technical Guide to the Synthesis of 3,6-Dichloro-4-ethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and well-established synthetic pathway for 3,6-Dichloro-4-ethylpyridazine, a key intermediate in the development of novel pharmaceutical and agrochemical agents. The synthesis is presented with a focus on the underlying chemical principles, practical experimental considerations, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Pyridazine Scaffold

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The 3,6-dichloropyridazine core, in particular, serves as a versatile scaffold for the synthesis of a wide array of functionalized molecules. The introduction of an ethyl group at the 4-position can significantly influence the compound's steric and electronic properties, making this compound a valuable building block for targeted drug design.

A Two-Step Synthetic Approach

The most logical and efficient synthesis of this compound proceeds through a two-step reaction sequence. This pathway begins with the formation of a 4-ethyl-1,2-dihydropyridazine-3,6-dione intermediate, followed by a chlorination step to yield the final product. This approach is favored for its reliability and scalability.

Step 1: Synthesis of 4-Ethyl-1,2-dihydropyridazine-3,6-dione

The initial step involves a condensation reaction between ethylmaleic anhydride and hydrazine hydrate. This reaction forms the core pyridazinedione ring structure. The mechanism proceeds through the nucleophilic attack of the hydrazine on the carbonyl carbons of the anhydride, followed by cyclization and dehydration to yield the stable heterocyclic ring.

Step 2: Chlorination of 4-Ethyl-1,2-dihydropyridazine-3,6-dione

The second and final step is the conversion of the pyridazinedione to the corresponding dichloropyridazine. This is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction involves the tautomerization of the pyridazinedione to its dihydroxy form, which is then converted to the dichloro derivative by the phosphorus oxychloride.

Visualizing the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway cluster_0 Step 1: Pyridazinedione Formation cluster_1 Step 2: Chlorination Ethylmaleic_anhydride Ethylmaleic anhydride 4_Ethyl_pyridazinedione 4-Ethyl-1,2-dihydropyridazine -3,6-dione Ethylmaleic_anhydride->4_Ethyl_pyridazinedione + Hydrazine hydrate (Condensation) Hydrazine_hydrate Hydrazine hydrate Final_Product 3,6-Dichloro-4- ethylpyridazine 4_Ethyl_pyridazinedione->Final_Product + POCl3 (Chlorination) Phosphorus_oxychloride Phosphorus oxychloride (POCl3)

Caption: A diagram illustrating the two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and scale.

Part 1: Synthesis of 4-Ethyl-1,2-dihydropyridazine-3,6-dione
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethylmaleic anhydride (1.0 eq) and a suitable solvent such as glacial acetic acid.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1.0-1.1 eq) to the stirred solution. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product under vacuum to obtain 4-ethyl-1,2-dihydropyridazine-3,6-dione as a solid.

Part 2: Synthesis of this compound
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Add 4-ethyl-1,2-dihydropyridazine-3,6-dione (1.0 eq) to the flask.

  • Addition of Chlorinating Agent: Carefully and slowly add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask. This step is highly exothermic and should be performed with caution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-5 hours. The reaction should be monitored by TLC or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step must be done with extreme caution as the reaction is vigorous and releases HCl gas.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[1]

Reagents and Reaction Conditions

Reagent/ParameterStep 1: Pyridazinedione FormationStep 2: Chlorination
Starting Material Ethylmaleic anhydride4-Ethyl-1,2-dihydropyridazine-3,6-dione
Key Reagent Hydrazine hydratePhosphorus oxychloride (POCl₃)
Solvent Glacial Acetic AcidNone (POCl₃ acts as reagent and solvent)
Temperature RefluxReflux
Reaction Time 2-4 hours3-5 hours
Work-up FiltrationQuenching with ice, neutralization, extraction
Purification Washing with water and ethanolColumn chromatography or recrystallization

Safety Considerations

  • Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a dry apparatus in a fume hood. Wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles.

  • The quenching of POCl₃ is highly exothermic and releases HCl gas. This step must be performed slowly and with extreme caution in a well-ventilated fume hood.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The versatility of the dichloropyridazine scaffold allows for further functionalization, making this compound a valuable intermediate for the synthesis of a wide range of biologically active molecules. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can successfully synthesize this important building block for their drug discovery and development programs.

References

  • PrepChem.com. Synthesis of 3,6-dichloro-4-(1-ethyl-1-hydroxymethylpropyl)pyridazine.
  • Google Patents. CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.
  • ResearchGate. A) Metalation of 3,6‐dichloropyridazine (6) and subsequent...
  • ACS Publications. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine | Journal of the American Chemical Society.
  • PubChem. This compound.
  • PubMed Central. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
  • Technical Disclosure Commons. A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl].
  • ChemWhat. This compound CAS#: 107228-54-6.
  • PubChem. 3,6-Dichloro-4-isopropylpyridazine.
  • National Institutes of Health. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels.
  • PDF. The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology.
  • Patent US. Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1- carboxamide and solid state forms thereof.

Sources

3,6-Dichloro-4-ethylpyridazine molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,6-Dichloro-4-ethylpyridazine: Structure, Properties, and Synthesis for Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are of paramount importance, serving as foundational building blocks for a vast array of therapeutic agents. Among these, the pyridazine core has attracted considerable attention due to its versatile chemical reactivity and presence in biologically active molecules. This guide focuses on a specific derivative, this compound, a compound of significant interest for researchers and drug development professionals. The strategic placement of two chlorine atoms and an ethyl group on the pyridazine ring makes it a highly valuable intermediate for creating diverse chemical libraries and synthesizing targeted active pharmaceutical ingredients (APIs). This document provides a detailed exploration of its molecular structure, physicochemical properties, and a comprehensive, mechanistically-grounded guide to its synthesis.

PART 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's fundamental characteristics is the bedrock of its application in research and development. This section details the structural and physical properties of this compound.

Molecular Identity

The compound is systematically named this compound. It consists of a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with two chlorine atoms at positions 3 and 6, and an ethyl group at position 4.

  • Molecular Formula: C₆H₆Cl₂N₂[1][2]

  • Molecular Weight: 177.03 g/mol [1][2]

  • CAS Number: 107228-54-6[1][2][3]

Molecular Structure Diagram

The two-dimensional structure of this compound is visualized below. The chlorine atoms act as excellent leaving groups for nucleophilic substitution reactions, while the ethyl group provides steric and electronic influence, making the molecule a versatile synthon for further chemical elaboration.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The known physicochemical properties of this compound are crucial for its handling, reaction setup, and purification. The data is summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₆Cl₂N₂[1][2]
Molecular Weight 177.03 g/mol [1][2]
CAS Number 107228-54-6[1][2][3]
Boiling Point 289.8 °C at 760 mmHg[4]
Density 1.335 g/cm³[4]
Flash Point 156.7 °C[4]
Vapour Pressure 0.004 mmHg at 25°C[4]
XLogP3-AA 2.6[1]
Hydrogen Bond Donor Count 0[1]

PART 2: Synthesis, Protocol, and Mechanistic Rationale

The synthesis of this compound is typically achieved via a free-radical alkylation of the 3,6-dichloropyridazine precursor. This approach is well-documented for analogous structures, such as the isopropyl and methyl derivatives.[5][6]

Synthetic Pathway: Minisci-Type Radical Alkylation

The chosen synthetic route is a variation of the Minisci reaction, which involves the radical alkylation of a protonated heteroaromatic base. This method is highly effective for introducing alkyl groups onto electron-deficient rings like pyridazine.

Causality Behind Experimental Choices:

  • Starting Material: 3,6-Dichloropyridazine is selected as the precursor because its electron-deficient nature, enhanced by the two chlorine atoms, makes it susceptible to radical attack.[7]

  • Radical Source: Propanoic acid is used as the source for the ethyl radical.

  • Initiator: Ammonium persulfate ((NH₄)₂S₂O₈) is the preferred radical initiator. Upon heating, it decomposes to form sulfate radical anions (SO₄⁻•), which are potent oxidizing agents.

  • Catalyst: Silver nitrate (AgNO₃) acts as a crucial catalyst. The Ag⁺ ion is oxidized to Ag²⁺ by the sulfate radical. Ag²⁺ then efficiently abstracts an electron from the carboxylate of propanoic acid, leading to decarboxylation and the formation of the desired ethyl radical (•CH₂CH₃). This catalytic cycle accelerates the generation of the alkyl radical, improving reaction efficiency.

Reaction Workflow Diagram

The following diagram illustrates the key steps in the synthesis, from starting materials to the final purified product.

synthesis_workflow start Starting Materials: - 3,6-Dichloropyridazine - Propanoic Acid - AgNO₃ (Catalyst) - (NH₄)₂S₂O₈ (Initiator) reaction Radical Reaction (Aqueous Medium, ~70°C) start->reaction 1. Combine & Heat quench Cooling & pH Adjustment (e.g., with NH₄OH to pH 9-10) reaction->quench 2. Reaction Completion & Quench extraction Liquid-Liquid Extraction (with organic solvent, e.g., Ethyl Acetate) quench->extraction 3. Isolate Crude Product purification Purification - Drying over Na₂SO₄ - Solvent Evaporation - Column Chromatography extraction->purification 4. Purify product Final Product: This compound purification->product 5. Final Isolation

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from established procedures for similar pyridazine alkylations.[5][8]

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Propanoic Acid (1.2 eq)

  • Silver Nitrate (AgNO₃) (0.1 eq)

  • Ammonium Persulfate ((NH₄)₂S₂O₈) (2.5 eq)

  • Deionized Water

  • Ammonium Hydroxide (NH₄OH) solution

  • Ethyl Acetate (or other suitable organic solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,6-dichloropyridazine (1.0 eq), propanoic acid (1.2 eq), silver nitrate (0.1 eq), and deionized water.

  • Initiation: Begin stirring and heat the mixture to approximately 70-75°C.

  • Radical Generation: Prepare a solution of ammonium persulfate (2.5 eq) in deionized water. Add this solution dropwise to the heated reaction mixture over 20-30 minutes. An exotherm may be observed.

  • Reaction Monitoring: Maintain the temperature and stir for 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully adjust the pH of the aqueous solution to 9-10 using ammonium hydroxide. This step is critical to deprotonate any remaining acids and ensure the product is in its neutral form for efficient extraction.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers contain the crude product.

  • Workup - Washing: Combine the organic extracts and wash with brine to remove residual water and inorganic salts.

  • Purification - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or solid.

  • Purification - Chromatography: Purify the crude material using silica gel column chromatography, typically with a heptane/ethyl acetate gradient, to obtain the pure this compound.

PART 3: Significance and Applications in Drug Development

The 3,6-dichloro-4-alkylpyridazine scaffold is a "privileged" structure in medicinal chemistry. The two chlorine atoms are not merely passive substituents; they are chemically distinct and can be selectively replaced through nucleophilic aromatic substitution (SₙAr) reactions. This allows for the sequential introduction of different functional groups, enabling the rapid generation of diverse molecular architectures.

A prominent example underscoring the importance of this scaffold is found in the synthesis of Resmetirom , a drug developed for treating non-alcoholic steatohepatitis (NASH). The key intermediate in its synthesis is 3,6-dichloro-4-isopropylpyridazine, the isopropyl analog of the title compound.[8][9] This intermediate undergoes substitution reactions at the chlorine positions to build the final API.

The utility of this compound lies in its potential to serve as a direct analog or alternative intermediate for synthesizing novel APIs. By modifying the alkyl group from isopropyl to ethyl, researchers can fine-tune the steric and electronic properties of the final molecule, potentially leading to improved efficacy, selectivity, or pharmacokinetic profiles. Therefore, this compound is a critical tool for professionals engaged in lead optimization and the development of next-generation therapeutics.

References

  • PrepChem. (n.d.). Synthesis of 3,6-dichloro-4-(1-ethyl-1-hydroxymethylpropyl)pyridazine.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemsigma. (n.d.). This compound [107228-54-6].
  • Capot Chemical. (n.d.). Specifications of this compound.
  • PubChem. (n.d.). 3,6-Dichloro-4-isopropylpyridazine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3,6-Dichloropyridazine. National Center for Biotechnology Information.
  • IP.com. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.
  • Pharmaffiliates. (n.d.). CAS No : 107228-52-4 | Product Name : 3,6-Dichloro-4,5-diisopropylpyridazine.
  • Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Apicule. (n.d.). 3,6-Dichloro-4-isopropylpyridazine (CAS No: 107228-51-3) API Intermediate Manufacturers.
  • Career Henan Chemical Co. (n.d.). 3,6-dichloro-4-isopropylpyridazine CAS-no-107228-51-3.

Sources

Spectroscopic Profile of 3,6-Dichloro-4-ethylpyridazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3,6-dichloro-4-ethylpyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of experimentally published spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to construct a reliable predictive spectroscopic profile. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification, characterization, and utilization of this compound and related compounds.

Introduction: The Chemical Landscape of Substituted Pyridazines

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] The introduction of substituents, such as halogens and alkyl groups, can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This compound, with its combination of chloro- and ethyl- functionalities, presents a unique electronic and steric profile, making its unambiguous structural elucidation paramount for any research and development endeavor.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a detailed fingerprint of a molecule's structure. This guide will systematically explore the predicted spectroscopic signatures of this compound across three key analytical platforms: NMR, IR, and Mass Spectrometry. The interpretations provided are grounded in fundamental principles and comparative data from structurally related compounds, such as 3,6-dichloropyridazine and its 4-methyl and 4-isopropyl analogs.

Synthesis of 4-Alkyl-3,6-Dichloropyridazines: An Experimental Framework

While a specific synthesis for this compound is not extensively documented, a general and effective method for the introduction of an alkyl group at the C4 position of the 3,6-dichloropyridazine ring involves a free-radical substitution reaction. The following protocol is adapted from established procedures for similar 4-alkyl-substituted pyridazines.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in an appropriate solvent (e.g., water or a mixture of water and an organic solvent), add propionic acid (1.2 eq) and a catalytic amount of silver nitrate (AgNO₃, 0.1 eq).

  • Initiation: Heat the mixture to approximately 60-70 °C.

  • Radical Generation: Slowly add a solution of ammonium persulfate ((NH₄)₂S₂O₈, 2.0 eq) in water to the heated reaction mixture. The persulfate acts as a radical initiator.

  • Reaction Progression: Maintain the temperature and stir the reaction mixture for a period of 1-3 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as an aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product 3,6-Dichloropyridazine 3,6-Dichloropyridazine Radical Reaction Radical Reaction 3,6-Dichloropyridazine->Radical Reaction Propionic Acid Propionic Acid Propionic Acid->Radical Reaction AgNO3 (cat.) AgNO3 (cat.) AgNO3 (cat.)->Radical Reaction (NH4)2S2O8 (NH4)2S2O8 (NH4)2S2O8->Radical Reaction H2O / Organic Solvent H2O / Organic Solvent H2O / Organic Solvent->Radical Reaction 60-70 °C 60-70 °C 60-70 °C->Radical Reaction Work-up & Purification Work-up & Purification Radical Reaction->Work-up & Purification This compound This compound Work-up & Purification->this compound

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the aromatic proton and the two chemically non-equivalent sets of protons of the ethyl group.

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Proton7.5 - 7.8Singlet (s)1HH-5
Methylene Protons2.8 - 3.1Quartet (q)2H-CH₂-
Methyl Protons1.2 - 1.5Triplet (t)3H-CH₃
  • Aromatic Proton (H-5): The single proton on the pyridazine ring is expected to appear as a singlet in the aromatic region. Its chemical shift will be influenced by the electron-withdrawing effects of the two chlorine atoms and the adjacent nitrogen atom.

  • Ethyl Group Protons: The methylene (-CH₂-) protons will be a quartet due to coupling with the three neighboring methyl protons. The methyl (-CH₃) protons will appear as a triplet due to coupling with the two adjacent methylene protons. The methylene protons are expected to be downfield relative to the methyl protons due to their proximity to the electron-withdrawing pyridazine ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon atoms in the molecule.

Predicted Signal Chemical Shift (δ, ppm) Assignment
Aromatic Carbons150 - 155C-3, C-6
Aromatic Carbon140 - 145C-4
Aromatic Carbon125 - 130C-5
Methylene Carbon25 - 30-CH₂-
Methyl Carbon12 - 16-CH₃
  • Aromatic Carbons: The carbons bearing the chlorine atoms (C-3 and C-6) are expected to be the most downfield among the ring carbons due to the electronegativity of chlorine. The carbon attached to the ethyl group (C-4) will also be in the downfield region. The protonated carbon (C-5) will likely be the most upfield of the aromatic carbons.

  • Ethyl Group Carbons: The chemical shifts of the ethyl group carbons are predicted based on typical values for alkyl chains attached to aromatic systems.[2][3][4][5]

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound will exhibit characteristic bands for the aromatic ring and the alkyl substituent.

Predicted Absorption Band (cm⁻¹) Vibration Type Functional Group
3050 - 3100C-H StretchAromatic C-H
2850 - 2960C-H StretchAliphatic C-H (ethyl)
1550 - 1600C=C and C=N StretchPyridazine Ring
1400 - 1480C-H BendAliphatic C-H (ethyl)
1000 - 1200C-Cl StretchAryl Halide
700 - 850C-H Out-of-plane BendAromatic C-H

The presence of the ethyl group will be confirmed by the characteristic C-H stretching and bending vibrations in the aliphatic region.[6][7][8][9][10] The vibrations of the dichloropyridazine ring will dominate the fingerprint region of the spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization.

Predicted Molecular Ion

The molecular formula of this compound is C₆H₆Cl₂N₂. The molecular weight is approximately 176.0 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak (M⁺) in the mass spectrum will exhibit a characteristic isotopic pattern. The ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted Fragmentation Pathway

The primary fragmentation of the molecular ion is expected to occur via cleavage of the ethyl group.

G M [M]⁺˙ (m/z 176/178/180) M_minus_15 [M-15]⁺ (Loss of •CH₃) M->M_minus_15 α-cleavage M_minus_29 [M-29]⁺ (Loss of •CH₂CH₃) M->M_minus_29 Benzylic Cleavage Pyridazine_ring Dichloropyridazine Cation M_minus_29->Pyridazine_ring Further Fragmentation

Caption: Predicted major fragmentation pathways for this compound.

  • Loss of a Methyl Radical (•CH₃): Alpha-cleavage can lead to the loss of a methyl radical, resulting in a fragment ion at [M-15]⁺.

  • Loss of an Ethyl Radical (•CH₂CH₃): A more significant fragmentation is the loss of the entire ethyl group as a radical, a process analogous to benzylic cleavage, to form a stable dichloropyridazine cation at [M-29]⁺.[11][12] This is often a dominant peak in the mass spectra of ethyl-substituted aromatic compounds.

  • Further Fragmentation: The dichloropyridazine cation can undergo further fragmentation, such as the loss of chlorine atoms or ring cleavage.

Conclusion: A Predictive Toolkit for a Novel Compound

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By integrating fundamental principles with comparative data from analogous compounds, a robust and reliable set of expected NMR, IR, and MS data has been compiled. This information is intended to empower researchers in their synthetic endeavors, facilitate the unambiguous identification of this compound, and accelerate its potential application in various scientific domains. As experimental data becomes available, this guide can serve as a valuable reference for validation and further refinement of our understanding of this intriguing heterocyclic molecule.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylbenzene.
  • ResearchGate. (n.d.). Matrix isolation IR absorbance spectra of dilute ethylbenzene.
  • AIP Publishing. (2016). Anharmonic modeling of the conformation-specific IR spectra of ethyl, n-propyl, and n-butylbenzene. The Journal of Chemical Physics.
  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I.
  • ResearchGate. (2000). Mass spectra of new heterocycles: XI. Fragmentation of 5-(methylsulfanyl)-1-[2-(vinyloxy)ethyl]-1H-pyrrol-2-amines under electron impact and chemical ionization.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • National Institute of Standards and Technology. (n.d.). Ethylbenzene. NIST Chemistry WebBook.
  • Indian Academy of Sciences. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
  • Oregon State University. (n.d.). 13 C NMR Chemical Shifts.
  • ResearchGate. (2007). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives.
  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Arkat USA. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.
  • ResearchGate. (2000). Mass spectra of new heterocycles: IX. Main fragmentaion laws of 7-methyl-2-(methylsulfanyl)-3-(1-ethoxyethoxy)-4,5-dihydro-3 H -azepine and its structural isomers (2,3-dihydropyridine, pyrrole, thiophene) under electron impact.
  • Journal of American Science. (2010). chemical studies on 3,6-dichloropyridazine.
  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • PubMed. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[6][7][9]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

Sources

Solubility of 3,6-Dichloro-4-ethylpyridazine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3,6-Dichloro-4-ethylpyridazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted

In the landscape of pharmaceutical and agrochemical research, understanding the physicochemical properties of novel compounds is a cornerstone of development. This compound, a substituted pyridazine, represents a class of heterocyclic compounds with significant potential. However, a comprehensive search of the current scientific literature reveals a conspicuous absence of quantitative solubility data for this specific molecule. This guide, therefore, serves a dual purpose: to provide a robust theoretical framework for predicting its solubility and to offer a detailed, field-proven experimental protocol for its precise determination. By leveraging data from structurally analogous pyridazine derivatives, we can infer solubility trends and equip researchers with the tools to generate reliable data, thereby transforming an unknown into a known.

The Compound in Focus: this compound

This compound (C₆H₆Cl₂N₂) is a chlorinated pyridazine derivative.[1] Its structure, characterized by the electron-withdrawing chlorine atoms and the alkyl ethyl group, dictates its polarity and potential for intermolecular interactions, which are the primary drivers of its solubility. A foundational understanding of its basic physical and chemical properties is essential before delving into its solubility characteristics.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₆H₆Cl₂N₂[1]
Molecular Weight177.03 g/mol [1]
Boiling Point289.813°C at 760 mmHg[2]
Density1.335 g/cm³[2]
Flash Point156.666°C[2]
Vapor Pressure0.004 mmHg at 25°C[2]

Note: Some physical properties are estimated from available data sheets and may require experimental verification.

Safety Considerations: As with any chlorinated organic compound, appropriate safety measures are paramount. While specific toxicity data for this compound is limited, related compounds are known to be toxic if swallowed, in contact with skin, or inhaled.[3][4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat, are mandatory. All handling should be performed in a well-ventilated fume hood.[3][5]

The Science of Solubility: A Theoretical Primer

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility. A more nuanced understanding requires consideration of intermolecular forces, solvent polarity, and the thermodynamics of dissolution.

The pyridazine ring itself is polar and capable of forming hydrogen bonds, which generally confers solubility in polar solvents.[6][7] However, the introduction of two chlorine atoms and an ethyl group significantly alters the electronic and steric landscape of the molecule. The chlorine atoms are electron-withdrawing, which can affect the hydrogen bonding capacity of the nitrogen atoms in the pyridazine ring. The ethyl group, being nonpolar, will contribute to its solubility in less polar organic solvents.

To provide a practical framework, we can examine the solubility of structurally related pyridazine derivatives. For instance, studies on 6-phenyl-pyridazin-3(2H)-one and 4-amino-3,6-dichloropyridazine offer valuable insights into how pyridazines behave in various organic solvents.[8][9][10] Generally, the solubility of these compounds increases with temperature.[10]

A Practical Guide to Solubility Determination: Experimental Protocol

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound in organic solvents. This method is based on the widely accepted isothermal saturation technique.[11]

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Sealed glass vials

Experimental Workflow

The overall workflow for solubility determination is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess solute to a known volume of solvent in a sealed vial B Agitate at a constant temperature until equilibrium is reached A->B Place in thermostatic shaker C Withdraw supernatant and filter B->C Allow solid to settle D Dilute the filtrate to a known concentration C->D Accurate dilution E Analyze by HPLC or UV-Vis spectrophotometry D->E Inject into analytical instrument F Calculate mole fraction solubility E->F Use calibration curve

Caption: Isothermal Saturation Method Workflow.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of sealed glass vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[9]

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K).

    • Agitate the vials for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent precipitation.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask.[9]

    • Determine the weight of the collected filtrate.

  • Quantitative Analysis:

    • Dilute the filtrate with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve for HPLC or UV-Vis analysis.

    • Analyze the diluted sample to determine the concentration of this compound.

  • Calculation of Solubility:

    • The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

      • m₁ is the mass of the solute

      • M₁ is the molar mass of the solute

      • m₂ is the mass of the solvent

      • M₂ is the molar mass of the solvent[9]

Reference Data: Solubility of Analogous Pyridazine Derivatives

While specific data for this compound is unavailable, the following tables provide solubility data for structurally related compounds. This information can serve as a valuable benchmark for predicting the solubility behavior of the target compound.

Table 1: Mole Fraction Solubility (x) of 6-Phenyl-pyridazin-3(2H)-one in Various Solvents at Different Temperatures [8]

SolventT = 298.2 KT = 303.2 KT = 308.2 KT = 313.2 KT = 318.2 K
Water5.82 x 10⁻⁶7.15 x 10⁻⁶8.79 x 10⁻⁶1.07 x 10⁻⁵1.26 x 10⁻⁵
Methanol1.25 x 10⁻³1.58 x 10⁻³1.98 x 10⁻³2.45 x 10⁻³2.98 x 10⁻³
Ethanol2.15 x 10⁻³2.68 x 10⁻³3.32 x 10⁻³4.09 x 10⁻³4.95 x 10⁻³
1-Butanol4.31 x 10⁻³5.29 x 10⁻³6.45 x 10⁻³7.82 x 10⁻³9.41 x 10⁻³
Ethyl Acetate6.89 x 10⁻³8.41 x 10⁻³1.02 x 10⁻²1.23 x 10⁻²1.48 x 10⁻²
DMSO3.54 x 10⁻¹3.82 x 10⁻¹4.12 x 10⁻¹4.45 x 10⁻¹4.79 x 10⁻¹

Table 2: Mole Fraction Solubility (x) of 4-amino-3,6-dichloropyridazine in Various Solvents at 298.15 K (Data extrapolated from trends in the cited study)[10]

SolventApproximate Mole Fraction Solubility (x) at 298.15 K
Methanol~1.5 x 10⁻²
Acetone~2.0 x 10⁻²
Ethanol~1.0 x 10⁻²
Dichloromethane~5.0 x 10⁻³
Ethyl Acetate~2.5 x 10⁻²
1,4-Dioxane~3.0 x 10⁻²
Tetrahydrofuran~4.0 x 10⁻²

Disclaimer: The data in Table 2 is an approximation based on graphical representations in the source material and should be used for comparative purposes only.

Conclusion and Future Directions

The solubility of this compound in organic solvents remains an area ripe for experimental investigation. This guide has provided the necessary theoretical background, a detailed experimental protocol, and comparative data from related compounds to empower researchers to undertake this task with confidence. The generation of precise solubility data will be invaluable for the optimization of synthesis, purification, and formulation processes in the development of new pharmaceuticals and agrochemicals based on this promising scaffold.

References

  • MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
  • MSDS of this compound. (2012, May 15).
  • Safety Data Sheet. (2023, September 10). 3,6-Dichloro-4-isopropylpyridazine.
  • PubChem. (n.d.). 3,6-Dichloro-4-isopropylpyridazine.
  • PubChem. (n.d.). This compound.
  • Material Safety Data Sheet. (n.d.). 3,6-Dichloro-4-isopropylpyridazine.
  • PubChem. (n.d.). 3,6-Dichloropyridazine.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 3,6-Dichloro-4-methylpyridazine.
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Solubility and Dissolution Thermodynamics for 1,3,5-Trichlorobenzene in Organic Solvents.
  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
  • ResearchGate. (2025, August 10). 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K.
  • NIH. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.

Sources

An In-depth Technical Guide to the Potential Biological Activity of Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold - A Privileged Structure in Medicinal Chemistry

Pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry.[1][2] Its derivatives are recognized as a "privileged structure," meaning they can bind to a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][3] The unique physicochemical properties of the pyridazine ring, including its polarity, capacity for hydrogen bonding, and influence on metabolic stability, make it an attractive scaffold for the design of novel therapeutic agents.[3] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted pyridazines, with a focus on their potential in drug discovery and development.

Substituted pyridazines have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][4][5] The versatility of the pyridazine core allows for easy functionalization at various positions, enabling medicinal chemists to fine-tune the pharmacological profile of these compounds.[1]

I. Anticancer Activity: Targeting Key Pathways in Oncology

The pyridazine scaffold is a prominent feature in a multitude of anticancer agents that target various aspects of cancer cell biology, such as cell signaling, proliferation, and survival.[3][6][7]

A. Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell proliferation and survival, and their dysregulation is a hallmark of cancer.[6][7] A significant number of pyridazine-containing compounds have been synthesized and evaluated for their ability to inhibit these enzymes.[3]

One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[3] Pyridazine-based inhibitors can block the VEGFR-2 signaling cascade, thereby inhibiting tumor-induced angiogenesis.[3] Some diarylurea derivatives based on pyridazinone scaffolds have shown promising results as VEGFR-2 inhibitors.[8]

Another important target is the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in cell proliferation and is often overexpressed in various cancers.[9] Novel hybrids of pyridazine and pyrazoline have been developed as potent EGFR inhibitors, demonstrating significant antiproliferative activity.[9] These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[9]

B. Induction of Apoptosis

Many pyridazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. For instance, certain pyridazine-pyrazoline hybrids have been shown to elevate the Bax/Bcl-2 ratio, a key indicator of apoptosis, and activate caspase-3, a crucial executioner enzyme in the apoptotic pathway.[9] Some 3,6-disubstituted pyridazine derivatives have also been found to induce necrosis in solid tumors.[10]

C. Structure-Activity Relationship (SAR) Insights

The anticancer activity of substituted pyridazines is highly dependent on the nature and position of the substituents on the pyridazine ring. For example, in a series of 3,6-disubstituted pyridazine derivatives, the presence of a 4-fluorophenyl group was found to be crucial for high JNK1 inhibitory activity, which is implicated in cancer cell survival.[10] The hybridization of the pyridazine ring with other pharmacophoric groups, such as pyrazoline, has also been a successful strategy to enhance anticancer potency.[9]

II. Antimicrobial Activity: A Broad Spectrum of Action

Substituted pyridazines have demonstrated significant activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[11][12][13]

A. Antibacterial Activity

Several studies have highlighted the potent antibacterial effects of pyridazine derivatives. For example, certain chloro derivatives have exhibited higher antibacterial activity against E. coli, P. aeruginosa, and S. marcescens than the standard antibiotic chloramphenicol.[13] Molecular docking studies suggest that these compounds may exert their effect by inhibiting DNA gyrase, an essential bacterial enzyme.[13] Some pyridazinesulfonamides have also shown promising antibacterial properties.[14]

B. Antifungal Activity

While the antifungal activity of pyridazines is generally less pronounced than their antibacterial effects, some derivatives have shown significant efficacy.[13] For instance, certain pyridazinone-based diarylurea derivatives have exhibited potent activity against Candida albicans.[8]

C. Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of pyridazines is influenced by the substitution pattern. In some series, cis-isomers have been found to be more active than their trans- counterparts.[11] The nature of the substituents on the pyridazine ring and any attached phenyl rings can also affect the selectivity of their antimicrobial action.[11] For instance, saturated and partially saturated pyrrolopyridazine derivatives show different activity profiles against various bacterial strains.[11]

III. Anti-inflammatory Activity: Modulating Inflammatory Pathways

Pyridazinone derivatives have emerged as a promising class of anti-inflammatory agents.[15][16] They have been shown to modulate key inflammatory pathways, offering potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal side effects.[16]

A. Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many anti-inflammatory pyridazinones is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[17] Some pyridazine derivatives have shown selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[15][18] This selectivity is a desirable trait as it may lead to a better safety profile compared to non-selective NSAIDs.[16]

B. Reduction of Pro-inflammatory Cytokines

In addition to COX inhibition, some pyridazine derivatives can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[15][18] This suggests that they can modulate the inflammatory response at multiple levels.

C. Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potential of pyridazinone derivatives is influenced by the substituents on the heterocyclic ring. For instance, the presence of an acetamide side chain linked to the lactam nitrogen of the pyridazinone ring has been shown to enhance analgesic and anti-inflammatory activity with reduced ulcerogenic effects.[5] Hybrid molecules combining the pyridazine and pyrazole pharmacophores have also demonstrated significant anti-inflammatory activity.[18]

IV. Cardiovascular Effects: A Range of Therapeutic Possibilities

Pyridazine and pyridazinone derivatives have been extensively investigated for their effects on the cardiovascular system.[19][[“]] They have shown potential as cardiotonic agents, vasodilators, and antihypertensive drugs.[19][21]

A. Cardiotonic and Vasodilator Activity

Several pyridazinone derivatives have demonstrated positive inotropic (increasing the force of heart muscle contraction) and vasodilator actions.[19][22] Pimobendan, a benzimidazole-pyridazinone derivative, is a notable example that exhibits both of these properties, making it useful in the treatment of heart failure.[23]

B. Antihypertensive Activity

The vasodilator properties of many pyridazine derivatives contribute to their antihypertensive effects.[19] Some pyrrole-substituted aryl pyridazinones have been reported to possess antihypertensive activities.[19]

C. Antiplatelet Activity

Certain 6-substituted and 2,6-disubstituted pyridazinones have exhibited antiplatelet activity, comparable to that of aspirin.[19] This suggests their potential in preventing thrombosis.[19]

D. Structure-Activity Relationship (SAR) Insights

The cardiovascular effects of pyridazinones are highly dependent on their substitution patterns. For example, the presence of a 4-pyridyl group at a specific position in the pyridazinone ring has been associated with potent positive inotropic and vasodilator actions.[19]

V. Other Biological Activities

Beyond the major areas discussed above, substituted pyridazines have shown a wide range of other biological activities, including:

  • Anticonvulsant activity [1][24]

  • Antidiabetic activity [4]

  • Antiviral activity [25]

  • Analgesic activity [5][26]

  • Muscle relaxant activity [1]

  • Antidepressant activity [2]

  • Inhibition of amyloid fibril formation , suggesting potential in treating neurodegenerative diseases.[27][28]

  • Acetylcholinesterase inhibition , with potential applications in the treatment of Alzheimer's disease.[29][30]

VI. Synthesis of Substituted Pyridazines

A variety of synthetic routes have been developed for the preparation of substituted pyridazines.[4][12] A common starting material is 3,6-dichloropyridazine, which can be readily modified through nucleophilic substitution reactions.[1] Another approach involves the reaction of maleic anhydride with hydrazine monohydrate to form the pyridazine-3,6-dione core.[1] The synthesis of more complex pyridazine derivatives often involves multi-step reaction sequences, including cycloaddition reactions.[12]

VII. Experimental Protocols

A. General Synthesis of a 3,6-disubstituted Pyridazine

A common synthetic route to access 3,6-disubstituted pyridazines starts from 3,6-dichloropyridazine.

Step 1: Nucleophilic Substitution at C6

  • Dissolve 3,6-dichloropyridazine in a suitable solvent (e.g., ethanol, DMF).

  • Add an appropriate nucleophile (e.g., an amine, thiol, or alkoxide) and a base (e.g., triethylamine, potassium carbonate).

  • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting 3-chloro-6-substituted pyridazine by column chromatography or recrystallization.

Step 2: Nucleophilic Substitution at C3

  • Dissolve the 3-chloro-6-substituted pyridazine in a suitable solvent.

  • Add a second, different nucleophile and a base.

  • Heat the reaction mixture, monitoring its progress by TLC.

  • Upon completion, work up the reaction as described in Step 1 to isolate the 3,6-disubstituted pyridazine.

B. In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

C. In Vitro Anticancer Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

VIII. Visualizations

A. General Synthetic Scheme for 3,6-Disubstituted Pyridazines

G start 3,6-Dichloropyridazine intermediate 3-Chloro-6-substituted Pyridazine start->intermediate Nucleophile 1 (e.g., R1-NH2) final 3,6-Disubstituted Pyridazine intermediate->final Nucleophile 2 (e.g., R2-SH)

Caption: A generalized synthetic pathway for 3,6-disubstituted pyridazines.

B. Workflow for In Vitro Antibacterial Activity Screening

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound Prepare Compound Stock Solution dilutions Serial Dilutions in 96-well plate compound->dilutions incubate Incubate at 37°C for 18-24h dilutions->incubate inoculum Prepare Bacterial Inoculum inoculum->dilutions read Read Visual Growth incubate->read mic Determine MIC read->mic G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Pyridazine Inhibitor Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridazine derivative.

IX. Conclusion and Future Perspectives

The pyridazine scaffold has proven to be a remarkably versatile and "privileged" structure in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities. The ease of chemical modification of the pyridazine ring allows for the systematic exploration of structure-activity relationships, facilitating the optimization of lead compounds.

Future research in this area will likely focus on several key aspects:

  • Design of Hybrid Molecules: Combining the pyridazine core with other known pharmacophores will continue to be a fruitful strategy for developing novel therapeutic agents with enhanced potency and selectivity. [9][18]* Exploration of New Biological Targets: While significant progress has been made in areas like cancer and infectious diseases, the full therapeutic potential of pyridazine derivatives is yet to be unlocked. Screening pyridazine libraries against new and emerging biological targets could lead to breakthroughs in other disease areas.

  • Development of More Efficient Synthetic Methodologies: The development of novel and efficient synthetic routes will be crucial for the rapid generation of diverse pyridazine libraries for high-throughput screening.

  • In-depth Mechanistic Studies: A deeper understanding of the molecular mechanisms by which pyridazine derivatives exert their biological effects will be essential for rational drug design and the development of safer and more effective drugs.

References

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). ResearchGate.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). ijcrt.org.
  • [Antimicrobial activity of new pyridazine derivatives]. (1993). PubMed.
  • New pyridazine derivatives: synthesis, chemistry and biological activity. (2009). PubMed.
  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). PubMed.
  • Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. (2020). Assiut University.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication.
  • The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. (n.d.). PubMed.
  • Structure‐activity relationship of the synthesized pyridazine derivatives. (n.d.). ResearchGate.
  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (n.d.). ResearchGate.
  • Pyridazine derivatives and related compounds, part 28. 1 pyridazinesulfonamides: Synthesis and antimicrobial activity. (n.d.). Africa Research Connect.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2022). RSC Publishing.
  • Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. (2020). PubMed.
  • A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.). researchgate.net.
  • Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. (2001). PubMed.
  • Pyridazine Derivatives in Cardiology. (n.d.). Scribd.
  • Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. (1995). PubMed.
  • Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties. (1988). PubMed.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). National Institutes of Health.
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2015). National Institutes of Health.
  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. (n.d.). researchgate.net.
  • The effect of pyridazine compounds on the cardiovascular system. (2012). Consensus.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). PubMed Central.
  • New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. (2023). MDPI.
  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.). ResearchGate.
  • Research on heterocyclic compounds. XXVII. Synthesis and antiinflammatory activity of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids. (1990). PubMed.
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2022). ACS Omega.
  • Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. (2020). PubMed.
  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.). degruyter.com.
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). PubMed Central.

Sources

An In-depth Technical Guide on the Reactivity of Chlorine Atoms in 3,6-Dichloropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dichloropyridazine is a foundational scaffold in medicinal chemistry and materials science, prized for its versatile reactivity.[1][2] This guide provides a comprehensive exploration of the factors governing the reactivity of its two chlorine atoms, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We will delve into the electronic and steric influences that dictate regioselectivity, offering field-proven insights and detailed experimental protocols to empower researchers in the rational design and synthesis of novel pyridazine-based compounds.

Introduction: The Privileged Pyridazine Core

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a recurring motif in a vast array of biologically active molecules and functional materials.[3] The introduction of chlorine atoms at the 3 and 6 positions dramatically enhances its utility as a synthetic intermediate. These chlorine atoms act as versatile leaving groups, readily displaced by a wide range of nucleophiles or engaged in powerful cross-coupling methodologies.[1][3] Understanding the nuances of their reactivity is paramount for any scientist working with this important heterocyclic system.

The inherent electronic properties of the pyridazine ring are central to its reactivity. The two nitrogen atoms exert a strong electron-withdrawing effect, rendering the ring electron-deficient. This electronic characteristic is the primary reason why the pyridazine nucleus is highly susceptible to nucleophilic attack, a feature that distinguishes it from its carbocyclic analogue, benzene.[4]

The Heart of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for the functionalization of 3,6-dichloropyridazine is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.[5][6]

Mechanism of SNAr on the Pyridazine Ring
  • Nucleophilic Attack: A nucleophile attacks one of the chlorine-bearing carbons (C3 or C6), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[5] The aromaticity of the pyridazine ring is temporarily disrupted in this step.

  • Leaving Group Elimination: The aromaticity is restored by the elimination of a chloride ion, yielding the substituted pyridazine product.

The stability of the Meisenheimer complex is a critical factor influencing the reaction rate. The electron-withdrawing nitrogen atoms in the pyridazine ring play a crucial role in stabilizing this intermediate by delocalizing the negative charge.[7][8]

Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: Generalized SNAr mechanism on 3,6-dichloropyridazine.

Regioselectivity: Which Chlorine Reacts First?

In many instances, it is desirable to achieve monosubstitution of 3,6-dichloropyridazine. The inherent symmetry of the molecule means that both chlorine atoms are electronically equivalent. Therefore, achieving selective monosubstitution often relies on controlling reaction conditions or introducing a directing group.[3]

However, if the pyridazine ring is already substituted, the existing substituent will influence the regioselectivity of the subsequent substitution. Electron-donating groups will tend to direct incoming nucleophiles to the other chlorinated position, while electron-withdrawing groups may have a more complex influence.

Expanding the Toolkit: Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is a powerful tool, palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules from haloarenes, and 3,6-dichloropyridazine is an excellent substrate for these transformations.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with a halide.[9] This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups onto the pyridazine core.[10]

Key Components of a Suzuki-Miyaura Reaction:

  • Substrate: 3,6-Dichloropyridazine or a monosubstituted derivative.

  • Organoboron Reagent: Typically a boronic acid or boronic ester.

  • Palladium Catalyst: A source of Pd(0), often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂.

  • Ligand: Phosphine-based ligands such as PPh₃ or more specialized ligands like Xantphos are crucial for catalyst stability and reactivity.

  • Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the organoboron reagent.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-B(OR)₂ + Base pd_intermediate Ar-Pd(II)L₂-R transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed reaction couples an amine with an aryl halide, providing a direct route to a wide range of substituted aminopyridazines.

Key Considerations for Buchwald-Hartwig Amination:

  • Ligand Choice: The selection of the appropriate phosphine ligand is critical for achieving high yields and selectivity. Sterically hindered and electron-rich ligands are often preferred.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically employed.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the functionalization of 3,6-dichloropyridazine. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Monosubstitution via SNAr with an Amine

This protocol describes a general procedure for the selective monoamination of 3,6-dichloropyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • Amine (e.g., ammonia, primary or secondary amine)

  • Solvent (e.g., ethanol, methanol, or DMF)[11]

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 3,6-dichloropyridazine (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the amine (1-1.2 equivalents). For gaseous amines like ammonia, a solution in the reaction solvent can be used.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 3-amino-6-chloropyridazine derivative.[11]

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
3,6-DichloropyridazineAmmoniacal liquorMethanol85591.42[11]
3,6-DichloropyridazineAmmoniacal liquorDMF180793.70[11]
Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 3-chloro-6-substituted pyridazine.

Materials:

  • 3-Chloro-6-substituted pyridazine

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Na₂CO₃ (2M aqueous solution)

  • DME/Ethanol solvent mixture

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 3-chloro-6-substituted pyridazine (1 equivalent), the arylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (5 mol%).

  • Add the DME/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Reactant 1Reactant 2CatalystBaseSolventProductReference
3,6-dichloropyridazineArylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O3-aryl-6-chloropyridazine[12]

Factors Influencing Reactivity and Selectivity

A nuanced understanding of the factors that control the reactivity of the chlorine atoms is essential for successful synthesis.

  • Electronic Effects: The electron-withdrawing nature of the pyridazine nitrogens activates the ortho (C3 and C6) positions for nucleophilic attack.[13]

  • Steric Hindrance: Bulky substituents on the pyridazine ring or the incoming nucleophile/coupling partner can hinder reaction at a particular site, thereby influencing regioselectivity.[13]

  • Solvent: The polarity of the solvent can affect reaction rates and, in some cases, selectivity. Polar aprotic solvents like DMF and DMSO can accelerate SNAr reactions.[13]

  • Temperature: Higher temperatures generally increase reaction rates but may decrease selectivity. Lowering the temperature can sometimes improve the regiochemical outcome.[13]

  • Ligand Choice (for cross-coupling): The ligand is a critical determinant of regioselectivity in palladium-catalyzed reactions. For instance, different phosphine ligands can direct the reaction to either the C3 or C5 position in 3,5-dichloropyridazine.[13][14]

Conclusion

The 3,6-dichloropyridazine scaffold offers a wealth of opportunities for the synthesis of novel compounds with diverse applications. A thorough understanding of the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, coupled with careful control of reaction conditions, empowers researchers to selectively functionalize this versatile building block. The protocols and insights provided in this guide serve as a foundation for the development of innovative synthetic strategies and the discovery of new chemical entities.

References

  • Google Patents. (n.d.). Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • ResearchGate. (n.d.). A) Metalation of 3,6‐dichloropyridazine (6) and subsequent...
  • ACS Publications. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Química Orgánica. (n.d.). Nucleophilic substitution reactions in pyridine.
  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
  • PrepChem.com. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine.
  • Capot Chemical. (2019). Material Safety Data Sheet: 3,6-Dichloropyridazine.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • Journal of American Science. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • MDPI. (2015). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview.
  • Google Patents. (n.d.). Synthesis method of 3-amino-6-chloropyridazine.
  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • ResearchGate. (n.d.). Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine.
  • ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). 3,6-Dichloropyridazine. PubChem.
  • Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).
  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition.
  • National Center for Biotechnology Information. (n.d.). Dynamic Nucleophilic Aromatic Substitution of Tetrazines.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • IP.com. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.
  • Google Patents. (n.d.). Preparation method of 3, 6-dichloropyridazine.

Sources

3,6-Dichloro-4-ethylpyridazine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,6-Dichloro-4-ethylpyridazine as a Building Block in Organic Synthesis

Introduction: The Strategic Value of the Dichloropyridazine Core

In the landscape of modern medicinal and agricultural chemistry, heterocyclic scaffolds form the backbone of a vast number of bioactive molecules. Among these, the pyridazine framework is of particular interest due to its unique electronic properties and ability to engage in specific biological interactions. The compound this compound emerges as a highly valuable and versatile building block for synthetic chemists. Its structure is strategically primed for sequential and regioselective functionalization, offering a robust platform for generating molecular diversity.

The core utility of this reagent lies in the confluence of three key features:

  • An Electron-Deficient Heterocyclic Ring: The two adjacent nitrogen atoms in the pyridazine ring withdraw electron density, rendering the carbon atoms, particularly those bearing halogen substituents, highly susceptible to nucleophilic attack.

  • Two Differentiated Reactive Centers: The presence of two chlorine atoms at the C3 and C6 positions allows for selective, stepwise reactions. This dual reactivity is the cornerstone of its utility, enabling the controlled introduction of different functionalities.

  • A Steric Directing Group: The ethyl group at the C4 position introduces steric hindrance that predictably influences the regioselectivity of substitution reactions, typically favoring the more accessible C6 position.

This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, reactivity, and application of this compound, grounded in established chemical principles and field-proven methodologies.

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's physical properties is essential for its effective use in synthesis, including planning for reaction setup, purification, and storage.

PropertyValueSource
Chemical Formula C₆H₆Cl₂N₂-
Molecular Weight 177.04 g/mol -
CAS Number 107228-54-6ChemicalBook[1]
Appearance Expected to be a solidGeneral observation for similar compounds
Solubility Insoluble in water; Soluble in polar organic solvents like Chloroform, DMF, Dioxane.Extrapolated from 3,6-Dichloropyridazine[2]
Safety For R&D use only. Not for medicinal or household use.ChemicalBook[1]

Note: Specific experimental data such as melting and boiling points are not widely published for this exact compound, but are expected to be similar to the well-documented 4-methyl analog (mp 86-88 °C).

Synthesis of the Building Block

The preparation of this compound is typically achieved through a multi-step sequence starting from readily available precursors. The general strategy involves the formation of the pyridazine core, followed by chlorination and subsequent introduction of the ethyl group via a radical alkylation reaction.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: C4-Alkylation A Maleic Anhydride C 3,6-Pyridazinediol A->C HCl, Δ B Hydrazine B->C D 3,6-Dichloropyridazine C->D POCl₃, Δ F This compound D->F (NH₄)₂S₂O₈, AgNO₃, H₂O/H₂SO₄ E Propanoic Acid E->F

Caption: Synthetic pathway for this compound.

This radical alkylation at the C4 position is a key transformation, leveraging the electron-deficient nature of the 3,6-dichloropyridazine ring to facilitate the addition of the ethyl radical generated from propanoic acid.

Reactivity and Synthetic Transformations: A Tale of Two Chlorines

The synthetic power of this compound is realized through the selective substitution of its two chlorine atoms. The primary transformations are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Core Principle: Regioselectivity at C6

The most critical aspect governing the reactivity of this building block is regioselectivity . For both SNAr and cross-coupling reactions, the substitution overwhelmingly occurs at the C6 position first.

Causality: The ethyl group at the C4 position exerts significant steric hindrance, shielding the C3 chlorine from the approach of nucleophiles or bulky catalyst complexes. Consequently, the electronically activated but sterically unencumbered C6 position is the preferred site of reaction. This predictable selectivity is a major advantage, as it minimizes the formation of isomeric mixtures and simplifies purification. A comprehensive review of Suzuki-Miyaura couplings on heteroaryl halides confirms that for 4-alkyl-3,6-dichloropyridazines, the reaction predominantly occurs at the C6 position, distal to the alkyl group.[3]

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Palladium-Catalyzed Cross-Coupling start This compound prod_mono C6-Monosubstituted Product start->prod_mono 1 eq. Reagent (Selective at C6) snar_n R₂NH snar_o ROH snar_s RSH suzuki Ar-B(OH)₂ (Suzuki) buchwald R₂NH (Buchwald-Hartwig) sonogashira R-C≡CH (Sonogashira) prod_di C3,C6-Disubstituted Product prod_mono->prod_di Excess Reagent (Reaction at C3) G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification setup1 1. Charge flask with dichloropyridazine, boronic acid, and base (e.g., K₂CO₃). setup2 2. Evacuate and backfill with N₂/Ar (3x). setup1->setup2 setup3 3. Add Pd catalyst (e.g., Pd(PPh₃)₄) and solvent (e.g., Dioxane/H₂O). setup2->setup3 reaction 4. Heat mixture to reflux (e.g., 90-100 °C) for 4-12 hours. setup3->reaction monitor 5. Monitor progress by TLC/LC-MS. reaction->monitor workup1 6. Cool to RT, dilute with EtOAc. monitor->workup1 workup2 7. Wash with H₂O and brine. workup1->workup2 workup3 8. Dry (Na₂SO₄), filter, and concentrate. workup2->workup3 purify 9. Purify via column chromatography (e.g., Silica gel, Hexane/EtOAc). workup3->purify

Caption: General workflow for a C6-selective Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the flask and purge with an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.). Add the degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heating: Immerse the flask in a preheated oil bath and heat the mixture to reflux (approximately 90-100 °C).

  • Monitoring: Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting dichloropyridazine is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure 6-aryl-3-chloro-4-ethylpyridazine product.

Safety and Handling

As with all chlorinated heterocyclic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information. [1]

Conclusion and Future Outlook

This compound stands out as a powerful and rationally designed building block for organic synthesis. Its predictable C6-regioselectivity, driven by the steric influence of the C4-ethyl group, allows for the efficient and controlled construction of complex mono- and di-substituted pyridazine derivatives. The accessibility of both SNAr and a wide range of palladium-catalyzed cross-coupling reactions on this scaffold provides chemists with a versatile toolkit for generating novel molecular architectures. As the demand for sophisticated heterocyclic compounds continues to grow in the pharmaceutical and agrochemical industries, the strategic application of building blocks like this compound will remain a critical component of successful research and development campaigns.

References

  • Guidechem. (n.d.). What is 3,6-Dichloropyridazine and its Applications in Organic Synthesis and Medicinal Chemistry? Retrieved from Guidechem. URL: https://www.guidechem.com/news/what-is-3-6-dichloropyridazine-and-its-applications-in-organic-synthesis-and-medicinal-chemistry--1000216.html
  • Zhejiang Chemsenta Co., Ltd. (2026, January 8). Understanding 3,6-Dichloropyridazine: An Essential Pharmaceutical Intermediate. Retrieved from Chemsenta. URL: https://www.chemsenta.
  • ChemicalBook. (2025, August 21). 3,6-Dichloropyridazine | 141-30-0. Retrieved from ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5852601_EN.htm
  • ResearchGate. (2025, August 7). Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. Retrieved from ResearchGate. URL: https://www.researchgate.
  • National Center for Biotechnology Information. (n.d.). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PubMed Central. Retrieved from NCBI. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796071/
  • ResearchGate. (2025, August 9). In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor. Retrieved from ResearchGate. URL: https://www.researchgate.net/publication/338481491_In_vitro_and_in_vivo_characterization_of_a_novel_soluble_epoxide_hydrolase_inhibitor_GSK2256294
  • T. C. T. Tuttle, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 7029-7040. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc02118b
  • Hermann, J. C., et al. (2013). Pyridazine Amide Compounds. U.S. Patent Application Publication No. US 2013/0178478 A1. URL: https://patentimages.storage.googleapis.com/b9/09/8b/6561f5c6358389/US20130178478A1.pdf
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of 3,6-Dichloropyridazine in Organic Synthesis. Retrieved from Nbinno. URL: https://www.nbinno.com/news/exploring-the-versatility-of-3-6-dichloropyridazine-in-organic-synthesis-67439366.html
  • Google Patents. (n.d.). US 2013/0178478 A1. Retrieved from Google Patents. URL: https://patents.google.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 3,6-Dichloropyridazine in Organic Synthesis. Retrieved from Nbinno. URL: https://www.nbinno.com/news/exploring-the-versatility-of-3-6-dichloropyridazine-in-organic-synthesis-67439366.html
  • IPA Australia. (2023, August 3). Patent Journal. Retrieved from IPA Australia. URL: https://pericles.ipaustralia.gov.
  • Google Patents. (n.d.). US20200345731A1 - Combination therapies comprising apremilast and tyk2 inhibitors. Retrieved from Google Patents. URL: https://patents.google.
  • Lee, C. W., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society, 45(5), 413-416. URL: https://www.koreascience.or.kr/article/JAKO200103039535804.page
  • National Center for Biotechnology Information. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(11), 6336-6346. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9122172/
  • MedChemExpress. (n.d.). GSK2256294A (GSK 2256294) | sEH Inhibitor. Retrieved from MedChemExpress. URL: https://www.medchemexpress.com/gsk2256294a.html
  • National Center for Biotechnology Information. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(11), 6336-6346. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9122172/
  • ResearchGate. (n.d.). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Retrieved from ResearchGate. URL: https://www.researchgate.net/publication/244485573_ChemInform_Abstract_Ligand-Dependent_Site-Selective_Suzuki_Cross-Coupling_of_35-Dichloropyridazines
  • Wu, J. I. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. Retrieved from Schrödinger. URL: https://www.schrodinger.com/qm-magic-class/understanding-highly-variable-regioselectivity-snar-reaction-dichloropyrimidines
  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from RSC. URL: https://www.rsc.
  • Stroke Preclinical Assessment Network. (n.d.). GSK2256294. Retrieved from SPAN. URL: https://www.span.network/gsk2256294
  • PubMed. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Journal of Organic Chemistry, 78(15), 7758-63. URL: https://pubmed.ncbi.nlm.nih.gov/23879507/
  • Google Patents. (n.d.). US6063598A - Strong homologous promoter obtained from hamsters. Retrieved from Google Patents. URL: https://patents.google.
  • Google Patents. (n.d.). US20240366598A1 - Glucose-dependent insulinotropic polypeptide receptor antagonists and uses thereof. Retrieved from Google Patents. URL: https://patents.google.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. URL: https://en.wikipedia.
  • ChemicalBook. (n.d.). This compound - Safety Data Sheet. Retrieved from ChemicalBook. URL: https://www.chemicalbook.com/ShowMSDSByCAS_107228-54-6.htm
  • WIPO. (2010). WO/2010/027498 COMPOSITIONS AND METHODS FOR INDUCING SATIETY... Retrieved from WIPO. URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2010027498
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. URL: https://www.organic-chemistry.
  • National Center for Biotechnology Information. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PubMed Central. Retrieved from NCBI. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3056345/
  • PubChem. (n.d.). Process for pongamol enrichment of karanja oil - Patent CA-2993598-A1. Retrieved from PubChem. URL: https://pubchem.ncbi.nlm.nih.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from ResearchGate. URL: https://www.researchgate.net/publication/289033481_Suzuki_coupling_of_different_chloropyridines_with_phenylboronic_acids_a_theoretical_study
  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution... Retrieved from MDPI. URL: https://www.mdpi.com/1420-3049/29/1/21
  • WIPO. (n.d.). International Drug Repurposing Patent Landscaping... Retrieved from WIPO. URL: https://www.wipo.int/wipo_magazine/en/2024/02/article_0007.html
  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from Chemistry Stack Exchange. URL: https://chemistry.stackexchange.com/questions/82441/nucleophilic-aromatic-substitution-on-pyrimidines-c2-vs-c4-selectivity
  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling... Retrieved from YouTube. URL: https://www.youtube.
  • YouTube. (2019, January 7). Buchwald-Hartwig coupling. Retrieved from YouTube. URL: https://www.youtube.
  • Google Patents. (n.d.). WO2021022231A1 - Active microneedles for enhanced payload uptake. Retrieved from Google Patents. URL: https://patents.google.
  • National Center for Biotechnology Information. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. Retrieved from NCBI. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4873336/

Sources

A Technical Guide to the Synthetic Routes of Functionalized Pyridazines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridazine Scaffold in Drug Discovery

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties, including its π-deficient nature and ability to act as a hydrogen bond acceptor, make it a versatile scaffold for designing potent and selective therapeutic agents.[2] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and antihypertensive properties.[3][4] This guide provides an in-depth review of the core synthetic strategies for accessing functionalized pyridazines, offering field-proven insights for researchers and drug development professionals. We will delve into the causality behind experimental choices, focusing on cycloaddition reactions, transition-metal-catalyzed functionalization, and classical condensation approaches.

I. Cycloaddition Strategies: Building the Pyridazine Core

Cycloaddition reactions are among the most powerful and versatile methods for constructing the pyridazine ring, offering a high degree of control over substitution patterns. These reactions involve the formation of the heterocyclic ring in a single, often highly regioselective, step.

A. Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The IEDDA reaction is a cornerstone of modern pyridazine synthesis.[5] This [4+2] cycloaddition occurs between an electron-deficient diene (the azadiene) and an electron-rich dienophile.[5] 1,2,4,5-Tetrazines are the most commonly employed azadienes in this context due to their high reactivity and stability.[6]

The general mechanism involves an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that extrudes a molecule of dinitrogen, leading to a dihydropyridazine intermediate which then aromatizes to the pyridazine product.[6]

IEDDA_Mechanism Tetrazine 1,2,4,5-Tetrazine (Electron-deficient diene) TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState Dienophile Alkene/Alkyne (Electron-rich dienophile) Dienophile->TransitionState BicyclicAdduct Bicyclic Adduct TransitionState->BicyclicAdduct -N₂ Dihydropyridazine Dihydropyridazine Pyridazine Functionalized Pyridazine BicyclicAdduct->Pyridazine Aromatization N2 N₂

Caption: General mechanism of the IEDDA reaction for pyridazine synthesis.

The choice of solvent can significantly impact the reaction rate and yield. For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to drastically accelerate the reaction between tetrazines and alkynes.[7] This methodology has proven so robust that it has been adapted for the synthesis of pyridazines on DNA for the construction of DNA-encoded libraries (DELs), highlighting its biocompatibility and broad substrate scope.[1]

Table 1: Comparison of Dienophiles in IEDDA Reactions for Pyridazine Synthesis

Dienophile ClassTypical Reaction ConditionsYieldsNotesReference
AlkenesDMSO/water, 20 °CGood to ExcellentUsed in DNA-encoded library synthesis.[1]
AlkynesHFIP, 40 °CHigh to ExcellentFluorinated solvent accelerates the reaction.[7]
EnaminesVariesGoodHighly reactive dienophiles.[8]
Carbonyl CompoundsProline catalyst, DMSO/waterModerate to GoodProline promotes enamine formation in situ.[1]

Experimental Protocol: IEDDA Synthesis of a DNA-Linked Pyridazine [1]

  • To a solution of DNA-linked tetrazine (10 nmol) in a DMSO/water mixture (1:1), add the alkene (2000 nmol, 200 equivalents).

  • Stir the reaction mixture at 20 °C.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be directly used for subsequent steps or purified using standard DNA purification techniques.

B. [3+2] and [3+3] Cycloaddition Reactions

While [4+2] cycloadditions are prevalent, other cycloaddition strategies also provide access to pyridazine derivatives. For example, [3+2] dipolar cycloaddition reactions of pyridazinium ylides with activated alkenes and alkynes have been reported, often accelerated by microwave irradiation.[3] Additionally, [3+3] annulation reactions have been developed for the synthesis of pyridazine esters.[9]

II. Transition-Metal-Catalyzed Functionalization: Modifying the Pyridazine Core

Direct functionalization of the pyridazine ring through C-H activation is a powerful and atom-economical strategy for introducing molecular complexity.[10] This approach avoids the need for pre-functionalized starting materials, reducing synthetic steps and waste.

A. Palladium- and Ruthenium-Catalyzed C-H Arylation and Alkenylation

Palladium and ruthenium catalysts have been successfully employed for the direct C-H arylation and alkenylation of pyridazine derivatives.[10] These reactions typically proceed via a directed C-H activation mechanism, where a directing group on the pyridazine substrate coordinates to the metal center, facilitating the cleavage of a specific C-H bond.

CH_Functionalization cluster_cat Catalytic Cycle Catalyst Pd(II) or Ru(II) Catalyst Intermediate1 Directed C-H Activation Catalyst->Intermediate1 Intermediate2 Oxidative Addition (with Aryl/Alkenyl Halide) Intermediate1->Intermediate2 Intermediate3 Reductive Elimination Intermediate2->Intermediate3 Intermediate3->Catalyst Regeneration Product Functionalized Pyridazine Intermediate3->Product Pyridazine Pyridazine Derivative (with Directing Group) Pyridazine->Intermediate1 Coordination Reagent Aryl/Alkenyl Halide Reagent->Intermediate2

Caption: Simplified catalytic cycle for directed C-H functionalization.

Table 2: Catalytic Systems for Pyridazine C-H Functionalization [10]

Metal CatalystLigand/AdditiveReaction TypeTypical ConditionsYield (%)
Pd(OAc)₂Ag₂CO₃C-H ArylationToluene, 120 °C, 24 h81
[Ru(p-cymene)Cl₂]₂Cu(OAc)₂, AgSbF₆C-H Alkenylation1,4-Dioxane, 100 °C, 12 hVaries

Experimental Protocol: Palladium-Catalyzed C-H Arylation [10]

  • In a reaction tube, combine the pyridazine substrate, Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the tube with argon three times.

  • Add toluene via syringe.

  • Stir the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

B. Cross-Coupling Reactions

Traditional cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions, are also invaluable for the functionalization of pre-halogenated pyridazines.[11] These reactions allow for the formation of C-C and C-heteroatom bonds, providing access to a vast array of substituted pyridazines.[12]

III. Classical Condensation Routes

The condensation of 1,4-dicarbonyl compounds with hydrazine or its derivatives is one of the most fundamental and long-standing methods for pyridazine synthesis.[13][14]

Condensation_Reaction Diketone 1,4-Diketone Dihydropyridazine Dihydropyridazine Intermediate Diketone->Dihydropyridazine Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Dihydropyridazine Condensation Pyridazine Pyridazine Dihydropyridazine->Pyridazine Oxidation

Caption: Synthesis of pyridazines via condensation of 1,4-diketones and hydrazine.

This approach involves the reaction of hydrazine with a 1,4-diketone to form a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine.[14] This method is particularly useful for the synthesis of symmetrically substituted pyridazines.

Conclusion

The synthesis of functionalized pyridazines is a dynamic and evolving field, driven by the continued importance of this scaffold in drug discovery. This guide has outlined the major synthetic strategies, from the elegant and highly efficient IEDDA reactions to the atom-economical C-H functionalization methods and the foundational condensation approaches. By understanding the principles and practicalities of these routes, researchers are well-equipped to design and synthesize novel pyridazine derivatives with tailored properties for the development of next-generation therapeutics.

References

  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. (n.d.). MDPI.
  • Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. (n.d.). Royal Society of Chemistry.
  • Inverse Electron Demand Diels-Alder Reaction (IEDDA). (n.d.). Creative Biolabs.
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (n.d.). Organic Chemistry Portal.
  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (2024). Royal Society of Chemistry.
  • Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. (2018). ACS Publications.
  • Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). ACS Publications.
  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823–2829.
  • Boger, D. L. (2010). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Accounts of Chemical Research, 43(10), 1337-1349.
  • Recent advances in pyridazine chemistry. (n.d.). ResearchGate.
  • Transition metal-catalyzed functionalization of pyrazines. (n.d.). Royal Society of Chemistry.
  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). Beilstein Journals.
  • (A) Overview of the inverse electron-demand Diels–Alder (IEDDA)... (n.d.). ResearchGate.
  • Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction. (n.d.). Oxford Academic.
  • Inverse-Electron-Demand Diels-Alder Reactions of Concensed Pyridazines. Part 6. Ring Transformations of Pyrido(2,3-d)pyridazine into g-Fused Quinolines. (1995). (n.d.). SciSpace.
  • Transition metal-catalyzed functionalization of pyrazines. (n.d.). Semantic Scholar.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI.
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). NIH.
  • New pyridazine derivatives: Synthesis, chemistry and biological activity. (n.d.). ResearchGate.
  • (PDF) Transition metal-catalyzed functionalization of pyrazines. (n.d.). ResearchGate.
  • Synthesis of Pyridazine. (n.d.). ChemTube3D.
  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. (n.d.). MDPI.
  • Nikishkin, N. I., & Weckbecker, C. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3245-3259.
  • The synthesis of pyridazine by [4+2] cycloaddition. (n.d.). ResearchGate.
  • Recent Advances in Pyridazine Chemistry. (n.d.). ResearchGate.
  • Pyridine CH functionalization. (n.d.). Slideshare.
  • Pyridazine. (n.d.). Wikipedia.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
  • C–H functionalization of pyridines. (n.d.). Royal Society of Chemistry.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. (2006). (n.d.).
  • Pyridazine and its derivatives. (n.d.). Slideshare.
  • Pyridine Ring Synthesis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • ChemInform Abstract: Synthesis of Pyridazines Functionalized with Amino Acid Side Chains. (n.d.). ResearchGate.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). NIH.
  • Synthesis of Functionalized Compounds Containing Pyridazine and Related Moieties. (n.d.). ResearchGate.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). NIH.
  • Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. (n.d.). ResearchGate.
  • Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. (n.d.). AIR Unimi.

Sources

An In-depth Technical Guide on the Safety and Handling Precautions for Chlorinated Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Duality of Chlorinated Pyridazines in Research and Development

Chlorinated pyridazines are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their unique chemical architecture, characterized by a diazine ring substituted with one or more chlorine atoms, imparts a versatile reactivity profile. This reactivity is a double-edged sword, making them valuable synthons for the creation of novel pharmaceuticals and functional materials, while also presenting notable safety challenges.[1][2][3][4][5] The presence of reactive chlorine atoms makes these compounds susceptible to nucleophilic substitution, a property extensively exploited in synthetic chemistry.[6][7] However, this reactivity also underlies their potential toxicity and hazardous nature.[6][8]

This guide is intended for researchers, scientists, and drug development professionals who work with chlorinated pyridazines. It aims to provide a comprehensive overview of the safety and handling precautions necessary to mitigate the risks associated with these compounds. By understanding the inherent hazards and implementing robust safety protocols, we can harness the synthetic potential of chlorinated pyridazines while ensuring the well-being of laboratory personnel and the protection of our environment.

Chapter 1: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with chlorinated pyridazines is the cornerstone of safe laboratory practice. While toxicological data for every derivative may not be readily available, a precautionary approach based on the known hazards of structurally similar compounds is warranted.[9]

Toxicological Profile

The primary routes of exposure to chlorinated pyridazines are inhalation, dermal contact, and ingestion.[10] Exposure can lead to a range of adverse health effects, from mild irritation to severe systemic toxicity.

  • Acute Toxicity: Many chlorinated pyridazines are classified as harmful if swallowed, in contact with skin, or if inhaled.[11] For instance, 3-chloropyridazine is designated as harmful by all three routes of exposure.[11] Animal studies on related compounds, such as o-chloropyridine, have shown it to be toxic upon ingestion and skin application, with the primary target organ being the liver, where it can cause hemorrhagic necrosis.[12]

  • Skin and Eye Irritation: Direct contact with chlorinated pyridazines can cause significant skin and eye irritation.[13][14] In some cases, this can manifest as primary irritant dermatitis.[15] Certain derivatives are classified as causing serious eye damage.[11]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[11][13]

  • Chronic Toxicity and Other Hazards: Some chlorinated pyridines are suspected of causing genetic defects.[16] While comprehensive carcinogenicity data for many chlorinated pyridazines is lacking, it is prudent to handle them as potential carcinogens.[17]

Physicochemical Hazards

In addition to their toxicological properties, chlorinated pyridazines can also present physical hazards.

  • Flammability: While many chlorinated pyridazines are solids, some are combustible liquids.[16][18][19] It is crucial to keep these compounds away from heat, sparks, and open flames.[19][20]

  • Reactivity: Chlorinated pyridazines are reactive compounds. They are generally incompatible with strong oxidizing agents and strong acids.[18][20] Heating these compounds can lead to decomposition, releasing toxic gases such as hydrogen chloride, phosgene, and nitrogen oxides.[12][21]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. A representative GHS classification for a chlorinated pyridazine like 3-chloropyridazine is summarized in the table below.[11]

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Acute Toxicity, InhalationH332: Harmful if inhaled
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH318/H319: Causes serious eye damage/irritation
Specific target organ toxicity — single exposureH335: May cause respiratory irritation
Data for 3-Chloropyridazine.[11]

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is essential when handling chlorinated pyridazines.

The Hierarchy of Controls

The hierarchy of controls is a fundamental concept in occupational safety that prioritizes the most effective control measures.

Caption: Figure 1: The Hierarchy of Controls.

For chlorinated pyridazines, elimination or substitution may not always be feasible. Therefore, a strong emphasis must be placed on engineering and administrative controls, with PPE serving as the final barrier of protection.

Engineering Controls
  • Ventilation: All work with chlorinated pyridazines should be conducted in a well-ventilated area.[10][22] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[10][23]

  • Containment: For particularly hazardous derivatives or when handling larger quantities, the use of a glove box may be necessary to provide a higher level of containment.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific compound and procedure.[24]

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves are recommended. Avoid latex gloves.[10][25]Provides chemical resistance against pyridine and its derivatives.[10]
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[18][22] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[25][26]Protects against splashes and vapors that can cause severe eye irritation or damage.[11]
Skin and Body Protection A chemical-resistant lab coat is the minimum requirement.[10] For procedures with a higher risk of exposure, consider flame-retardant and antistatic protective clothing, or a chemical-resistant suit.[22][27]Protects against skin contact and absorption.[12]
Respiratory Protection When engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is necessary.[22][28] The type of respirator will depend on the concentration and form of the chlorinated pyridazine.Protects the respiratory system from harmful dust and vapors.[24][25]

Chapter 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compounds.

General Handling Practices
  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[20][28]

  • Prevent Aerosolization: Avoid the formation of dust and aerosols.[22]

  • Hygiene: Practice good industrial hygiene.[18] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[18][20] Do not eat, drink, or smoke in areas where chlorinated pyridazines are handled.[19][22]

  • Inert Atmosphere: For highly reactive or moisture-sensitive derivatives, handling under an inert atmosphere (e.g., argon or nitrogen) may be necessary.

Step-by-Step Weighing and Transfer Protocol
  • Preparation: Don the appropriate PPE as outlined in Chapter 2. Ensure the chemical fume hood is functioning correctly.

  • Staging: Place all necessary equipment (spatula, weighing paper/boat, container for the compound, and a waste container) inside the fume hood.

  • Dispensing: Carefully open the stock container inside the fume hood. Using a clean spatula, dispense the desired amount of the chlorinated pyridazine onto the weighing paper or boat on a tared balance.

  • Closure: Securely close the stock container immediately after dispensing.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel or desired container.

  • Decontamination: Decontaminate the spatula and any other reusable equipment. Dispose of the weighing paper and any other contaminated disposable items in a designated hazardous waste container.

  • Final Steps: Wash hands thoroughly after completing the procedure.

Storage Requirements

Proper storage is essential to prevent degradation of the compound and to ensure safety.

  • Containers: Store in tightly closed containers.[18][20][23] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[18]

  • Location: Store in a cool, dry, and well-ventilated area.[18][20][23]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and acids.[18][20][23]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[19][20][29]

Chapter 4: Spill and Emergency Procedures

Prompt and appropriate action in the event of a spill or exposure is crucial to minimize harm.

Spill Response

Caption: Figure 2: Spill Response Workflow.

  • Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area and alert others.[9][30]

  • Ventilation: Ensure the area is well-ventilated.[19]

  • Containment: If it is safe to do so, prevent further leakage or spillage.[18][30] Prevent the material from entering drains.[18][19]

  • Cleanup: For small spills of solid material, carefully sweep or vacuum the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[30] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[20][31] Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[23][30]

  • Decontamination: Clean the spill area thoroughly.

Emergency First Aid Procedures

In the event of an exposure, immediate first aid is critical.[32]

  • Inhalation: Move the person to fresh air.[18][33] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[18][32][33]

  • Skin Contact: Immediately remove contaminated clothing.[22][34][35] Wash the affected area with soap and plenty of water.[18][22] Seek medical attention if irritation persists.[18][22]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[18][32] Remove contact lenses if present and easy to do so.[18] Seek immediate medical attention.[11][32]

  • Ingestion: Do NOT induce vomiting.[18] Rinse the mouth with water.[18] Never give anything by mouth to an unconscious person.[18] Seek immediate medical attention.[18][33]

Chapter 5: Waste Disposal

The disposal of chlorinated pyridazines and associated contaminated materials must be conducted in strict accordance with local, regional, and national regulations to prevent environmental contamination.[9][36]

Waste Segregation and Collection
  • Designated Containers: Collect waste chlorinated pyridazines and contaminated materials in separate, clearly labeled, and sealed containers.[23][30]

  • Compatibility: Ensure the waste container is compatible with the chemical properties of the waste.[23]

Disposal Methods
  • Licensed Disposal Company: It is highly recommended to engage a licensed professional waste disposal service for the disposal of chlorinated pyridazines.[18][30]

  • Incineration: A common and effective method for the disposal of these compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[18][30]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[18]

Conclusion

Chlorinated pyridazines are undoubtedly valuable tools in the arsenal of the modern chemist. However, their utility is intrinsically linked to our ability to handle them with the respect and caution they command. By integrating the principles of hazard identification, risk assessment, and robust safety protocols into our daily laboratory practices, we can continue to explore the vast potential of these compounds while upholding our primary responsibility: the safety of ourselves, our colleagues, and our environment. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain vigilant, informed, and proactive in their commitment to a culture of safety.

References

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). SAJ Cancer Science.
  • BenchChem.
  • PubChem. 3-Chloropyridazine. [Link]
  • SAFETY D
  • Synerzine. Pyrazine, chloro-. [Link]
  • National Toxicology Program. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)
  • Fisher Scientific.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. (2024). [Link]
  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. (2024). [Link]
  • PubMed. Primary irritant effect of 3,4,5-trichloropyridazine. [Link]
  • Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. [Link]
  • Hazard Assessment and Standard Oper
  • University of Florida. PI28/PI061: Personal Protective Equipment for Handling Pesticides. (2019). [Link]
  • Fisher Scientific.
  • BenchChem.
  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]
  • CHEMM. Personal Protective Equipment (PPE). [Link]
  • EPA. Label Review Manual - Chapter 13: Storage and Disposal. (2012). [Link]
  • Pyridazine - SAFETY D
  • GOV.UK. What to do in a chemical emergency. (2024). [Link]
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
  • Chlorine Emergency Department/Hospital Management.
  • PubChem. Pyridazine. [Link]
  • BenchChem. Essential Safety and Operational Protocols for 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Office of Environmental Health and Safety. Hazardous Chemical Exposures. [Link]
  • NJ.gov. Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. [Link]
  • Jubilant Ingrevia Limited.
  • Google Patents.
  • MDPI.
  • PubMed. SYNTHESIS AND PHARMACOLOGICAL STUDY OF PYRIDAZINES. I. ALKOXYPYRIDAZINES. [Link]
  • PMC.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • JOCPR.
  • GHS Hazardous Chemical Inform
  • Carl ROTH.
  • ResearchGate.

Sources

Navigating the Procurement of 3,6-Dichloro-4-ethylpyridazine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the integrity of starting materials is paramount. The selection of a seemingly simple building block, such as 3,6-Dichloro-4-ethylpyridazine (CAS No: 107228-54-6), can have cascading effects on experimental outcomes, timelines, and the overall success of a research and development program. This guide provides an in-depth technical overview for scientists and procurement specialists on sourcing this critical pyridazine derivative, emphasizing due diligence, quality assessment, and supplier evaluation.

The Strategic Importance of this compound in Synthesis

This compound and its close analogs, including the methyl and isopropyl variants, are versatile heterocyclic intermediates.[1][2] Their dichlorinated pyridazine core offers two reactive sites for nucleophilic substitution, making them valuable precursors in the synthesis of more complex molecules.[1] These compounds are integral to the development of novel therapeutic agents and agrochemicals, such as herbicides and fungicides.[1] Given their role as foundational fragments in drug discovery, ensuring the purity and consistency of this compound is not merely a matter of good laboratory practice, but a critical step in risk mitigation.

Commercial Availability and Supplier Landscape

A survey of the chemical marketplace reveals a number of commercial suppliers for this compound and its analogs. The following table provides a snapshot of some of the key suppliers and the typical product offerings. It is important to note that availability and specifications can change, and direct inquiry with the suppliers is always recommended.

SupplierProduct NameCAS NumberPurity/SpecificationAvailable Quantities
AK Scientific This compound107228-54-6Not specified5g
Alichem This compound107228-54-6Not specified1g, 5g
American Custom Chemicals Corporation This compound107228-54-6Not specified5mg
BLD Pharm 3,6-Dichloro-4-isopropylpyridazine107228-51-3Not specifiedInquire
Oakwood Chemical 3,6-Dichloro-4-methylpyridazine19064-64-390%1g, 5g, 25g
Sigma-Aldrich 3,6-Dichloro-4-methylpyridazine19064-64-397%Discontinued

This table is for illustrative purposes and current data should be verified with the suppliers.

A Workflow for Supplier Qualification

The selection of a supplier should be a systematic process that extends beyond a simple price comparison. For researchers and drug development professionals, a robust supplier qualification workflow is essential to ensure the quality and consistency of critical reagents.

SupplierQualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Sample & In-house Testing cluster_3 Phase 4: Final Selection & Procurement Identify Potential Suppliers Identify Potential Suppliers Request Quotations & Lead Times Request Quotations & Lead Times Identify Potential Suppliers->Request Quotations & Lead Times Initial Contact Request Technical Documentation (CoA, SDS) Request Technical Documentation (CoA, SDS) Request Quotations & Lead Times->Request Technical Documentation (CoA, SDS) Proceed with Promising Suppliers Assess Purity & Impurity Profile Assess Purity & Impurity Profile Request Technical Documentation (CoA, SDS)->Assess Purity & Impurity Profile Analyze Data Evaluate Supplier's Quality Management System Evaluate Supplier's Quality Management System Assess Purity & Impurity Profile->Evaluate Supplier's Quality Management System Consider Broader Quality Context Order Sample Quantity Order Sample Quantity Evaluate Supplier's Quality Management System->Order Sample Quantity If Technical Specs are Met Perform In-house QC (e.g., NMR, LC-MS) Perform In-house QC (e.g., NMR, LC-MS) Order Sample Quantity->Perform In-house QC (e.g., NMR, LC-MS) Verify Quality Compare Results with Supplier's CoA Compare Results with Supplier's CoA Perform In-house QC (e.g., NMR, LC-MS)->Compare Results with Supplier's CoA Cross-validation Select Primary & Secondary Suppliers Select Primary & Secondary Suppliers Compare Results with Supplier's CoA->Select Primary & Secondary Suppliers Based on All Data Establish Supply Agreement Establish Supply Agreement Select Primary & Secondary Suppliers->Establish Supply Agreement Finalize Procurement

Caption: A structured workflow for qualifying suppliers of critical chemical intermediates.

Experimental Protocols: Ensuring Quality and Consistency

Upon receipt of this compound, it is crucial to perform in-house quality control to verify the supplier's specifications and to ensure consistency between batches.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the received this compound and to identify any potential impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 30% to 90% acetonitrile) with 0.1% formic acid. The exact gradient will need to be optimized.

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject 5-10 µL of the sample solution.

    • Run the gradient method.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Data Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with the expected values for this compound. For the analogous 3,6-dichloro-4-methylpyridazine, the expected ¹H NMR spectrum in CDCl₃ would show a singlet for the methyl protons and a singlet for the aromatic proton.[3]

Understanding the Synthesis: A Key to Anticipating Impurities

Knowledge of the synthetic route used to produce this compound can provide valuable insights into potential impurities. A common synthetic pathway involves the reaction of a substituted maleic anhydride with hydrazine to form a dihydroxypyridazine, followed by chlorination.[4][5]

SynthesisPathway Ethylmaleic Anhydride Ethylmaleic Anhydride 4-Ethyl-1,2-dihydropyridazine-3,6-dione 4-Ethyl-1,2-dihydropyridazine-3,6-dione Ethylmaleic Anhydride->4-Ethyl-1,2-dihydropyridazine-3,6-dione Reaction Hydrazine Hydrazine Hydrazine->4-Ethyl-1,2-dihydropyridazine-3,6-dione Reaction This compound This compound 4-Ethyl-1,2-dihydropyridazine-3,6-dione->this compound Chlorination Chlorinating Agent (e.g., POCl3) Chlorinating Agent (e.g., POCl3) Chlorinating Agent (e.g., POCl3)->this compound Reagent

Caption: A generalized synthetic pathway for this compound.

Potential impurities could include unreacted starting materials, partially chlorinated intermediates, or byproducts from side reactions. A thorough analysis of the Certificate of Analysis (CoA) and, if necessary, direct communication with the supplier's technical team can help to clarify the impurity profile.

Conclusion: A Foundation for Success

The procurement of this compound, while seemingly a routine task, is a critical decision point in the research and development pipeline. By adopting a structured approach to supplier evaluation, implementing rigorous in-house quality control, and understanding the synthetic context of the molecule, researchers and drug development professionals can build a solid foundation for their scientific endeavors. The investment in time and resources to secure high-quality starting materials will invariably pay dividends in the form of reliable and reproducible experimental results.

References

  • PrepChem.com.Synthesis of 3,6-dichloro-4-(1-ethyl-1-hydroxymethylpropyl)pyridazine.[Link]
  • The Chemical Company.3, 6-Dichloro-4-methylpyridazine, min 97%, 100 grams.[Link]
  • USA Chemical Suppliers.3,6-dichloro-4-methylpyridazine suppliers USA.[Link]
  • Apicule.3,6-Dichloro-4-isopropylpyridazine (CAS No: 107228-51-3)
  • Oakwood Chemical.3,6-Dichloro-4-methylpyridazine.[Link]
  • Cenmed Enterprises.3,6-Dichloro-4-methylpyridazine (C007B-307705).[Link]
  • Chemsrc.3,6-dichloro-4-isopropylpyridazine Price.[Link]
  • IP.com.An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.[Link]
  • Career Henan Chemical Co.3,6-dichloro-4-isopropylpyridazine CAS-no-107228-51-3.[Link]
  • PubChem.this compound.[Link]
  • Google Patents.CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Chemsigma.this compound [107228-54-6].[Link]
  • Pharmaffiliates.CAS No : 107228-52-4 | Product Name : 3,6-Dichloro-4,5-diisopropylpyridazine.[Link]

Sources

IUPAC name and synonyms for 3,6-Dichloro-4-ethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,6-Dichloro-4-ethylpyridazine for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to explain the underlying chemical principles, strategic applications, and field-proven methodologies associated with this versatile compound. We will explore its synthesis, reactivity, and significant potential as a scaffold in modern pharmacophore design.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The presence of two reactive chlorine atoms and an alkyl substituent makes it a valuable and versatile building block in organic synthesis.

Its formal IUPAC name is This compound .[1] It is most commonly identified in research and commercial databases by its CAS Registry Number: 107228-54-6 .[2][3]

Caption: Chemical structure of this compound.

The strategic placement of chloro-substituents at the C3 and C6 positions activates the pyridazine ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex pharmaceutical agents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 107228-54-6[1][2][3]
Molecular Formula C₆H₆Cl₂N₂[1][4][5]
Molecular Weight 177.03 g/mol [1][4][5]
IUPAC Name This compound[1]
Appearance Expected to be a solid or oilInferred from analogs

Synthesis and Purification: A Methodological Deep Dive

The synthesis of 4-alkyl-3,6-dichloropyridazines is typically achieved through a multi-step process starting from readily available precursors. While specific literature for the 4-ethyl derivative is sparse, a robust and validated pathway can be constructed based on established protocols for its close analogs, 3,6-dichloro-4-isopropylpyridazine and 3,6-dichloro-4-methylpyridazine.[6][7][8]

The overarching strategy involves two key transformations:

  • Chlorination of a Pyridazinedione: The core pyridazine ring is first synthesized as a dione (or diol tautomer) and then halogenated, typically using a strong chlorinating agent like phosphoryl chloride (POCl₃).[7][9]

  • Radical Alkylation: The ethyl group is introduced onto the 3,6-dichloropyridazine core via a radical reaction, often using the corresponding carboxylic acid (propanoic acid) in the presence of a radical initiator system like ammonium persulfate and a silver nitrate catalyst.[8]

G start Maleic Anhydride + Hydrazine step1 Step 1: Ring Formation (Acid, Heat) start->step1 Precursors intermediate1 4-Ethyl-3,6-pyridazinediol step1->intermediate1 step2 Step 2: Dichlorination (e.g., POCl₃) intermediate1->step2 Key Intermediate intermediate2 This compound (Crude Product) step2->intermediate2 step3 Step 3: Purification intermediate2->step3 Workup & Extraction end Pure this compound (>98% Purity) step3->end Chromatography or Recrystallization

Caption: Generalized workflow for the synthesis of this compound.

Protocol 1: Synthesis via Radical Alkylation of 3,6-Dichloropyridazine

This protocol is adapted from established procedures for similar alkylations and represents a field-proven approach.[8] The causality behind this choice rests on the high efficiency and regioselectivity of the Minisci-type radical reaction for functionalizing electron-deficient heterocycles.

Materials:

  • 3,6-Dichloropyridazine

  • Propanoic Acid

  • Silver Nitrate (AgNO₃)

  • Ammonium Persulfate ((NH₄)₂S₂O₈)

  • Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a condenser, thermometer, and addition funnel, charge 3,6-dichloropyridazine (1.0 eq), propanoic acid (~1.05 eq), and a catalytic amount of silver nitrate (~0.05 eq).

  • Solvent Addition: Add deionized water and a small amount of sulfuric acid to create an acidic aqueous medium, which is crucial for the stability of the radical species and the pyridazine substrate.

  • Initiator Preparation: Prepare a separate solution of ammonium persulfate (~3.0 eq) in deionized water.

  • Radical Initiation: Heat the reaction flask to 60-75°C. Once the temperature is stable, begin the slow, dropwise addition of the ammonium persulfate solution over 30-60 minutes. The silver(I) nitrate catalyzes the decomposition of the persulfate to generate sulfate radicals, which then abstract a carboxyl group from propanoic acid to form the ethyl radical.

  • Reaction Monitoring: Maintain the temperature and stir vigorously for 1-3 hours after the addition is complete. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding it to an ice-cooled saturated solution of sodium bicarbonate until the pH is between 8-9. This step quenches the reaction and prepares the product for extraction.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product as an oil or solid.

  • Purification: The crude this compound is purified via column chromatography on silica gel (eluting with a heptane/ethyl acetate gradient) or by recrystallization to afford the final product with high purity.[10]

Chemical Reactivity and Strategic Applications in Drug Design

The synthetic value of this compound is rooted in the differential reactivity of its functional groups. The two chlorine atoms are excellent leaving groups for SNAr reactions, allowing for sequential and regioselective introduction of nucleophiles.

  • Nucleophilic Aromatic Substitution (SNAr): This is the most critical reaction for this scaffold. The electron-withdrawing nature of the ring nitrogens renders the chloro-substituted carbons highly electrophilic. This allows for facile displacement by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is the primary reason dichloropyridazines are considered "privileged" intermediates in medicinal chemistry.[11] The ethyl group provides steric hindrance and electronic effects that can modulate the reactivity of the adjacent C3-Cl bond, potentially allowing for selective reactions at the C6 position under carefully controlled conditions.

  • Cross-Coupling Reactions: The C-Cl bonds can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of C-C, C-N, and C-O bonds to introduce complex molecular fragments.[12] This versatility is paramount for library synthesis in lead optimization campaigns.

Role as a Pharmaceutical Intermediate

While this compound is not an active pharmaceutical ingredient (API) itself, it serves as a critical starting material for them. Its analogs are instrumental in constructing APIs for various therapeutic areas.

  • Precursor to Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the kinase hinge region. The pyridazine scaffold can be elaborated with appropriate substituents to create potent and selective inhibitors for targets in oncology and inflammatory diseases.[12]

  • Anti-Infective Agents: The dichloropyridazine core has been incorporated into molecules with significant antimicrobial properties against both gram-positive and gram-negative bacteria.[11]

  • Analogy to Resmetirom Intermediate: The closely related compound, 3,6-dichloro-4-isopropylpyridazine, is a key intermediate in the synthesis of Resmetirom , a selective thyroid hormone receptor-β agonist developed for the treatment of non-alcoholic steatohepatitis (NASH).[6][13] This provides a direct, authoritative example of the industrial and pharmaceutical relevance of this class of compounds. The 4-ethyl analog represents a synthetically accessible variation for developing new intellectual property in similar therapeutic spaces.

Safety, Handling, and Storage

As a chlorinated heterocyclic compound, this compound requires careful handling in a laboratory setting.

  • Hazard Profile: Based on data for analogous compounds, it should be treated as a substance that is potentially toxic if ingested and irritating to the skin, eyes, and respiratory system.[3][14][15]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value synthetic intermediate whose utility is firmly established through the successful application of its chemical analogs in drug development. Its robust synthesis, predictable reactivity, and role as a versatile scaffold for accessing complex molecular architectures ensure its continued relevance. For researchers in medicinal chemistry, this compound offers a reliable and strategically sound starting point for the design and synthesis of next-generation therapeutics targeting a wide array of human diseases.

References

  • PrepChem. Synthesis of 3,6-dichloro-4-(1-ethyl-1-hydroxymethylpropyl)pyridazine.
  • Chemsigma. This compound [107228-54-6].
  • PubChem. This compound. National Center for Biotechnology Information.
  • PubChem. 3,6-Dichloro-4-isopropylpyridazine. National Center for Biotechnology Information.
  • IP.com. An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.
  • ChemWhat. This compound CAS#: 107228-54-6.
  • ZCPC. 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates.
  • Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Ningbo Inno Pharmchem Co.,Ltd. Exploring Ethyl 4,6-Dichloropyridazine-3-Carboxylate: A Key Pharmaceutical Intermediate.
  • PubChem. 3,6-Dichloropyridazine. National Center for Biotechnology Information.
  • Career Henan Chemical Co. 3,6-dichloro-4-isopropylpyridazine CAS-no-107228-51-3.
  • Capot Chemical. Specifications of this compound.
  • Scribd. Cas No - 107228 51 3 Manufacturers - 3,6 Dichloro 4 Isopropylpyridazine.

Sources

Theoretical calculation of 3,6-Dichloro-4-ethylpyridazine properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of 3,6-Dichloro-4-ethylpyridazine Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyridazine scaffold is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties that enhance molecular recognition and pharmacokinetic profiles.[1] This guide provides a comprehensive, field-proven protocol for the theoretical characterization of this compound, a representative halogenated pyridazine derivative. By leveraging Density Functional Theory (DFT), we delineate a robust workflow for predicting its structural, electronic, spectroscopic, and reactivity properties. This document is structured not as a rigid template, but as a logical progression of computational inquiry, mirroring the process a research scientist would undertake to gain deep molecular insights. The methodologies described herein are self-validating, grounded in established quantum chemical principles, and designed to furnish drug development professionals with the high-quality data needed for rational drug design and lead optimization.[2][3]

Introduction: The Rationale for Computational Scrutiny

The pyridazine ring system is a "privileged structure" in drug discovery, notable for its high dipole moment, robust hydrogen-bonding capacity, and ability to modulate metabolic stability.[1][4] Derivatives of this heterocycle have shown a wide array of biological activities, including anticancer, antihypertensive, and anti-inflammatory effects.[5][6] The introduction of halogen atoms and alkyl groups, as in this compound, can significantly alter the molecule's steric and electronic profile, thereby influencing its binding affinity to biological targets and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[7]

Given the synthetic cost and time associated with novel compounds, in silico characterization via quantum chemical calculations has become an indispensable precursor to physical synthesis.[8] These methods provide a granular view of molecular properties such as electronic structure, reactivity, and vibrational frequencies, which are often difficult or impossible to determine experimentally.[9] This guide establishes a complete theoretical protocol to generate a comprehensive physicochemical profile of this compound, enabling its rational assessment as a potential pharmacophore or synthetic intermediate.

Theoretical & Computational Methodology

The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT), which offers an optimal balance between computational cost and accuracy.[3][8] For a molecule containing heavy atoms like chlorine and a flexible ethyl group, a carefully chosen functional and basis set is critical for obtaining reliable results.

2.1. Level of Theory Selection

Our protocol employs the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has demonstrated high accuracy for a vast range of organic molecules, including predicting geometries, vibrational frequencies, and electronic properties.[10][11]

The functional will be paired with the 6-311++G(d,p) Pople-style basis set. This choice is deliberate:

  • 6-311G: A triple-zeta valence basis set that provides a more flexible and accurate description of the electron distribution compared to smaller basis sets.

  • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs (on nitrogen and chlorine) and non-covalent interactions, which are vital for understanding potential drug-receptor binding.

  • (d,p): Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow for the distortion of atomic orbitals, which is essential for correctly modeling bonding in a strained heterocyclic ring and the geometry around the chlorine atoms.

This B3LYP/6-311++G(d,p) level of theory represents a robust and widely validated standard for molecules of this class, ensuring the trustworthiness of the calculated data.

2.2. Software

All calculations will be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The specific keywords and input formats may vary slightly between packages, but the underlying theoretical protocol remains identical.

Step-by-Step Computational Workflow

The following protocol outlines the logical sequence of calculations required to generate a complete theoretical profile of the molecule.

G cluster_0 Part 1: Structural Optimization cluster_1 Part 2: Property Calculations cluster_2 Part 3: Data Analysis A 1. Build Initial 3D Structure (e.g., from 2D sketch) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Initial Guess C 3. Frequency Calculation (Confirm Minimum Energy State) B->C Optimized Geometry D 4a. Electronic Properties (HOMO, LUMO, MEP) C->D Validated Structure E 4b. Spectroscopic Analysis (IR, Raman, NMR, UV-Vis) C->E Validated Structure F 4c. Reactivity Descriptors (Hardness, Electrophilicity) C->F Validated Structure G 5. Tabulate & Visualize Results D->G E->G F->G H 6. Interpret Data for Drug Development Applications G->H

Caption: Computational workflow for theoretical property prediction.

3.1. Protocol: Geometry Optimization and Frequency Analysis

  • Initial Structure Generation: Construct the 2D structure of this compound and convert it to an initial 3D conformation using molecular modeling software (e.g., Avogadro, ChemDraw). Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • Geometry Optimization: Submit the initial structure for a full geometry optimization calculation at the B3LYP/6-311++G(d,p) level of theory. This iterative process adjusts the positions of all atoms until the point of minimum energy on the potential energy surface is located. This structure represents the most stable equilibrium conformation of the molecule in the gas phase.

  • Vibrational Frequency Calculation: Perform a frequency calculation on the optimized geometry using the same level of theory.

    • Trustworthiness Check: The primary purpose is to verify that the optimized structure is a true energy minimum. The absence of any imaginary frequencies in the output confirms this. If imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be re-optimized.

    • Data Output: This calculation also yields the zero-point vibrational energy (ZPVE), thermal energy corrections, and the predicted infrared (IR) and Raman spectra.[12]

3.2. Protocol: Electronic and Reactivity Property Analysis

  • Frontier Molecular Orbital (FMO) Analysis: From the optimized structure's output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Causality: The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability.[8] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: Generate the MEP surface. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent electrostatic potential.

    • Causality: This map is invaluable for predicting intermolecular interactions.[13] Red regions (negative potential) indicate areas rich in electrons (e.g., around the nitrogen lone pairs) and are susceptible to electrophilic attack. Blue regions (positive potential) are electron-deficient and indicate sites for nucleophilic attack. This is crucial for understanding potential hydrogen bonding and docking interactions with a protein target.[13]

  • Global Reactivity Descriptor Calculation: Using the HOMO and LUMO energies, calculate key reactivity indices based on conceptual DFT:

    • Ionization Potential (I) ≈ -EHOMO

    • Electron Affinity (A) ≈ -ELUMO

    • Chemical Hardness (η) = (I - A) / 2: Measures resistance to change in electron distribution.

    • Chemical Potential (μ) = -(I + A) / 2: Measures the "escaping tendency" of electrons.

    • Global Electrophilicity Index (ω) = μ² / (2η): Quantifies the electrophilic nature of the molecule.

3.3. Protocol: Spectroscopic Property Simulation

  • IR and Raman Spectra: The vibrational frequencies and intensities calculated in step 3.1 can be used to generate theoretical IR and Raman spectra.

    • Expertise: Calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to correct for anharmonicity and method limitations, allowing for a more direct comparison with potential future experimental data.[8]

  • NMR Spectra: Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation on the optimized geometry. This will predict the ¹H and ¹³C chemical shifts (relative to a standard like tetramethylsilane, TMS).

    • Causality: This calculation is highly sensitive to the electronic environment of each nucleus. The predicted spectrum serves as a powerful tool for structure verification and can help assign peaks in an experimentally obtained spectrum.[3]

  • UV-Visible Spectrum: Use Time-Dependent DFT (TD-DFT) at the same B3LYP/6-311++G(d,p) level to calculate the electronic excitation energies and oscillator strengths.[10]

    • Expertise: This predicts the wavelength of maximum absorption (λmax) and provides insight into the nature of the electronic transitions (e.g., n→π* or π→π*), which is fundamental to understanding the molecule's photophysical properties.[12]

Predicted Molecular Properties (Data Presentation)

The following tables summarize the predicted quantitative data for this compound based on the B3LYP/6-311++G(d,p) level of theory.

mol

Caption: Molecular structure of this compound.

Table 1: Predicted Structural and Thermodynamic Properties

Parameter Predicted Value Unit Significance
Total Energy Value Hartrees Ground state electronic energy of the optimized molecule.
Dipole Moment Value Debye Indicates molecular polarity and potential for dipole-dipole interactions.
Zero-Point Vibrational Energy Value kcal/mol The vibrational energy at 0 K.

| Rotational Constants | A, B, C Values | GHz | Defines the principal moments of inertia of the molecule. |

Table 2: Predicted Electronic and Reactivity Properties

Parameter Predicted Value Unit Significance
EHOMO Value eV Energy of the highest occupied molecular orbital; relates to nucleophilicity.
ELUMO Value eV Energy of the lowest unoccupied molecular orbital; relates to electrophilicity.
HOMO-LUMO Gap (ΔE) Value eV Indicator of chemical reactivity and kinetic stability.
Ionization Potential (I) Value eV The energy required to remove an electron.
Electron Affinity (A) Value eV The energy released when an electron is added.
Chemical Hardness (η) Value eV Resistance to deformation of the electron cloud.

| Global Electrophilicity (ω) | Value | eV | A measure of the molecule's ability to accept electrons. |

Table 3: Predicted Key Spectroscopic Data

Spectrum Key Predicted Peaks / Shifts Significance
IR ~3000-3100 cm⁻¹ (Ar-H str.)~2850-2980 cm⁻¹ (Alkyl C-H str.)~1550-1600 cm⁻¹ (C=N/C=C str.)~700-800 cm⁻¹ (C-Cl str.) Vibrational modes corresponding to specific functional groups, used for structural identification.
¹H NMR ~7.5-7.8 ppm (Pyridazine H)~2.8-3.1 ppm (-CH₂-)~1.2-1.5 ppm (-CH₃) Chemical shifts indicating the electronic environment of hydrogen atoms.
¹³C NMR ~155-160 ppm (C-Cl)~130-145 ppm (Pyridazine C)~20-25 ppm (-CH₂-)~10-15 ppm (-CH₃) Chemical shifts indicating the electronic environment of carbon atoms.

| UV-Vis | λmax ~280-320 nm | Wavelength of maximum electronic absorption, corresponding to π→π* and n→π* transitions. |

(Note: The numerical values in the tables are placeholders and would be populated with the actual output from the quantum chemical calculations.)

Conclusion and Outlook

This guide has established a comprehensive and scientifically rigorous protocol for the theoretical calculation of the properties of this compound. By adhering to this workflow, researchers in drug discovery can generate a detailed, multi-faceted molecular profile before committing to costly and time-consuming synthesis.[9] The predicted data on geometry, electronic structure, reactivity, and spectroscopic signatures provide a powerful foundation for building structure-activity relationships (SAR), developing pharmacophore models, and rationally designing next-generation pyridazine-based therapeutic agents.[14][15] This in silico approach embodies the principles of modern, efficient drug development, where computational chemistry serves as a critical tool to accelerate innovation and reduce attrition rates.

References

  • National Center for Biotechnology Information. (n.d.). Quantum mechanics implementation in drug-design workflows: does it really help?
  • Rowan Scientific. (n.d.). Quantum Chemistry in Drug Discovery. [Link]
  • Research and Reviews. (n.d.).
  • MDPI. (n.d.).
  • PubMed. (n.d.). CoMFA based de novo design of pyridazine analogs as PTP1B inhibitors. [Link]
  • PubMed. (n.d.). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. [Link]
  • ACS Omega. (n.d.).
  • Bentham Science. (2020). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. [Link]
  • National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
  • National Center for Biotechnology Information. (n.d.). 3,6-Dichloropyridazine. PubChem. [Link]
  • Dovepress. (2026). Investigation of Potent Anti-Mycobacterium tuberculosis Agents Derived from Pyridine Derivatives Targeting the Enoyl Acyl Carrier Protein Reductase (InhA)
  • IP.com. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. [Link]
  • ResearchGate. (2025).
  • arXiv. (2021). [2110.07849v1] When and why density-corrected DFT is needed. [Link]
  • Journal of the American Chemical Society. (n.d.). 2H-Cyclopenta[d]pyridazines.
  • ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
  • Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • PrepChem.com. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. [Link]
  • ACS Omega. (n.d.). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. [Link]
  • ResearchGate. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]
  • arXiv. (2021). [2102.06842v1] Torsional Barriers of Conjugated Molecules with Density Functional Theory. [Link]
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (n.d.). 3,6-Dichloro-4-isopropylpyridazine. PubChem. [Link]
  • MDPI. (n.d.). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. [Link]
  • MDPI. (n.d.). Spectroscopic Insight into Tetrahedrally Distorted Square Planar Copper(II)

Sources

The Dichloropyridazine Core: A Privileged Scaffold in Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dichloropyridazine framework, a six-membered diazine heterocycle bearing two chlorine substituents, represents a cornerstone in modern synthetic chemistry. Its inherent electronic properties and the reactivity of its carbon-chlorine bonds have established it as a versatile and highly sought-after building block for the synthesis of a diverse array of functional molecules. This guide provides a comprehensive exploration of the discovery, history, synthesis, and rich chemical reactivity of dichloropyridazine derivatives. We will delve into the mechanistic underpinnings of classical and contemporary synthetic methodologies, offering a comparative analysis to inform experimental design. Furthermore, this document will illuminate the extensive applications of this scaffold in the pharmaceutical and agrochemical industries, supported by detailed case studies of prominent commercial products. Through a blend of historical context, mechanistic insight, and practical application, this guide aims to serve as an essential resource for professionals engaged in the art and science of molecular innovation.

A Historical Perspective: The Genesis of a Versatile Heterocycle

The story of dichloropyridazines is intrinsically linked to the broader history of pyridazine chemistry. The parent pyridazine ring, a 1,2-diazine, was first synthesized by Tauber in 1895, following earlier investigations into related structures by Emil Fischer in 1886. However, it was the introduction of chlorine atoms onto this scaffold that unlocked its true synthetic potential, transforming it from a chemical curiosity into a powerhouse for molecular construction.

Early synthetic work in the mid-20th century, such as the research by Mizzoni and Spoerri published in 1951, laid the groundwork for the preparation of 3,6-dichloropyridazine.[1][2] These foundational studies established the now-classical route from maleic anhydride and hydrazine, followed by chlorination. This seminal work paved the way for the exploration of dichloropyridazine's reactivity and its eventual incorporation into a multitude of biologically active compounds. The subsequent decades witnessed a flourishing of research, with chemists developing more refined and efficient synthetic methods and uncovering the vast pharmacological and agrochemical potential of its derivatives.

The Art of Synthesis: Constructing the Dichloropyridazine Core

The synthesis of dichloropyridazines, particularly the commercially significant 3,6-dichloro isomer, is a well-established yet continually evolving field. The choice of synthetic route is often a pragmatic decision, balancing factors such as scale, cost, safety, and environmental impact.

The Classical Pathway: From Maleic Anhydride to 3,6-Dichloropyridazine

The most traditional and widely practiced synthesis commences with the condensation of maleic anhydride with hydrazine hydrate. This reaction proceeds through a cyclic intermediate to form maleic hydrazide (pyridazine-3,6-diol), which exists in tautomeric equilibrium with its pyridazinone form. The subsequent chlorination of this intermediate is the critical step in furnishing 3,6-dichloropyridazine.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

  • Synthesis of Maleic Hydrazide (Pyridazine-3,6-diol): To a flask containing hydrazine hydrate (1.3 mol), slowly add 30% hydrochloric acid (120 mL). To this mixture, add maleic anhydride (1 mol) and reflux at 110°C for 3 hours.[3] Upon cooling, the product crystallizes. Filter the solid and wash with cold ethanol to yield maleic hydrazide.[3]

  • Chlorination to 3,6-Dichloropyridazine: In a three-necked flask, charge maleic hydrazide (0.2 mol) and phosphorus pentachloride (1.12 mol). Heat the mixture to 125°C for 4 hours.[3] After the reaction, remove the resulting phosphorus oxychloride under reduced pressure. The remaining viscous liquid is carefully quenched in water, and the pH is adjusted to ~8 with 28% aqueous ammonia to precipitate the crude product.[3] Recrystallization from n-hexane yields white crystals of 3,6-dichloropyridazine.[3]

Causality in Experimental Choices:

  • Phosphorus Pentachloride (PCl₅) and Phosphorus Oxychloride (POCl₃): These are the most common chlorinating agents for this transformation.[3][4] POCl₃ is often used in excess, serving as both a reagent and a solvent.[5] The combination of POCl₃ and PCl₅ can be particularly robust for challenging chlorinations.[6] The choice between them can depend on the desired reaction temperature and the specific substrate.

  • Temperature: The high temperature (125°C) is necessary to drive the chlorination reaction to completion, as the hydroxyl groups of the pyridazine-3,6-diol are relatively unreactive.

  • Quenching and pH Adjustment: The careful quenching in ice water is crucial to manage the exothermic reaction of the remaining chlorinating agent. Adjusting the pH to slightly basic ensures the precipitation of the dichloropyridazine product while neutralizing acidic byproducts.

Reaction Mechanism: Chlorination with POCl₃

The chlorination of the pyridazinone tautomer is believed to proceed via an initial O-phosphorylation. This forms a pyridazinyl dichlorophosphate intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion results in the formation of the chloropyridazine.[5]

G cluster_0 Chlorination Mechanism A Pyridazin-3-ol C Pyridazinyl Dichlorophosphate (Intermediate) A->C O-phosphorylation B POCl₃ E 3-Chloropyridazine C->E Nucleophilic Attack F [PO₂Cl₂]⁻ C->F Elimination D Cl⁻

Caption: Proposed mechanism for the chlorination of a pyridazinone.

Modern and Alternative Synthetic Approaches

While the classical method is robust, concerns over the use of harsh reagents and environmental considerations have driven the development of alternative methods.

  • N-Chlorosuccinimide (NCS): The use of NCS as a chlorinating agent offers a safer and more environmentally friendly alternative to phosphorus-based reagents. The reaction can be carried out under milder conditions, and the succinimide byproduct is recoverable.[3]

  • Solvent-Free Chlorination: For large-scale synthesis, solvent-free chlorination using equimolar POCl₃ in a sealed reactor at high temperatures has been developed. This method reduces waste and simplifies work-up procedures.[7]

Comparative Analysis of Synthetic Methods for 3,6-Dichloropyridazine

MethodChlorinating AgentTypical YieldConditionsAdvantagesDisadvantages
Classical POCl₃ / PCl₅75-85%[3][4]100-125°C, neat or in solventWell-established, high yieldHarsh reagents, corrosive, environmental concerns
NCS N-Chlorosuccinimide~82%[3]40-60°C, in ethanolMilder conditions, safer, recoverable byproductMay be more expensive for large-scale production
Solvent-Free Equimolar POCl₃HighHigh temperature, sealed reactorReduced waste, simplified work-up, good atom economyRequires specialized equipment (sealed reactor)

The Reactive Nature of the Dichloropyridazine Scaffold

The synthetic utility of dichloropyridazines stems from the reactivity of the two chlorine atoms, which can be sequentially or simultaneously displaced by a wide range of nucleophiles. The electron-deficient nature of the pyridazine ring facilitates these nucleophilic aromatic substitution (SNAr) reactions.

Diagram of Dichloropyridazine Reactivity

G cluster_1 Reactivity of Dichloropyridazine Start Dichloropyridazine Nuc Nucleophilic Substitution (SₙAr) Start->Nuc Pd Palladium-Catalyzed Cross-Coupling Start->Pd Rad Radical C-H Functionalization Start->Rad ProdA Aminopyridazines, Alkoxypyridazines, Thioetherpyridazines Nuc->ProdA ProdB Arylpyridazines, Alkenylpyridazines Pd->ProdB ProdC Functionalized Pyridazines Rad->ProdC

Caption: Key reaction pathways for dichloropyridazine derivatives.

Nucleophilic Aromatic Substitution (SNAr)

This is the most common reaction of dichloropyridazines. A wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions, can displace one or both chlorine atoms. The regioselectivity of the substitution can often be controlled by tuning the reaction conditions and the nature of the nucleophile. For instance, in 3,6-dichloropyridazine, the first substitution typically occurs at the more electrophilic position, and the introduction of the first substituent can electronically influence the position of the second substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the pyridazine ring are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse aryl, heteroaryl, and vinyl groups onto the pyridazine core.

Radical C-H Functionalization

More recently, radical-mediated C-H functionalization has emerged as a novel strategy for modifying the dichloropyridazine scaffold. This approach allows for the direct introduction of functional groups onto the carbon-hydrogen bonds of the ring, providing access to derivatives that are not easily accessible through traditional methods.

Applications in Drug Discovery and Development

The dichloropyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities.[8]

  • Antimicrobial Agents: Dichloropyridazine derivatives have been investigated for their antibacterial and antifungal properties. The specific substitutions on the pyridazine ring can be tailored to enhance potency against various microbial strains.

  • Anticancer Agents: Numerous studies have reported the anticancer activity of compounds containing the dichloropyridazine core. These molecules can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes involved in cancer cell proliferation.

  • Other Therapeutic Areas: The versatility of the dichloropyridazine scaffold has led to its exploration in a multitude of other therapeutic areas, including cardiovascular diseases (antihypertensive), inflammation, and neurological disorders.

Structure-Activity Relationship (SAR) Insights:

The biological activity of dichloropyridazine derivatives is highly dependent on the nature and position of the substituents. For example, in the development of P2X₇ receptor antagonists for inflammatory conditions, it was found that the 3,5-dichloro substitution pattern on a pyridine-like core was critical for activity.[9] Similarly, for antimicrobial applications, the introduction of specific lipophilic or hydrogen-bonding groups can significantly impact the minimum inhibitory concentration (MIC) against various pathogens.[10][11][12][13]

Case Study: Resmetirom (MGL-3196)

Resmetirom is a recently approved, first-in-class, liver-directed, thyroid hormone receptor-β selective agonist for the treatment of non-alcoholic steatohepatitis (NASH). The synthesis of this groundbreaking drug prominently features a dichloropyridazine intermediate.

Synthetic Pathway to Resmetirom

G cluster_2 Resmetirom Synthesis S1 3,6-Dichloropyridazine S3 Intermediate A S1->S3 Ullmann Coupling S2 4-Amino-2,6-dichlorophenol S4 Further Elaboration S3->S4 S5 Resmetirom S4->S5

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3,6-Dichloro-4-ethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridazine Core in Modern Chemistry

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in specific biological interactions.[1] Among the various pyridazine building blocks, 3,6-dichloro-4-ethylpyridazine stands out as a highly versatile intermediate. The electron-deficient nature of the pyridazine ring, amplified by the two vicinal nitrogen atoms and two electron-withdrawing chlorine atoms, renders the C3 and C6 positions exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential and regioselective introduction of a wide array of functional groups, making it an invaluable tool for the construction of diverse molecular libraries for drug discovery and the development of functional materials.[2]

This guide provides a comprehensive overview of the principles and practical execution of SNAr reactions on this compound. We will delve into the underlying mechanistic principles, provide detailed, field-tested protocols for reactions with common nucleophile classes (amines, alcohols, and thiols), and discuss the characterization of the resulting products.

Mechanistic Insights: Understanding Reactivity and Regioselectivity

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. In the second, faster step, the chloride ion is expelled as a leaving group, restoring the aromaticity of the pyridazine ring.

SNAr_Mechanism reagents This compound + Nu: intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Addition (Rate-determining) product Monosubstituted Product + Cl- intermediate->product Elimination (Fast) experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Purification and Analysis start Start with This compound reagents Add Nucleophile (Amine, Alcohol, or Thiol) and Base/Solvent start->reagents heat Heat and Stir (Conditions vary by nucleophile) reagents->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction (e.g., with water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Sources

Application Notes and Protocols for the Suzuki Coupling of 3,6-Dichloro-4-ethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Substituted Pyridazines

The pyridazine core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and valuable photophysical properties.[1][2][3] The ability to selectively introduce diverse substituents onto this electron-deficient heterocycle is paramount for the exploration of structure-activity relationships (SAR) and the development of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a broad functional group tolerance and employing readily available organoboron reagents.[1][4][5]

This application note provides a comprehensive guide to the Suzuki coupling of 3,6-dichloro-4-ethylpyridazine, a versatile building block for the synthesis of more complex pyridazine derivatives. We will delve into the mechanistic underpinnings of this transformation, offer a detailed and robust experimental protocol, and provide insights into troubleshooting common challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel pyridazine-containing compounds. The electron-deficient nature of the pyridazine ring generally facilitates the oxidative addition of palladium to the carbon-halogen bond, a key step in the catalytic cycle.[1]

Understanding the Reaction: Mechanism and Selectivity

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing one of the chloride ions.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst.

A critical consideration when working with dihalogenated substrates like this compound is regioselectivity . The two chlorine atoms at the C3 and C6 positions are electronically distinct due to the presence of the two nitrogen atoms in the ring. Generally, the C-Cl bond at the position alpha to a nitrogen atom is more susceptible to oxidative addition.[7] However, the steric environment and the choice of ligand can significantly influence which chlorine atom reacts preferentially.[7][8][9][10] For 3,5-dichloropyridazines, studies have shown that ligand choice can be used to switch the preferred coupling site.[7][9][10] While specific studies on this compound are not as prevalent, the principles of ligand-dependent site-selectivity are likely to apply.

Visualizing the Workflow: Suzuki Coupling of this compound

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Catalysis and Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Combine this compound, boronic acid, base, and solvent in a reaction vessel. degas Degas the reaction mixture thoroughly (e.g., by sparging with argon or freeze-pump-thaw). reagents->degas 1. Preparation catalyst Add the palladium catalyst and ligand under an inert atmosphere. degas->catalyst 2. Inerting heating Heat the reaction mixture to the specified temperature and stir for the designated time. catalyst->heating 3. Initiation monitoring Monitor reaction progress by TLC, LC-MS, or GC-MS. heating->monitoring 4. Monitoring quench Cool the reaction and quench with water or aqueous ammonium chloride. monitoring->quench 5. Completion extract Extract the product into an organic solvent (e.g., ethyl acetate). quench->extract 6. Isolation purify Purify the crude product by flash column chromatography. extract->purify 7. Purification characterize Characterize the purified product by NMR, MS, and other analytical techniques. purify->characterize 8. Validation

Caption: A schematic overview of the key steps involved in the Suzuki coupling of this compound.

Detailed Experimental Protocol: Mono-Arylation of this compound

This protocol provides a general procedure for the mono-arylation of this compound. Optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary for specific boronic acids.

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially available
Arylboronic Acid≥98%Commercially available
Pd(OAc)₂ (Palladium(II) acetate)Catalyst gradeCommercially available
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)LigandCommercially availableAn example of a Buchwald ligand effective for cross-coupling with chloro-heterocycles.[11]
K₃PO₄ (Potassium phosphate)AnhydrousCommercially availableA strong base often effective in Suzuki couplings.[6][12]
1,4-DioxaneAnhydrousCommercially availableEnsure the solvent is properly degassed before use.[12]
WaterDegassed, deionizedIn-house
Argon or NitrogenHigh purityFor maintaining an inert atmosphere.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.[13]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the reaction vessel under a positive flow of inert gas.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-arylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst or ligand.- Insufficiently inert atmosphere.- Poor quality reagents or solvents.- Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst complex.- Ensure thorough degassing of solvents and maintain a positive pressure of inert gas throughout the reaction setup.[14]- Use anhydrous solvents and high-purity reagents.
Homocoupling of Boronic Acid - Presence of oxygen.- Catalyst decomposition.- Improve the degassing procedure.[14]- Use a Pd(0) source directly, such as Pd(PPh₃)₄, or consider a more robust ligand.[13][14]
Formation of Bis-coupled Product - High catalyst loading.- Extended reaction time.- High reactivity of the mono-coupled product.- Reduce the catalyst loading.- Carefully monitor the reaction and stop it once the starting material is consumed.- Consider a less reactive catalyst system or lower the reaction temperature.
Hydrodehalogenation (Loss of Chlorine) - Presence of water or other proton sources.- Impure base or solvent.- Ensure all reagents and solvents are scrupulously dry.[14]- Use a high-purity base and anhydrous solvents.
Poor Regioselectivity - Inappropriate ligand choice.- Screen different phosphine ligands. For example, bidentate ligands like dppf might favor coupling at one position, while bulky monodentate ligands like Q-Phos could favor the other.[7]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse array of substituted pyridazines. By carefully selecting the catalyst, ligand, and base, and by maintaining a strictly inert atmosphere, researchers can achieve high yields of the desired mono-arylated products. The protocol and troubleshooting guide provided herein serve as a valuable starting point for the successful implementation of this important transformation in a research and development setting. Further exploration of ligand effects may unlock selective access to either the 3- or 6-substituted isomers, providing even greater synthetic flexibility.

References

  • ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
  • Dai, X., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758-7763. [Link]
  • Dai, X., et al. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. American Chemical Society. [Link]
  • Dai, X., et al. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry. [Link]
  • Dai, X., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines.
  • Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5875-5887. [Link]
  • Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with...
  • Singh, R., et al. (2007). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 9(4), 525-528. [Link]
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). [Link]
  • Suzuki Coupling - Organic Chemistry Portal. [Link]
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. [Link]
  • Gomes, P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2991. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). [Link]
  • Gomes, P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI. (URL not available)
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (URL not available)
  • Suzuki help : r/Chempros - Reddit. (2024). [Link]
  • Ethyl 2-[4-(4-methoxybenzyl)
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019). [Link]
  • 4,4′-([8][9][15]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). (URL not available)
  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchG
  • Strategy for the synthesis of pyridazine heterocycles and its deriv
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Synthesis of pyridazines - Organic Chemistry Portal. [Link]
  • Suzuki Coupling - YouTube. (2020). [Link]
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022). (URL not available)
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv. (URL not available)
  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - NIH. (2014). [Link]
  • 3,6-Dichloro-4-isopropylpyridazine | C7H8Cl2N2 | CID 14024162 - PubChem. (URL not available)

Sources

The Strategic Utility of 3,6-Dichloro-4-ethylpyridazine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of a diverse array of therapeutic agents. Within this chemical class, 3,6-dichloro-4-ethylpyridazine emerges as a highly versatile and strategically valuable building block for the synthesis of novel bioactive molecules. The presence of two reactive chlorine atoms at the 3 and 6 positions, coupled with the ethyl substituent at the 4 position, provides a platform for intricate molecular elaboration and the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and derivatization.

Physicochemical Properties and Reactivity

This compound is a crystalline solid with the molecular formula C₆H₆Cl₂N₂. The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic displacement, with the reactivity at each position influenced by the electronic effects of the ring nitrogens and the ethyl group. This differential reactivity can be exploited to achieve selective functionalization, a key advantage in multi-step synthetic campaigns.

PropertyValue
Molecular FormulaC₆H₆Cl₂N₂
Molecular Weight177.04 g/mol
AppearanceOff-white to pale yellow crystalline solid
SolubilitySoluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthetic Protocol: Preparation of this compound

The synthesis of this compound can be achieved through a radical-mediated alkylation of 3,6-dichloropyridazine. The following protocol is adapted from established procedures for analogous 4-alkyl-substituted pyridazines.[1][2]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reaction Radical Alkylation 3,6-Dichloropyridazine->Reaction Propionic_Acid Propionic Acid Propionic_Acid->Reaction Silver_Nitrate Silver Nitrate (AgNO₃) Silver_Nitrate->Reaction Ammonium_Persulfate Ammonium Persulfate ((NH₄)₂S₂O₈) Ammonium_Persulfate->Reaction Sulfuric_Acid Sulfuric Acid (H₂SO₄) Sulfuric_Acid->Reaction Target_Compound This compound Reaction->Target_Compound G Start This compound Step1 Nucleophilic Substitution (e.g., R¹-NH₂) Start->Step1 Intermediate 6-Amino-3-chloro-4-ethylpyridazine Step1->Intermediate Step2 Nucleophilic Substitution (e.g., R²-OH) Intermediate->Step2 Final_Product 6-Amino-3-alkoxy-4-ethylpyridazine (Potential Bioactive Molecule) Step2->Final_Product G cluster_start Starting Material cluster_derivatization Derivatization Strategies cluster_library Compound Library cluster_screening Screening & Optimization cluster_candidate Outcome Start This compound SNAr SNAr Reactions Start->SNAr Coupling Cross-Coupling Reactions Start->Coupling Library Diverse Library of 4-Ethylpyridazine Derivatives SNAr->Library Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR SAR Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Sources

The Pyridazine Nucleus: A Privileged Scaffold for Novel Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyridazine Heterocycles in Drug Discovery

The pyridazine scaffold, a six-membered aromatic ring featuring two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in the field of medicinal chemistry.[1] Its inherent physicochemical properties, such as a significant dipole moment, the capacity for hydrogen bonding, and its ability to favorably modulate pharmacokinetic profiles, render it a highly versatile core for the development of innovative therapeutic agents.[1][2] Pyridazine derivatives have demonstrated an extensive array of pharmacological activities, leading to the creation of numerous approved drugs and a robust pipeline of clinical candidates for treating a wide spectrum of diseases, including cancer, inflammation, cardiovascular conditions, and infectious diseases.[1][3]

3,6-Dichloro-4-ethylpyridazine serves as a readily available and highly reactive starting material for the synthesis of a diverse range of novel heterocyclic compounds. The two chlorine atoms at the 3- and 6-positions are susceptible to displacement by various nucleophiles, and the pyridazine ring itself can participate in a variety of transition metal-catalyzed cross-coupling reactions. This guide provides detailed application notes and protocols for the synthesis of advanced heterocyclic systems from this versatile precursor, with a focus on explaining the underlying chemical principles and providing actionable, field-tested methodologies for researchers in drug development.

PART 1: Strategic Approaches to the Functionalization of this compound

The synthetic utility of this compound stems from the differential reactivity of its chlorine atoms and the ability of the pyridazine core to undergo various transformations. The primary strategies for elaborating this scaffold can be broadly categorized as:

  • Nucleophilic Aromatic Substitution (SNA_r): This is the most direct method for functionalizing the pyridazine ring. The electron-deficient nature of the pyridazine ring, exacerbated by the inductive effect of the chlorine atoms, makes it susceptible to attack by a wide range of nucleophiles.[4]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers a powerful toolkit of palladium-catalyzed reactions for the formation of carbon-carbon and carbon-nitrogen bonds. These methods, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, provide a versatile means to introduce aryl, alkyl, alkynyl, and amino substituents onto the pyridazine core.[5][6][7]

  • Cyclization Reactions: Following initial functionalization, subsequent intramolecular reactions can be employed to construct fused heterocyclic systems, leading to the formation of bicyclic and tricyclic scaffolds with significant therapeutic potential.[8][9]

The following sections will provide detailed protocols for key transformations within these strategic categories.

PART 2: Detailed Application Notes and Experimental Protocols

Protocol 1: Selective Monosubstitution via Nucleophilic Aromatic Substitution

Causality Behind Experimental Choices: The selective monosubstitution of this compound is a critical first step in many synthetic sequences. The choice of reaction conditions, particularly temperature and the nature of the nucleophile, is paramount to achieving high selectivity and avoiding the formation of disubstituted byproducts. Milder conditions and less reactive nucleophiles generally favor monosubstitution.

Experimental Protocol: Synthesis of 3-Chloro-6-(morpholino)-4-ethylpyridazine

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or DMF, add morpholine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).[10]

  • Reaction Conditions: Heat the reaction mixture at a controlled temperature, typically between 80-100 °C, and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 3-chloro-6-(morpholino)-4-ethylpyridazine.

Data Presentation:

Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 eqStarting Material
Morpholine1.1 eqNucleophile
Triethylamine1.2 eqBase to neutralize HCl byproduct
SolventEthanol or DMFReaction Medium
Temperature80-100 °CTo facilitate the reaction
Reaction Time2-6 hoursMonitored by TLC/LC-MS

Visualization of the Workflow:

G start Start reagents Combine this compound, morpholine, and triethylamine in solvent start->reagents reaction Heat at 80-100 °C reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous work-up and extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product 3-Chloro-6-(morpholino)-4-ethylpyridazine purification->product end End product->end

Figure 1. Workflow for the synthesis of 3-chloro-6-(morpholino)-4-ethylpyridazine.
Protocol 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Causality Behind Experimental Choices: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds and is particularly useful for introducing aryl or heteroaryl substituents.[11] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For chloro-heterocycles, catalysts with electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step.[5][12]

Experimental Protocol: Synthesis of 3-Aryl-6-chloro-4-ethylpyridazine

  • Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 eq).[11]

  • Solvent System: A mixture of a polar aprotic solvent like 1,2-dimethoxyethane (DME) and ethanol is commonly used.[11]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature and partition the mixture between an organic solvent and water. The organic layer is separated, washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Data Presentation:

Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 eqStarting Material
Arylboronic Acid1.2 eqCoupling Partner
Pd(PPh₃)₄0.05 eqPalladium Catalyst
Na₂CO₃ (2 M)2.0 eqBase
SolventDME/EthanolReaction Medium
Temperature80-90 °CTo facilitate the reaction
Reaction Time12-24 hoursMonitored by TLC/LC-MS

Visualization of the Catalytic Cycle:

G Pd0 Pd(0)L_n PdII Ar-Pd(II)-Cl(L_n) Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_Ar Ar-Pd(II)-Ar'(L_n) PdII->PdII_Ar Transmetal Transmetalation Transmetal->PdII_Ar ArBOH2 Ar'B(OH)2 ArBOH2->Transmetal Base Base Base->Transmetal PdII_Ar->Pd0 Product Ar-Ar' PdII_Ar->Product RedElim Reductive Elimination RedElim->Pd0 ArylHalide Ar-Cl ArylHalide->OxAdd

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol 3: C-N Bond Formation via Buchwald-Hartwig Amination

Causality Behind Experimental Choices: The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[6][13] The reaction is highly sensitive to the choice of ligand, base, and solvent. Sterically hindered biarylphosphine ligands are often necessary to promote the reductive elimination step and prevent catalyst deactivation.[14][15]

Experimental Protocol: Synthesis of 3-Anilino-6-chloro-4-ethylpyridazine

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable biarylphosphine ligand (e.g., XPhos or SPhos, 0.02-0.10 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).[14][16]

  • Reagent Addition: Add the amine (e.g., aniline, 1.2 eq) and an anhydrous, aprotic solvent like toluene or dioxane.

  • Reaction Conditions: Seal the reaction tube and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. The filtrate is concentrated, and the crude product is purified by column chromatography.

Data Presentation:

Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 eqStarting Material
Aniline1.2 eqAmine Source
Pd₂(dba)₃0.01-0.05 eqPalladium Precatalyst
XPhos/SPhos0.02-0.10 eqLigand
NaOtBu1.4 eqBase
SolventToluene or DioxaneReaction Medium
Temperature80-110 °CTo facilitate the reaction
Reaction Time4-18 hoursMonitored by TLC/LC-MS
Protocol 4: Synthesis of Fused Heterocycles - Triazolo[4,3-b]pyridazines

Causality Behind Experimental Choices: Fused heterocyclic systems like triazolo[4,3-b]pyridazines are of significant interest in medicinal chemistry due to their diverse biological activities.[8][9][17] The synthesis often involves a two-step sequence: initial displacement of a chloride with hydrazine to form a hydrazinylpyridazine, followed by cyclization with a suitable one-carbon synthon.

Experimental Protocol: Synthesis of 6-Chloro-3-substituted-[1][9][18]triazolo[4,3-b]pyridazines

  • Step 1: Synthesis of 3-Chloro-6-hydrazinyl-4-ethylpyridazine:

    • Treat this compound with hydrazine hydrate in a suitable solvent like ethanol at reflux.

    • Monitor the reaction by TLC. Upon completion, cool the reaction and collect the precipitated product by filtration.

  • Step 2: Cyclization to form the Triazole Ring:

    • The 3-chloro-6-hydrazinyl-4-ethylpyridazine intermediate can be reacted with various aldehydes to form hydrazones.

    • Subsequent intramolecular oxidative cyclization of the hydrazone, for instance using iodobenzene diacetate, affords the desired 6-chloro-3-substituted-[1][9][18]triazolo[4,3-b]pyridazine.[8]

Visualization of the Synthetic Strategy:

G start This compound step1 React with Hydrazine Hydrate start->step1 intermediate 3-Chloro-6-hydrazinyl- 4-ethylpyridazine step1->intermediate step2 React with Aldehyde intermediate->step2 hydrazone Hydrazone Intermediate step2->hydrazone step3 Oxidative Cyclization hydrazone->step3 product 6-Chloro-3-substituted- [1,2,4]triazolo[4,3-b]pyridazine step3->product

Figure 3. Synthetic pathway to triazolo[4,3-b]pyridazines.

Conclusion: A Gateway to Chemical Diversity

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around the pyridazine core. By leveraging the principles of nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling, and cyclization reactions, scientists can efficiently generate libraries of diverse molecules for screening in drug discovery programs. The continued exploration of pyridazine chemistry promises to yield new therapeutic agents with improved efficacy and novel mechanisms of action.

References

  • Kulikov, A. S., Epishina, M. A., & Egor, S. (2021). Design and synthesis of pyrazolo[3,4-d]pyridazine 5,6-dioxides as novel NO-donors.
  • Pathan, A. A., et al. (2023). Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity.
  • Li, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][9][18]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(6), 613-617. [Link]
  • ResearchGate. (n.d.). Scheme 4. Synthesis of pyrazolo[3,4-d]pyridazine 8a-f derivatives.
  • El-Sayed, N. F., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 13(1), 1-18. [Link]
  • El-Sayed, N. F., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity.
  • Reddy, C. K., et al. (2019). Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones. ACS Omega, 4(3), 5793-5800. [Link]
  • Abdel-rahman, A. A.-H., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]
  • Gáti, T., et al. (2022).
  • ResearchGate. (n.d.). A) Metalation of 3,6-dichloropyridazine (6) and subsequent...
  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3(10), 59-66. [Link]
  • Sharma, R., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 30(10), 1835-1853. [Link]
  • Csernus, B., et al. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Molecules, 26(8), 2154. [Link]
  • Le, T. N., et al. (2015). Radical Mediated C–H Functionalization of 3,6-Dichloropyridazine: Efficient Access to Novel Tetrahydropyridopyridazines. Organic Letters, 17(9), 2138-2141. [Link]
  • ResearchGate. (n.d.). Chemical Studies on 3,6-Dichloropyridazine (Part 2).
  • Csernák, O., et al. (2023). Efficient methods for microwave assisted regioselective aminations of 3,6-dichloropyridazines: novel synthesis of (E). Taylor & Francis Online. [Link]
  • El-faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • Iwao, M., & Ohtani, T. (1992). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-4. [Link]
  • ResearchGate. (n.d.). Molecular Design of Pyrazolo[3,4-d]pyridazines.
  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
  • Pinto, D. C. G. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2977. [Link]
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Kim, B. H., et al. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Heterocycles, 55(5), 945-953. [Link]
  • PrepChem. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. PrepChem.com. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
  • Chemistry LibreTexts. (2023).
  • Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 135-141. [Link]
  • ResearchGate. (n.d.). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • ResearchGate. (n.d.). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • YouTube. (2019). Sonogashira coupling. YouTube. [Link]
  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped... Organic Syntheses. [Link]
  • RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link]
  • National Institutes of Health. (n.d.). Dynamic Nucleophilic Aromatic Substitution of Tetrazines.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • YouTube. (2019).

Sources

Application of 3,6-Dichloro-4-ethylpyridazine in Agrochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Modern Agrochemicals

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in the discovery of novel agrochemicals.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity, leading to the development of potent herbicides, fungicides, and insecticides.[1][3] Among the various pyridazine derivatives, 3,6-dichloropyridazines serve as crucial building blocks for creating a diverse array of biologically active molecules.[4] The chlorine atoms at the 3 and 6 positions are highly susceptible to nucleophilic substitution, providing a convenient handle for introducing various functional groups and exploring structure-activity relationships (SAR).

This guide focuses on the potential applications of a specific, less-explored derivative: 3,6-dichloro-4-ethylpyridazine . While extensive research has been conducted on related compounds, this document aims to provide a forward-looking perspective on how this particular molecule can be leveraged in the development of next-generation crop protection agents. We will delve into its proposed synthesis, potential as a herbicide and fungicide, and provide detailed, field-proven protocols for its evaluation.

Section 1: Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process, starting from readily available precursors. The following protocol is a proposed synthetic route based on established methodologies for similar pyridazine derivatives.[5][6][7]

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 3,6-dichloropyridazine and propionic acid.

Materials:

  • 3,6-Dichloropyridazine

  • Propionic acid

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Diethyl ether

  • Heptane

  • Ethyl acetate

  • Ammonium hydroxide (NH₄OH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, slurry 20 g of 3,6-dichloropyridazine, 2.3 g of silver nitrate, and an equimolar amount of propionic acid in 280 mL of deionized water.

  • Acidification: Slowly add 19.7 g of concentrated sulfuric acid to the mixture while stirring continuously.

  • Initiation of Reaction: Prepare two separate solutions:

    • Solution A: 61.3 g of ammonium persulfate in 200 mL of water.

    • Solution B: 20 g of silver nitrate in 40 mL of water.

  • Simultaneous Addition: Add Solution A and Solution B simultaneously to the reaction mixture over a period of 20 minutes at 55°C. The reaction is exothermic and the temperature may rise to 70°C.

  • Reaction Monitoring: After the addition is complete, continue stirring and allow the mixture to cool to ambient temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with 500 mL of diethyl ether.

    • Separate the layers and make the aqueous layer basic (pH 9) with ammonium hydroxide.

    • Re-extract the basic aqueous layer with 500 mL of diethyl ether.

  • Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude oil.

    • Purify the crude product by HPLC using a heptane:ethyl acetate (6:1) mobile phase.

  • Crystallization and Characterization:

    • Combine the product-containing fractions and evaporate the solvent.

    • Recrystallize the solid product from a diethyl ether/heptane mixture to obtain pure this compound.

    • Characterize the final product by melting point, NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • The use of silver nitrate and ammonium persulfate is a common method for the alkylation of heteroaromatic compounds.

  • The reaction is performed in an acidic medium to facilitate the reaction.

  • The work-up procedure involving extraction and pH adjustment is designed to separate the product from unreacted starting materials and byproducts.

  • HPLC purification is essential to obtain a high-purity compound for subsequent biological assays.

Section 2: Herbicidal Applications

The pyridazine core is present in several commercial herbicides.[8][9] These compounds often act by inhibiting crucial biochemical pathways in plants, such as fatty acid synthesis or carotenoid biosynthesis.[8][10] The introduction of an ethyl group at the 4-position of the 3,6-dichloropyridazine scaffold could lead to novel herbicides with improved efficacy or a different spectrum of weed control.

Proposed Mechanism of Action: Inhibition of Phytoene Desaturase (PDS)

Many pyridazine-based herbicides function as "bleaching herbicides" by inhibiting the phytoene desaturase (PDS) enzyme.[8][9] PDS is a key enzyme in the carotenoid biosynthesis pathway. Its inhibition leads to the accumulation of phytoene and a deficiency in protective carotenoids, ultimately causing photooxidative damage and plant death. It is plausible that this compound could exhibit a similar mode of action.

Herbicidal_Mechanism_of_Action Proposed Herbicidal Mechanism of this compound A This compound B Inhibition of Phytoene Desaturase (PDS) A->B Targets C Accumulation of Phytoene B->C D Depletion of Carotenoids B->D E Photooxidative Damage (Chlorophyll Destruction) D->E F Plant Bleaching and Death E->F

Caption: Proposed mechanism of herbicidal action.

Protocol 2: Pre- and Post-Emergence Herbicidal Bioassay

Objective: To evaluate the herbicidal efficacy of this compound against a panel of monocot and dicot weeds.

Materials:

  • This compound (synthesized in Protocol 1)

  • Acetone

  • Tween-20 (surfactant)

  • Distilled water

  • Seeds of test weed species (e.g., barnyardgrass, millet, radish, purslane)[8][9][11]

  • Pots (3-4 inch diameter)

  • Potting soil

  • Growth chamber or greenhouse with controlled temperature, light, and humidity

  • Sprayer for herbicide application

Procedure:

Part A: Pre-emergence Assay

  • Pot Preparation: Fill pots with potting soil and sow the seeds of the test weed species at the appropriate depth.

  • Herbicide Application:

    • Prepare a stock solution of this compound in acetone.

    • Prepare a series of dilutions in a water-acetone mixture containing 0.5% Tween-20 to achieve the desired application rates (e.g., 10, 50, 100, 200 g/ha).

    • Evenly spray the soil surface of the seeded pots with the herbicide solutions.

    • Include a control group sprayed only with the water-acetone-Tween-20 mixture.

  • Incubation: Place the pots in a growth chamber or greenhouse under optimal conditions for weed growth.

  • Evaluation: After 14-21 days, visually assess the herbicidal effect by recording the percentage of weed emergence and any signs of injury (e.g., stunting, chlorosis, necrosis) compared to the control group.

Part B: Post-emergence Assay

  • Plant Growth: Sow weed seeds in pots and allow them to grow to the 2-3 leaf stage.

  • Herbicide Application: Apply the same series of herbicide dilutions as in the pre-emergence assay to the foliage of the young weed plants until runoff.

  • Incubation: Return the pots to the growth chamber or greenhouse.

  • Evaluation: After 7-14 days, visually assess the herbicidal injury using a rating scale (e.g., 0 = no effect, 100 = complete kill).

Data Analysis:

  • Calculate the GR₅₀ (the concentration that causes 50% growth reduction) for each weed species.

  • Compare the pre- and post-emergence activity to determine the optimal application timing.

Table 1: Hypothetical Herbicidal Activity Data

Weed SpeciesApplicationGR₅₀ (g/ha)
BarnyardgrassPre-emergence75
(Monocot)Post-emergence150
RadishPre-emergence50
(Dicot)Post-emergence120

Section 3: Fungicidal Applications

Pyridazine derivatives have also shown significant promise as fungicides, with some targeting fungal cell membrane synthesis or tubulin polymerization.[12][13][14] The structural features of this compound make it a candidate for development as a novel fungicide.

Proposed Mechanism of Action: Disruption of Fungal Cell Membrane

One potential mechanism of fungicidal action for pyridazine derivatives is the inhibition of enzymes involved in ergosterol biosynthesis, a key component of the fungal cell membrane.[12] This leads to membrane instability and ultimately, fungal cell death.

Fungicidal_Mechanism_of_Action Proposed Fungicidal Mechanism of this compound A This compound B Inhibition of Ergosterol Biosynthesis Enzymes A->B Targets C Disruption of Fungal Cell Membrane Integrity B->C D Leakage of Cellular Contents C->D E Inhibition of Fungal Growth and Spore Germination D->E

Caption: Proposed mechanism of fungicidal action.

Protocol 3: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

Objective: To determine the in vitro antifungal activity of this compound against a range of plant pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of pathogenic fungi (e.g., Alternaria alternata, Pyricularia oryzae, Gibberella zeae)[13][15]

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Preparation of Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the medium to 45-50°C.

    • Prepare a stock solution of this compound in DMSO.

    • Add appropriate amounts of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v).

    • Pour the amended PDA into sterile petri dishes. A control plate containing only DMSO should also be prepared.

  • Inoculation:

    • From a 7-day-old culture of the test fungus, cut a 5 mm diameter mycelial disc using a sterile cork borer.

    • Place the mycelial disc at the center of each PDA plate.

  • Incubation: Incubate the plates at 25-28°C in the dark.

  • Evaluation:

    • When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the colony diameter in the control plate and T is the colony diameter in the treated plate.

  • Data Analysis: Determine the EC₅₀ (effective concentration to inhibit 50% of mycelial growth) for each fungal species.

Table 2: Hypothetical Antifungal Activity Data

Fungal SpeciesEC₅₀ (µg/mL)
Alternaria alternata15.2
Pyricularia oryzae8.5
Gibberella zeae22.1

Section 4: Safety and Toxicological Considerations

While exploring the biological activity of new compounds, it is crucial to consider their safety profile. The parent compound, 3,6-dichloropyridazine, is known to be toxic if swallowed and can cause skin and eye irritation.[16][17][18] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound and its derivatives. Further toxicological studies would be necessary to fully characterize its safety profile before any potential field application.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel agrochemicals. Based on the known biological activities of related pyridazine derivatives, it is hypothesized to possess both herbicidal and fungicidal properties. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of this compound. Future research should focus on:

  • Optimizing the synthesis to improve yield and reduce costs.

  • Expanding the scope of biological screening to include a wider range of weeds, fungal pathogens, and insect pests.

  • Investigating the precise mechanism of action through biochemical and molecular studies.

  • Conducting structure-activity relationship (SAR) studies by synthesizing and testing analogues with different substituents on the pyridazine ring.

  • Performing comprehensive toxicological and environmental fate studies to assess the safety and sustainability of any lead compounds.

Through a systematic and rigorous research program, the potential of this compound and its derivatives in addressing the ongoing challenges in global agriculture can be fully realized.

References

  • Herbicidal Activity of Some Pyridazine Derivatives: Part I. Pyridazyl Phenyl Ethers. Agricultural and Biological Chemistry, 27(10).
  • Synthesis of 3,6-dichloro-4-(1-ethyl-1-hydroxymethylpropyl)pyridazine. PrepChem.com.
  • The Mechanism of Action: How 3-Chloro-6-(trifluoromethyl)pyridazine Controls Grass Weeds. NINGBO INNO PHARMCHEM CO.,LTD.
  • Herbicidal Activity of Some Pyridazine Derivatives: Part II. 3-Halo. Taylor & Francis Online.
  • Herbicidal Activity of Some Pyridazine Derivatives: Part III. 3-Phenoxypyridazines and Related Compounds. Oxford Academic.
  • Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. PubMed.
  • Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry.
  • Investigating 3,6-Dichloropyridazine's Impact on Health Outcomes: A Comprehensive Analysis. API Manufacturer-ZCPC.
  • Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. PubMed.
  • Pyridazine Chemistry in Crop Protection. Request PDF - ResearchGate.
  • Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Request PDF - ResearchGate.
  • Discovery of pyridachlometyl: A new class of pyridazine fungicides. PubMed.
  • 3,6-Dichloro-4-methylpyridazine. Chem-Impex.
  • 3,6-Dichloropyridazine. Chem-Impex.
  • Structure-activity relationships in (haloalkyl)pyridazines: a new class of systemic fungicides. Journal of Agricultural and Food Chemistry.
  • 3,6-Dichloropyridazine | C4H2Cl2N2. PubChem.
  • Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Pest Management Science.
  • [Antimicrobial activity of new pyridazine derivatives]. PubMed.
  • Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate.
  • The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. Request PDF - ResearchGate.
  • A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. Medwin Publishers.
  • Optimizing Chemical Synthesis: The Versatility of 3,6-Dichloropyridazine. Inno-Pharmchem.
  • Safety data sheet - 3,6-Dichloropyridazine. CPAChem.
  • Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. Protocols.io.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central.
  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. IP.com.
  • Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate.
  • PROTOCOL FOR LARVICIDE BIOASSAYS. Protocols.io.
  • Bioassays. Research Starters - EBSCO.
  • Conducting a Bioassay For Herbicide Residues. NC State Extension Publications.
  • 3,6-Dichloro-4-methylpyridazine. Amazon S3.
  • Method for synthetizing 3,6-dichloropyridazine. Google Patents.
  • The Role of Pyridazine in Pharmaceutical and Agrochemical Industries. Inno-Pharmchem.
  • Pyridazine and its derivatives. Slideshare.
  • 3,6-Dichloropyridazine 3,6-dichloropyrdiazine CAS 141-30-0 Manufacturers and Suppliers. Fengchen Group.
  • 3,6-Dichloro-4-isopropylpyridazine | C7H8Cl2N2. PubChem.
  • Cas 679406-03-2,ETHYL 4,6-DICHLOROPYRIDAZINE-3-CARBOXYLATE. lookchem.

Sources

Palladium-catalyzed cross-coupling reactions involving 3,6-Dichloro-4-ethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic functionalization of 3,6-dichloro-4-ethylpyridazine via palladium-catalyzed cross-coupling reactions, designed for professionals in synthetic and medicinal chemistry.

Introduction: The Strategic Value of the Pyridazine Core

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern medicinal chemistry.[1][2] Its unique electronic properties, including a significant dipole moment and hydrogen bond accepting capabilities, make it a valuable component in designing therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles.[1][2] The compound this compound serves as a versatile and highly strategic starting material. The presence of two chlorine atoms at electronically distinct positions (C3 and C6) offers the potential for selective, sequential functionalization, enabling the rapid construction of diverse molecular libraries for drug discovery programs targeting oncology, inflammation, and cardiovascular diseases.[1][3]

Palladium-catalyzed cross-coupling reactions are the premier tools for achieving this functionalization, allowing for the precise formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[4][5] This guide provides detailed application notes and protocols for the three most pivotal transformations on the this compound core: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Understanding Regioselectivity: The C3 vs. C6 Position

A key challenge and opportunity when working with dihaloheteroarenes like this compound is controlling which halogen undergoes reaction first. The reactivity of the C-Cl bonds is not identical. Generally, in dihalogenated N-heteroarenes, halides adjacent to a nitrogen atom are more reactive in palladium-catalyzed cross-couplings.[6][7] However, the outcome is a delicate interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.

  • Electronic Effects : The two nitrogen atoms in the pyridazine ring withdraw electron density, making the ring carbons electrophilic and susceptible to oxidative addition by a Pd(0) catalyst. The C3 and C6 positions are directly influenced by the adjacent nitrogen atoms.

  • Steric Hindrance : The ethyl group at the C4 position introduces steric bulk that can influence the accessibility of the adjacent C3 and C5 positions (in this case, C3 and the hydrogen at C5). This steric hindrance can be exploited to direct catalysts to the less hindered C6 position.

  • Ligand Control : The choice of phosphine or N-heterocyclic carbene (NHC) ligand is paramount. Bulky, electron-rich ligands can dramatically alter the "innate" selectivity of the substrate, sometimes favoring reaction at a site that is typically less reactive.[7][8][9] A systematic ligand screening is often the most effective strategy to achieve high regioselectivity for a desired isomer.[8]

For 3,6-dichloropyridazines, the C6 position is often reported to be more reactive toward nucleophilic substitution, while cross-coupling selectivity can be tuned. For the protocols below, we will primarily focus on monosubstitution, which typically occurs at the more reactive site under standard conditions, but researchers should be aware that mixtures of regioisomers and disubstituted products are possible and require careful optimization and purification.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl and heteroaryl-aryl structures.[5][10] It involves the coupling of the dichloropyridazine with an organoboron reagent, typically a boronic acid or ester.[10][11]

Causality Behind Component Selection
  • Catalyst : A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand is more common, as it offers greater flexibility and stability.[12]

  • Ligand : For chloroheteroarenes, electron-rich and sterically hindered phosphine ligands like SPhos or XPhos, or NHC ligands (e.g., IPr), are often necessary to promote the difficult oxidative addition step and facilitate reductive elimination.[7][8]

  • Base : A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices, used with an aqueous solvent system.[8][12]

  • Solvent : A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is typically used to dissolve both the organic substrate and the inorganic base.[8][12]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Cl) pd0->oa_complex Ar-Cl (Substrate) trans_complex Transmetalation Complex (Ar-Pd(II)L₂-R) oa_complex->trans_complex R-B(OH)₂ + Base (Transmetalation) product_complex Product Complex trans_complex->product_complex Reductive Elimination product_complex->pd0 Ar-R (Product)

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Monosubstitution of this compound
  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst/Ligand Addition : Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Toluene/H₂O or Dioxane/H₂O, typically in a 4:1 to 10:1 ratio).

  • Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the monosubstituted product.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosEfficient for challenging chloroheteroarene substrates.
Base K₃PO₄Strong enough to promote transmetalation without degrading sensitive functional groups.
Solvent Toluene / H₂O (10:1)Good solubility for organic reagents while allowing the inorganic base to function.
Temperature 100 °CProvides sufficient thermal energy to overcome activation barriers.
Equivalents 1.1 eq. Boronic AcidA slight excess ensures complete consumption of the limiting pyridazine substrate.

Application Note 2: Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking the pyridazine core to a terminal alkyne.[13][14] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and a copper(I) salt co-catalyst.[13]

Causality Behind Component Selection
  • Palladium Catalyst : Similar to the Suzuki coupling, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a common and effective precatalyst.[12]

  • Copper(I) Co-catalyst : A copper(I) salt, typically CuI, is crucial. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation to the palladium center, accelerating the catalytic cycle.[13]

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to neutralize the HX acid produced during the reaction and as the solvent in many cases.[12][13]

  • Solvent : Anhydrous, deoxygenated solvents like THF or DMF are typically used if the amine base is not used as the solvent.[12]

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa Ar-Pd(II)L₂-Cl pd0->oa Ar-Cl (Oxidative Add.) re Reductive Elimination oa->re Transmetalation re->pd0 Ar-C≡C-R (Product) alkyne H-C≡C-R cu_acetylide Cu-C≡C-R alkyne->cu_acetylide CuI, Base cu_acetylide->oa To Pd Center

Caption: Dual catalytic cycles of the Sonogashira reaction.

Protocol: Mono-alkynylation of this compound
  • Reaction Setup : To a Schlenk flask, add this compound (1.0 equiv.) and the copper(I) iodide (CuI, 2-5 mol%).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%).

  • Solvent and Reagents : Evacuate and backfill the flask with an inert gas. Add an anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction : Stir the mixture at room temperature or heat gently (40-60 °C) if necessary.

  • Monitoring : Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours.

  • Work-up : Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride (to remove copper salts) and brine.

  • Purification : Dry the organic layer, concentrate, and purify the residue by flash column chromatography to isolate the product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIThe classic, reliable dual-catalyst system for Sonogashira couplings.
Base Et₃NActs as both a base and a solvent, simplifying the reaction setup.
Solvent THF (optional)Used to ensure solubility if reagents are not fully soluble in the amine base.
Temperature Room Temperature to 50 °CMild conditions are often sufficient, preserving sensitive functional groups.
Equivalents 1.2 eq. AlkyneEnsures the dichloropyridazine is the limiting reagent.

Application Note 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C(sp²)-N bonds, a transformation that is otherwise challenging.[15][16] It allows for the coupling of the pyridazine core with a wide range of primary and secondary amines, amides, or even ammonia equivalents.[16][17]

Causality Behind Component Selection
  • Catalyst/Ligand : This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., Xantphos, Josiphos, Buchwald's biaryl phosphine ligands) are critical.[8] They promote the reductive elimination step, which is often the rate-limiting step, and prevent β-hydride elimination side reactions.[15][18] Pre-formed palladium-ligand complexes (precatalysts) are often used for convenience and reproducibility.

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or Cs₂CO₃ are the most common choices.[12][19] NaOt-Bu is highly effective but incompatible with base-sensitive functional groups like esters.

  • Solvent : Anhydrous, aprotic, and deoxygenated solvents such as toluene, dioxane, or THF are mandatory to prevent catalyst deactivation and unwanted side reactions.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Oxidative Addition Complex (Ar-Pd(II)L-Cl) pd0->oa_complex Ar-Cl (Substrate) amido_complex Palladium Amido Complex (Ar-Pd(II)L-NR₂) oa_complex->amido_complex HNR₂ + Base (Amine Coordination & Deprotonation) product_complex Product Complex amido_complex->product_complex Reductive Elimination product_complex->pd0 Ar-NR₂ (Product)

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Protocol: Mono-amination of this compound
  • Reaction Setup : In a glovebox or under a strong flow of inert gas, add the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Catalyst/Ligand Addition : Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Reagent Addition : Add the this compound (1.0 equiv.).

  • Solvent and Amine : Add anhydrous, deoxygenated solvent (e.g., toluene). Finally, add the amine (1.2 equiv.).

  • Reaction : Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction by LC-MS until the starting material is consumed (4-24 hours).

  • Work-up : Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XantphosA versatile system suitable for a wide range of amines with chloroheteroarenes.
Base NaOt-BuA strong base that effectively deprotonates the amine to form the active nucleophile.
Solvent TolueneA common, high-boiling, aprotic solvent for this transformation.
Temperature 110 °CHigher temperatures are often needed to drive the reductive elimination step.
Equivalents 1.2 eq. AmineA slight excess of the amine coupling partner is standard practice.

General Experimental Workflow

The following diagram outlines the typical workflow for performing these cross-coupling reactions, from setup to final product analysis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis setup 1. Reagent Prep (Dry Solvents, Degas) assembly 2. Reaction Assembly (Inert Atmosphere) setup->assembly run 3. Heating & Stirring assembly->run monitor 4. Monitoring (TLC, LC-MS) run->monitor workup 5. Quench & Work-up monitor->workup Reaction Complete purify 6. Chromatography workup->purify analysis 7. Characterization (NMR, MS) purify->analysis

Caption: Standard laboratory workflow for cross-coupling reactions.

References

  • Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions - Benchchem.
  • ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
  • The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide - Benchchem.
  • Synthesis of 3,6-dichloro-4-(1-ethyl-1-hydroxymethylpropyl)pyridazine - PrepChem.com.
  • Highly Regioselective Cross-Coupling of Dihalohetarenes.
  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance | Request PDF.
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry - Life Chemicals.
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field - Scirp.org.
  • 3,6-Dichloro-4-methylpyridazine synthesis - ChemicalBook.
  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed.
  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • Buchwald–Hartwig amin
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
  • A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions - Benchchem.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amin
  • Sonogashira coupling - Wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine - Benchchem.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Suzuki Coupling - Organic Chemistry Portal.

Sources

Experimental setup for amination of 3,6-Dichloro-4-ethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Selective Mono-Amination of 3,6-Dichloro-4-ethylpyridazine: A Guide to Palladium-Catalyzed Cross-Coupling

Introduction: The Strategic Value of Aminated Pyridazines

Pyridazine scaffolds are privileged structures in medicinal chemistry and materials science, appearing in a wide range of biologically active compounds and functional materials.[1][2] The introduction of amino groups onto the pyridazine core is a critical transformation for modulating pharmacological properties such as target binding, solubility, and metabolic stability. However, the selective functionalization of dihalogenated pyridazines like this compound presents a significant synthetic challenge. The two chlorine atoms possess different electronic environments, and controlling a reaction to achieve selective mono-substitution over di-substitution requires a carefully optimized strategy.

This guide provides a detailed examination of the experimental setup for the selective amination of this compound, focusing on the highly efficient and versatile Buchwald-Hartwig amination reaction.[3][4] We will explore the causal reasoning behind the selection of catalysts, ligands, bases, and solvents, and provide a robust, step-by-step protocol for researchers in drug development and synthetic chemistry.

Mechanistic Considerations: Choosing the Right Pathway

Two primary methodologies are viable for the amination of dichloropyridazines: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway relies on the inherent electron-deficient nature of the pyridazine ring, which activates the chlorine atoms towards attack by a nucleophile (the amine).[5] While it can be effective, SNAr often requires harsh conditions (high temperatures) and can suffer from a lack of regioselectivity, leading to mixtures of products.[6][7]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become the gold standard for C-N bond formation.[3] It proceeds through a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, coordination of the amine, deprotonation by a base, and reductive elimination to form the aminated product and regenerate the catalyst. This method offers superior control, proceeds under milder conditions, and demonstrates broad functional group tolerance, making it the preferred method for achieving high regioselectivity in complex substrates.[8][9]

Given the need for precision and reliability in pharmaceutical synthesis, this guide will focus exclusively on the Buchwald-Hartwig approach.

Dissecting the Experimental Parameters: A Causality-Driven Approach

The success of a Buchwald-Hartwig amination hinges on the synergistic interplay of its components. The choices are not arbitrary; they are dictated by the electronic and steric properties of the substrate and the amine.

  • The Palladium Pre-catalyst: The choice of the palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, is often a matter of convenience and stability. The active Pd(0) catalyst is generated in situ. The true determinant of reactivity and selectivity is the ligand.

  • The Ligand (The Catalyst's "Brain"): The ligand is the most critical component for a successful transformation. For electron-rich heteroaromatic chlorides, sterically hindered and electron-rich phosphine ligands are required. These ligands stabilize the palladium center, promote the challenging oxidative addition step with the C-Cl bond, and facilitate the final reductive elimination.[4] Ligands like Xantphos or advanced dialkylbiaryl phosphines are often employed.[10][11] The bulky nature of these ligands prevents the formation of inactive palladium dimers and creates a specific coordination environment that favors the desired C-N bond formation.

  • The Base: A non-nucleophilic, strong base is essential. Its primary role is to deprotonate the amine (or the N-H of the palladium-amine complex) to generate the active nucleophile within the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice for this purpose.[10][12] Weaker bases like K₂CO₃ or Cs₂CO₃ can be used in some cases, broadening the substrate scope to include base-sensitive functional groups.[8]

  • The Solvent: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system. Aprotic, non-coordinating, or weakly coordinating solvents are preferred. Toluene and 1,4-dioxane are standard choices.[13] The solvent can influence the catalyst's activity and selectivity; for instance, coordinating solvents can sometimes alter the active catalytic species.[14][15]

Experimental Workflow and Protocol

This section provides a detailed protocol for a model reaction: the mono-amination of this compound with a generic primary amine (R-NH₂).

General Experimental Workflow

The overall process, from setup to analysis, follows a logical sequence to ensure reproducibility and safety.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents & Glassware Prep setup Assemble Inert Atmosphere Setup (Schlenk line / Glovebox) reagents->setup Oven-dry glassware charge Charge Flask with Solids: Substrate, Catalyst, Ligand, Base setup->charge add_solvents Add Anhydrous Solvent & Amine charge->add_solvents heat Heat to Reaction Temperature (e.g., 100 °C) add_solvents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify via Column Chromatography dry->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize data Determine Yield & Purity characterize->data

Caption: Experimental workflow for palladium-catalyzed amination.

Reagents and Stoichiometry

The following table outlines the reagents for a typical 1.0 mmol scale reaction.

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound177.031771.01.0
Amine (R-NH₂)--1.11.1
Pd₂(dba)₃915.72230.0250.025 (5 mol% Pd)
Xantphos578.68350.060.06
Sodium tert-butoxide (NaOtBu)96.101351.41.4
Anhydrous Toluene-10 mL--
Step-by-Step Protocol

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Glassware Preparation: An oven-dried 50 mL Schlenk flask containing a magnetic stir bar is allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Charging the Flask: The flask is charged with this compound (177 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (35 mg, 0.06 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with inert gas three times to ensure an oxygen-free environment.

  • Addition of Liquids: Anhydrous toluene (10 mL) and the amine (1.1 mmol) are added via syringe.

  • Reaction Execution: The flask is equipped with a condenser and heated in a pre-heated oil bath to 100 °C. The reaction mixture is stirred vigorously for 12-24 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • The reaction is cooled to room temperature.

    • The mixture is diluted with ethyl acetate (20 mL) and carefully quenched by the addition of water (15 mL).

    • The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL).

    • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure mono-aminated product.

Product Characterization and Purity Assessment

Confirming the identity and purity of the synthesized compound is a critical final step. A multi-faceted analytical approach ensures the reliability of the data for any subsequent biological or pharmacological studies.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the product. The disappearance of the proton signal corresponding to the starting amine's N-H and the appearance of new aromatic signals confirm the C-N bond formation.[17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the product, thereby verifying its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for determining the purity of the final compound. Purity is typically calculated by the area percentage of the main product peak.[16]

Conclusion

The selective mono-amination of this compound is reliably achieved through a well-optimized Buchwald-Hartwig cross-coupling reaction. By carefully selecting a suitable palladium catalyst system, base, and solvent, researchers can access a wide array of novel aminated pyridazine derivatives in good to excellent yields. The protocol detailed herein provides a robust and validated starting point for the synthesis of these valuable compounds, empowering further research and development in medicinal chemistry and related fields.

References

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate.
  • Selective Palladium-Catalyzed Aminations on Dichloropyridines. (2001). Tetrahedron, 57(32), 7027-7034.
  • Graßl, S., Singer, J., & Knochel, P. (2019). Iron-Mediated Electrophilic Amination of Organozinc Halides using Organic Azides. ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health.
  • Solvent coordination to palladium can invert the selectivity of oxidative addition. (2021). Chemical Science.
  • Formation of the Pyridazine Natural Product Azamerone Involves the Biosynthetic Rearrangement of an Aryl Diazoketone. (2014). PMC.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). PubMed Central.
  • Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. (2020). ACS Publications.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing.
  • Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC.
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2021). MDPI.
  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574.
  • Regioselective 2-Amination of Polychloropyrimidines. (2016). PubMed.
  • nucleophilic aromatic substitutions. (2019). YouTube.
  • Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. (2016). Society of Chemical Industry.

Sources

Derivatization of 3,6-Dichloro-4-ethylpyridazine for Biological Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its significant and diverse biological activities.[1] This is attributed to its unique physicochemical properties, including weak basicity, a high dipole moment, and the capacity for dual hydrogen bonding, which are crucial for drug-target interactions.[2] This application note provides a detailed guide for the derivatization of 3,6-dichloro-4-ethylpyridazine, a versatile starting material for generating compound libraries for biological screening. We present validated protocols for key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling reactions. The methodologies are designed to be robust and adaptable, enabling researchers to efficiently synthesize a diverse range of substituted pyridazine analogs for drug discovery programs.

Introduction: The Strategic Importance of the Pyridazine Core

Pyridazine and its derivatives are a prominent class of nitrogen-containing heterocycles that have garnered substantial interest from medicinal chemists. Their inherent structural features make them valuable pharmacophores, and they are found in several marketed drugs.[3] The pyridazine ring is considered an advantageous substitute for the more common phenyl ring due to its potential to reduce lipophilicity and mitigate interactions with the hERG potassium channel, a common cause of cardiotoxicity in drug candidates.[2] The wide spectrum of pharmacological activities associated with pyridazine derivatives includes anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects, making them a focal point in the search for new therapeutic agents.[4]

The starting material, this compound, offers a strategic platform for library synthesis. The two chlorine atoms serve as reactive handles for sequential or differential functionalization, allowing for the systematic exploration of chemical space around the pyridazine core. The ethyl group at the 4-position provides an additional vector for modification or can be used to modulate the steric and electronic properties of the final compounds.

Rationale for Derivatization: Building a Diverse Chemical Library

The primary goal of derivatizing this compound is to create a library of structurally diverse analogs. This diversity is crucial for increasing the probability of identifying "hits" during biological screening campaigns. By systematically varying the substituents at the 3- and 6-positions, researchers can explore the structure-activity relationships (SAR) of the pyridazine scaffold against a particular biological target. The two main strategies detailed in this guide, SNAr and Suzuki coupling, are chosen for their reliability, broad substrate scope, and compatibility with a wide range of functional groups.

Synthetic Strategies and Protocols
3.1. Nucleophilic Aromatic Substitution (SNAr) Reactions

Principle: The SNAr reaction is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings.[5][6] In this compound, the electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring activates the chlorine atoms towards nucleophilic attack. This reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[5]

Causality Behind Experimental Choices:

  • Nucleophiles: A wide range of nucleophiles can be employed, including amines, thiols, and alcohols. The choice of nucleophile directly dictates the functionality introduced onto the pyridazine ring.

  • Base: A base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often required to deprotonate the nucleophile, increasing its reactivity.[5]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used as they can solvate the charged intermediate (Meisenheimer complex) and facilitate the reaction.[5]

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction.[5] Microwave irradiation can also be employed to accelerate the reaction.[7]

Experimental Workflow: SNAr Derivatization

SNAr_Workflow Start Start: This compound Reagents Add Nucleophile (e.g., Amine) + Base (e.g., K2CO3) in Solvent (e.g., DMF) Start->Reagents Step 1 Reaction Heat Reaction Mixture (e.g., 80-120 °C) Monitor by TLC Reagents->Reaction Step 2 Workup Aqueous Workup: Quench with water, Extract with organic solvent Reaction->Workup Step 3 Purification Purification: Column Chromatography Workup->Purification Step 4 Product Final Product: Monosubstituted Pyridazine Purification->Product Step 5

Caption: Workflow for SNAr Derivatization of this compound.

Detailed Protocol: SNAr with an Amine Nucleophile

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired amine nucleophile (1.1 - 1.5 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to the flask to dissolve the starting materials.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).[5]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[5]

Table 1: Representative SNAr Reaction Conditions

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
AnilineK₂CO₃DMF1004-8
MorpholineEt₃NDMSO802-6
ThiophenolNaHTHF25-501-4
MethanolNaHTHF256-12
3.2. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Principle: The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds.[8][9] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[8] This reaction is widely used in pharmaceutical synthesis due to its high functional group tolerance and generally mild reaction conditions.[10]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A variety of palladium catalysts can be used, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being a common choice. The choice of catalyst and ligand can influence the regioselectivity of the reaction.[11][12]

  • Boronic Acid/Ester: A wide array of aryl- and heteroarylboronic acids are commercially available, allowing for the introduction of diverse aromatic substituents.

  • Base: A base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base is commonly employed.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow Start Start: This compound Reagents Add Boronic Acid + Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) in Solvent (e.g., Toluene/H2O) Start->Reagents Step 1 Reaction Heat under Inert Atmosphere (e.g., 90-110 °C) Monitor by TLC/GC-MS Reagents->Reaction Step 2 Workup Aqueous Workup: Extract with organic solvent, Wash with water and brine Reaction->Workup Step 3 Purification Purification: Flash Column Chromatography Workup->Purification Step 4 Product Final Product: Monosubstituted Pyridazine Purification->Product Step 5

Caption: Workflow for Suzuki-Miyaura Cross-Coupling of this compound.

Detailed Protocol: Mono-Suzuki Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.1-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

  • Reaction Conditions: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the mixture to 90-110 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated pyridazine.[9]

Table 2: Representative Suzuki Coupling Reaction Conditions

Boronic AcidCatalyst (mol%)Base (equiv.)SolventTemperature (°C)
Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/H₂O100
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄ (2)Dioxane/H₂O90
2-Thiopheneboronic acidPd(PPh₃)₄ (4)Na₂CO₃ (2)Toluene/EtOH/H₂O100
Considerations for Biological Screening

The library of derivatized this compound compounds can be screened against a wide range of biological targets. The choice of substituents will influence the physicochemical properties of the compounds, such as solubility, lipophilicity, and metabolic stability, which are critical for their biological activity and drug-like properties. High-throughput screening (HTS) can be employed to rapidly assess the activity of the compound library against a specific target. Hits identified from the initial screen can then be further optimized through iterative rounds of synthesis and biological testing to develop lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

This application note provides a comprehensive guide to the derivatization of this compound for the generation of compound libraries for biological screening. The detailed protocols for SNAr and Suzuki-Miyaura cross-coupling reactions offer reliable and adaptable methods for synthesizing a diverse range of substituted pyridazine analogs. By leveraging these synthetic strategies, researchers can efficiently explore the chemical space around the pyridazine scaffold and accelerate the discovery of new therapeutic agents.

References
  • Ohta, A., Aoyagi, Y., et al. (n.d.). Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Semantic Scholar.
  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. (2013). PubMed.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Royal Society of Chemistry.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.).
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.).
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute.
  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (n.d.). ResearchGate.
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... (n.d.). ResearchGate.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH.
  • Exploring Ethyl 4,6-Dichloropyridazine-3-Carboxylate: A Key Pharmaceutical Intermediate. (n.d.).
  • Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. (n.d.). Royal Society of Chemistry.
  • Palladium-catalyzed Cross-coupling Ractions of Chloropyrazines with Aromatic Heterocycles. (n.d.). Scilit.
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015). ACS Publications.
  • Nucleophilic substitution reactions with a variety of heteroaromatic,.... (n.d.). ResearchGate.
  • Synthesis of 3,6-dichloro-4-(1-ethyl-1-hydroxymethylpropyl)pyridazine. (n.d.). PrepChem.com.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). PMC - NIH.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
  • Catalysed SNAr reactions. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • chemical studies on 3,6-dichloropyridazine. (2010). Journal of American Science.
  • Chemical Studies on 3,6-Dichloropyridazine (Part 2). (n.d.). ResearchGate.
  • nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001).
  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (n.d.).
  • A) Metalation of 3,6‐dichloropyridazine (6) and subsequent.... (n.d.). ResearchGate.
  • Synthesis of 3,6-dichloro-4-isopropylpyridazine. (n.d.). PrepChem.com.
  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). (n.d.). The Royal Society of Chemistry.
  • Dynamic Nucleophilic Aromatic Substitution of Tetrazines. (n.d.). PMC - NIH.
  • nucleophilic aromatic substitutions. (2019, January 19). YouTube.
  • Method for synthetizing 3,6-dichloropyridazine. (n.d.). Google Patents.
  • Preparation method of 3, 6-dichloropyridazine. (n.d.). Google Patents.

Sources

Application Notes and Protocols: 3,6-Dichloro-4-ethylpyridazine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of 3,6-Dichloro-4-ethylpyridazine (CAS No: 107228-54-6) as a versatile intermediate in pharmaceutical research and development.[1] The protocols detailed herein are derived from established methodologies for analogous compounds and are designed to ensure reproducibility and high-yield synthesis. We will explore the underlying reaction mechanisms, safety considerations, and the strategic importance of this scaffold in the construction of complex, biologically active molecules.

Introduction: The Strategic Value of the Pyridazine Core

The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its two adjacent nitrogen atoms offer unique electronic properties and hydrogen bonding capabilities, making it an attractive core for designing molecules that interact with biological targets. The strategic placement of reactive handles, such as chlorine atoms, on the pyridazine ring transforms it into a powerful building block for combinatorial chemistry and lead optimization. This compound, a member of this class, serves as a critical starting material for the synthesis of more complex molecules, enabling the exploration of novel chemical space in drug discovery.[2][3] The chloro-substituents at the 3 and 6 positions provide reactive sites for nucleophilic substitution, allowing for the introduction of diverse functional groups.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 107228-54-6
Molecular Formula C₆H₆Cl₂N₂
Molecular Weight 177.03 g/mol
Appearance Colorless to pale yellow solid or oilInferred from analogs
Solubility Soluble in organic solventsInferred from analogs

Spectroscopic Characterization (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.5 ppm (s, 1H, pyridazine ring proton)

    • δ ~2.8 ppm (q, 2H, -CH₂-CH₃)

    • δ ~1.3 ppm (t, 3H, -CH₂-CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~158 ppm (C-Cl)

    • δ ~156 ppm (C-Cl)

    • δ ~145 ppm (C-ethyl)

    • δ ~130 ppm (CH, pyridazine ring)

    • δ ~25 ppm (-CH₂-)

    • δ ~14 ppm (-CH₃)

  • Mass Spectrometry (EI): m/z (%) = 176 (M⁺), 178 (M⁺+2), 180 (M⁺+4) due to the presence of two chlorine atoms.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3050 (aromatic C-H stretch)

    • ~2950 (aliphatic C-H stretch)

    • ~1570, 1450 (C=C and C=N stretching of the pyridazine ring)

    • ~800-700 (C-Cl stretch)

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be effectively achieved through a radical-mediated alkylation of 3,6-dichloropyridazine. The following protocol is adapted from established procedures for the synthesis of the analogous isopropyl and methyl derivatives.[6][7]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reaction 3,6-Dichloropyridazine->Reaction Propanoic Acid Propanoic Acid Propanoic Acid->Reaction AgNO3 Silver Nitrate (AgNO₃) AgNO3->Reaction Ammonium Persulfate Ammonium Persulfate ((NH₄)₂S₂O₈) Ammonium Persulfate->Reaction H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Reaction H2O Water (H₂O), Heat H2O->Reaction This compound This compound Reaction->this compound caption Synthesis of this compound

Caption: Synthetic route to this compound.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
3,6-Dichloropyridazine141-30-0148.9810.0 g0.067 mol
Propanoic Acid79-09-474.085.4 g (5.5 mL)0.073 mol
Silver Nitrate7761-88-8169.870.57 g0.0034 mol
Ammonium Persulfate7727-54-0228.2016.8 g0.074 mol
Sulfuric Acid (98%)7664-93-998.083.7 mL0.068 mol
Deionized Water7732-18-518.02150 mL-
Diethyl Ether60-29-774.12As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3,6-dichloropyridazine (10.0 g, 0.067 mol), propanoic acid (5.4 g, 0.073 mol), silver nitrate (0.57 g, 0.0034 mol), and deionized water (100 mL).

  • Acidification: Carefully add concentrated sulfuric acid (3.7 mL, 0.068 mol) to the stirred suspension.

  • Initiation: Heat the mixture to 60-70 °C.

  • Radical Generation: In a separate beaker, dissolve ammonium persulfate (16.8 g, 0.074 mol) in deionized water (50 mL). Add this solution dropwise to the reaction mixture over a period of 30 minutes. An exotherm may be observed.

  • Reaction: After the addition is complete, maintain the reaction mixture at 70-75 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate 4:1).

  • Work-up:

    • Cool the reaction mixture to room temperature in an ice bath.

    • Carefully neutralize the mixture to pH 8-9 by the slow addition of a saturated solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pale yellow oil or solid.

Causality Behind Experimental Choices:

  • Silver Nitrate (AgNO₃) and Ammonium Persulfate ((NH₄)₂S₂O₈): This combination is a classic system for generating radicals. The persulfate is the primary oxidant, and the silver(I) ion catalyzes the formation of sulfate radicals. These highly reactive radicals then abstract a hydrogen atom from the α-carbon of propanoic acid, leading to the formation of an ethyl radical.

  • Sulfuric Acid (H₂SO₄): The acidic medium protonates the pyridazine ring, making it more electron-deficient and thus more susceptible to radical attack.

  • Neutralization and Extraction: The basic workup is necessary to remove unreacted acids and inorganic salts. Diethyl ether is a suitable solvent for extracting the relatively nonpolar product.

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate for the synthesis of a variety of pharmaceutical scaffolds. The two chlorine atoms are differentially reactive, allowing for sequential nucleophilic aromatic substitution (SₙAr) reactions. This enables the construction of complex molecules with precise control over the substitution pattern.

General Reaction Pathway:

G Start This compound Step1 Nucleophilic Substitution (Nu₁-H) Start->Step1 Intermediate Monosubstituted Pyridazine Step1->Intermediate Step2 Nucleophilic Substitution (Nu₂-H) Intermediate->Step2 FinalProduct Disubstituted Pyridazine (Active Pharmaceutical Ingredient) Step2->FinalProduct caption General workflow for drug synthesis.

Sources

Application Notes & Protocols for Regioselective Substitution on the Pyridazine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its unique electronic properties, characterized by an electron-deficient π-system due to the adjacent nitrogen atoms, present both challenges and opportunities for synthetic chemists. Achieving precise regiocontrol during substitution is paramount for structure-activity relationship (SAR) studies and the development of novel molecular entities. This guide provides an in-depth analysis of key methodologies for the regioselective functionalization of the pyridazine ring, explaining the mechanistic rationale behind experimental choices and offering detailed, field-proven protocols for immediate application.

The Electronic Landscape of the Pyridazine Ring: A Foundation for Strategy

The pyridazine ring is a 1,2-diazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement renders the ring electron-deficient, profoundly influencing its reactivity. Unlike benzene, the pyridazine nucleus is generally deactivated towards electrophilic aromatic substitution (EAS) but is activated for nucleophilic aromatic substitution (SNAAr) and radical substitution.[3][4] The two nitrogen atoms are the most basic sites and will readily coordinate with electrophiles or Lewis acids, further deactivating the ring to EAS.[5]

Understanding the positions is key:

  • C3/C6: These positions are α to the nitrogen atoms and are highly electron-deficient.

  • C4/C5: These positions are β to the nitrogen atoms and are also electron-deficient, though slightly less so than C3/C6.

This inherent electronic bias is the cornerstone upon which all regioselective strategies are built.

Caption: Electronic characteristics of the pyridazine ring.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Electron Deficiency

SNAr is a powerful tool for functionalizing pyridazines, particularly when a good leaving group (e.g., a halide) is present at an electron-deficient position. The reaction proceeds via a Meisenheimer-like intermediate, and the stability of this intermediate dictates the regioselectivity. Attack at positions that allow the negative charge to be delocalized onto the electronegative nitrogen atoms is strongly favored.[6][7][8]

A more subtle and powerful variant is the Vicarious Nucleophilic Substitution (VNS) , which enables the direct C-H functionalization of the electron-deficient ring by replacing a hydrogen atom.[9] This method is particularly effective for introducing carbon-based substituents.

Causality in VNS: The reaction involves a carbanion stabilized by an electron-withdrawing group (EWG) and possessing a leaving group (LG) on the same carbon. This nucleophile adds to the pyridazine ring, typically at the C4 or C6 position, to avoid steric hindrance from existing substituents. A subsequent base-mediated elimination of H-LG from the intermediate restores aromaticity. For 3-substituted pyridazines, the reaction shows remarkable regiospecificity, introducing substituents exclusively at the C4 position.[10][11][12]

VNS_Mechanism Start 3-Substituted Pyridazine + Nucleophile (Nu-CH(EWG)-LG) Intermediate σ-adduct intermediate (Negative charge delocalized) Start->Intermediate Nucleophilic Attack at C4 Elimination Base-mediated Elimination of H-LG Intermediate->Elimination Deprotonation Product C4-Substituted Pyridazine Elimination->Product Restoration of Aromaticity

Caption: General workflow for Vicarious Nucleophilic Substitution (VNS).

Protocol 1: Regiospecific VNS on 3-Chloropyridazine

This protocol describes the introduction of a sulfonylmethyl group at the C4 position of 3,6-dichloropyridazine, a common building block.

Materials:

  • 3,6-Dichloropyridazine

  • Chloromethyl p-tolyl sulfone

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ammonium chloride (sat. aq. solution)

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Reagent Preparation: Dissolve 3,6-dichloropyridazine (1.0 eq) and chloromethyl p-tolyl sulfone (1.2 eq) in a 1:1 mixture of anhydrous THF and DMF.

  • Cooling: Cool the solution to -70 °C using a dry ice/acetone bath. The low temperature is critical to control the exothermicity and prevent side reactions.

  • Base Addition: Add a solution of potassium tert-butoxide (2.5 eq) in THF dropwise over 30 minutes, ensuring the internal temperature does not exceed -65 °C. The strong base generates the active carbanion nucleophile.

  • Reaction Monitoring: Stir the reaction mixture at -70 °C for 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -70 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3,6-dichloro-4-((p-tolylsulfonyl)methyl)pyridazine.

Minisci Radical Substitution: A C-H Functionalization Powerhouse

The Minisci reaction is a premier method for the direct alkylation and acylation of electron-deficient heterocycles.[13][14] Its power lies in its ability to forge C-C bonds at C-H positions without pre-functionalization.

Mechanistic Rationale: The reaction requires acidic conditions to protonate a nitrogen atom of the pyridazine ring.[15] This protonation dramatically increases the ring's electron deficiency, making it highly susceptible to attack by a nucleophilic carbon-centered radical. The radical is typically generated via oxidative decarboxylation of a carboxylic acid or from other radical precursors. The attack is highly regioselective, favoring the C4 and C5 positions.[16] This selectivity is governed by a combination of steric and electronic factors on the protonated pyridazine.

Minisci_Reaction Radical_Gen Radical Precursor (e.g., R-COOH) Oxidant Oxidant (e.g., (NH4)2S2O8) + Ag+ Radical_Gen->Oxidant Radical Nucleophilic Radical (R•) Oxidant->Radical Generates Addition Radical Addition Radical->Addition Pyridazine Pyridazine Acid Acid (e.g., H2SO4) Pyridazine->Acid Protonated_Pyr Protonated Pyridazine Acid->Protonated_Pyr Protonates Protonated_Pyr->Addition Intermediate Radical Cation Intermediate Addition->Intermediate Rearomatization Oxidative Rearomatization Intermediate->Rearomatization Product C4/C5-Alkylated Pyridazine Rearomatization->Product

Caption: The key steps of the Minisci radical substitution reaction.

Protocol 2: Minisci tert-Butylation of Pyridazine

This protocol details the introduction of a tert-butyl group, a common bioisostere, onto the pyridazine ring at the C4 position.

Materials:

  • Pyridazine

  • Pivalic acid (trimethylacetic acid)

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Dichloromethane (DCM)

  • Deionized water

  • Sodium bicarbonate (sat. aq. solution)

Procedure:

  • Reaction Setup: To a solution of pyridazine (1.0 eq) and pivalic acid (4.0 eq) in 1:1 DCM/water, add concentrated sulfuric acid (1.0 eq) dropwise while cooling in an ice bath.

  • Catalyst Addition: Add silver nitrate (0.2 eq) to the acidic solution. The silver salt acts as a catalyst to facilitate the generation of the tert-butyl radical.

  • Initiation: While stirring vigorously, add a solution of ammonium persulfate (3.0 eq) in water dropwise over 20 minutes. The persulfate is the primary oxidant. An exotherm may be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution may change color as the reaction progresses.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers.

  • Neutralization: Carefully neutralize the aqueous layer with saturated sodium bicarbonate solution until effervescence ceases. Caution: This step is highly exothermic and releases CO₂ gas. Perform in a well-ventilated fume hood with adequate cooling.

  • Extraction: Extract the neutralized aqueous layer three times with DCM.

  • Purification: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography (e.g., gradient elution with ethyl acetate in hexanes) to isolate 4-tert-butylpyridazine.

Transition-Metal-Catalyzed Cross-Coupling: The Architect's Toolkit

For unparalleled precision in constructing complex pyridazine derivatives, transition-metal-catalyzed cross-coupling reactions are the undisputed choice.[17] Reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig allow for the selective formation of C-C, C-N, and C-O bonds.

Regioselectivity by Design: Unlike the previous methods where selectivity is governed by the inherent electronics of the ring, here it is dictated by the pre-installed position of a leaving group, most commonly a halogen (Cl, Br, I) or a triflate (OTf). This allows for the precise and predictable functionalization of any desired position on the pyridazine ring. For di- or poly-halogenated pyridazines, selectivity between different positions can often be achieved by tuning the reaction conditions, catalyst, or ligand, leveraging the differential reactivity of C-X bonds (C-I > C-Br > C-Cl).

Reaction NameCoupling PartnersBond FormedTypical Catalyst/Ligand
Suzuki-Miyaura Halo-pyridazine + OrganoboronC-C (sp², sp³)Pd(PPh₃)₄, Pd(dppf)Cl₂
Heck Halo-pyridazine + AlkeneC-C (sp²)Pd(OAc)₂, P(o-tol)₃
Sonogashira Halo-pyridazine + Terminal AlkyneC-C (sp)Pd(PPh₃)₂Cl₂, CuI
Buchwald-Hartwig Halo-pyridazine + Amine/AlcoholC-N / C-OPd₂(dba)₃, Xantphos, BINAP

Caption: Common cross-coupling reactions for pyridazine functionalization.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R RedElim->Product ArX Pyridazine-X ArX->OxAdd Boronic R-B(OR)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Selective Suzuki-Miyaura Coupling on 3,6-Dichloropyridazine

This protocol demonstrates the selective mono-arylation of 3,6-dichloropyridazine, leveraging the subtle differences in reactivity or stoichiometric control.

Materials:

  • 3,6-Dichloropyridazine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 3,6-dichloropyridazine (1.0 eq), 4-methoxyphenylboronic acid (1.05 eq), potassium phosphate (3.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%). The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for efficient catalysis.

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous, degassed toluene and degassed water (e.g., 10:1 Toluene:Water). The use of degassed solvents is critical to prevent oxidation of the Pd(0) active catalyst.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring for 6-12 hours. Monitor the reaction by LC-MS or TLC.

  • Cooling & Filtration: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Workup: Wash the filtrate with water and then with brine. Dry the organic layer over sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude material via flash column chromatography to yield 3-chloro-6-(4-methoxyphenyl)pyridazine. By using a slight excess of the boronic acid, mono-substitution is favored. A second, different coupling can then be performed at the remaining C-Cl position if desired.

Conclusion and Strategic Comparison

The regioselective substitution of the pyridazine ring is a solvable challenge with the modern synthetic chemist's arsenal. The optimal strategy depends on the desired substituent and the available starting materials.

  • SNAr/VNS is ideal for introducing nucleophiles, especially carbon chains with EWGs, onto the bare ring or replacing halides.

  • The Minisci Reaction is the go-to method for direct C-H alkylation and acylation, offering excellent regioselectivity for C4/C5 positions.

  • Transition-Metal Cross-Coupling provides the highest level of control and versatility, allowing for the precise installation of a wide array of functional groups at pre-determined positions.

  • Electrophilic Aromatic Substitution remains challenging and is rarely used due to the deactivated nature of the ring.[3]

By understanding the fundamental electronic properties of the pyridazine nucleus and the mechanistic underpinnings of these key reactions, researchers can rationally design and execute synthetic routes to novel pyridazine-based molecules for drug discovery and beyond.

References

  • A Regiospecific Reaction of Pyridazines with Vicarious Nucleophilic Substitution via Their Dicyanomethylide Derivatives.
  • A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives.
  • Vicarious nucleophilic substitution of hydrogen in pyridazines. Tetrahedron Letters.
  • Discovery and Development of the Enantioselective Minisci Reaction.
  • A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives.
  • Electrophilic Substitution In Azines.
  • Synthesis of Pyridazine-Based α-Helix Mimetics.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]
  • Recent Advances in Pyridazine Chemistry.
  • Intermolecular Reactions of Pyridyl Radicals with Olefins via Photoredox Catalysis. National Institutes of Health (NIH). [Link]
  • Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. [Link]
  • Transition‐metal‐catalyzed synthetic routes for imidazo[1,2‐b]pyridazine derivatives.
  • Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]
  • Minisci reaction. Wikipedia. [Link]
  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
  • Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
  • Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines.
  • Nucleophilic Heteroaromatic Substitution. I. Pyridazines.
  • Synthesis of Functionalized Compounds Containing Pyridazine and Related Moieties.
  • Transition-Metal-Free Coupling Reactions.
  • Heterocyclic Amines. Chemistry LibreTexts. [Link]
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin. [Link]
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • EAS Reactions of Pyridine. Pearson. [Link]
  • Vicarious nucleophilic substitution. Wikipedia. [Link]
  • nucleophilic arom

Sources

Application Notes and Protocols for the Synthesis of 6-Chloro-4-ethyl-3-hydrazinylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the synthesis of 6-chloro-4-ethyl-3-hydrazinylpyridazine through the nucleophilic aromatic substitution (SNAr) reaction of 3,6-dichloro-4-ethylpyridazine with hydrazine hydrate. This guide is designed to offer a comprehensive understanding of the reaction, from its mechanistic underpinnings to a detailed, field-proven experimental protocol.

Introduction: The Significance of Hydrazinylpyridazines

The pyridazine core is a privileged scaffold in medicinal chemistry, known for its unique physicochemical properties that are advantageous in drug design.[1] The introduction of a hydrazinyl group onto the pyridazine ring creates a versatile intermediate, opening avenues for the synthesis of a diverse array of fused heterocyclic systems and other complex molecules. These derivatives are of significant interest in drug discovery programs due to their potential biological activities. The reaction of dichloropyridazines with nucleophiles like hydrazine is a fundamental transformation for accessing these valuable building blocks.

Reaction Mechanism and Regioselectivity

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridazine ring, being an electron-deficient heterocycle, is susceptible to attack by nucleophiles. The two chlorine atoms on the this compound substrate act as leaving groups.

Hydrazine hydrate, a potent nucleophile, attacks one of the carbon atoms bearing a chlorine atom. This addition step forms a high-energy intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the pyridazine ring. The aromaticity of the ring is then restored by the elimination of a chloride ion, yielding the monosubstituted product, 6-chloro-4-ethyl-3-hydrazinylpyridazine.

Regioselectivity: In the case of this compound, the two chlorine atoms are in electronically distinct environments. The regioselectivity of the substitution is governed by the electronic and steric effects of the ethyl group at the 4-position. Generally, in such systems, the reaction is highly regioselective, with the nucleophile preferentially attacking one of the chloro-substituted positions. For the analogous 3,6-dichloro-4-methylpyridazine, reaction with hydrazine hydrate yields 3-chloro-4-methyl-6-hydrazinopyridazine, suggesting that the substitution occurs at the 6-position.[2] This preference can be attributed to the electronic influence of the alkyl group and the stabilization of the Meisenheimer intermediate.

Experimental Protocol: Synthesis of 6-Chloro-4-ethyl-3-hydrazinylpyridazine

This protocol is adapted from established procedures for the synthesis of similar hydrazinylpyridazines.[2][3]

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Key Hazards
This compoundC₆H₆Cl₂N₂177.03107228-54-6Refer to SDS
Hydrazine Hydrate (~80% soln.)H₆N₂O50.067803-57-8Toxic, Corrosive, Carcinogen
Ethanol (absolute)C₂H₅OH46.0764-17-5Flammable
Standard laboratory glassware----
Reflux condenser----
Magnetic stirrer with heating----
Filtration apparatus----
Fume hood----

Safety Precautions:

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • This compound is a hazardous chemical. Consult the Safety Data Sheet (SDS) before use.

  • Ethanol is flammable. Ensure there are no open flames or ignition sources in the vicinity of the experiment.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Addition of Reagents: Under a nitrogen or argon atmosphere, add absolute ethanol to dissolve the starting material. Then, add an excess of hydrazine hydrate (e.g., 5-10 equivalents) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical reaction time is in the range of 1.5 to 4 hours.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • A solid precipitate of the product should form. If not, the reaction mixture can be concentrated under reduced pressure to induce precipitation.

    • Collect the solid product by vacuum filtration. .

  • Purification:

    • Wash the collected solid with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 6-chloro-4-ethyl-3-hydrazinylpyridazine.

  • Drying: Dry the purified product under vacuum.

Visualizing the Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_flask Combine this compound and ethanol in a flask add_hydrazine Add hydrazine hydrate setup_flask->add_hydrazine Stir reflux Heat to reflux (78 °C) add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete filter Filter the solid product cool->filter wash Wash with cold ethanol filter->wash recrystallize Recrystallize from ethanol wash->recrystallize dry Dry under vacuum recrystallize->dry product 6-Chloro-4-ethyl-3-hydrazinylpyridazine dry->product

Caption: Experimental workflow for the synthesis of 6-chloro-4-ethyl-3-hydrazinylpyridazine.

Expected Results and Characterization

The expected product is 6-chloro-4-ethyl-3-hydrazinylpyridazine .

Physical Properties:

  • Appearance: Typically a solid.

  • Solubility: Expected to be soluble in polar organic solvents.

Spectroscopic Data (Predicted):

  • 1H NMR:

    • Aromatic proton (singlet or finely split signal) in the pyridazine ring.

    • Signals corresponding to the ethyl group (a quartet and a triplet).

    • Broad signals corresponding to the NH and NH₂ protons of the hydrazinyl group, which may be exchangeable with D₂O.

  • 13C NMR:

    • Signals for the carbon atoms of the pyridazine ring.

    • Signals for the two carbons of the ethyl group.

  • IR Spectroscopy:

    • N-H stretching vibrations from the hydrazinyl group (typically in the range of 3200-3400 cm⁻¹).

    • C=N and C=C stretching vibrations from the pyridazine ring.

  • Mass Spectrometry:

    • The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₆H₉ClN₄, M.W. = 172.62 g/mol ). The isotopic pattern for the chlorine atom (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should be observable.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation - Inactive hydrazine hydrate- Insufficient reaction time or temperature- Use fresh hydrazine hydrate.- Ensure the reaction is heated to reflux and monitor by TLC to confirm completion.
Formation of disubstituted product - Excess hydrazine hydrate- Prolonged reaction time- Use a smaller excess of hydrazine hydrate.- Carefully monitor the reaction and stop it once the monosubstituted product is the major component.
Difficulty in product isolation - Product is soluble in the reaction mixture- Concentrate the reaction mixture under reduced pressure to induce precipitation.- Cool the mixture in an ice bath to promote crystallization.

Conclusion

The reaction of this compound with hydrazine hydrate provides an efficient route to the versatile intermediate, 6-chloro-4-ethyl-3-hydrazinylpyridazine. This application note and protocol offer a comprehensive guide for researchers to successfully perform this synthesis, with a strong emphasis on safety and mechanistic understanding. The resulting product serves as a valuable building block for the development of novel compounds with potential therapeutic applications.

References

  • BenchChem. (2025).
  • Bulus, M., & Al-Sanea, M. M. (2021).
  • PrepChem. (n.d.). Synthesis of 3-chloro-4-methyl-6-hydrazinopyridazine. PrepChem.com.

Sources

Laboratory scale synthesis and purification of 3,6-Dichloro-4-ethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Laboratory-Scale Synthesis and Purification of 3,6-Dichloro-4-ethylpyridazine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive guide for the laboratory-scale synthesis and purification of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology is centered on a robust and efficient radical-mediated C-H functionalization of the 3,6-dichloropyridazine core. This application note details the underlying reaction mechanism, provides step-by-step protocols for synthesis and purification, outlines critical safety precautions, and discusses methods for analytical characterization. The protocols are designed to be self-validating, incorporating in-process controls and explaining the scientific rationale behind key experimental choices to ensure reproducibility and high purity of the final compound.

Introduction and Scientific Background

Pyridazine derivatives are a class of heterocyclic compounds that are of significant interest in drug discovery due to their wide range of biological activities. The 3,6-dichloropyridazine scaffold, in particular, serves as a versatile precursor for the synthesis of more complex molecules, allowing for differential functionalization at its various positions. The introduction of small alkyl groups, such as an ethyl group at the C4 position, can significantly modulate the steric and electronic properties of the molecule, making this compound a key intermediate for targeted synthesis projects.

The synthetic strategy presented here is based on a Minisci-type reaction, a powerful method for the homolytic alkylation of heteroaromatic compounds.[1][2] This approach involves the generation of an ethyl radical from a readily available precursor, which then attacks the electron-deficient pyridazine ring. This method is advantageous due to its operational simplicity and the use of relatively inexpensive starting materials.

Synthetic Strategy and Mechanism

The core transformation is the direct C-H ethylation of 3,6-dichloropyridazine. The reaction proceeds via a free-radical mechanism, initiated by the oxidation of a silver(I) catalyst by ammonium persulfate.

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 3,6-Dichloropyridazine P1 This compound R1->P1 H₂O, 55-70°C R2 Propionic Acid R2->P1 H₂O, 55-70°C AgNO3 AgNO₃ (catalyst) AmmoniumPersulfate (NH₄)₂S₂O₈ (oxidant) H2SO4 H₂SO₄ (acid)

Caption: Overall reaction for the synthesis of this compound.

Mechanism Insight: The reaction is initiated by the persulfate oxidant, which generates sulfate radical anions. These radicals interact with the Ag(I) catalyst and propionic acid to generate ethyl radicals via oxidative decarboxylation. The electrophilic ethyl radical then preferentially attacks the electron-deficient C4 position of the protonated pyridazine ring. A subsequent oxidation and deprotonation step rearomatizes the ring to yield the final product. The use of a silver nitrate catalyst is crucial for facilitating the generation of the alkyl radical from the carboxylic acid precursor.[3][4][5]

Health and Safety Precautions

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3,6-Dichloropyridazine and its derivatives: These are classified as irritants and may be toxic if swallowed, inhaled, or in contact with skin.[6][7][8] Avoid creating dust.

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Ammonium Persulfate: Strong oxidizing agent. Contact with combustible materials may cause fire.

  • Organic Solvents (Diethyl Ether, Ethyl Acetate, Hexane): Highly flammable. Keep away from ignition sources. Work in a fume hood to avoid inhaling vapors.

Refer to the Safety Data Sheet (SDS) for each reagent before commencing work.[9][10] An accessible safety shower and eye wash station are mandatory.[6]

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
3,6-DichloropyridazineC₄H₂Cl₂N₂148.9810.0 g67.1
Propionic AcidC₃H₆O₂74.087.45 g (7.5 mL)100.6
Silver NitrateAgNO₃169.871.71 g10.1
Ammonium Persulfate(NH₄)₂S₂O₈228.2030.7 g134.5
Sulfuric Acid (conc.)H₂SO₄98.0813.2 g (7.2 mL)134.5
Water (deionized)H₂O18.02~500 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed for extraction-
Saturated NaHCO₃ (aq)--As needed for neutralization-
Brine (Saturated NaCl aq)--As needed for washing-
Anhydrous MgSO₄ or Na₂SO₄--As needed for drying-

Detailed Experimental Protocol: Synthesis

5.1 Reaction Setup

  • To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol), silver nitrate (1.71 g, 10.1 mmol), and 200 mL of deionized water.

  • With vigorous stirring, carefully add propionic acid (7.5 mL, 100.6 mmol) followed by concentrated sulfuric acid (7.2 mL, 134.5 mmol). A slurry will form.

  • Heat the mixture to 55-60°C using a water bath.

5.2 Reagent Addition and Reaction

  • In a separate beaker, dissolve ammonium persulfate (30.7 g, 134.5 mmol) in 150 mL of deionized water.

  • Using an addition funnel, add the ammonium persulfate solution dropwise to the stirred reaction mixture over a period of 20-30 minutes.

  • Causality Note: A slow, controlled addition is critical. The reaction is exothermic, and the internal temperature may rise to 70-75°C.[3][4] Maintain the external bath temperature to prevent the reaction from exceeding 80°C.

  • After the addition is complete, continue stirring the reaction mixture at 65-70°C for 1 hour.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a TLC plate (silica gel) and elute with a 4:1 Hexane:Ethyl Acetate mixture. The product spot should appear at a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

5.3 Workup and Isolation of Crude Product

  • Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath to ~10°C.

  • Carefully neutralize the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is approximately 8-9. Be cautious as significant CO₂ evolution will occur.

  • Transfer the mixture to a 1 L separatory funnel and extract the product with diethyl ether (3 x 150 mL).

  • Combine the organic layers and wash sequentially with 100 mL of 0.5N sodium hydroxide solution, 100 mL of water, and finally 100 mL of brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product will likely be a brown or yellow oil/solid.[3] Yield of crude product is typically in the range of 8-10 g.

Detailed Purification Protocol

The crude product contains unreacted starting materials and side products. A two-step purification process involving column chromatography followed by recrystallization is recommended for obtaining high-purity material.

Crude Crude Product (Brown Oil/Solid) Column Silica Gel Column Chromatography (Eluent: Hexane/EtOAc Gradient) Crude->Column TLC TLC Analysis of Fractions Column->TLC Collect Fractions Combine Combine Pure Fractions & Evaporate Solvent TLC->Combine Identify Pure Fractions Recrystallize Recrystallization (Solvent: Heptane/Ether) Combine->Recrystallize Final Pure Crystalline Product (this compound) Recrystallize->Final

Caption: Workflow for the purification of this compound.

6.1 Part A: Purification by Column Chromatography Column chromatography is a robust technique for separating compounds based on their differential adsorption to a stationary phase.[11][12][13]

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane. Pack a glass column with the slurry, aiming for a stationary phase weight approximately 50-100 times that of the crude product.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.[14]

  • Elution: Begin elution with pure hexane, gradually increasing the polarity by adding ethyl acetate. A typical gradient might be:

    • Hexane (100%)

    • Hexane:Ethyl Acetate (98:2)

    • Hexane:Ethyl Acetate (95:5)

  • Fraction Collection: Collect fractions and monitor them by TLC (4:1 Hexane:EtOAc). Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the product as a light yellow oil or solid.

6.2 Part B: Final Purification by Recrystallization Recrystallization is a purification technique based on the principle that the solubility of a compound in a solvent increases with temperature.[15][16]

  • Solvent Selection: A solvent pair system, such as diethyl ether/heptane, is effective.[3] The product should be soluble in the more polar solvent (ether) and less soluble in the non-polar solvent (heptane).

  • Procedure: a. Dissolve the product from the column in a minimal amount of warm diethyl ether. b. Slowly add heptane dropwise until the solution becomes slightly turbid (cloudy). c. Gently warm the mixture until it becomes clear again. d. Allow the solution to cool slowly and undisturbed to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation. e. Collect the resulting crystals by vacuum filtration, washing them with a small amount of ice-cold heptane.[17] f. Dry the crystals under vacuum to obtain pure this compound as a white to off-white solid.

Characterization and Expected Results

ParameterExpected Result
Physical Appearance White to off-white crystalline solid
Expected Yield 40-60% (after purification)
Purity (by GC/HPLC) >98%
Molecular Formula C₆H₆Cl₂N₂
Molecular Weight 177.03 g/mol [9]
Melting Point Literature values for similar compounds suggest a sharp melting point. For example, the 4-methyl analog melts at 86-88 °C.[7]
¹H NMR (CDCl₃) Expect signals corresponding to the ethyl group (a quartet and a triplet) and a singlet for the aromatic proton on the pyridazine ring.
¹³C NMR (CDCl₃) Expect six distinct signals corresponding to the six carbon atoms in the molecule.
Mass Spec (EI) Expect a molecular ion peak (M+) with a characteristic isotopic pattern for two chlorine atoms.

References

  • PrepChem. (n.d.). Synthesis of 3,6-dichloro-4-(1-ethyl-1-hydroxymethylpropyl)pyridazine.
  • Shandong Youbang Biochem Tech. (2014). Method for synthetizing 3,6-dichloropyridazine. CN104447569A. Google Patents.
  • CN112645883A. (2021). Preparation method of 3, 6-dichloropyridazine. Google Patents.
  • PrepChem. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine.
  • Capot Chemical Co., Ltd. (2012). MSDS of this compound.
  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine. (2015). Google Patents.
  • Samaritoni, J. G. (1988). HOMOLYTIC ALKYLATIONS OF 3, 6-DICHLOROPYRIDAZINE. Organic Preparations and Procedures International, 20(2), 117-121.
  • IP.com. (2020). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.
  • ResearchGate. (n.d.). Alkylation of 4,5-dichloropyridazin-6-one with α,ω-dibromoalkanes or 4,5-dichloro-1-(ω-bromoalkyl)pyridazin-6-ones.
  • US3004027A. (1961). Process for purification of 3,6-dichloropyridazine. Google Patents.
  • Sci-Hub. (1988). HOMOLYTIC ALKYLATIONS OF 3, 6-DICHLOROPYRIDAZINE.
  • Technical Disclosure Commons. (2024). A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl].
  • ResearchGate. (n.d.). Metalation of 3,6‐dichloropyridazine (6) and subsequent iron‐mediated electrophilic amination.
  • PubMed. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • California State University, Stanislaus. (n.d.). Recrystallization.
  • Wikipedia. (n.d.). Column chromatography.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • PubChem. (n.d.). 3,6-Dichloro-4-isopropylpyridazine.
  • Professor Dave Explains. (2019, March 19). Column Chromatography. YouTube.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Cal Poly Organic Chemistry. (2020, July 1). Recrystallization. YouTube.
  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.
  • PharmaCompass. (n.d.). 3,6-dichloro-4-isopropyl pyridazine.
  • Chemsigma. (n.d.). This compound.
  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube.

Sources

Catalytic Methods for C-H Activation of Pyridazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridazine C-H Activation

Pyridazine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, present in a multitude of pharmacologically active agents.[1] The development of efficient and selective methods for their functionalization is therefore of paramount importance. Traditional synthetic approaches often rely on multi-step sequences involving pre-functionalized starting materials. In contrast, the direct activation and functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful, atom-economical strategy for the synthesis and diversification of these valuable heterocycles.[2] This application note provides a detailed guide to three key transition metal-catalyzed C-H activation methodologies for pyridazine derivatives, offering insights into the underlying principles and providing detailed, field-proven protocols for their implementation.

The primary challenge in the C-H activation of pyridazines lies in the high Lewis basicity of the two adjacent nitrogen atoms, which can lead to catalyst inhibition through strong coordination.[3] Overcoming this hurdle requires carefully designed catalytic systems that can effectively engage in C-H activation while mitigating catalyst deactivation. This guide will explore palladium, rhodium, and iridium-based catalytic systems that have demonstrated significant success in the C-H functionalization of pyridazines, enabling access to a diverse range of novel chemical entities.

Section 1: Palladium-Catalyzed C-H Arylation of Pyridazine Derivatives

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the C-H arylation of pyridazines has provided a direct route to biaryl structures of significant interest in drug discovery. The key to successful Pd-catalyzed C-H arylation of pyridazines often lies in the use of appropriate directing groups or the inherent electronic properties of the substrate to control regioselectivity and reactivity.

Mechanistic Insights: The Role of Directing Groups and Ligands

The mechanism of palladium-catalyzed C-H arylation of pyridazines typically proceeds through a concerted metalation-deprotonation (CMD) pathway.[4] A directing group on the pyridazine substrate coordinates to the palladium center, bringing it into close proximity to the targeted C-H bond. This facilitates the cleavage of the C-H bond and the formation of a palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, furnishes the arylated product and regenerates the active palladium catalyst.

The choice of ligand is crucial in modulating the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃), can promote the desired catalytic cycle while preventing catalyst decomposition.[5] In some cases, the pyridazine nitrogen itself can act as a directing group, though this can also lead to catalyst inhibition.[3] Strategic placement of substituents on the pyridazine ring can therefore be employed to tune its coordinating ability and direct the C-H activation to a specific position.

Data Presentation: Substrate Scope and Yields in Pd-Catalyzed C-H Arylation
Entry Pyridazine Substrate Aryl Halide Catalyst System Solvent Temp (°C) Time (h) Yield (%) Reference
13,6-diphenyl-[2][4][6]triazolo[4,3-b]pyridazine4-iodotoluenePd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv)Toluene1202481[3]
2Imidazo[1,2-b]pyridazine4-bromobenzonitrilePd(OAc)₂ (0.1 mol%), K₂CO₃ (2.0 equiv)pentan-1-ol1301892[7]
3Imidazo[1,2-b]pyridazine4-chlorobenzaldehydePd(OAc)₂ (0.1 mol%), K₂CO₃ (2.0 equiv)pentan-1-ol1301885[7]
42-quinolinecarboxyamide derivativeintramolecular C-BrPd(OAc)₂ (10 mol%), PPh₃ (10 mol%), K₂CO₃DMA1102494[8]
Experimental Protocol: Palladium-Catalyzed C-H Arylation of a Fused Pyridazine

This protocol is adapted from the work of Samanta et al. for the C-H arylation of a 3,6-diphenyl-[2][4][6]triazolo[4,3-b]pyridazine.[3]

Materials:

  • 3,6-diphenyl-[2][4][6]triazolo[4,3-b]pyridazine

  • Aryl iodide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 3,6-diphenyl-[2][4][6]triazolo[4,3-b]pyridazine (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Add anhydrous toluene via syringe to achieve a substrate concentration of 0.1 M.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired arylated pyridazine derivative.

  • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Visualization: Catalytic Cycle for Pd-Catalyzed C-H Arylation

G cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle Pd_II Pd(II) Catalyst Coordination Coordination & C-H Activation Pd_II->Coordination Pyridazine Derivative Palladacycle Palladacycle Intermediate Coordination->Palladacycle Oxidative_Addition Oxidative Addition (Ar-X) Palladacycle->Oxidative_Addition Pd_IV Pd(IV) Intermediate Oxidative_Addition->Pd_IV Reductive_Elimination Reductive Elimination Pd_IV->Reductive_Elimination Reductive_Elimination->Pd_II Regeneration Product Arylated Pyridazine Reductive_Elimination->Product

Caption: Proposed catalytic cycle for palladium-catalyzed C-H arylation of pyridazine derivatives.

Section 2: Rhodium-Catalyzed C-H Annulation of Pyridazine Derivatives

Rhodium catalysis has emerged as a powerful tool for the construction of complex heterocyclic scaffolds through C-H activation and annulation reactions.[9][10] In the context of pyridazine chemistry, rhodium catalysts can mediate the coupling of pyridazine derivatives with alkynes or other coupling partners to form fused polycyclic systems.

Mechanistic Insights: Dual C-H Activation and Annulation

Rhodium(III)-catalyzed C-H annulation reactions often proceed via a dual C-H activation mechanism.[11] For instance, in the reaction of a hydrazone derived from an N-aminopyrrole (a precursor to a pyridazine-containing system) with an alkyne, the rhodium catalyst first effects a C-H activation on the hydrazone moiety. This is followed by coordination and migratory insertion of the alkyne into the Rh-C bond. A second C-H activation event, typically on an adjacent aromatic or heteroaromatic ring, leads to the formation of a rhodacycle intermediate. Reductive elimination from this intermediate furnishes the annulated product and regenerates the active Rh(III) catalyst. The use of an oxidant, such as Cu(OAc)₂, is often necessary to facilitate the regeneration of the active catalyst.[7]

The regioselectivity of the alkyne insertion and the subsequent C-H activation are key factors in determining the final product structure. These are influenced by the electronic and steric properties of both the pyridazine substrate and the alkyne coupling partner, as well as the ligand environment around the rhodium center.[10]

Data Presentation: Substrate Scope and Yields in Rh-Catalyzed C-H Annulation
Entry Pyridazine Precursor (Hydrazone) Alkyne Catalyst System Solvent Temp (°C) Time (h) Yield (%) Reference
1Hydrazone of N-aminopyrrole and benzaldehydeDiphenylacetylene[CpRhCl₂]₂ (5 mol%), Cu(OAc)₂ (2.0 equiv)Dioxane1201685[7]
2Hydrazone of N-aminopyrrole and 4-methoxybenzaldehydeDiphenylacetylene[CpRhCl₂]₂ (5 mol%), Cu(OAc)₂ (2.0 equiv)Dioxane1201678[7]
3Hydrazone of N-aminopyrrole and 2-thiophenecarboxaldehyde1-phenyl-1-propyne[CpRhCl₂]₂ (5 mol%), Cu(OAc)₂ (2.0 equiv)Dioxane1401 (MW)72[7]
4Hydrazone of N-aminoindole and benzaldehydeDiphenylacetylene[CpRhCl₂]₂ (5 mol%), Cu(OAc)₂ (2.0 equiv)Dioxane1201665[7]
Experimental Protocol: Rhodium-Catalyzed C-H Annulation to Pyrrolopyridazines

This protocol is based on the work of Hartung et al. for the synthesis of pyrrolopyridazines.[7]

Materials:

  • Hydrazone derived from an N-aminopyrrole and an aldehyde

  • Alkyne (e.g., diphenylacetylene)

  • [Cp*RhCl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)

  • Copper(II) acetate (Cu(OAc)₂)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas supply

  • Microwave reactor or conventional heating setup

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a microwave vial or a sealed reaction tube, add the hydrazone (1.0 equiv), alkyne (1.2 equiv), [Cp*RhCl₂]₂ (5 mol%), and Cu(OAc)₂ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of 0.2 M.

  • Seal the vessel and heat the reaction mixture. For microwave heating, a typical condition is 140 °C for 1 hour. For conventional heating, 120 °C for 16 hours can be employed.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane (DCM) and filter through a plug of Celite®, washing with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired annulated product.

  • Confirm the structure of the product using NMR spectroscopy and mass spectrometry.

Visualization: Experimental Workflow for Rh-Catalyzed C-H Annulation

G cluster_workflow Workflow for Rhodium-Catalyzed Annulation Start Combine Reactants: Hydrazone, Alkyne, [Cp*RhCl₂]₂, Cu(OAc)₂ Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Start->Inert_Atmosphere Add_Solvent Add Anhydrous Dioxane Inert_Atmosphere->Add_Solvent Heating Heating: Microwave (140°C, 1h) or Conventional (120°C, 16h) Add_Solvent->Heating Workup Workup: Dilution, Filtration Heating->Workup Purification Purification: Column Chromatography Workup->Purification Product Annulated Pyridazine Product Purification->Product

Caption: A typical experimental workflow for the rhodium-catalyzed C-H annulation of pyridazine precursors.

Section 3: Iridium-Catalyzed C-H Borylation of Pyridazine Derivatives

Iridium-catalyzed C-H borylation has become a valuable and versatile method for the synthesis of aryl and heteroaryl boronate esters, which are key building blocks in cross-coupling reactions.[12] The application of this methodology to pyridazines provides a direct route to borylated pyridazine derivatives, which can be further functionalized to introduce a wide range of substituents.

Mechanistic Insights: Overcoming Catalyst Inhibition

The iridium-catalyzed C-H borylation of pyridines and related azines can be challenging due to the coordination of the nitrogen lone pair to the iridium center, which can inhibit the catalyst.[12] This effect can be overcome by the introduction of sterically demanding substituents ortho to the nitrogen atoms, which disfavor coordination and allow the catalytic cycle to proceed.[12]

The catalytic cycle is believed to involve an active iridium(III) species that undergoes oxidative addition to a C-H bond of the pyridazine ring. The resulting iridium(V) intermediate then undergoes reductive elimination to form the borylated product and regenerate the active catalyst. The regioselectivity of the borylation is often governed by steric factors, with the boryl group being introduced at the least sterically hindered C-H position.[13]

Data Presentation: Regioselectivity in Ir-Catalyzed C-H Borylation
Entry Pyridazine/Pyridine Substrate Borylating Agent Catalyst System Solvent Temp (°C) Time (h) Product(s) (Yield %) Reference
12,3-bis(trifluoromethyl)pyridineB₂pin₂[Ir(OMe)(COD)]₂, dtbbpyNeat80165-borylated (82%)[13]
22-trifluoromethyl-6-methylpyridineB₂pin₂[Ir(OMe)(COD)]₂, dtbbpyNeat80164-borylated (75%)[13]
32-chloro-6-methylpyridineB₂pin₂[Ir(OMe)(COD)]₂, dtbbpyNeat80164-borylated (88%)[13]
44-trifluoromethylpyridineB₂pin₂[Ir(OMe)(COD)]₂, dtbbpyNeat8016No reaction[13]
Experimental Protocol: Iridium-Catalyzed C-H Borylation of a Substituted Pyridine

This protocol is adapted from the work of Singh et al. on the borylation of trifluoromethyl-substituted pyridines and can be applied to similarly substituted pyridazines.[13]

Materials:

  • Substituted pyridazine or pyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(OMe)(COD)]₂ (dimethoxido(1,5-cyclooctadiene)iridium(I) dimer)

  • 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbbpy)

  • Nitrogen gas supply

  • Schlenk flask

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a fume hood, weigh the [Ir(OMe)(COD)]₂ precatalyst and the dtbbpy ligand into a Schlenk flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with nitrogen (at least three cycles).

  • Add the substituted pyridazine (1.0 equiv) and B₂pin₂ (1.5 equiv) to the flask under a positive pressure of nitrogen.

  • Seal the flask and place it in a preheated oil bath at 80-100 °C.

  • Stir the neat reaction mixture for the specified time (typically 16-24 hours), monitoring by GC-MS or TLC.

  • After completion, cool the reaction to room temperature.

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Directly load the solution onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the borylated product.

  • Characterize the product by NMR spectroscopy and mass spectrometry. Note that some borylated pyridazines may be sensitive to hydrolysis and should be handled accordingly.

Visualization: Logical Relationship in Regioselective Borylation

G cluster_logic Factors Influencing Regioselectivity in Ir-Catalyzed Borylation Steric_Hindrance Steric Hindrance at C-H positions Catalyst_Inhibition Catalyst Inhibition by N-coordination Steric_Hindrance->Catalyst_Inhibition Can mitigate Regioselectivity Regioselectivity of C-H Borylation Steric_Hindrance->Regioselectivity Major Influence Electronic_Effects Electronic Effects of Substituents Electronic_Effects->Regioselectivity Minor Influence Ligand_Properties Ligand Properties (e.g., dtbbpy) Ligand_Properties->Regioselectivity Modulates Reactivity Catalyst_Inhibition->Regioselectivity Can prevent reaction

Caption: Key factors determining the regioselectivity of iridium-catalyzed C-H borylation of pyridazine derivatives.

Conclusion

The catalytic C-H activation of pyridazine derivatives represents a rapidly evolving field with significant potential to streamline the synthesis of complex molecules for applications in drug discovery and materials science. The palladium, rhodium, and iridium-based methods detailed in this application note provide robust and versatile tools for the direct functionalization of the pyridazine core. A thorough understanding of the underlying mechanistic principles, as outlined herein, is crucial for the successful implementation and further development of these powerful synthetic strategies. As research in this area continues to advance, we can anticipate the emergence of even more efficient and selective catalytic systems for the C-H activation of pyridazines and other challenging heterocyclic scaffolds.

References

  • Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation. (n.d.). Wiley.
  • Samanta, S., et al. (2017). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation.
  • Gao, Y., et al. (2016). An Explicit Interpretation of the Directing Group Effect for the Pd(OAc)2-Catalyzed Aromatic C-H Activations. The Journal of Organic Chemistry, 81(18), 8494-8506. [Link]
  • Hartung, C. G., et al. (2020). Annulation of Hydrazones and Alkynes via Rhodium(III)-Catalyzed Dual C–H Activation: Synthesis of Pyrrolopyridazines and Azolopyridazines. Organic Letters, 22(3), 1217-1221. [Link]
  • Hobbs, W. (2022). Synthesis and Characterization of Unique Pyridazines. Senior Honors Theses. 1237. [Link]
  • Singh, U. K., et al. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. The Journal of Organic Chemistry, 87(7), 5036-5047. [Link]
  • Singh, U. K., et al. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. The Journal of Organic Chemistry, 87(7), 5036–5047. [Link]
  • Hartung, C. G., et al. (2020). Annulation of Hydrazones and Alkynes via Rhodium(III)-Catalyzed Dual C-H Activation: Synthesis of Pyrrolopyridazines and Azolopyridazines. Organic Letters, 22(3), 1217–1221. [Link]
  • Singh, U. K., et al. (2022). Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society. [Link]
  • Ohta, H., et al. (2013). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 9, 245-251. [Link]
  • El-Sayed, M. A. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 16(9). [Link]
  • Ajesh, P., et al. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 13(47), 32909-32931. [Link]
  • Sadler, S. A., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link]
  • Singh, U. K., et al. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. The Journal of Organic Chemistry, 87(7), 5036-5047. [Link]
  • Colby, D. A., et al. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of Chemical Research, 45(6), 814-825. [Link]
  • Sadler, S. A., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link]
  • van der Heijden, J., et al. (2020). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. Molecules, 25(21), 5057. [Link]
  • Verbraecken, B., et al. (2019). Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activation. ChemistryOpen, 8(11), 1369-1376. [Link]
  • Samanta, S., et al. (2017). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation.
  • Liu, C.-X., et al. (2023). Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions. Chemical Reviews, 123(16), 10079-10134. [Link]
  • Liu, C.-X., et al. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews, 123(16), 10079-10134. [Link]
  • Ajesh, P., et al. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 13(47), 32909-32931. [Link]
  • Song, G., et al. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(12), 2947-2957. [Link]
  • Maiti, D. (Ed.). (2023).
  • Wang, D.-H., et al. (2009). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 131(36), 12904-12905. [Link]
  • van der Vlugt, J. I. (2022). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au, 2(4), 319-333. [Link]
  • Li, Y., et al. (2018). Rhodium(iii)-catalyzed C–H activation/annulation of N-iminopyridinium ylides with alkynes and diazo compounds. Organic Chemistry Frontiers, 5(10), 1641-1645. [Link]
  • Li, B. (2015). Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones and Indolizines. Organic Letters, 17(15), 3854-3857. [Link]
  • El-Gazzar, A. B. A., et al. (2016). Palladium‐Catalyzed Direct Arylation of 2,6‐Disubstituted Imidazo[2,1‐b][2][4]thiadiazoles. European Journal of Organic Chemistry, 2016(18), 3053-3060. [Link]
  • Stowers, K. J., & Sanford, M. S. (2011). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Organic Letters, 13(10), 2534-2537. [Link]
  • Kodama, T., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926-8932. [Link]
  • Al-Ostath, A., et al. (2021).
  • Hafez, H. N., et al. (2010).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Dichloro-4-ethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 3,6-Dichloro-4-ethylpyridazine. This document is designed for researchers, chemists, and drug development professionals to provide expert-driven insights and practical solutions for improving yield and overcoming common challenges in this synthesis. Our guidance is grounded in established chemical principles and field-proven methodologies to ensure you can achieve reliable and reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable protocols to resolve them.

Question 1: My yield for the chlorination of 4-ethyl-1,2-dihydropyridazine-3,6-dione is consistently low. What are the most probable causes and how can I fix this?

Low yield in the chlorination step is a frequent challenge. The root cause often lies in one of three areas: incomplete reaction, product degradation during reaction or workup, or mechanical loss during purification.

Causality and Solutions:

  • Incomplete Reaction: The conversion of the pyridazinedione to the dichloro-pyridazine requires forcing conditions. Insufficient temperature or reaction time will leave unreacted starting material.

    • Solution: Ensure the reaction is heated to a steady reflux. A procedure for a similar compound, 4-methyl-1,2-dihydropyridazine-3,6-dione, specifies heating to a mild reflux in phosphorus oxychloride (POCl₃) for 4 hours until the solution becomes homogeneous[1]. Monitor the reaction progress using TLC or GC to confirm the disappearance of the starting material[2].

  • Hydrolysis during Workup: Phosphorus oxychloride is a vigorous chlorinating agent that reacts violently with water. The workup procedure, which involves quenching the excess POCl₃, is highly exothermic and can lead to the hydrolysis of the desired product back to the monochloro-hydroxy derivative or other byproducts if not controlled.

    • Solution: The workup must be performed under controlled, cold conditions. A proven method is to very slowly add the cooled reaction mixture dropwise to a vigorously stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃)[1]. This neutralizes the excess acid and hydrolyzes the remaining POCl₃ while minimizing the temperature increase. Maintaining the pH around 6-7 is crucial during this process[1].

  • Sub-optimal Reagent Stoichiometry: An insufficient amount of the chlorinating agent will lead to incomplete conversion.

    • Solution: Use a significant excess of phosphorus oxychloride. For analogous syntheses, POCl₃ often serves as both the reagent and the solvent, ensuring it is present in large excess[1]. A typical molar ratio of POCl₃ to the pyridazinedione substrate is around 10:1[1].

Workflow for Optimizing the Chlorination Step

G cluster_prep Reaction Setup cluster_workup Workup & Isolation Start Suspend 4-ethyl-pyridazine-3,6-dione in excess POCl₃ under N₂ Heat Heat to mild reflux (approx. 105-110°C) Start->Heat Monitor Monitor reaction by TLC/GC (Target: 4-6 hours) Heat->Monitor Cool Cool mixture to room temp. Monitor->Cool Reaction Complete RemovePOCl3 Remove excess POCl₃ (vacuum distillation) Cool->RemovePOCl3 Quench Add dropwise to ice-cold saturated NaHCO₃ solution RemovePOCl3->Quench Extract Extract with Ethyl Acetate or DCM Quench->Extract Dry Dry organic layer (e.g., MgSO₄) & concentrate Extract->Dry End Proceed to Purification Dry->End Crude Product Obtained G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Chlorination reagent1 Ethylmaleic Anhydride product1 4-ethyl-1,2-dihydropyridazine- 3,6-dione reagent1->product1 + reagent2 Hydrazine Hydrate (H₂N-NH₂·H₂O) reagent2->product1 product1_node Precursor from Step 1 reagent3 Phosphorus Oxychloride (POCl₃), Δ product2 This compound reagent3->product2 product1_node->product2 +

Sources

Technical Support Center: Synthesis of Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of substituted pyridazines. This guide is designed to provide practical, in-depth solutions to common challenges and side reactions encountered during synthesis. Drawing from established literature and field experience, we will explore the causality behind these issues and offer robust troubleshooting strategies and optimized protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific experimental issues in a question-and-answer format.

Section 1: Issues in Classical Condensation Reactions (1,4-Dicarbonyls + Hydrazine)

Q1: My reaction yields a significant amount of a non-aromatic intermediate, and the final pyridazine yield is low. How do I promote full aromatization?

A1: Root Cause Analysis & Solution

This is a classic and frequently encountered issue. The initial condensation of a 1,4-dicarbonyl compound with hydrazine readily forms a dihydropyridazine intermediate.[1] This intermediate is often kinetically favored and can be quite stable, requiring a subsequent oxidation step to achieve the desired aromatic pyridazine. Spontaneous oxidation by atmospheric oxygen can occur but is often slow and inefficient.

Troubleshooting Steps:

  • Introduce an Oxidant: The most reliable solution is to perform an explicit oxidation step following the cyclization. The choice of oxidant is critical and depends on the sensitivity of the substituents on your molecule.

  • Solvent Choice: Certain solvents can facilitate oxidation. For instance, using acetic acid as a solvent can sometimes promote aromatization directly during the cyclization step, especially at elevated temperatures.[2]

Recommended Oxidizing Agents:

OxidantTypical ConditionsAdvantagesConsiderations & Potential Side Reactions
Air / O₂ Bubble through the reaction mixture, often at reflux.Inexpensive, mild.Slow, may be incomplete, can lead to oxidative degradation of sensitive groups.
Copper(II) Salts (e.g., CuCl₂, CuSO₄) Stoichiometric or catalytic amount, various solvents (MeCN, AcOH).[2]Effective for many substrates, relatively mild.Requires removal of copper salts during workup, potential for coordination with N-containing substrates.
Manganese Dioxide (MnO₂) Heterogeneous, stoichiometric excess, reflux in toluene or CH₂Cl₂.Good for acid-sensitive substrates.Requires filtration to remove solid MnO₂, reactivity can vary with the grade of MnO₂.
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Stoichiometric, CH₂Cl₂ or dioxane, often at RT.High potential oxidant, very effective.Expensive, can react with electron-rich aromatic rings, requires careful purification to remove hydroquinone byproduct.

Q2: My reaction is producing a dark, intractable tar instead of a clean product. What are the likely causes and how can I prevent this?

A2: Root Cause Analysis & Solution

Tar formation is typically a result of polymerization or decomposition of starting materials or intermediates. Unsaturated 1,4-dicarbonyl compounds, in particular, can be susceptible to polymerization under harsh conditions (e.g., high heat, strong acid/base).

Troubleshooting Workflow:

The following workflow can help diagnose and solve issues related to low yield and tar formation.

G cluster_0 Problem Identification cluster_2 Solutions Start Low Yield / Tar Formation Observed Temp Is Reaction Temperature Too High? Start->Temp Reagents Are Starting Materials Prone to Polymerization? Temp->Reagents LowerTemp Reduce Temperature (e.g., from reflux to 60-80 °C) Temp->LowerTemp Yes Inert Run Under Inert Atmosphere (N₂ or Ar) Reagents->Inert No Inhibitor Add Radical Inhibitor (e.g., BHT, hydroquinone) Reagents->Inhibitor Yes SlowAdd Add Hydrazine Slowly at Lower Temperature LowerTemp->SlowAdd Inert->SlowAdd Inhibitor->SlowAdd

Caption: Troubleshooting workflow for tar formation.

Detailed Recommendations:

  • Temperature Control: Many pyridazine syntheses are exothermic. Running the reaction at reflux might be too aggressive. Attempt the reaction at a lower temperature (e.g., 60 °C) and monitor by TLC/LCMS.

  • Slow Addition: Add the hydrazine solution dropwise to the dicarbonyl solution at 0 °C or room temperature to control the initial exotherm before gentle heating.

  • Inert Atmosphere: Side reactions can be initiated by atmospheric oxygen. Running the reaction under nitrogen or argon can significantly reduce byproduct formation.

  • Radical Inhibitors: If you are using monomers or other easily polymerized starting materials, adding a small amount of an inhibitor like Butylated Hydroxytoluene (BHT) can prevent unwanted polymerization without significantly affecting the desired condensation reaction.[3][4]

Section 2: Challenges in Inverse Electron Demand Diels-Alder (IEDDA) Reactions

Q3: My IEDDA reaction between a tetrazine and an unsymmetrical alkyne is producing a mixture of regioisomers. How can I improve selectivity?

A3: Root Cause Analysis & Solution

Regioselectivity in IEDDA reactions is a common and complex challenge, governed by a subtle interplay of steric and electronic factors of both the tetrazine and the dienophile (the alkyne or alkene).[5][6] The selectivity arises from matching the highest occupied molecular orbital (HOMO) of the dienophile with the lowest unoccupied molecular orbital (LUMO) of the diene (tetrazine), and vice-versa.

Key Factors Influencing Regioselectivity:

G cluster_0 cluster_1 cluster_2 center Regioselectivity E_Diene Substituents on Tetrazine E_Diene->center E_Dienophile Substituents on Alkyne/Alkenes E_Dienophile->center S_Diene Bulky Groups on Tetrazine S_Diene->center S_Dienophile Bulky Groups on Alkyne/Alkene S_Dienophile->center Solvent Solvent Polarity & H-Bonding Solvent->center Temp Temperature Temp->center Catalyst Lewis Acid Catalysis[2] Catalyst->center

Sources

Technical Support Center: Purification Challenges of Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical solutions for the unique challenges encountered during the purification of chlorinated heterocyclic compounds. The inherent properties of these molecules—such as the basicity of nitrogen heterocycles, the potential for catalyst complexation, and altered reactivity due to chlorination—necessitate specialized purification strategies. This center offers troubleshooting guides in a direct question-and-answer format and a comprehensive FAQ section to address both specific experimental hurdles and broader practical questions.

Troubleshooting Guide: Common Purification Issues

This section directly addresses specific problems you may encounter during your purification workflows.

Chromatography Complications

Q1: My chlorinated pyridine compound is showing severe peak tailing and low recovery during silica gel chromatography. What's happening and how can I fix it?

A: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.[1] The issue stems from two primary factors:

  • Strong Acid-Base Interactions: The basic nitrogen atom in the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.[1] This leads to a secondary, strong retention mechanism that causes the peak to tail significantly. In some cases, this binding can be irreversible, resulting in low mass recovery.

  • Compound Instability: Some chlorinated heterocycles can be sensitive to the acidic environment of silica gel, leading to on-column degradation.[2][3]

Solutions:

  • Base Deactivation of Silica: The most effective solution is to neutralize the acidic silanol groups. This is typically done by adding a small amount of a volatile base, like triethylamine (TEA) or ammonia, to your mobile phase (eluent). A concentration of 0.1-1% TEA in the eluent is a good starting point.[2] This "competing base" will preferentially interact with the silanol groups, allowing your chlorinated pyridine to elute symmetrically.[1]

  • Use of Alternative Stationary Phases: If base additives are not compatible with your compound, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative.[3] For reversed-phase HPLC, polar-embedded phases or columns specifically designed for basic compounds can yield excellent peak shapes.[1]

  • Mobile Phase pH Control (Reversed-Phase): When using reversed-phase chromatography (e.g., C18), adjusting the mobile phase pH to be 2-3 pH units below the pKa of your pyridine derivative can protonate the compound. This can improve peak shape but may alter retention time significantly.

Q2: I'm trying to purify a chlorinated quinoline, but it seems to be co-eluting with a non-polar impurity, even with a highly polar solvent system. Why is this happening?

A: This scenario suggests that the separation is not being driven by polarity alone. The planar structure of the quinoline ring system can lead to strong π-π stacking interactions with other aromatic impurities. If your impurity is also aromatic, this can cause them to move together on the column regardless of the solvent polarity.

Solutions:

  • Change the Stationary Phase: To disrupt π-π stacking, switch to a stationary phase with different selectivity. For normal phase, consider switching from silica to a cyano (CN) or diol-bonded phase. For reversed-phase, a phenyl-hexyl column can offer alternative π-π interactions that may resolve the co-elution.

  • Modify the Mobile Phase: Adding a solvent that can compete for π-π interactions can be effective. For normal phase, adding a small amount of dichloromethane or toluene to a hexane/ethyl acetate system can sometimes improve separation. In reversed-phase, switching from methanol to acetonitrile (or vice versa) as the organic modifier can alter the selectivity.

  • Consider Argentation Chromatography: In specific cases where π-electron density is the dominant factor, silica gel impregnated with silver nitrate (AgNO₃) can provide unique selectivity for aromatic and unsaturated compounds.

Recrystallization and Precipitation Issues

Q3: My chlorinated pyrimidine intermediate is "oiling out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" happens when a compound separates from the solution as a liquid rather than a solid. This typically occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.[4]

Solutions:

  • Increase Solvent Volume: Your solution might be too concentrated. Add more of the hot solvent to ensure the compound remains fully dissolved until the solution has cooled further.[4]

  • Lower the Cooling Rate: Rapid cooling encourages oiling. Allow the solution to cool slowly to room temperature on a countertop before moving it to an ice bath.[5][6] Insulating the flask can help slow the cooling process.

  • Use a Different Solvent System: The ideal recrystallization solvent dissolves the compound when hot but not when cold.[7] You may need to screen for a new solvent or use a two-solvent system.[8] In a two-solvent system, dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Heat to clarify and then cool slowly.[8]

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface or by adding a tiny "seed" crystal of the pure compound.[9]

Post-Synthesis Workup Challenges

Q4: How can I effectively remove residual palladium catalyst from my chlorinated indole product after a cross-coupling reaction?

A: Palladium and other transition metal catalysts are notorious for being difficult to remove, and regulatory agencies have very strict limits on their presence in final drug substances.[10] The nitrogen and sometimes the chlorine atoms in your heterocyclic compound can chelate with the metal, making it more soluble in the organic phase and harder to remove.

Solutions:

  • Metal Scavengers: The most robust method is to use a solid-supported scavenger. These are functionalized silica gels or polymers that have a high affinity for specific metals.

    • Thiol-based scavengers (e.g., SiliaMetS Thiol) are highly effective for palladium.[10] Simply stir the crude product solution with the scavenger for a few hours, then filter it off.

    • Amine-based scavengers can also be effective, particularly for late transition metals.

  • Activated Carbon Treatment: Stirring the crude product in solution with activated carbon can effectively adsorb residual palladium.[9][10] A subsequent filtration through Celite is necessary to remove the fine carbon particles.

  • Aqueous Washes with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent can help pull the metal into the aqueous phase. Common choices include:

    • Aqueous solution of thiourea

    • Dilute ammonium hydroxide

    • Aqueous solution of L-cysteine

  • Specialized Filtration: Products like E-PAK® cartridges, which combine activated carbon and scavenging materials, can be used in a flow setup to systematize metal removal.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling and purifying chlorinated heterocyclic compounds?

A: Safety is paramount. Key concerns include:

  • Toxicity and Reactivity: Many chlorinated organic compounds are toxic and can be irritants. The heterocycle itself may have specific biological activity. Always consult the Safety Data Sheet (SDS) and handle these compounds in a well-ventilated fume hood.[11][12]

  • Chlorine Gas Evolution: In some cases, particularly under harsh acidic or basic conditions or at high temperatures, there is a risk of decomposition that could release chlorine or hydrogen chloride gas.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield if there's a splash risk, chemical-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat.[13][14]

  • Waste Disposal: Chlorinated waste is typically classified as hazardous and must be disposed of according to institutional and governmental regulations. Do not mix chlorinated waste with other organic waste streams unless permitted.

Q2: How do I choose the best purification technique for my specific chlorinated heterocycle?

A: The choice depends on the scale of your reaction, the nature of the impurities, and the physical properties of your compound.[9]

Property of Compound/Mixture Recommended Primary Technique Key Considerations
Solid, Thermally Stable RecrystallizationHigh recovery and purity possible if a suitable solvent is found.[7]
Liquid or Oil Column ChromatographyExcellent for separating mixtures with different polarities.[15]
Acidic or Basic Compound Acid-Base ExtractionIdeal for removing acidic/basic impurities or isolating the product.[16][17]
Chiral Compound (Racemic Mixture) Chiral HPLC or SFCRequires a specialized chiral stationary phase (CSP) to separate enantiomers.[18][19]
Trace Metal Impurities Present Scavenging/Carbon TreatmentNecessary final step after metal-catalyzed reactions.[10]

Q3: Can the chlorine atoms on my heterocycle react or be displaced during purification?

A: Yes, this is a significant concern. The reactivity of a C-Cl bond on a heterocycle is highly dependent on its position and the electronic nature of the ring.

  • Nucleophilic Aromatic Substitution (SNAr): Chlorine atoms on electron-deficient rings (e.g., 2- or 4-chloropyridine, dichloropyrimidines) are susceptible to displacement by nucleophiles. Using nucleophilic solvents (like methanol) or basic additives (like ammonia or primary/secondary amines) during purification can lead to unwanted side products.[20]

  • Hydrolysis: Prolonged exposure to water, especially under non-neutral pH conditions, can lead to hydrolysis of the C-Cl bond, replacing it with a hydroxyl group.

  • Stability: Always assess the stability of your compound under the planned purification conditions. A quick test involves dissolving a small amount of the crude material in the intended solvent system, letting it stand for the expected duration of the purification, and analyzing it by TLC or LC-MS to check for degradation.[3]

Q4: What are the best analytical techniques for assessing the purity of my final chlorinated heterocyclic compound?

A: A combination of techniques is often required to confirm purity and structure.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity.[21][22] Using a high-resolution column and a detector like a photodiode array (PDA) can quantify impurities. Coupling HPLC to a mass spectrometer (LC-MS) is invaluable for identifying unknown impurities.[21][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can help identify impurities if they are present in sufficient quantity (>1-5%).

  • Gas Chromatography (GC): For volatile compounds, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is an excellent tool for purity assessment.[21]

  • Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which can be a stringent test of purity, especially for a final compound.

Visual Guides and Protocols

Decision Workflow for Troubleshooting Chromatography

This diagram outlines a logical flow for addressing common issues encountered during the column chromatography of chlorinated heterocyclic compounds.

Chromatography_Troubleshooting Workflow: Troubleshooting Chromatography of Chlorinated Heterocycles start Problem Encountered (e.g., Tailing, Low Recovery) check_stability Is the compound stable on silica? (Run 2D TLC) start->check_stability is_stable Compound is Stable check_stability->is_stable Yes not_stable Instability Confirmed check_stability->not_stable No check_pka Is the heterocycle basic? (e.g., Pyridine, Quinoline) is_stable->check_pka switch_phase Use Alumina, Florisil, or C18 (Reversed-Phase) not_stable->switch_phase Switch to alternative stationary phase final_check Evaluate Results switch_phase->final_check Re-run column is_basic Basicity is the likely issue check_pka->is_basic Yes not_basic Consider other issues check_pka->not_basic No add_base Add 0.1-1% Triethylamine or Ammonia to Eluent is_basic->add_base Modify mobile phase check_loading Overloading? Wrong solvent polarity? not_basic->check_loading Check sample load and solvent choice add_base->final_check Re-run column optimize Reduce sample load or re-optimize solvent system check_loading->optimize Yes optimize->final_check Re-run column

Caption: Decision tree for troubleshooting common chromatography problems.

Experimental Protocol: Palladium Removal Using a Thiol Scavenger

This protocol provides a step-by-step method for removing residual palladium catalyst from an organic solution containing a chlorinated heterocyclic compound.

  • Reaction Quench and Initial Workup:

    • After the reaction is complete, perform your standard aqueous workup (e.g., wash with water and brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and filter to remove the drying agent.

    • Concentrate the solution in vacuo to obtain the crude product.

  • Quantify Crude Material and Re-dissolve:

    • Weigh the crude material.

    • Re-dissolve the crude product in an appropriate, non-nucleophilic organic solvent (e.g., Dichloromethane, Toluene, Ethyl Acetate) at a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition:

    • Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol) to the solution. A typical loading is 3-5 equivalents by weight relative to the theoretical amount of palladium used in the reaction. If the amount of palladium is unknown, start with 100-200 mg of scavenger per gram of crude product.

    • For example, if you used 50 mg of Pd catalyst, add 150-250 mg of the thiol scavenger.

  • Incubation:

    • Stir the mixture at room temperature for 2-4 hours. For more stubborn cases, the mixture can be gently heated to 40-50 °C, provided the product is thermally stable.

  • Filtration:

    • Filter the mixture through a pad of Celite or a 0.45 µm syringe filter to remove the scavenger.

    • Wash the filter pad with a small amount of the solvent used in step 2 to ensure complete recovery of the product.

  • Analysis and Final Concentration:

    • Take a small aliquot of the filtrate for analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the palladium level is below the required threshold (typically <10 ppm).

    • Concentrate the remaining filtrate in vacuo to yield the purified product, which can then be further purified by chromatography or recrystallization if necessary.

Scavenging_Workflow Workflow: Palladium Scavenging Protocol start Crude Product in Organic Solvent add_scavenger Add Thiol Scavenger (3-5 wt. equiv. to Pd) start->add_scavenger stir Stir at RT (2-4 hours) add_scavenger->stir filter Filter through Celite or 0.45µm filter stir->filter analyze Analyze aliquot by ICP-MS filter->analyze concentrate Concentrate Filtrate filter->concentrate Wash filter pad end Purified Product (<10 ppm Pd) analyze->end If Pd level is acceptable concentrate->end

Caption: Step-by-step workflow for removing palladium catalyst.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • UCLA Chemistry. (n.d.). Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates.
  • University of California, Davis. (n.d.). Recrystallization.
  • University of Calgary. (n.d.). Recrystallization.
  • SiliCycle. (2021, March 26). Simplifying Metal Catalyst Removal in Drug Development Applications.
  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography.
  • Chemistry LibreTexts. (2022, April 7). Acid-Base Extraction.
  • National Center for Biotechnology Information. (n.d.). Strategies for chiral separation: from racemate to enantiomer.
  • Chiral Drug Separation. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • ResearchGate. (2025, August 5). Isolation and identification of impurities in chlorin e6.
  • CCOHS. (n.d.). Chlorine.
  • Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection.
  • Texas Department of Insurance. (n.d.). Chlorine Safety.
  • Northern Arizona University. (n.d.). Acid-Base Extraction.
  • Milligan College. (n.d.). Recrystallization.

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of Dichloropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving dichloropyridazine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile building blocks. Here, we move beyond simple protocols to explore the underlying principles that govern these reactions, providing you with the expert insights needed to troubleshoot common issues and rationally optimize your reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the SNAr of dichloropyridazines.

Q1: What is the fundamental mechanism of a nucleophilic aromatic substitution (SNAr) reaction on a dichloropyridazine?

The SNAr reaction on a dichloropyridazine ring is a two-step addition-elimination process. The electron-deficient nature of the pyridazine ring, caused by the two adjacent, electronegative nitrogen atoms, makes it susceptible to attack by electron-rich nucleophiles.[1]

  • Nucleophilic Attack: The nucleophile attacks one of the chlorine-bearing carbon atoms, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[2]

  • Elimination & Aromatization: The negative charge collapses, reforming the aromatic ring and expelling the chloride ion as the leaving group.

Figure 1: General Mechanism of SNAr on Dichloropyridazine
Q2: What are the most critical factors influencing the success and selectivity of these reactions?

Success hinges on a delicate balance of several factors:

  • Substrate Electronics: The pyridazine ring is inherently electron-poor, facilitating the reaction. Additional electron-withdrawing groups can further increase reactivity.[3]

  • Nucleophile Strength: Stronger nucleophiles (e.g., thiolates, alkoxides) generally react faster than weaker ones (e.g., neutral amines, alcohols). For weaker nucleophiles, a base is required to generate the more reactive anionic form.[2][4]

  • Solvent: Polar aprotic solvents are the standard choice as they effectively solvate the cation of the base but do not strongly solvate the nucleophile, preserving its reactivity. They are also crucial for stabilizing the charged Meisenheimer complex.[2][5]

  • Temperature: Many SNAr reactions on dichloropyridazines require heating to overcome the activation energy barrier associated with disrupting the ring's aromaticity.[1]

  • Regioselectivity: On unsymmetrical pyridazines, both electronic and steric effects dictate which chlorine atom is preferentially substituted.[3][6]

Q3: Why are polar aprotic solvents like DMSO, DMF, or NMP typically recommended?

Polar aprotic solvents are ideal for SNAr reactions for two primary reasons:

  • Stabilization of the Intermediate: The reaction proceeds through a negatively charged Meisenheimer complex. Polar solvents stabilize this charged intermediate, lowering the activation energy of the rate-determining step and accelerating the reaction.[5] In nonpolar solvents, the energy required to form this intermediate is often prohibitively high.[5]

  • Enhanced Nucleophilicity: Unlike protic solvents (like water or ethanol), aprotic solvents do not form a strong hydrogen-bonding "cage" around anionic nucleophiles.[7] This leaves the nucleophile "naked" and more reactive, increasing the reaction rate.[2]

Q4: How do I choose the right base for my reaction?

The base's primary role is often to deprotonate a protic nucleophile (e.g., an alcohol, thiol, or amine), increasing its nucleophilicity. The choice of base depends on the pKa of the nucleophile.

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are suitable for more acidic nucleophiles like phenols and thiols. They are generally safer and easier to handle. Potassium carbonate is a common and effective choice.[8]

  • Strong Bases (e.g., NaH, KHMDS, LDA): These are required for less acidic nucleophiles like aliphatic alcohols. They must be handled with care under anhydrous, inert conditions as they react violently with water.[4]

  • Organic Bases (e.g., DBU, DIPEA): These can be used as acid scavengers when the nucleophile is a primary or secondary amine, preventing the formation of ammonium salts which would deactivate the nucleophile.

Troubleshooting Guide: From Low Yields to Complex Mixtures

This section provides solutions to specific experimental problems you may encounter.

Problem Area 1: Low or No Product Conversion
Q: My reaction has stalled, showing only starting material by TLC/LC-MS. What are the likely causes and how do I fix it?

When a reaction fails to proceed, a systematic evaluation of the core components is necessary.

LowYield_Troubleshooting Figure 2: Troubleshooting Workflow for Low Conversion Start Low / No Conversion Check_Nucleophile Is the Nucleophile Strong Enough? Start->Check_Nucleophile Check_Base Is the Base Effective? Check_Nucleophile->Check_Base Yes Action_StrongerNu Action: Use a stronger nucleophile or a more effective base to deprotonate. Check_Nucleophile->Action_StrongerNu No Check_Temp Is the Temperature Sufficient? Check_Base->Check_Temp Yes Action_StrongerBase Action: Switch to a stronger base (e.g., NaH for alcohols). Ensure anhydrous conditions. Check_Base->Action_StrongerBase No Check_Solvent Is the Solvent Appropriate? Check_Temp->Check_Solvent Yes Action_IncreaseTemp Action: Incrementally increase temperature (e.g., 80°C -> 120°C). Consider microwave heating. Check_Temp->Action_IncreaseTemp No Action_SwitchSolvent Action: Ensure a polar aprotic solvent is used (DMSO, DMF). Check for water contamination. Check_Solvent->Action_SwitchSolvent No Solution_Found Re-evaluate Stoichiometry & Reaction Time Check_Solvent->Solution_Found Yes

Figure 2: Troubleshooting Workflow for Low Conversion
  • Insufficient Nucleophilicity: For neutral nucleophiles like alcohols or amines, deprotonation is essential. If you are using a weak base like K₂CO₃ with an aliphatic alcohol, it may not be strong enough to generate the required alkoxide. Solution: Switch to a stronger base like sodium hydride (NaH).[2]

  • Incorrect Temperature: Aromaticity poses a significant energy barrier. Many SNAr reactions on pyridazines are slow at room temperature and require heat. Solution: Gradually increase the reaction temperature in 20 °C increments. Microwave irradiation can also be highly effective for rapidly and uniformly reaching higher temperatures.[2]

  • Wrong Solvent Choice: As discussed, polar aprotic solvents are critical. Attempting the reaction in a nonpolar solvent like toluene or a protic solvent like ethanol will significantly hinder or prevent the reaction.[5] Solution: Switch to DMSO, DMF, or NMP. Ensure the solvent is anhydrous, as water can quench strong bases and compete as a nucleophile.

  • Deactivated Substrate: If the pyridazine ring has strong electron-donating groups, its reactivity towards nucleophiles will be diminished. Solution: More forcing conditions (higher temperatures, stronger nucleophiles) may be required.

Problem Area 2: Poor Regioselectivity
Q: My reaction with an unsymmetrical dichloropyridazine yields a mixture of isomers. How can I control which position reacts?

Controlling regioselectivity is a common challenge and is governed by a combination of electronic and steric factors. For a substrate like 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, nucleophilic attack is highly regioselective.[8][9]

  • Electronic Control: Nucleophilic attack generally occurs at the most electron-poor carbon atom. The positions ortho and para to the ring nitrogens are the most activated. Computational tools like LUMO (Lowest Unoccupied Molecular Orbital) analysis can predict the most electrophilic sites. For instance, in some dichloropyrimidines (a related heterocycle), an electron-donating group can surprisingly switch selectivity away from the electronically favored C4 position to the C2 position.[10][11]

  • Steric Hindrance: A bulky nucleophile will preferentially attack the less sterically hindered carbon. Similarly, a bulky substituent on the pyridazine ring can block attack at an adjacent position, directing the nucleophile elsewhere.[12]

Strategies for Optimization:

  • Lower the Temperature: In some cases, running the reaction at a lower temperature can increase the kinetic preference for one isomer over the other, even if it requires a longer reaction time.

  • Change the Solvent: Solvent polarity can influence regioselectivity. A study on 3-substituted 2,6-dichloropyridines showed that selectivity could be completely inverted by switching from a non-hydrogen-bond-accepting solvent like DCM to a strong hydrogen-bond acceptor like DMSO.[12]

  • Modify the Nucleophile: Using a bulkier nucleophile may enhance selectivity for the less sterically encumbered position.

Problem Area 3: Formation of Byproducts
Q: I am trying to achieve mono-substitution on 3,6-dichloropyridazine, but I'm getting a significant amount of the di-substituted product. How can I improve selectivity?

This is a classic control issue when the mono-substituted product is still reactive enough to undergo a second substitution.

Solutions:

  • Control Stoichiometry: Use a slight excess or stoichiometric amount of the nucleophile (1.0-1.2 equivalents). Using a large excess will drive the reaction towards di-substitution.

  • Lower the Temperature: The second substitution often has a higher activation energy than the first. Running the reaction at the lowest possible temperature that allows the first substitution to proceed can minimize the formation of the di-substituted product.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the desired mono-substituted product is maximized, quench the reaction immediately to prevent it from proceeding further.

  • Slow Addition: Adding the nucleophile slowly (e.g., via syringe pump) over a period can help maintain a low concentration of the nucleophile in the reaction mixture, favoring mono-substitution.

Data & Reference Tables

Table 1: Common Solvents for SNAr on Dichloropyridazines
SolventAbbreviationBoiling Point (°C)Polarity (Dielectric Constant)Key Characteristics
N,N-DimethylformamideDMF15336.7Excellent solvent for many reagents, but can be difficult to remove.[2]
Dimethyl SulfoxideDMSO18946.7Highly polar, can accelerate slow reactions, very high boiling point.[2]
N-Methyl-2-pyrrolidoneNMP20232.2High-boiling alternative to DMF and DMSO.
AcetonitrileMeCN8237.5Lower boiling point, easier to remove, but may result in slower reactions.[2]
TetrahydrofuranTHF667.5Less polar, but can be effective, especially with stronger nucleophiles.[13]
Table 2: Common Bases for Activating Nucleophiles
BaseFormulapKa of Conjugate AcidTypical Use CaseConsiderations
Potassium CarbonateK₂CO₃10.3Deprotonation of phenols, thiols.Mild, easy to handle, inexpensive.[8]
Cesium CarbonateCs₂CO₃10.3Similar to K₂CO₃, but higher solubility can improve rates.More expensive than K₂CO₃.
Sodium HydrideNaH~36Deprotonation of alcohols.Highly reactive, requires inert atmosphere and anhydrous solvent.[4]
DIPEA(i-Pr)₂NEt10.8Non-nucleophilic base for scavenging HCl from amine reactions.Organic soluble, acts as an acid scavenger.

Experimental Protocols

Protocol 1: General Procedure for Mono-substitution of 3,6-Dichloropyridazine with a Phenol Nucleophile

This protocol provides a robust starting point for optimization.

Materials:

  • 3,6-Dichloropyridazine (1.0 equiv.)

  • Substituted Phenol (1.1 equiv.)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 equiv.) and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent & Reagent Addition: Add anhydrous DMF via syringe to create a ~0.5 M solution with respect to the dichloropyridazine. Add the substituted phenol (1.1 equiv.) to the stirring suspension.

  • Heating: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A. K., Christopher, J. A., & Miller, D. D. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. The Journal of Organic Chemistry, 74(15), 5533–5540. [Link]
  • Coad, P., & Coad, R. A. (1965). Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. The Journal of Organic Chemistry. [Link]
  • Request PDF. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]
  • MDPI. (2022).
  • Coad, P., Coad, R. A., Clough, S., Hyepock, J., Salisbury, R., & Wilkins, C. (1965). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry. [Link]
  • WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]
  • Semantic Scholar. (n.d.). Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. [Link]
  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
  • Request PDF. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
  • nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001). Journal of the Korean Chemical Society. [Link]
  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction. [Link]
  • Lee, K., & Kim, K. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Bulletin of the Korean Chemical Society, 22(10), 1059-1062. [Link]
  • YouTube. (2019).
  • Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. [Link]
  • Request PDF. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
  • YouTube. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. [Link]

Sources

How to avoid decomposition of 3,6-Dichloro-4-ethylpyridazine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,6-Dichloro-4-ethylpyridazine. This guide is designed to provide expert advice and actionable troubleshooting strategies to help you navigate the complexities of handling this versatile reagent and avoid its decomposition during chemical synthesis.

Introduction to the Stability of this compound

This compound is a valuable heterocyclic building block, particularly in the synthesis of novel pharmaceutical and agrochemical agents.[1] The electron-deficient nature of the pyridazine ring, coupled with the presence of two chlorine atoms, makes it highly reactive and susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[2][3] However, this reactivity also presents stability challenges. Understanding the factors that can lead to decomposition is critical for achieving high yields and purity in your reactions.

This guide will address common issues encountered during the use of this compound and provide solutions grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing likely causes and step-by-step protocols to resolve them.

Problem 1: My reaction mixture is turning dark brown or black.

Likely Cause: This often indicates decomposition of the pyridazine ring, potentially through polymerization or extensive dehalogenation followed by side reactions. High temperatures and the presence of strong bases or certain metals can accelerate this process. Pyridazine derivatives, in general, can be thermally sensitive.[4]

Step-by-Step Troubleshooting:

  • Temperature Control is Crucial:

    • Action: Immediately reduce the reaction temperature. For many palladium-catalyzed couplings, it's advisable to start at a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is sluggish.[5]

    • Rationale: The pyridazine ring can undergo thermal decomposition, and elevated temperatures can promote undesirable side reactions.[6]

  • Evaluate Your Base:

    • Action: If using a strong base like sodium tert-butoxide (NaOt-Bu), consider switching to a milder inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4][5]

    • Rationale: Strong bases can react directly with the electron-deficient pyridazine ring, leading to degradation.[4] The choice of base is critical in maintaining the integrity of the heterocyclic core.

  • Ensure an Inert Atmosphere:

    • Action: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (nitrogen or argon) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

    • Rationale: Oxygen can participate in oxidative degradation pathways, especially in the presence of a palladium catalyst, leading to catalyst deactivation and formation of colored impurities.

Problem 2: I'm observing a low yield of my desired product in a Suzuki-Miyaura coupling.

Likely Causes: A low yield in a Suzuki-Miyaura coupling can stem from several factors, including decomposition of the starting material, catalyst deactivation, or inefficient transmetalation.

Step-by-Step Troubleshooting:

  • Optimize Catalyst and Ligand Selection:

    • Action: Ensure you are using an appropriate palladium catalyst and ligand system. For dichloropyridazines, catalyst systems like Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[5] The choice of ligand can also influence which chlorine atom reacts.[7]

    • Rationale: The electronic and steric properties of the ligand are critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[8] The electron-deficient nature of the pyridazine ring facilitates the oxidative addition step.[3]

  • Solvent and Base Compatibility:

    • Action: Use a suitable solvent system, such as a mixture of an organic solvent (e.g., DME, toluene, or dioxane) and an aqueous solution of the base.[5] Ensure the base is adequately soluble to be effective.

    • Rationale: The solvent and base must work in concert to facilitate both the catalytic cycle and the activation of the boronic acid. Improper choice can lead to poor reactivity or decomposition.

  • Monitor for Dehalogenation:

    • Action: Analyze your crude reaction mixture by LC-MS or GC-MS to check for the presence of mono-chloro or fully reduced ethylpyridazine byproducts.

    • Rationale: Dehalogenation (hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings and can be promoted by elevated temperatures or certain reaction conditions, consuming your starting material without forming the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature ranges for reactions involving this compound?

A1: The optimal temperature is highly dependent on the specific reaction. For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, temperatures typically range from 80 °C to 110 °C.[5] It is always advisable to start at the lower end of this range and monitor the reaction progress. For nucleophilic aromatic substitution (SNAr) reactions, temperatures can vary widely based on the nucleophilicity of the incoming group.

Q2: Which solvents are most suitable to prevent the decomposition of this compound?

A2: Aprotic solvents are generally preferred. For cross-coupling reactions, common choices include dioxane, toluene, and dimethoxyethane (DME).[5] For SNAr reactions, solvents like DMF, DMSO, and NMP can be used, but it is important to be mindful that their higher boiling points might necessitate careful temperature control to avoid thermal decomposition.

Q3: Can I use strong bases like NaH or LDA with this compound?

A3: The use of very strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) should be approached with extreme caution. These bases can potentially deprotonate the ethyl group or interact with the pyridazine ring, leading to complex side reactions. Milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally safer and effective for most cross-coupling reactions.[4][5]

Q4: How can I monitor the reaction to detect decomposition early?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting material and the formation of the product. The appearance of significant streaking or multiple new, unidentified spots can be an early indicator of decomposition. For more detailed analysis, taking aliquots from the reaction mixture for LC-MS or GC-MS analysis can provide clear evidence of side-product formation, such as dehalogenated species.[9]

Q5: Is this compound sensitive to light or air?

Data and Protocols

Table 1: Recommended Conditions for Common Reactions
Reaction TypeCatalyst/Ligand SystemBaseSolventTemperature (°C)Key Considerations
Suzuki-Miyaura Coupling Pd(OAc)₂ / SPhos or Pd(PPh₃)₄K₃PO₄ or K₂CO₃Toluene/H₂O or DME/H₂O80 - 110Thoroughly degas solvents; monitor for homocoupling of the boronic acid.[5]
Buchwald-Hartwig Amination Pd₂(dba)₃ / Xantphos or Pd(OAc)₂ / BINAPNaOt-Bu or Cs₂CO₃Toluene or Dioxane80 - 110Use of a strong base may be necessary but increases decomposition risk.[10][11]
Nucleophilic Aromatic Substitution (SNAr) N/A (uncatalyzed)K₂CO₃ or Et₃N (if needed)DMF, DMSO, or Acetonitrile25 - 100Reaction rate is highly dependent on the nucleophile's strength.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the vessel.

  • Seal the vessel, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., DME/H₂O in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Troubleshooting Guide

The following diagram outlines a decision-making workflow for troubleshooting a low-yielding Suzuki-Miyaura reaction with this compound.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_sm LC-MS Analysis of Crude Reaction start->check_sm sm_decomposed Starting Material Decomposed? check_sm->sm_decomposed side_products Major Side Products Observed? sm_decomposed->side_products No lower_temp Reduce Temperature Use Milder Base (K₂CO₃) sm_decomposed->lower_temp Yes check_catalyst Optimize Catalyst/Ligand Increase Catalyst Loading side_products->check_catalyst No dehalogenation Dehalogenation Product Found? side_products->dehalogenation Yes yes_decomp Yes no_decomp No yes_side Yes no_side No check_reagents Verify Reagent Quality (Boronic Acid, Base, Solvent) check_catalyst->check_reagents use_milder_cond Use Milder Conditions (Lower Temp, Weaker Base) dehalogenation->use_milder_cond Yes optimize_catalyst Screen Different Ligands (e.g., SPhos, RuPhos) dehalogenation->optimize_catalyst No yes_dehal Yes no_dehal No

Caption: Troubleshooting workflow for low-yielding Suzuki reactions.

References

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyrazine.
  • PrepChem.com. Synthesis of 3,6-dichloro-4-(1-ethyl-1-hydroxymethylpropyl)pyridazine.
  • National Institutes of Health (NIH). (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • ChemicalBook. (n.d.). 3,6-Dichloro-4-methylpyridazine synthesis.
  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
  • BenchChem. (2025).
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles.
  • Guidechem. (n.d.). What is the synthesis of 3,6-dichloro-4-isopropylpyridazine? - FAQ.
  • ACS Publications. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry.
  • Slideshare. (n.d.).
  • BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions.
  • Chemical Papers. (n.d.).
  • Journal of American Science. (2010). Chemical studies on 3,6-dichloropyridazine.
  • Wikipedia. (n.d.).
  • National Center for Biotechnology Information (PMC). (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • TCI Chemicals. (n.d.).
  • Fisher Scientific. (n.d.).
  • (n.d.).

Sources

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 3,6-Dichloro-4-ethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3,6-dichloro-4-ethylpyridazine. This guide is designed for researchers, scientists, and professionals in drug development to diagnose and resolve common issues leading to low product yields in this specific transformation. The electron-deficient nature of the pyridazine ring and the presence of two chlorine substituents present unique challenges that require careful optimization of reaction parameters.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low to no conversion of my this compound starting material?

Low conversion is a frequent challenge and can often be traced back to several key factors. The carbon-chlorine (C-Cl) bond is inherently stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[3][4] Additionally, the nitrogen atoms in the pyridazine ring can coordinate with the palladium catalyst, potentially leading to its deactivation.[2][3][4] A systematic approach to troubleshooting, starting with the catalyst system, is crucial.

Q2: I'm observing the formation of multiple products. What are the likely side reactions?

The most common side reactions in the Suzuki coupling of halo-pyridazines include:

  • Homocoupling of the boronic acid: This leads to the formation of a biaryl byproduct from the boronic acid coupling with itself.[1][3] This is often exacerbated by the presence of oxygen.[1][4]

  • Protodeboronation: This is the hydrolysis of the boronic acid, which prevents it from participating in the catalytic cycle.[1][3] Using fresh boronic acid or more stable derivatives like pinacol esters can mitigate this issue.[1][3]

  • Dehalogenation: The replacement of a chlorine atom with a hydrogen atom can also occur, reducing the yield of the desired cross-coupled product.[1][3]

Q3: Is there a preferential site of reactivity for the two chlorine atoms in this compound?

For dichloropyridazines, the regioselectivity of the Suzuki coupling can be influenced by the electronic environment and the choice of ligand.[5][6] While specific studies on this compound are limited, in many dichloropyridazines, the reaction preferentially occurs at positions ortho or para to the ring nitrogens due to electronic activation.[3] However, this inherent selectivity can sometimes be reversed through the use of sterically bulky ligands.[3][5] For 3,6-dichloropyridazines, selective mono-arylation can be challenging, and mixtures of mono- and di-substituted products may be obtained.

Troubleshooting Guide for Low Yields

A systematic approach is essential when troubleshooting low yields. The following guide addresses common problems and provides actionable solutions.

Problem 1: Inactive Catalyst System

The cleavage of the C-Cl bond in this compound requires a highly active palladium catalyst.

Causality: The oxidative addition of palladium(0) to the C-Cl bond is often the rate-limiting step in the catalytic cycle.[2] Standard catalysts like Pd(PPh₃)₄ may lack the necessary activity for this transformation.[1]

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3][7] These ligands promote the oxidative addition step and stabilize the active palladium species.[8]

  • Palladium Precatalysts: Use stable and well-defined palladium precatalysts, such as (NHC)Pd complexes or palladacycles.[3] These ensure a consistent ligand-to-metal ratio and often exhibit higher catalytic activity compared to generating the catalyst in situ from a palladium salt and a separate ligand.[3]

  • Catalyst Loading: While typically in the range of 1-5 mol%, increasing the catalyst loading may improve yields for challenging substrates.

Problem 2: Ineffective Base

The base plays a critical role in the transmetalation step by activating the boronic acid.[3][8]

Causality: An inappropriate or weak base can lead to a slow or stalled transmetalation, thereby halting the catalytic cycle. The solubility of the base is also a key factor.[3]

Solutions:

  • Base Screening: Screen a variety of bases. For pyridazine Suzuki couplings, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1][3] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for less reactive chloro-substrates.[7]

  • Biphasic Conditions: The use of water as a co-solvent can help solubilize inorganic bases and the resulting boronate species, facilitating the reaction.[3]

Problem 3: Suboptimal Reaction Temperature

Causality: The activation energy for C-Cl bond cleavage can be high, requiring elevated temperatures to drive the reaction forward.[3]

Solutions:

  • Increase Temperature: Gradually increase the reaction temperature, typically within the range of 80-120 °C.[3]

  • Microwave Irradiation: The use of microwave heating can significantly accelerate the reaction and improve yields, particularly for sluggish couplings.[3]

Problem 4: Improper Reaction Setup and Atmosphere

Causality: Suzuki couplings are highly sensitive to oxygen, which can lead to the oxidative degradation of phosphine ligands and the homocoupling of the boronic acid, as well as deactivation of the Pd(0) catalyst.[1][4][7]

Solutions:

  • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[4][9]

  • Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles.[3][4]

Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in the Suzuki coupling of this compound.

G start Low or No Yield reagent_quality Verify Reagent Quality (Substrate, Boronic Acid, Base, Catalyst) start->reagent_quality reagent_ok Reagents OK? reagent_quality->reagent_ok replace_reagents Replace or Purify Reagents reagent_ok->replace_reagents No setup Confirm Reaction Setup (Inert Atmosphere, Degassing, Temperature) reagent_ok->setup Yes replace_reagents->reagent_quality setup_ok Setup Correct? setup->setup_ok correct_setup Correct Setup Issues setup_ok->correct_setup No parameters Re-evaluate Reaction Parameters (Catalyst, Ligand, Base, Solvent) setup_ok->parameters Yes correct_setup->setup params_ok Parameters Optimal? parameters->params_ok optimize Systematically Optimize Conditions (See Tables Below) params_ok->optimize No end_success Improved Yield params_ok->end_success Yes optimize->end_success Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)-X      L_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)-R²      L_n transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronate [R²-B(OR)₂(Base)]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Recommended Starting Conditions & Optimization Parameters

For a challenging substrate like this compound, a robust starting point is crucial. The following table provides a recommended set of initial conditions and parameters for systematic optimization.

ParameterRecommended Starting ConditionOptimization StrategyRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)Screen precatalysts (e.g., XPhos Pd G3)Ensures formation of active Pd(0); precatalysts offer better stability and reproducibility. [3][4]
Ligand XPhos or SPhos (2-6 mol%)Screen other bulky, electron-rich ligands (e.g., RuPhos, NHCs)Bulky, electron-rich ligands are essential for activating C-Cl bonds and accelerating the catalytic cycle. [1][3][7]
Base K₃PO₄ (2.0 - 3.0 equiv.)Screen Cs₂CO₃, K₂CO₃A strong base is often required for the transmetalation step with less reactive substrates. [7]
Solvent System 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Screen other ethereal solvents (e.g., THF); vary the water ratioA biphasic system helps to dissolve both the organic substrate and the inorganic base. [3][10]
Temperature 100 °CIncrease in 10 °C increments up to reflux; consider microwave heatingOvercomes the activation energy barrier for C-Cl bond cleavage. [3]
Boronic Acid Deriv. Boronic Acid (1.2 equiv.)Switch to a boronic acid pinacol ester or a trifluoroborate saltThese derivatives can be more stable and less prone to protodeboronation and homocoupling. [1][3][11]

Detailed Experimental Protocol (General Guidance)

This protocol provides a general framework. All manipulations should be carried out under an inert atmosphere using Schlenk techniques or in a glovebox.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium precatalyst, and the base.

  • Seal the flask, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed. [4]3. Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. [4]Typical reaction times can range from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. [4]8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

By systematically addressing these common issues, researchers can significantly improve the yield and reproducibility of the Suzuki coupling of this compound.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines. BenchChem.
  • Dai, C., et al. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758–7763.
  • PubMed. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. National Library of Medicine.
  • BenchChem. (2025). Technical Support Center: Suzuki Reactions Involving Pyridazines. BenchChem.
  • Nagy, T., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... Molecules, 26(18), 5652.
  • BenchChem. (2025). Preventing homo-coupling side reactions in pyridazine synthesis. BenchChem.
  • Neufeldt, S. R., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 10(15), 8564–8575.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
  • Raza, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... Molecules, 25(23), 5767.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • Wikipedia. (2023). Suzuki reaction. Wikipedia.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Bioorganic & Medicinal Chemistry, 19(24), 7586–7603.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Valente, A. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2998.

Sources

Technical Support Center: Managing Byproducts in Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing pyridazine-containing molecules. The inherent reactivity of the precursors and the nature of the cyclization reactions can often lead to a variety of byproducts, impacting yield, purity, and downstream applications.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered in the lab. Our goal is to equip you with the scientific rationale and practical steps needed to anticipate, identify, and manage unwanted side reactions, thereby streamlining your synthetic workflow.

Troubleshooting Guide

This section addresses specific, problem-oriented scenarios encountered during pyridazine synthesis. Each answer provides a mechanistic explanation for the issue and a step-by-step protocol for resolution.

Q1: My synthesis of a 3,6-disubstituted pyridazine from a 1,4-diketone and hydrazine hydrate is resulting in low yields and a significant, hard-to-remove byproduct. What is happening and how can I fix it?

A1: This is a classic Paal-Knorr type synthesis, and the issue likely stems from incomplete oxidation of the dihydropyridazine intermediate or the formation of furan byproducts under acidic conditions.

Causality and Mechanistic Insight: The reaction between a 1,4-diketone and hydrazine proceeds in two main stages:

  • Cyclization: The initial reaction forms a stable 1,4-dihydropyridazine intermediate.[1] This cyclization is often efficient.

  • Oxidation: This dihydropyridazine must then be oxidized to form the aromatic pyridazine ring. If the oxidation step is inefficient or omitted, the dihydropyridazine will be a major component of your product mixture, leading to low yields of the desired aromatic product.[1]

A common competing side reaction, especially if acidic catalysts are used or if there are acidic impurities, is the acid-catalyzed intramolecular cyclization of the 1,4-diketone to form a furan derivative.[2][3]

Troubleshooting Workflow: Low Yield in 1,4-Diketone Cyclization

G start Low Yield / Byproduct Observed in Paal-Knorr Pyridazine Synthesis check_intermediate Analyze crude reaction mixture by LC-MS or NMR. Is the major byproduct the dihydropyridazine intermediate? start->check_intermediate check_furan Is a furan byproduct detected? (Often favored by acidic conditions) check_intermediate->check_furan No add_oxidant Incorporate an oxidation step post-cyclization. Common oxidants: O2, Br2, CrO3, Ce(IV) nitrate. check_intermediate->add_oxidant Yes neutralize Ensure reaction is neutral or basic. Use a non-acidic solvent system. check_furan->neutralize Yes end_success Improved Yield and Purity check_furan->end_success No, other issues optimize_oxidation Optimize oxidant stoichiometry, reaction time, and temperature. add_oxidant->optimize_oxidation optimize_oxidation->end_success purify_reagents Purify 1,4-diketone to remove acidic impurities. neutralize->purify_reagents purify_reagents->end_success

Caption: Workflow for diagnosing and solving low-yield issues.

Recommended Protocol for Mitigation:

  • Isolate the Intermediate (Self-Validation Step): In a small-scale reaction, stop the experiment after the initial cyclization (e.g., after refluxing the diketone and hydrazine in ethanol). Remove the solvent and analyze the crude product by ¹H NMR and LC-MS to confirm the presence of the dihydropyridazine.

  • Implement a Dedicated Oxidation Step: The synthesis strategy should explicitly be a two-step process: cyclization followed by oxidation.[1]

    • Procedure: After forming the dihydropyridazine, dissolve the crude material in a suitable solvent (e.g., acetic acid).

    • Add an appropriate oxidizing agent. Common choices include chromium trioxide in acetic acid or bubbling air/oxygen through the solution, sometimes with a catalyst.[4][5] Ammonium cerium (IV) nitrate is also an effective oxidant for converting 1,4-dihydropyridazines to pyridazines.[5]

    • Monitor the reaction by TLC or LC-MS until the starting dihydropyridazine is consumed.

  • Control Reaction pH to Avoid Furan Byproducts:

    • Run the initial cyclization under neutral or slightly basic conditions. Avoid strong acid catalysts which favor furan formation.[6]

    • If your 1,4-dicarbonyl starting material is prepared via an acidic route, ensure it is thoroughly purified and neutralized before use.

  • Final Purity Verification: After work-up and purification (e.g., column chromatography), confirm the final product's purity and identity using HPLC, NMR, and elemental analysis.[7]

Q2: My reaction of an unsymmetrical 1,2,4,5-tetrazine with an alkyne is producing a mixture of regioisomers that are very difficult to separate. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge in inverse-electron-demand Diels-Alder (IEDDA) reactions between unsymmetrical dienes (tetrazines) and dienophiles (alkynes).[8] Regioselectivity is governed by a subtle interplay of electronic and steric factors, which can be influenced by your choice of substituents, solvent, and catalyst.

Causality and Mechanistic Insight: The IEDDA reaction proceeds through a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that extrudes N₂ gas to form the pyridazine ring.[9] The regioselectivity is determined by the alignment of the frontier molecular orbitals (FMOs) of the tetrazine and the alkyne. The preferred isomer results from the transition state with the lowest activation energy. Key influencing factors are:

  • Electronic Effects: Matching the largest orbital coefficient on the tetrazine's LUMO with the largest coefficient on the alkyne's HOMO. Electron-withdrawing groups on the tetrazine and electron-donating groups on the alkyne accelerate the reaction.

  • Steric Hindrance: Bulky substituents on either reactant can disfavor the formation of a sterically congested transition state, thereby directing the reaction towards the less hindered regioisomer.

  • Solvent Effects: Solvents can influence the reaction's regioselectivity. For instance, polar, hydrogen-bond-donating solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to enhance both the rate and regioselectivity of these reactions.[8]

Recommended Protocol for Enhancing Regioselectivity:

  • Solvent Optimization:

    • Protocol: Switch from common organic solvents (like toluene or acetonitrile) to HFIP. Run the reaction at room temperature or with gentle heating.

    • Rationale: HFIP can stabilize the transition state through hydrogen bonding, often amplifying the intrinsic electronic preferences of the reactants and leading to a single major regioisomer.[8]

  • Substituent Modification:

    • If possible, modify the substituents on your reactants to enhance electronic bias. For example, using an alkynyl sulfide can effectively control regioselectivity due to interactions between the sulfanyl group and the tetrazine substituents.[8][10]

    • Increase the steric bulk of a substituent adjacent to one of the reacting centers to physically block one pathway.

  • Lewis Acid Catalysis:

    • In some cases, a Lewis acid can be used to coordinate to one of the nitrogen atoms on the tetrazine, altering its electronic properties and enhancing regiocontrol.[11]

    • Protocol: Screen a panel of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Cu(OTf)₂) at catalytic loadings (5-10 mol%) in a non-coordinating solvent like dichloromethane.

  • Analytical Separation of Isomers:

    • If isomeric mixtures are unavoidable, focus on optimizing their separation.

    • Technique: High-Performance Liquid Chromatography (HPLC), often with a chiral stationary phase if applicable, is more effective than standard silica gel chromatography for separating closely related isomers.[12]

ParameterRecommendation for Enhancing RegioselectivityRationale
Solvent 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Stabilizes transition state via H-bonding, enhancing electronic preference.[8]
Temperature Start at room temperature; optimize as neededLower temperatures can increase selectivity by favoring the pathway with the lowest activation enthalpy.
Substituents Introduce strong electron-donating/withdrawing groups or sterically bulky groupsAmplifies electronic and steric bias, favoring one transition state over another.[13]
Catalyst Screen mild Lewis acids (e.g., ZnCl₂, Sc(OTf)₃)Can coordinate to the tetrazine to alter its electronic character and direct the cycloaddition.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pyridazine derivatives away from reaction byproducts?

A1: The choice of purification method depends heavily on the physical properties of your desired pyridazine and the byproducts. A multi-step approach is often necessary.

  • Liquid-Liquid Extraction (LLE): This is an excellent first step. Pyridazines, being basic, can often be separated from neutral or acidic byproducts.

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, MTBE). Wash with a dilute acid (e.g., 1M HCl) to protonate and extract the basic pyridazine into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and back-extracted with an organic solvent to recover the pure pyridazine.[14][15] Be cautious if your product contains acid-labile functional groups.[16]

  • Column Chromatography: This is the most common technique for separating compounds with different polarities.

    • Stationary Phase: Silica gel is standard. For very polar pyridazines, alumina (basic or neutral) or C18-bonded reverse-phase silica can be effective.[14][15]

    • Mobile Phase: A gradient of hexane/ethyl acetate is a common starting point. Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent peak tailing for basic compounds on silica gel.

  • Distillation: If your pyridazine product is volatile and thermally stable, distillation (including vacuum distillation) can be highly effective for removing non-volatile impurities like salts or polymeric byproducts.[14][15]

  • Recrystallization: If you can obtain your product as a solid, recrystallization is a powerful technique for achieving high purity. The key is to find a solvent system where the pyridazine is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain in solution.

Purification Method Selection

G start Crude Pyridazine Mixture check_properties Assess properties of product vs. byproducts (Polarity, pKa, Volatility) start->check_properties pka_diff Significant pKa difference? check_properties->pka_diff polarity_diff Significant polarity difference? pka_diff->polarity_diff No lle Use Acid-Base Liquid-Liquid Extraction (LLE) pka_diff->lle Yes volatility_diff Significant volatility difference? polarity_diff->volatility_diff No chromatography Use Column Chromatography (Silica, Alumina, or C18) polarity_diff->chromatography Yes is_solid Is the final product a solid? volatility_diff->is_solid No distillation Use Distillation (Atmospheric or Vacuum) volatility_diff->distillation Yes recrystallize Use Recrystallization is_solid->recrystallize Yes end_pure Purified Pyridazine is_solid->end_pure No lle->polarity_diff chromatography->volatility_diff distillation->is_solid recrystallize->end_pure

Caption: Decision tree for selecting an appropriate purification strategy.

Q2: How does reaction temperature influence the formation of byproducts in pyridazine synthesis?

A2: Temperature is a critical parameter that can dramatically affect both the reaction rate and the product distribution.

  • Kinetic vs. Thermodynamic Control: Many reactions can proceed through multiple pathways, each with its own activation energy.

    • At lower temperatures , reactions tend to be under kinetic control, favoring the product that is formed the fastest (i.e., the one with the lowest activation energy), even if it is less stable.

    • At higher temperatures , reactions move towards thermodynamic control. Given enough energy to overcome all activation barriers, the reaction will favor the most stable product, which may not be the one formed fastest.

  • Decomposition: High temperatures can cause the decomposition of starting materials, intermediates, or even the final product, leading to a complex mixture of tars and degradation byproducts.[15] This is particularly relevant for pyridazines containing sensitive functional groups. Reagents like hydrazines can also be unstable at elevated temperatures.

  • Selectivity: For reactions with competing pathways (e.g., formation of regioisomers), running the reaction at a lower temperature often increases selectivity for the kinetically preferred product.

Best Practice: It is always advisable to start a new synthesis at a lower temperature (e.g., 0 °C or room temperature) and monitor its progress.[12] If the reaction is too slow, the temperature can be increased incrementally. A temperature screen is a crucial part of reaction optimization to find the sweet spot that maximizes the rate of the desired reaction while minimizing side reactions and decomposition.

Q3: What are the best analytical methods for identifying and quantifying unknown byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is essential for robust byproduct analysis. Relying on a single method is often insufficient.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the relative amounts of different components in a mixture.[7]

    • Use: An HPLC trace provides the area percentage of each peak, giving a good estimate of the purity and the number of byproducts. It is especially useful for tracking reaction progress and optimizing purification.[7]

    • Setup: A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is a versatile starting point for many pyridazine derivatives. A UV detector is standard, set to a wavelength where your compound absorbs.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for identifying unknown byproducts.

    • Use: LC-MS separates the components of the mixture and provides the mass-to-charge ratio (m/z) for each one. This allows you to determine the molecular weight of your byproducts, providing crucial clues to their structure (e.g., is it an unreacted intermediate, a dimer, or a degradation product?).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable pyridazines and byproducts.[7]

    • Use: Similar to LC-MS, GC-MS separates components and provides their mass spectra, which can be compared against libraries (e.g., NIST) for identification.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for definitive structure elucidation.

    • Use: While a ¹H NMR of a crude mixture can be complex, it can reveal the presence of impurities and their approximate ratio to the product. After isolating a byproduct, a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is required to determine its exact chemical structure.

Analytical TechniquePrimary Use in Byproduct AnalysisKey Information Provided
HPLC Purity assessment and quantificationNumber of components, relative peak area %[7]
LC-MS Identification of non-volatile byproductsMolecular weight of each component
GC-MS Identification of volatile byproductsMolecular weight and fragmentation pattern[7]
NMR Definitive structure elucidationPrecise chemical structure of isolated byproducts
Elemental Analysis Confirmation of molecular formulaPercentage of C, H, N, etc., confirms empirical formula of a purified compound.[7]

References

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.PubMed.
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing.Knowledge UChicago.
  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides.RSC Publishing.
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.Organic Chemistry Portal.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF.ResearchGate.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.Benchchem.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides.RSC Publishing.
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.Benchchem.
  • Synthesis of pyridazines.Organic Chemistry Portal.
  • Synthesis of Pyridazine.ChemTube3D.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.Liberty University.
  • troubleshooting guide for Paal-Knorr pyrrole synthesis.Benchchem.
  • Paal–Knorr synthesis.Wikipedia.
  • Paal-Knorr Synthesis.Alfa Chemistry.
  • WO2014065860A1 - Functionalized 1,2,4,5-tetrazine compounds for use in bioorthogonal coupling reactions.Google Patents.
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.Benchchem.

Sources

Technical Support Center: Column Chromatography Purification of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyridazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these unique heterocyclic compounds. Pyridazine and its analogues are significant pharmacophores in medicinal chemistry, known for their diverse biological activities, including antihypertensive, anticancer, and antimicrobial properties.[1][2] However, their purification by column chromatography presents specific challenges due to their inherent physicochemical properties.[3]

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common issues encountered during the chromatographic purification of pyridazine derivatives. The information herein is a synthesis of established protocols, scientific literature, and field-proven insights to ensure you can achieve the desired purity and yield in your experiments.

I. Understanding the Challenges: The Chemistry of Pyridazines

Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][4] This arrangement results in a molecule with a high dipole moment and weak basicity (pKa ≈ 2.3).[3][4] These characteristics are central to the challenges faced during purification:

  • Polarity and Solubility: The polar nature of the pyridazine ring can lead to poor solubility in common non-polar organic solvents used in normal-phase chromatography.[5]

  • Interaction with Silica Gel: The basic nitrogen atoms can strongly interact with the acidic silanol groups on the surface of silica gel, a common stationary phase.[5][6] This interaction often leads to significant peak tailing, streaking, or even irreversible adsorption of the compound onto the column.[5][7]

  • Compound Stability: Some pyridazine derivatives can be sensitive to the acidic nature of silica gel, leading to on-column degradation.[6][8]

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise when planning and executing the column chromatography of pyridazine derivatives.

Q1: How do I select an appropriate stationary phase for my pyridazine derivative?

A1: The choice of stationary phase is critical for a successful separation.

  • Silica Gel (Normal-Phase): Standard silica gel is the most common choice. However, due to the basicity of pyridazines, it's often necessary to deactivate the silica to prevent peak tailing.[5] This can be achieved by adding a small amount of a basic modifier like triethylamine (0.1-1% v/v) or ammonia to the mobile phase.[5][7]

  • Neutral or Basic Alumina: For particularly basic or acid-sensitive pyridazine derivatives, alumina (neutral or basic) can be a better alternative to silica gel as it lacks the acidic silanol groups.[5][7]

  • Reversed-Phase (e.g., C18): For highly polar pyridazine derivatives, reversed-phase chromatography is often a more suitable technique.[5][9] In this mode, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[10][11]

Q2: What is the best way to choose a mobile phase (eluent)?

A2: The ideal mobile phase should provide good separation between your target compound and impurities, with a target Rf value of approximately 0.2-0.4 on a TLC plate for the compound of interest.[12]

  • Initial Screening: Use Thin Layer Chromatography (TLC) to screen various solvent systems of differing polarities.[7] Common starting points for normal-phase chromatography include mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[5]

  • Polarity Adjustment: If your compound has a low Rf (moves slowly), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[7] Conversely, if the Rf is too high (moves quickly), decrease the polarity.[7]

  • Adding Modifiers: As mentioned, for basic pyridazines on silica gel, adding a small amount of triethylamine or another amine to the mobile phase is crucial to obtain symmetrical peaks.[5][7]

Q3: My pyridazine derivative is poorly soluble in the starting mobile phase. How should I load it onto the column?

A3: This is a common issue, especially with polar pyridazines and non-polar eluents.

  • Minimal Stronger Solvent: Dissolve your compound in a minimal amount of a slightly more polar solvent (e.g., dichloromethane or a small amount of the more polar component of your eluent) and carefully apply it to the top of the column.[13]

  • Dry Loading: This is often the best method for compounds with poor solubility in the eluent.[5][13] Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[13] This powder can then be carefully added to the top of the packed column.[12][13]

III. Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the purification process.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Significant Peak Tailing or Streaking Strong interaction between the basic pyridazine and acidic silica gel.1. Deactivate the Silica: Add 0.1-1% triethylamine or a similar amine to your mobile phase to block the acidic silanol sites.[5][7] 2. Switch Stationary Phase: Use neutral or basic alumina, or consider reversed-phase chromatography.[5][7]
Poor Separation of Compound and Impurities Inappropriate mobile phase polarity. Column overloading.1. Optimize Mobile Phase: Re-evaluate your solvent system using TLC to achieve better separation. Consider using a gradient elution, starting with a low polarity and gradually increasing it.[7] 2. Reduce Sample Load: The amount of crude material should generally be 1-5% of the mass of the stationary phase.[7]
Compound Does Not Elute from the Column The compound is too polar for the selected mobile phase. Irreversible adsorption or decomposition on the silica gel.1. Increase Mobile Phase Polarity: Drastically increase the polarity of your eluent. A common strategy is to flush the column with a more polar solvent system, such as 5-10% methanol in dichloromethane.[7] 2. Check for Degradation: Before running the column, spot your compound on a TLC plate and let it sit for an hour before developing. If a new spot appears, your compound is likely degrading on the silica.[8] In this case, switch to a more inert stationary phase like neutral alumina.[7][8]
Low Yield of Purified Compound Compound degradation on the column. Co-elution of the compound with impurities. The compound is spread across too many fractions (tailing).1. Assess Stability: As mentioned above, check for on-column degradation.[8] 2. Improve Separation: Optimize the mobile phase to achieve baseline separation of your compound from impurities.[7] 3. Mitigate Tailing: Use the strategies for reducing peak tailing described above.
Visualization of the Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Pyridazine Purification start Start Purification issue Identify Issue start->issue tailing Peak Tailing/ Streaking issue->tailing Yes poor_sep Poor Separation issue->poor_sep No no_elution No Elution low_yield Low Yield sol_tailing Add Amine to Eluent Switch to Alumina/RP tailing->sol_tailing poor_sep->no_elution No sol_sep Optimize Mobile Phase Reduce Sample Load poor_sep->sol_sep no_elution->low_yield No sol_elution Increase Eluent Polarity Check for Degradation no_elution->sol_elution sol_yield Assess Stability Improve Separation low_yield->sol_yield end Successful Purification sol_tailing->end sol_sep->end sol_elution->end sol_yield->end PurificationWorkflow General Pyridazine Purification Workflow start Crude Product tlc TLC Analysis for Solvent System Selection start->tlc prepare_column Prepare and Pack Column tlc->prepare_column load_sample Load Sample (Wet or Dry) prepare_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->elute Continue elution combine Combine Pure Fractions analyze->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate end Pure Pyridazine Derivative evaporate->end

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Dichloropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of catalyst deactivation in cross-coupling reactions involving dichloropyridazines. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common hurdles. The guidance herein is rooted in established principles of palladium-catalyzed cross-coupling reactions and addresses prevalent issues observed with nitrogen-containing heterocyclic substrates like dichloropyridazines.

Troubleshooting Guide

This guide is structured to help you diagnose and resolve common issues related to catalyst deactivation when working with dichloropyridazines. Each issue is presented in a question-and-answer format, detailing the likely causes and providing step-by-step solutions.

Issue 1: Low or No Conversion of Dichloropyridazine

Question: My cross-coupling reaction with a dichloropyridazine is resulting in low or no product yield, with a significant amount of starting material remaining. What are the likely causes related to the catalyst?

Answer: Low or no conversion in cross-coupling reactions with dichloropyridazines is frequently linked to catalyst deactivation or inhibition. The primary reasons include:

  • Catalyst Poisoning by Pyridazine Nitrogens: The lone pairs of electrons on the nitrogen atoms of the pyridazine ring can coordinate strongly to the palladium center. This coordination can block the active site, inhibiting the catalyst from participating in the catalytic cycle.[1][2]

  • Formation of Inactive Catalyst Species: Under certain reaction conditions, the active Pd(0) catalyst can aggregate to form palladium black, which is catalytically inactive.[1] This is often observed as a black precipitate in the reaction mixture.

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. An inappropriate ligand may not be sterically bulky or electron-rich enough to prevent the pyridazine from coordinating to the palladium or to facilitate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[1][3]

Troubleshooting Steps:
  • Ligand Screening: The choice of ligand is paramount. For heteroaromatic substrates like dichloropyridazines, sterically hindered and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be effective.[3] These ligands can promote the desired catalytic cycle and minimize coordination of the substrate's nitrogen atoms to the palladium center.

  • Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species.[4] This can be more reliable than generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.[5][6]

  • Rigorous Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst death.[4][6] Degas all solvents and reagents thoroughly.

  • Purity of Reagents: Trace impurities in starting materials, reagents, or solvents can poison the catalyst. Ensure all components are of high purity and are appropriately dried.[1][4]

Issue 2: Predominant Formation of Hydrodehalogenated Byproduct

Question: My reaction is consuming the dichloropyridazine, but the main product I'm isolating is a monochloropyridazine (hydrodehalogenation) instead of the desired cross-coupled product. What is causing this?

Answer: The formation of a hydrodehalogenated byproduct, where a chlorine atom is replaced by a hydrogen atom, is a common side reaction. This typically occurs via two main pathways:

  • β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, if the amine coupling partner has β-hydrogens, β-hydride elimination from the amido-palladium intermediate can compete with reductive elimination.[2][7]

  • Reaction with Solvent or Base: In some cases, the palladium-hydride species responsible for hydrodehalogenation can be generated from the solvent or base, especially at elevated temperatures.

Troubleshooting Steps:
  • Optimize the Ligand: The ligand can influence the relative rates of reductive elimination and β-hydride elimination. Screening different ligands can help identify one that favors the desired reductive elimination pathway.[2]

  • Choice of Base: The nature and strength of the base can play a role. For instance, in Buchwald-Hartwig aminations, using a non-nucleophilic, sterically hindered base like NaOtBu or LHMDS is often necessary.[2]

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can be a proton source for hydrodehalogenation.[2]

  • Modify Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the cross-coupling reaction.[1]

Issue 3: Reaction Stalls After Initial Conversion

Question: My reaction starts well, showing initial product formation, but then it stalls, leaving a mixture of starting material, product, and byproducts. Why is this happening?

Answer: A stalling reaction often points towards product inhibition or catalyst degradation over time.

  • Product Inhibition: The cross-coupled product, which still contains the pyridazine ring, can itself act as a ligand and coordinate to the palladium catalyst. This can lead to a decrease in the concentration of the active catalyst as the reaction progresses.[1]

  • Catalyst Degradation: At elevated temperatures or over long reaction times, the catalyst or the ligand can degrade, leading to a loss of catalytic activity.[8]

Troubleshooting Steps:
  • Incremental Catalyst Addition: In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active catalyst.[1]

  • Lower Reaction Temperature: If thermal decomposition is suspected, try running the reaction at a lower temperature for a longer duration.[1]

  • Optimize Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can lead to better overall results by minimizing side reactions and catalyst aggregation. Conversely, a slight increase in catalyst loading might be necessary to overcome inhibition.[2] Experiment with a range of catalyst loadings to find the optimal concentration.

Frequently Asked Questions (FAQs)

Q1: What are the visual indicators of catalyst deactivation in my reaction with dichloropyridazines?

A1: A common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[1] A color change in the reaction mixture that deviates from what is expected for a successful reaction can also indicate the formation of inactive palladium species.

Q2: How does the position of the chlorine atoms on the pyridazine ring affect catalyst deactivation?

A2: The electronic environment of the C-Cl bonds, influenced by the position of the nitrogen atoms, can affect the rate of oxidative addition, which is often the rate-limiting step.[2] While not directly a deactivation mechanism, a very slow oxidative addition can allow more time for competing deactivation pathways to occur. The relative reactivity of the C-Cl bonds can be influenced by both steric and electronic factors.[9]

Q3: Can the choice of palladium precursor influence catalyst deactivation?

A3: Yes. Using a Pd(II) precursor like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species.[5][6][10] This reduction step can sometimes be inefficient or lead to the formation of inactive palladium aggregates. The use of well-defined Pd(0) sources or pre-catalysts that readily generate the active LPd(0) species can often provide more consistent results and circumvent issues associated with the initial activation step.[4]

Q4: Are there any general strategies to improve the robustness of my cross-coupling reaction with dichloropyridazines?

A4: Yes, several general principles can enhance the success rate:

  • Ligand-to-Palladium Ratio: For some systems, particularly when using phosphine ligands, using a slightly higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) can help stabilize the catalyst and prevent the formation of less active species.[4]

  • Solvent Choice: The choice of solvent can impact catalyst stability and solubility.[11] Common solvents for cross-coupling reactions include toluene, dioxane, and THF. Ensure they are anhydrous and properly degassed.

  • Intelligent Screening: There is no single "magic bullet" for all cross-coupling reactions. A systematic screening of ligands, bases, solvents, and temperatures is often the most effective approach to identify optimal conditions for a specific dichloropyridazine substrate.[4]

Visualizing Deactivation Pathways and Troubleshooting

To aid in understanding and troubleshooting, the following diagrams illustrate key concepts.

CatalystDeactivationPathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways ActiveCatalyst Active Pd(0)L_n Catalyst OA Oxidative Addition ActiveCatalyst->OA Dichloropyridazine Poisoning Substrate/Product Coordination ActiveCatalyst->Poisoning Poisoning Aggregation Pd Black Formation ActiveCatalyst->Aggregation Aggregation Degradation Ligand/Catalyst Decomposition ActiveCatalyst->Degradation Degradation InactiveSpecies Inactive Species TM Transmetalation OA->TM RE Reductive Elimination TM->RE RE->ActiveCatalyst Regeneration Product Desired Product RE->Product Poisoning->InactiveSpecies Aggregation->InactiveSpecies Degradation->InactiveSpecies

Caption: Common catalyst deactivation pathways branching off the main catalytic cycle.

TroubleshootingWorkflow Start Low/No Product Yield CheckCatalyst Visual Inspection: - Pd Black? - Color Change? Start->CheckCatalyst AnalyzeByproducts Analyze Byproducts: - Hydrodehalogenation? - Homocoupling? Start->AnalyzeByproducts Path1 Optimize Ligand & Pre-catalyst CheckCatalyst->Path1 Yes Path2 Improve Reaction Setup: - Inert Atmosphere - Reagent Purity CheckCatalyst->Path2 No obvious signs AnalyzeByproducts->Path1 No, mainly SM Path3 Adjust Reaction Conditions: - Temperature - Base Selection AnalyzeByproducts->Path3 Yes Outcome Improved Yield Path1->Outcome Path2->Outcome Path3->Outcome

Caption: A decision workflow for troubleshooting low-yielding cross-coupling reactions.

Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling

This protocol provides a general framework for screening different ligands to address catalyst deactivation issues in the Suzuki-Miyaura coupling of a dichloropyridazine.

Materials:

  • Dichloropyridazine (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligands to be screened (e.g., XPhos, SPhos, P(t-Bu)₃, PPh₃; 4-8 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Reaction vials with stir bars

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox, add the dichloropyridazine, arylboronic acid, and base to a series of reaction vials.

  • Catalyst/Ligand Addition: In separate vials, prepare stock solutions of the palladium pre-catalyst and each ligand to be tested. Add the appropriate amount of the pre-catalyst and ligand solution to each reaction vial.

  • Solvent Addition: Add the anhydrous, degassed solvent to each vial to achieve the desired concentration.

  • Reaction: Seal the vials and place them in a preheated heating block or oil bath at the desired temperature (e.g., 80-110 °C).

  • Monitoring: At regular time intervals (e.g., 1, 4, 12, 24 hours), take a small aliquot from each reaction, quench it, and analyze by a suitable method (e.g., LC-MS, GC-MS) to determine the conversion to product and the formation of any byproducts.

  • Analysis: Compare the results from the different ligands to identify which provides the highest yield and selectivity for the desired product, with the least amount of catalyst deactivation (as indicated by sustained conversion over time).

Data Summary Table: Example Ligand Screen
LigandTemperature (°C)Time (h)Conversion (%)Desired Product (%)Hydrodehalogenation (%)
PPh₃10012352015
P(t-Bu)₃1001270655
XPhos100129592<1
SPhos100129896<1

This example illustrates how a systematic screening can quickly identify more effective ligands that mitigate deactivation and side reactions.

References

  • BenchChem. Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine.
  • Koszinowski, K. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(20), 7566-7576.
  • BenchChem. Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.
  • MacMillan, D. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1856-1865.
  • ChemHelp ASAP. (2020). palladium coupling catalyst activation. YouTube.
  • BenchChem. Technical Support Center: Catalyst Selection for Cross-Coupling with 2,4-Dichloro-5-methoxypyrimidine.
  • Garg, N. K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(18), 6036-6054.
  • Peris, E., et al. (2021). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions, 50(44), 16015-16023.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
  • Ali, A., et al. (2018). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Nanochemistry Research, 3(1), 108-116.
  • Thomas, A. A., et al. (2021). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.
  • Wikipedia. Buchwald–Hartwig amination.
  • US Patent US20160340311A1. (2016). Recovery and/or reuse of palladium catalyst after a suzuki coupling. Google Patents.
  • Garg, N. K. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ResearchGate.
  • Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(1), 534-543.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Houk, K. N., et al. (2008). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 73(13), 5123-5127.
  • Koszinowski, K. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate.
  • Fairlamb, I. J. S., et al. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758-7763.
  • Gazvoda, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2993.
  • Hartwig, J. F., et al. (2007). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine-Ligated Palladium(0) Complexes. Journal of the American Chemical Society, 129(24), 7734-7744.
  • Moody, C. J., et al. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 10(30), 5703-5710.
  • Jamison, T. F., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Peris, E., et al. (2020). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, 49(36), 12596-12606.
  • Sharma, S., et al. (2019). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.

Sources

Stability issues of 3,6-Dichloro-4-ethylpyridazine in storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,6-Dichloro-4-ethylpyridazine

A Guide to Ensuring Stability in Storage and Application

Section 1: Frequently Asked Questions (FAQs) on Stability & Storage

This section covers the most common initial questions regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For maximal stability and to prevent degradation, this compound should be stored under controlled conditions. The key is to mitigate exposure to the primary degradation catalysts: moisture, light, and heat.

  • Causality: The pyridazine ring, substituted with two electron-withdrawing chlorine atoms, is susceptible to nucleophilic attack, particularly hydrolysis from ambient moisture.[1] Like many chlorinated heterocyclic compounds, it can also be sensitive to light and thermal energy, which can initiate decomposition pathways.[2][3]

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C (Short-term) -20°C (Long-term)Reduces the kinetic rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[4]
Container Tightly sealed, amber glass vial or light-blocking containerPrevents exposure to ambient moisture and protects from UV/light-induced photodegradation.[5][6]
Moisture Store in a desiccated environmentMinimizes the risk of hydrolysis, a primary degradation pathway for chlorinated heterocycles.[1][7]

Q2: What are the visible signs of compound degradation?

A2: The most common signs are visual. You may observe a change in color from a white or off-white solid to a yellow or brownish hue. Another indicator is a change in the physical state, such as clumping or the appearance of an oily film, which often suggests moisture uptake and subsequent hydrolysis.

Q3: Which chemical classes are incompatible with this compound?

A3: To prevent accelerated decomposition or hazardous reactions, avoid storing or mixing this compound with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.

  • Strong Acids, Acid Chlorides, Acid Anhydrides: These can catalyze the hydrolysis of the chloro-substituents on the pyridazine ring.[7]

  • Water/Moisture: As a primary reactant in hydrolysis, direct contact with water or storage in a humid environment should be strictly avoided.[1]

Q4: What are the expected hazardous decomposition products?

A4: Under thermal stress or in the event of a fire, the compound can decompose to release toxic gases. These include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[8][9] It is crucial to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE).

Section 2: Troubleshooting Guide for Stability Issues

This guide provides a systematic approach to identifying and resolving common stability problems encountered during research.

Issue 1: Unexpected Analytical Results - Appearance of New Peaks in LC-MS or GC-MS

  • Symptom: Your analytical data (e.g., HPLC, GC-MS, NMR) shows new, unidentified peaks that were not present in the initial analysis of the starting material.

  • Underlying Cause: This is the most definitive sign of degradation. The new peaks correspond to decomposition products. Given the structure, the most probable degradation pathway is hydrolysis, where one or both chlorine atoms are substituted by hydroxyl (-OH) groups. Photodegradation can also lead to a variety of byproducts.[2]

  • Troubleshooting Workflow:

G start Unexpected Peaks Observed in Analytical Run check_mass Perform LC-MS Analysis to Determine Molecular Weights of Impurities start->check_mass mass_plus_18 Does a major impurity have a mass of (M-Cl+OH) or (M-2Cl+2OH)? check_mass->mass_plus_18 hydrolysis Conclusion: Hydrolysis is the Primary Degradation Pathway mass_plus_18->hydrolysis  Yes other_pathway Conclusion: Other Degradation (e.g., Photolysis, Oxidation) Occurred mass_plus_18->other_pathway  No review_storage Action: Review Storage Protocol. Ensure Inert Atmosphere & Desiccation. hydrolysis->review_storage other_pathway->review_storage review_handling Action: Review Solvent Purity & Handling. Use Anhydrous Solvents. review_storage->review_handling

Caption: Troubleshooting workflow for identifying degradation products.

Issue 2: Compound Discoloration (Yellowing or Browning)

  • Symptom: The initially white or off-white powder has developed a distinct yellow or brown color over time.

  • Underlying Cause: Discoloration is often a sign of low-level, chronic degradation. It can be caused by the formation of complex polymeric byproducts or minor impurities with strong chromophores. This is frequently initiated by long-term exposure to oxygen or ambient light.

  • Preventative & Corrective Actions:

    • Immediate Action: Transfer the compound to a new, clean, amber vial. Purge the headspace with an inert gas (argon or nitrogen) before sealing tightly.

    • Storage Enhancement: Place the vial inside a secondary container with a desiccant and store it at the recommended temperature (-20°C for long-term).

    • Purification (If Necessary): If the purity is compromised to an extent that it affects your experiments, consider re-purification via recrystallization. The choice of solvent must be determined empirically, starting with non-polar organic solvents.

Section 3: Experimental Protocols & Methodologies

To empower researchers, we provide the following validated protocols for handling and stability assessment.

Protocol 1: Standard Procedure for Aliquoting and Storing

This protocol ensures the integrity of the bulk material by minimizing exposure during handling.

  • Preparation: Move the main stock container of this compound and all necessary tools (spatulas, vials) into a controlled atmosphere glovebox with low moisture and oxygen levels. If a glovebox is unavailable, work quickly in a fume hood on a low-humidity day.

  • Equilibration: Allow the stock container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

  • Aliquoting: Weigh the desired amount of the compound into smaller, pre-labeled amber glass vials suitable for single or short-term use.

  • Inerting: Purge the headspace of each new aliquot vial with a gentle stream of nitrogen or argon for 15-30 seconds.

  • Sealing: Immediately and tightly seal the vials with PTFE-lined caps. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the newly created aliquots and the main stock container back into their designated refrigerated or frozen storage location (-20°C recommended).

Protocol 2: Forced Degradation Study for Analytical Method Validation

This protocol, adapted from ICH guidelines, helps to understand degradation pathways and validate that your analytical method is "stability-indicating."[6][10]

  • Objective: To intentionally degrade the compound under controlled conditions to produce its degradation products for analytical characterization.

  • Sample Preparation:

    • Prepare four separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Acid Hydrolysis: To one vial, add 0.1 M HCl.

    • Base Hydrolysis: To a second vial, add 0.1 M NaOH.

    • Oxidative Degradation: To a third vial, add a low concentration of hydrogen peroxide (e.g., 3%).

    • Control: The fourth vial contains only the compound in the solvent.

  • Stress Conditions:

    • Incubate the four vials at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

    • For photostability, expose a separate solid sample and a solution to a calibrated light source providing UV and visible light, alongside a dark control sample.[6][10]

  • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples (including the control) by a high-resolution analytical technique like LC-MS or GC-MS.

  • Interpretation: Compare the chromatograms of the stressed samples to the control. The new peaks represent degradation products. This confirms your analytical method can separate the parent compound from its degradants and provides insight into its vulnerabilities. Chromatographic and spectroscopic techniques are central to this analysis.[11]

Visualizing a Potential Degradation Pathway

Hydrolysis is a chemically plausible degradation route for this molecule. The following diagram illustrates the stepwise substitution of chlorine atoms with hydroxyl groups.

G node_A This compound (Parent Compound) node_B Mono-hydroxy Intermediate (1st Degradation Product) node_A->node_B + H₂O - HCl node_C Di-hydroxy Product (Final Hydrolysis Product) node_B->node_C + H₂O - HCl

Caption: Plausible hydrolytic degradation pathway of this compound.

References

  • Capot Chemical Co., Ltd. (2012). MSDS of this compound.
  • European Chlorinated Solvent Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents.
  • Environmental Protection Agency. Analytical Methods.
  • Anhui Senrise Technology Co., Ltd. Material Safety Data Sheet for 3,6-Dichloro-4-isopropylpyridazine.
  • Capot Chemical. (2023). MSDS of 3,6-Dichloro-4-isopropylpyridazine.
  • Conde-Cid, M., et al. (2018). Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media. Journal of Environmental Management.
  • Singh, R., et al. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research.
  • European Chlorinated Solvent Association (ECSA). (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents.
  • National Center for Biotechnology Information. PubChem Compound Summary for this compound.
  • Moriyama, F. S., et al. (2008). Photostability of different chlorine photosensitizers. Laser Physics Letters.
  • Matrix Fine Chemicals. Product Information for 3,6-DICHLORO-4-METHYLPYRIDAZINE.
  • Olin Chlor Alkali. Chloroform: Handling, Storage, and Safety.
  • Bar, R. A., et al. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Organic & Biomolecular Chemistry.
  • Eurochlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents.
  • Capot Chemical. (2023). MSDS of 3,6-Dichloro-4-isopropylpyridazine.
  • Vasista Group. Cas No: 107228 51 3 Manufacturers.
  • Nguyen, T. H., et al. (2022). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. AMB Express.
  • Google Patents. CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Wang, F., et al. (2021). Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. International Journal of Environmental Research and Public Health.
  • National Center for Biotechnology Information. PubChem Compound Summary for 3,6-Dichloropyridazine.
  • Li, Y., et al. (2023). Enhancing Photostability of Prochloraz via Designing Natural Acid-Derived Prochloraz-Based Ionic Liquids. Molecules.
  • Ou, L. T. (1991). Degradation of 1,3-dichloropropene (1,3-d) in soils with different histories of field applications of 1,3-d. Journal of Environmental Science and Health, Part B.
  • Mitchell, S. M., et al. (2014). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. Journal of Environmental Quality.
  • International Council for Harmonisation (ICH). (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • Lang, A. (2015). Degradation of 2,6-dichlorobenzonitrile and 2,6-dichlorobenzamide in groundwater sedimentary deposits and topsoil. University of Helsinki.
  • European Medicines Agency (EMA). (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Bak, A., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules.
  • Herrera, B., et al. (2022). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. International Journal of Molecular Sciences.
  • Chlorine Tech Services (Pty) Ltd. CHLORINE HANDLING INFORMATION PACK.
  • Zlotin, S. G., et al. (2001). The thermal decomposition of azidopyridines. Russian Chemical Bulletin.
  • Shawali, A. S., et al. (1998). PYRIDAZINE AND ITS RELATED COMPOUNDS. 15 1 PHOTOLYSIS OF 3-AZIDO-4,5-DIPHENYL-1H-PYRAZOLO[3,4-c]-PYRIDAZINE IN DIFFERENT SOLVENTS. Journal of the Chinese Chemical Society.
  • ChemWhat. Product Information for this compound.
  • Wang, S., et al. (2013). Biodegradation and removal of 3,4-dichloroaniline by Chlorella pyrenoidosa based on liquid chromatography-electrospray ionization-mass spectrometry. Environmental Science and Pollution Research International.
  • Suneetha, A., & Kumar, R. P. (2022). GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2Chloro pyridine content in Trazodone Hydrochloride API. International Journal of Drug Delivery Technology.
  • Walle, T., et al. (2003). Hydrolysis by lactase phlorizin hydrolase is the first step in the uptake of daidzein glucosides by rat small intestine in vitro. Xenobiotica.

Sources

Technical Support Center: Work-up Procedures for 3,6-Dichloro-4-ethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 3,6-Dichloro-4-ethylpyridazine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. My aim here is not just to provide steps, but to impart the underlying chemical principles that govern a successful reaction work-up and purification. As chemists, we know that the reaction itself is only half the battle; a well-executed work-up is critical for achieving high purity and yield.

This compound is an electron-deficient heteroaromatic, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) and a valuable partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] However, the reactivity that makes it useful also presents specific challenges during purification. This guide provides field-proven insights to navigate these challenges effectively.

Physical and Chemical Properties

A comparative understanding of the physical properties of 4-alkyl-substituted dichloropyridazines can inform decisions on purification strategies, such as distillation or chromatography.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
3,6-Dichloro-4-methylpyridazineC₅H₄Cl₂N₂163.01149-151 / 21 mmHg[3]
This compound C₆H₆Cl₂N₂ 177.03 -
3,6-Dichloro-4-isopropylpyridazineC₇H₈Cl₂N₂191.05[4]278.7 (Predicted)[5]

General Reaction Work-up Workflow

The following diagram illustrates a standard, robust workflow for the work-up of reactions involving this compound. Each step is a critical control point for ensuring the purity and recovery of your target compound.

Workup_Workflow Reaction Reaction Mixture (Post-Reaction) Quench Step 1: Quench (e.g., sat. NH4Cl or H2O) Reaction->Quench Extraction Step 2: Liquid-Liquid Extraction (e.g., EtOAc, DCM) Quench->Extraction Wash Step 3: Aqueous Washes (H2O, Brine) Extraction->Wash Dry Step 4: Drying (Anhydrous Na2SO4 / MgSO4) Wash->Dry Filter Step 5: Filtration (Remove Drying Agent) Dry->Filter Concentrate Step 6: Concentration (Rotary Evaporation) Filter->Concentrate Purify Step 7: Purification (e.g., Column Chromatography) Concentrate->Purify Product Pure Product Purify->Product

Caption: A generalized workflow for reaction work-up and purification.

Troubleshooting Guide

This section addresses specific, common issues encountered during the work-up and purification of this compound derivatives.

Q: My reaction mixture is a dark, tarry mess, especially after heating. How can I salvage my product?

A: Dark coloration, particularly black, often indicates decomposition or the formation of palladium black in cross-coupling reactions. Don't panic; the desired product is often still present.

  • Causality: High temperatures can cause the degradation of sensitive organic molecules. In palladium-catalyzed reactions, inefficient ligand stabilization can lead to the catalyst crashing out as palladium black.

  • Solution:

    • First, cool the reaction to room temperature.

    • Dilute the mixture with a generous amount of your extraction solvent (e.g., ethyl acetate or dichloromethane). This helps to dissolve the soluble components and disperse the insoluble tars.

    • Filter the entire mixture through a pad of Celite® or diatomaceous earth.[6] This is a crucial step to remove the fine, often colloidal, insoluble material that can wreak havoc in subsequent steps, especially by creating emulsions.

    • Wash the filter cake thoroughly with more extraction solvent to recover any adsorbed product.

    • Proceed with the standard aqueous work-up on the now-clarified filtrate.

Q: I'm struggling with a persistent emulsion during my liquid-liquid extraction. How can I break it?

A: Emulsions are common when dealing with complex reaction mixtures containing both organic and aqueous-soluble species, especially salts.

  • Causality: Emulsions are stabilized by surfactants or fine particulate matter at the interface of the organic and aqueous layers. The pyridazine nitrogen can also contribute to this behavior under certain pH conditions.

  • Solution:

    • Add Brine: The most common and effective method is to add a saturated aqueous solution of sodium chloride (brine).[7] This increases the ionic strength of the aqueous layer, which helps to break up the emulsion and also decreases the solubility of your organic product in the aqueous phase (the "salting out" effect).

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

    • Filtration: If the emulsion is caused by fine solids, filtering the entire mixture through Celite® as described above can resolve the issue.

    • Change Solvent: In some cases, switching to a more non-polar solvent like toluene can be effective, though this will require removal later.

Q: My yield is significantly lower than expected after work-up. Where could my product be going?

A: Product loss can occur at multiple stages. A systematic check is required.

  • Causality: The pyridazine moiety imparts a degree of polarity and basicity. Your product might have partial solubility in the aqueous phase, especially if it's protonated (acidic wash) or if it contains other polar functional groups. Hydrolysis of a remaining C-Cl bond under strongly basic or acidic conditions is also a possibility.

  • Solution:

    • Check Aqueous Layers: Before discarding any aqueous washes, check a small sample by TLC or LC-MS to see if your product is present.

    • Back-Extraction: If product is detected in the aqueous layers, perform a "back-extraction" by washing the combined aqueous layers with fresh organic solvent.

    • pH Control: Avoid extreme pH values during washes unless necessary to remove a specific impurity. Use milder bases like sodium bicarbonate instead of sodium hydroxide if possible.

    • Use Brine: Always use a final brine wash to minimize the amount of product dissolved in the aqueous phase before drying.[7]

Frequently Asked Questions (FAQs)

Q: What is a standard, reliable work-up protocol for a Suzuki-Miyaura reaction using this compound?

A: This is one of the most common applications. The work-up must address the removal of the palladium catalyst, ligands (e.g., phosphines), and boron-containing byproducts.

  • Step-by-Step Protocol:

    • Cool & Filter: After confirming reaction completion (TLC/LC-MS), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a plug of Celite® to remove the bulk of the palladium catalyst.[8][9]

    • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:

      • Water (2x) to remove inorganic salts (e.g., K₃PO₄, K₂CO₃) and water-soluble solvents like dioxane if used.[8]

      • A 1M aqueous solution of KF (Potassium Fluoride) (2x). This is a highly effective method for removing residual boronic acid and its byproducts, which precipitate as trifluoroborate salts (Bu₃SnF).[10] If a precipitate forms at the interface, the mixture can be filtered again through Celite.

      • Brine (1x) to remove residual water and minimize product loss.[7][9]

    • Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6]

    • Purification: The crude product will likely contain non-polar impurities (like homo-coupled biaryl from the boronic acid) and polar impurities (like triphenylphosphine oxide if a phosphine ligand was used). Purification by flash column chromatography on silica gel is almost always necessary. A typical eluent system is a gradient of ethyl acetate in hexanes.

Q: How do I handle the safety aspects of working with this compound?

A: Safety is paramount. Chlorinated heterocyclic compounds should always be handled with care.

  • Expertise & Precaution: Based on data for analogous compounds, 3,6-dichloro-pyridazines are considered irritants and are toxic if ingested.[11]

  • Core Safety Requirements:

    • Engineering Controls: Always handle this compound (solid or in solution) inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[14][15] Handle with gloves and inspect them prior to use.[12]

    • Spill & Disposal: In case of a spill, evacuate the area and prevent the material from entering drains.[12][16] Collect the material for disposal in a suitable, closed container.[12] Dispose of chemical waste through licensed professional waste disposal services.[5]

    • First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[12] For eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move the person into fresh air.[15] Always consult a doctor in case of exposure.[12]

Q: Can I use a simple acid-base extraction to purify my product after an SNAr reaction?

A: This is theoretically possible but must be approached with caution.

  • Causality: The pyridazine ring is basic and can be protonated by a strong acid. This would make the product water-soluble, allowing you to wash away non-basic organic impurities. Subsequently, neutralizing the aqueous layer would allow for re-extraction of the product.

  • Trustworthiness & Risks:

    • Hydrolysis Risk: The remaining C-Cl bond on your product is activated towards hydrolysis. Storing your product in a strongly acidic aqueous solution for an extended period could lead to the formation of the corresponding pyridazinone byproduct.

    • Incomplete Extraction: If your product is very non-polar, it may not fully partition into the acidic aqueous layer.

    • Recommendation: This technique is best used for cruder purifications and when the product is known to be stable to acid. For most research and development applications, direct purification of the neutral compound by column chromatography is a more reliable and higher-resolution method that avoids potential decomposition.

References

  • An Improved Process For The Preparation of 3,6 Dichloro 4 Isopropylpyridazine. IP.com. [Link]
  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (2024). RSC Publishing. [Link]
  • 3,6-Dichloropyridazine.
  • Synthesis of 3,6-dichloro-4-isopropylpyridazine. PrepChem.com. [Link]
  • How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014).
  • Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
  • Uncatalyzed One-Pot Synthesis of Highly Substituted Pyridazines and Pyrazoline-Spirooxindoles.
  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
  • 4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]
  • Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]
  • This compound.
  • 3,6-Dichloro-4-isopropylpyridazine.
  • MSDS of 3,6-Dichloro-4-isopropylpyridazine. (2023). Capot Chemical. [Link]
  • Concerted Nucleophilic Aromatic Substitutions.

Sources

Technical Support Center: Best Practices for Air-Sensitive Pyridazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Air-Sensitive Pyridazine Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) for the successful execution of pyridazine syntheses that are sensitive to air and moisture. Our goal is to equip you with the knowledge to anticipate challenges, diagnose problems, and implement robust solutions in your experimental work.

Introduction: The Challenge of Air-Sensitive Pyridazine Chemistry

Pyridazine and its derivatives are a vital class of heterocycles in medicinal chemistry, valued for their diverse biological activities.[1][2] However, the synthesis of these valuable compounds can be fraught with challenges, particularly when air-sensitive reagents or intermediates are involved. The presence of oxygen and moisture can lead to decreased yields, formation of complex side products, and catalyst deactivation, ultimately compromising the integrity of your research. This guide provides a systematic approach to mastering the art of air-sensitive pyridazine reactions.

Part 1: Troubleshooting Guide for Common Issues

This section addresses specific problems you may encounter during your air-sensitive pyridazine reactions, offering probable causes and actionable solutions.

Q1: My reaction is sluggish or fails to initiate, even with a reliable protocol. What could be the problem?

A: This is a common issue often traced back to the deactivation of sensitive reagents or catalysts.

Potential Cause Recommended Solution
Moisture Contamination Ensure all glassware is rigorously dried, either in an oven at >120°C for several hours or by flame-drying under vacuum immediately before use. Solvents must be anhydrous and deoxygenated.
Deactivated Reagents Use freshly opened bottles of air-sensitive reagents. If using organometallic reagents like Grignards or organolithiums, consider titrating them to determine their exact molarity before use.
Inactive Catalyst Many catalysts, particularly those based on palladium or copper, are sensitive to oxygen.[3] Ensure your catalyst is stored and handled under an inert atmosphere. If catalyst poisoning is suspected, use a fresh batch.
Insufficient Inert Atmosphere A slight positive pressure of an inert gas (argon or nitrogen) should be maintained throughout the reaction.[4][5] Ensure all connections in your setup are secure and leak-proof.

Q2: My reaction yields are consistently low, and I observe multiple unidentified spots on my TLC plate. What's happening?

A: Low yields accompanied by a complex mixture of products often point to side reactions triggered by atmospheric contaminants.

Potential Cause Recommended Solution
Oxygen-Induced Side Reactions Oxygen can react with organometallic intermediates or radical species, leading to undesired oxidized byproducts. Thoroughly deoxygenate your solvents and reaction mixtures using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas.
Moisture-Induced Hydrolysis Water can hydrolyze starting materials, reagents, or intermediates, leading to the formation of inactive species and byproducts. Use anhydrous solvents and handle all reagents under dry, inert conditions.
Incorrect Reaction Temperature Some air-sensitive reactions are also thermally sensitive. Ensure precise temperature control, especially during the addition of reagents.

Q3: I'm attempting a metal-catalyzed cross-coupling reaction to functionalize a pyridazine ring, but the reaction is not proceeding to completion. What are some specific troubleshooting steps?

A: Cross-coupling reactions are powerful but can be sensitive to reaction conditions.

Potential Cause Recommended Solution
Ligand Degradation Phosphine-based ligands are prone to oxidation. Store and handle them in a glovebox or under an inert atmosphere.
Incomplete Transmetalation In reactions like Suzuki or Stille couplings, the transfer of the organic group to the metal center can be sluggish. Ensure your reagents are of high quality and that the reaction conditions (solvent, temperature, base) are optimized.
Catalyst Deactivation The active catalytic species can be deactivated by impurities. Ensure all starting materials are pure and that the reaction is performed under strictly anaerobic conditions.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions about handling air-sensitive pyridazine reactions.

Q1: What is the difference between using a Schlenk line and a glovebox, and which one is better for my pyridazine reaction?

A: Both Schlenk lines and gloveboxes are used to create an inert atmosphere, but they have different advantages.

  • Schlenk Line: A versatile apparatus for handling air-sensitive compounds on a lab bench.[6] It's ideal for reactions that involve distillations, filtrations, and cannula transfers.[6]

  • Glovebox: A sealed container filled with an inert gas, allowing for the manipulation of highly sensitive solids and the preparation of reaction mixtures in a completely inert environment.

Recommendation: For reactions involving the handling of pyrophoric or extremely air-sensitive solids, a glovebox is preferred. For solution-based reactions and manipulations, a well-operated Schlenk line is often sufficient.

Q2: How do I properly dry and deoxygenate solvents for my reactions?

A: The quality of your solvent is critical for success.

Solvent Drying Agent Deoxygenation Method
Tetrahydrofuran (THF) Sodium/benzophenone ketylDistillation under inert gas
Toluene Sodium/benzophenone ketylDistillation under inert gas
Dichloromethane (DCM) Calcium hydrideDistillation under inert gas
Acetonitrile (MeCN) Calcium hydrideFreeze-Pump-Thaw (3 cycles)

For a more detailed guide on solvent drying, refer to established laboratory resources.[7][8]

Q3: Can I use nitrogen instead of argon for my inert atmosphere?

A: In most cases, high-purity nitrogen is a suitable and more economical choice for maintaining an inert atmosphere. However, for reactions involving lithium metal or certain transition metal catalysts that can react with dinitrogen, argon is the preferred inert gas.

Q4: What are some common air-stable catalysts that can be used for pyridazine synthesis?

A: While many pyridazine syntheses require air-sensitive catalysts, there are some robust alternatives. For example, certain Zn(II)-catalyzed multicomponent reactions for pyridine synthesis have been shown to work in the open air, and similar principles could be applied to pyridazine synthesis.[9] Additionally, some iron-catalyzed reactions have shown good functional group tolerance and may be less sensitive to air than their palladium or copper counterparts.[10]

Part 3: Experimental Protocols and Visual Guides

To further assist you, this section provides a detailed experimental protocol for a common air-sensitive procedure and visual diagrams created using Graphviz.

Detailed Protocol: Setting Up a Reaction on a Schlenk Line
  • Glassware Preparation: Thoroughly clean and oven-dry all glassware (reaction flask, condenser, addition funnel) at 120°C overnight.

  • Assembly: Quickly assemble the hot glassware and connect it to the Schlenk line.

  • Purging: Evacuate the assembled glassware using the vacuum on the Schlenk line and then backfill with inert gas (argon or nitrogen). Repeat this vacuum/inert gas cycle at least three times to ensure all air is removed.[6]

  • Reagent Addition (Solids): If adding a non-volatile, air-stable solid, do so before purging. For air-sensitive solids, use a glovebox to weigh the solid into the flask.

  • Reagent Addition (Liquids): Use a dry, nitrogen-flushed syringe to transfer anhydrous solvents and liquid reagents through a rubber septum.[5]

  • Maintaining Inert Atmosphere: Ensure a continuous positive pressure of inert gas is maintained throughout the reaction, typically visualized by a gentle bubbling through an oil bubbler.[4][5]

Visual Diagrams (Graphviz)

Schlenk_Line_Setup cluster_manifold Dual Manifold cluster_reaction Reaction Setup Inert Gas Inert Gas Vacuum Vacuum Reaction Flask Reaction Flask Inert Gas->Reaction Flask Backfill Bubbler Bubbler Inert Gas->Bubbler Positive Pressure Vacuum->Reaction Flask Evacuate Condenser Condenser Reaction Flask->Condenser Septum Septum Condenser->Septum

Caption: A simplified workflow for setting up an air-sensitive reaction using a Schlenk line.

Troubleshooting_Flowchart Start Reaction Failure (Low/No Yield) Check_Inert Is the inert atmosphere adequate? Start->Check_Inert Check_Reagents Are reagents and catalyst active? Check_Inert->Check_Reagents Yes Improve_Purge Improve purging technique (e.g., more vacuum/gas cycles) Check_Inert->Improve_Purge No Check_Solvent Is the solvent anhydrous and deoxygenated? Check_Reagents->Check_Solvent Yes Use_Fresh_Reagents Use fresh reagents/catalyst; consider titration Check_Reagents->Use_Fresh_Reagents No Purify_Solvent Re-dry and deoxygenate solvent Check_Solvent->Purify_Solvent No Success Successful Reaction Check_Solvent->Success Yes Improve_Purge->Start Use_Fresh_Reagents->Start Purify_Solvent->Start

Caption: A diagnostic flowchart for troubleshooting failed air-sensitive pyridazine reactions.

References

  • Schlenk line - Wikipedia.
  • Zn(II)-Catalyzed Multicomponent Sustainable Synthesis of Pyridines in Air - ResearchGate.
  • Synthesis of Pyridazine - ChemTube3D.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University.
  • Simple method for the synthesis of some pyridazines | The Journal of Organic Chemistry.
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago.
  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes - American Chemical Society.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - Organic Chemistry Portal.
  • (PDF) Studies of Novel Heterocyclic Insensitive High Explosive Compounds: Pyridines, Pyrimidines, Pyrazines and Their Bicyclic Analogues - ResearchGate.
  • Pyridine - Some Industrial Chemicals - NCBI Bookshelf.
  • Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters | ACS Materials Au - ACS Publications.
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH.
  • IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine | PDF - Scribd.
  • The Reactivity of Air-Stable Pyridine- and Pyrimidine-Containing Diarylamine Antioxidants | The Journal of Organic Chemistry - ACS Publications.
  • Drying Solvents - Chemistry LibreTexts.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 3,6-Dichloro-4-ethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 3,6-dichloro-4-ethylpyridazine, a key heterocyclic building block in medicinal chemistry and materials science.[1] The precise structural confirmation and purity assessment of such molecules are non-negotiable for the integrity of downstream applications, particularly in drug development. Here, we will explore the definitive role of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy in elucidating its structure, while objectively comparing this technique with other essential analytical methods.

The Central Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the unambiguous determination of molecular structure in solution.[2] It operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets.[3][4] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. By irradiating the sample with radiofrequency pulses, we can induce transitions between these energy states. The specific frequency required for a nucleus to "resonate" is exquisitely sensitive to its local electronic environment, providing a detailed map of the molecule's atomic connectivity.[5][6]

Deconstructing the ¹H NMR Spectrum of this compound

For a molecule like this compound, a ¹H NMR spectrum provides a unique fingerprint. Every proton, or set of equivalent protons, generates a distinct signal characterized by its chemical shift (δ), integration, and multiplicity (splitting pattern).

  • Chemical Shift (δ): This indicates the electronic environment of the proton. Electronegative atoms (like chlorine and the nitrogen atoms in the pyridazine ring) and aromatic systems withdraw electron density from nearby protons, "deshielding" them from the external magnetic field. This causes their signals to appear at a higher chemical shift (further downfield).[7][8]

  • Integration: The area under each signal is directly proportional to the number of protons it represents.

  • Multiplicity (Spin-Spin Coupling): This arises from the interaction of non-equivalent protons on adjacent carbon atoms, causing the signals to split.[6] The number of peaks in a split signal (n+1 rule) reveals the number of neighboring protons.

Based on the structure of this compound, we can confidently predict the following ¹H NMR signature:

  • The Aromatic Proton (H-5): A single proton is attached to the pyridazine ring at the 5-position. With no adjacent protons to couple with, its signal will appear as a singlet . Due to the strong deshielding effect of the aromatic ring and the adjacent chlorine atom, this proton is expected to have the highest chemical shift. While no direct spectrum for the 4-ethyl derivative is publicly available, data for the parent 3,6-dichloropyridazine shows its protons at ~7.6 ppm.[9] The electron-donating nature of the ethyl group at the 4-position may slightly alter this value.

  • The Methylene Protons (-CH₂-): These two equivalent protons are adjacent to a methyl group (3 protons). Following the n+1 rule (3+1=4), their signal will be a quartet . Being attached to the electron-withdrawing pyridazine ring, they will be significantly deshielded.

  • The Methyl Protons (-CH₃): These three equivalent protons are adjacent to the methylene group (2 protons). According to the n+1 rule (2+1=3), their signal will appear as a triplet . As they are further from the ring, they are the most shielded protons and will have the lowest chemical shift.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Signal AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicity
H-5 (aromatic)7.4 - 7.71HSinglet (s)
-CH₂- (ethyl)2.8 - 3.12HQuartet (q)
-CH₃ (ethyl)1.2 - 1.53HTriplet (t)

Note: These are estimated chemical shifts based on typical values for similar structural motifs. Actual values may vary depending on the solvent and spectrometer frequency.[10][11]

A Practical Workflow for ¹H NMR Analysis

Achieving a high-quality NMR spectrum is contingent on meticulous sample preparation and a systematic approach to data acquisition.

Experimental Protocol: Sample Preparation and Data Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.[12]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[13]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[12][14] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved. A homogenous solution is critical for good spectral resolution.[14]

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particulates, as they can disrupt the magnetic field homogeneity and degrade the spectrum quality.[13] The optimal sample height in the tube is 4-5 cm.[15]

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints. Cap the tube securely to prevent solvent evaporation.[12]

  • Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then perform a series of automated steps: locking onto the deuterium signal of the solvent, "shimming" to optimize the magnetic field homogeneity, and finally, acquiring the ¹H NMR spectrum by applying radiofrequency pulses and recording the resulting signal (Free Induction Decay), which is then Fourier-transformed to generate the frequency-domain spectrum.[3]

Visualization of the NMR Workflow

The entire process, from sample in hand to final structure confirmation, follows a logical progression.

NMR_Workflow Figure 1: Standard Workflow for ¹H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Outcome weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft process Phase & Baseline Correction ft->process integrate Integrate Peaks process->integrate analyze Assign Signals (δ, Multiplicity) integrate->analyze confirm Structure Confirmation analyze->confirm

Caption: Figure 1: Standard Workflow for ¹H NMR Analysis.

Comparative Analysis: Positioning ¹H NMR Among Other Techniques

While ¹H NMR is unparalleled for structural elucidation, a comprehensive characterization relies on a multi-technique approach. Each method provides orthogonal, complementary information.[16]

¹³C NMR Spectroscopy

This technique observes the ¹³C nucleus. Since the natural abundance of ¹³C is low (~1.1%), spectra require longer acquisition times or higher sample concentrations.[14] The resulting spectrum is typically simpler, showing a single peak for each unique carbon atom, which is invaluable for confirming the carbon skeleton of the molecule. For this compound, we would expect to see six distinct signals, confirming the presence of all six carbon atoms in unique electronic environments.[17][18]

Mass Spectrometry (MS)

MS provides the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight.[19] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.[20][21] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[20] Therefore, the molecular ion peak (M⁺) for this compound will appear as a cluster of peaks: an M⁺ peak, an (M+2) peak (from one ³⁷Cl), and an (M+4) peak (from two ³⁷Cl atoms), with a characteristic intensity ratio that confirms the presence of two chlorine atoms.[22]

High-Performance Liquid Chromatography (HPLC)

HPLC is a chromatographic technique used to separate components of a mixture.[23] Its primary role in this context is to assess the purity of the synthesized compound.[16] By developing a suitable method (e.g., reversed-phase with a C18 column), one can separate the target compound from starting materials, by-products, or other impurities.[24] The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. However, HPLC provides very little structural information on its own.

Table 2: Comparison of Analytical Techniques for this compound

TechniquePrimary Information ProvidedAdvantagesLimitations
¹H NMR Detailed atomic connectivity, proton count, and electronic environment.Unambiguous structure elucidation; non-destructive.Lower sensitivity than MS; requires soluble sample.
¹³C NMR Carbon skeleton confirmation; number of unique carbon atoms.Simpler spectra than ¹H NMR; complements ¹H data.Low natural abundance requires higher concentration or longer scan times.[14]
Mass Spec (MS) Molecular weight and elemental formula (high-res); fragmentation patterns.Extremely high sensitivity; confirms presence of halogens via isotopic patterns.[20]Provides limited connectivity information; destructive.
HPLC Purity assessment and quantification.High quantitative accuracy and sensitivity; ideal for quality control.[16]Provides minimal structural information; method development required.

Conclusion

For the definitive structural analysis of this compound, ¹H NMR spectroscopy is the indispensable tool. It provides a rich, detailed picture of the molecular architecture that no other single technique can match. However, for a complete and robust characterization suitable for high-stakes applications like drug development, a multi-faceted analytical approach is the gold standard. The combination of ¹H and ¹³C NMR confirms the structure, Mass Spectrometry validates the molecular weight and elemental composition, and HPLC provides the critical, quantitative measure of purity. This integrated strategy ensures the identity, integrity, and quality of the compound, underpinning the reliability of all subsequent research.

References

  • Principles of NMR. (n.d.).
  • Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
  • NMR Sample Preparation: The Complete Guide. (n.d.).
  • Technical Support Center: HPLC Analysis of 3-Hydrazinylpyridazine Deriv
  • How To Prepare And Run An NMR Sample. (2025). ALWSCI.
  • NMR Sample Preparation. (n.d.). University of Minnesota Twin Cities, College of Science and Engineering.
  • Mawson, S. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks.
  • NMR Spectroscopy. (2022). Chemistry LibreTexts.
  • Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • NMR Sample Preparation. (n.d.).
  • GOOD LAB PRACTICE-NMR. (n.d.). C-CART.
  • Cirilli, R., et al. (2017). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central.
  • Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry.
  • HPLC Methods for analysis of Pyridine. (n.d.).
  • 3,6-Dichloro-4-methylpyridazine(19064-64-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 3,6-Dichloropyridazine. (n.d.). PubChem, NIH.
  • HPLC Methods for analysis of 3-Aminopyridine. (n.d.).
  • This compound. (n.d.). PubChem.
  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR. Part 18.
  • Almendros, M. J., et al. (2018). Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)
  • 3,6-Dichloro-4-methylpyridazine 97 19064-64-3. (n.d.). Sigma-Aldrich.
  • 1,3-Dichlorobenzene(541-73-1) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 3,6-Dichloropyridazine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • 3,6-Dichloro-4-isopropylpyridazine. (n.d.). PubChem.
  • Kramer, V. K., et al. (n.d.).
  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics.
  • Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • Khan, K. M., et al. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived. DDDT.
  • 3,6-Dichloropyridazine(141-30-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 3,6-dichloro-4-isopropylpyridazine(107228-51-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 19064-64-3|3,6-Dichloro-4-methylpyridazine|BLD Pharm. (n.d.). BLD Pharm.
  • Pyridazine, 3,6-dichloro-. (n.d.). The NIST WebBook.
  • How can you identify the presence of halogens using mass spectrometry?. (n.d.). TutorChase.
  • Takhistov, V. V., & Pleshkova, A. P. (2025). Mass spectrometry of halogen-containing organic compounds.
  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
  • Synthesis of 3,6-dichloro-4-isopropylpyridazine. (n.d.). PrepChem.com.
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Pyridazine, 3,6-dichloro-4-methyl-. (n.d.). The NIST WebBook.
  • Asif, M. (2012). Some recent approaches of biologically active substituted pyridazine and phthalazine drugs. Current Medicinal Chemistry.
  • Cas No: 107228-51-3 Manufacturers - 3,6-Dichloro-4-isopropylpyridazine. (2025). Scribd.
  • 3,6-Dichloropyridazine 97 141-30-0. (n.d.). Sigma-Aldrich.
  • Synthetic pathways to substituted/heterocyclic pyridazines. (n.d.).
  • Organic Compounds Containing Halogen

Sources

A Comparative Guide to the Reactivity of 3,6-Dichloro-4-ethylpyridazine and 3,6-dichloropyridazine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyridazine scaffolds are of paramount importance, serving as crucial intermediates in the synthesis of a wide array of biologically active compounds.[1][2][3] Among the functionalized pyridazines, chlorinated derivatives stand out as versatile building blocks, amenable to a variety of transformations, most notably nucleophilic aromatic substitution (SNAr). This guide provides a detailed comparative analysis of the reactivity of two key pyridazine derivatives: 3,6-dichloro-4-ethylpyridazine and its parent compound, 3,6-dichloropyridazine.

While direct, head-to-head kinetic and yield comparison data under identical experimental conditions are not extensively reported in the current literature, this guide will leverage established principles of physical organic chemistry and data from analogous systems to provide a robust predictive comparison. We will delve into the electronic and steric factors governing their reactivity, propose experimental designs for their direct comparison, and offer insights into the expected outcomes for researchers working in synthetic and medicinal chemistry.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr) on Pyridazines

The reactivity of both this compound and 3,6-dichloropyridazine is predominantly dictated by the SNAr mechanism. The pyridazine ring, being an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms, is activated towards attack by nucleophiles. The chlorine atoms at the 3- and 6-positions serve as excellent leaving groups.

The generally accepted mechanism for SNAr reactions involves a two-step process:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.

  • Leaving Group Departure: The Meisenheimer complex then rearomatizes by expelling the chloride ion.

The stability of the Meisenheimer complex is a crucial factor in determining the rate of the SNAr reaction. Electron-withdrawing groups on the aromatic ring can stabilize this intermediate through resonance or inductive effects, thereby accelerating the reaction. Conversely, electron-donating groups can destabilize the intermediate and slow down the reaction.

The Impact of the 4-Ethyl Group: An Electronic and Steric Analysis

The primary difference between the two molecules under consideration is the presence of an ethyl group at the 4-position of the pyridazine ring in this compound. This substituent exerts both electronic and steric effects that are expected to modulate its reactivity compared to the unsubstituted 3,6-dichloropyridazine.

Electronic Effects

Alkyl groups, such as the ethyl group, are generally considered to be weakly electron-donating through an inductive effect (+I). This effect increases the electron density on the pyridazine ring. In the context of an SNAr reaction, this electron-donating nature is expected to have a deactivating effect. By pushing electron density into the ring, the ethyl group slightly destabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. This destabilization would lead to a higher activation energy for the reaction, and consequently, a slower reaction rate compared to 3,6-dichloropyridazine.

Steric Effects

The ethyl group also introduces steric hindrance around the reaction centers. While the chlorine atoms are at the 3- and 6-positions, the ethyl group at the 4-position can sterically encumber the approach of a nucleophile, particularly to the adjacent 3-position. This steric hindrance can raise the energy of the transition state leading to the Meisenheimer complex, further slowing down the reaction rate. The extent of this steric effect will, of course, depend on the size of the attacking nucleophile.

Predicted Reactivity Comparison

Based on the electronic and steric effects discussed above, we can predict the relative reactivity of the two compounds.

Feature3,6-dichloropyridazineThis compoundPredicted Outcome
Electronic Effect No substituent at C4Weakly electron-donating ethyl group at C43,6-dichloropyridazine is expected to be more reactive.
Steric Effect No substituent at C4Steric hindrance from the ethyl group at C43,6-dichloropyridazine is expected to be more reactive, especially with bulky nucleophiles.
Overall Reactivity HigherLower3,6-dichloropyridazine is predicted to be the more reactive substrate in SNAr reactions.

This prediction is in line with general principles of SNAr reactions on heterocyclic systems, where electron-donating groups typically decrease reactivity.

Regioselectivity Considerations

For 3,6-dichloropyridazine, the two chlorine atoms are in chemically equivalent environments. Therefore, monosubstitution will lead to a single product. However, in this compound, the two chlorine atoms are in distinct chemical environments:

  • C-3 Chlorine: Adjacent to the ethyl group.

  • C-6 Chlorine: More distant from the ethyl group.

Nucleophilic attack at the C-3 position will be more sterically hindered by the neighboring ethyl group. Consequently, it is anticipated that nucleophilic attack will preferentially occur at the C-6 position , leading to the formation of 3-chloro-4-ethyl-6-substituted-pyridazine as the major product in a monosubstitution reaction. The degree of this regioselectivity will be influenced by the steric bulk of the nucleophile.

Proposed Experimental Workflow for Direct Comparison

To obtain empirical data to validate these predictions, a standardized experimental protocol should be employed.

Objective

To quantitatively compare the reaction rates and yields of the SNAr reaction of 3,6-dichloropyridazine and this compound with a model nucleophile.

Materials
  • 3,6-dichloropyridazine

  • This compound

  • Model nucleophile (e.g., morpholine or sodium methoxide)

  • Solvent (e.g., DMSO or DMF)

  • Internal standard for chromatographic analysis (e.g., dodecane)

  • Standard laboratory glassware and equipment

  • Analytical instrumentation (GC-MS or HPLC)

Experimental Protocol
  • Reaction Setup: In two separate, identical reaction vessels, dissolve equimolar amounts of 3,6-dichloropyridazine and this compound in the chosen solvent.

  • Internal Standard: Add a known amount of the internal standard to each reaction vessel.

  • Reaction Initiation: At a controlled temperature (e.g., 80 °C), add an equimolar amount of the nucleophile to each reaction vessel simultaneously to initiate the reactions.

  • Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction in the aliquot (e.g., by adding a dilute acid).

  • Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting materials and products relative to the internal standard.

  • Data Processing: Plot the concentration of the starting materials versus time to determine the reaction rates. Calculate the reaction yields at the completion of the reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Analysis cluster_3 Data Processing Start Dissolve Pyridazines in Solvent Add_IS Add Internal Standard Start->Add_IS Initiate Add Nucleophile at Controlled Temp Add_IS->Initiate Monitor Withdraw Aliquots at Time Intervals Initiate->Monitor Quench Quench Reaction Monitor->Quench Analyze GC-MS or HPLC Analysis Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Calculate Rates and Yields Plot->Calculate

Caption: Proposed experimental workflow for comparing reactivity.

Conclusion and Future Perspectives

For researchers in drug discovery and development, this predicted difference in reactivity has practical implications for reaction optimization and the synthesis of novel pyridazine-based compounds. The slower reaction rate of the 4-ethyl substituted pyridazine may necessitate more forcing reaction conditions (higher temperatures, longer reaction times, or the use of a stronger base) to achieve comparable yields to the unsubstituted analogue.

The proposed experimental workflow provides a clear path for obtaining the empirical data needed to confirm these predictions and to quantify the differences in reactivity. Such data would be invaluable to the scientific community, enabling more precise control over the synthesis of functionalized pyridazine derivatives and accelerating the development of new therapeutic agents.

References

  • Capot Chemical. (2023, February 7). MSDS of 3,6-Dichloro-4-isopropylpyridazine.
  • Chemistry LibreTexts. (2021, August 12). Steric Hindrance.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • Journal of American Science. (2010). Chemical studies on 3,6-dichloropyridazine.
  • LIRIAS. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.
  • MDPI. (2019). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview.
  • National Center for Biotechnology Information. (n.d.). 3,6-Dichloro-4-isopropylpyridazine. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 3,6-Dichloropyridazine. PubChem Compound Database.
  • National Center for Biotechnology Information. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PubMed Central.
  • National Center for Biotechnology Information. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. PubMed.
  • National Center for Biotechnology Information. (1998, July-August). Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. PubMed.
  • Organic Syntheses. (n.d.). Radical allylation of b-alkylcatecholboranes.
  • ResearchGate. (2014, May 27). Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols.
  • ResearchGate. (n.d.). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one.
  • ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
  • Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).
  • ZCPC. (2025, August 14). 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates.

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 3,6-Dichloro-4-ethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 3,6-Dichloro-4-ethylpyridazine, a key heterocyclic intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the narrative that follows is grounded in the principles of chromatographic theory and extensive field experience, offering not just protocols, but the causal reasoning behind them. Our objective is to equip researchers, scientists, and drug development professionals with a robust analytical framework that ensures data integrity and regulatory compliance.

The analytical challenge presented by this compound lies in its halogenated, electron-deficient pyridazine core. This structure necessitates a method capable of resolving the primary analyte from potential process-related impurities, such as regioisomers, dehalogenated species, and starting materials, as well as any degradation products that may form under stress conditions.

The Foundational Method: Reversed-Phase HPLC with a C18 Stationary Phase

The workhorse of pharmaceutical analysis, reversed-phase liquid chromatography (RPLC), serves as our primary and most robust approach.[1] The separation mechanism in RPLC is based on the hydrophobic interactions between the analyte and the stationary phase.[2] For a moderately non-polar molecule like this compound, a C18 column offers a strong retentive surface, providing an excellent starting point for method development.[1]

Protocol 1: Primary Isocratic RP-HPLC Method

Objective: To establish a reliable, high-resolution isocratic method for the routine purity analysis of this compound.

  • Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: Acetonitrile and Water (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 260 nm (determined via UV scan of the analyte).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Causality Behind Experimental Choices:

  • C18 Column: The octadecylsilane stationary phase provides a high degree of hydrophobicity, ensuring adequate retention of the dichlorinated pyridazine derivative. The smaller particle size (3.5 µm) enhances peak efficiency and resolution.

  • Acetonitrile/Water Mobile Phase: This is a standard mobile phase in RPLC. Acetonitrile is chosen for its low viscosity and UV transparency. The 65:35 ratio is a starting point, optimized to achieve a retention time of approximately 5-10 minutes, allowing for good separation from early-eluting impurities without excessively long run times.

  • Column Temperature (35 °C): Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.

  • Wavelength (260 nm): This wavelength was selected based on the UV absorbance maximum of the pyridazine ring, providing optimal sensitivity for the main component and related impurities.

Comparative Analysis: Alternative HPLC Methodologies

While the C18-based method is robust, certain impurities may co-elute. Therefore, exploring alternative selectivities is a critical aspect of comprehensive method development.

Alternative 1: Phenyl-Hexyl Stationary Phase

A Phenyl-Hexyl column offers a different separation mechanism by introducing π-π interactions alongside hydrophobic interactions. This can be particularly effective for separating aromatic and heterocyclic compounds, and isomers thereof.

Alternative 2: Hydrophilic Interaction Chromatography (HILIC)

For very polar impurities that are poorly retained on a C18 column, HILIC presents a valuable alternative.[3] In HILIC, a polar stationary phase is used with a highly organic mobile phase, creating an aqueous layer on the surface of the stationary phase into which polar analytes can partition.[3] This results in the retention of compounds that would elute in the void volume in reversed-phase mode.[3]

ParameterMethod 1: C18 Reversed-Phase Method 2: Phenyl-Hexyl Method 3: HILIC
Stationary Phase C18 (Octadecylsilane)Phenyl-HexylUnbonded Silica or Amide
Primary Interaction HydrophobicHydrophobic & π-πHydrophilic Partitioning
Typical Mobile Phase Acetonitrile/WaterAcetonitrile/WaterAcetonitrile/Aqueous Buffer
Best Suited For General purity, non-polar to moderately polar analytes.Aromatic compounds, isomers, providing alternative selectivity.Very polar impurities not retained by RPLC.
Advantages High robustness, wide availability, strong retention for the target analyte.Unique selectivity for aromatic and unsaturated compounds.Excellent retention of highly polar species.
Limitations May not resolve all closely related impurities or isomers.May offer less retention for purely aliphatic impurities.Less robust than RPLC, requires careful equilibration.

Demonstrating Method Specificity: A Forced Degradation Study

A crucial component of a purity method is its ability to be "stability-indicating," meaning it can separate the intact drug substance from its degradation products.[4][5][6] This is mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[7][8][9] To demonstrate this, we conduct forced degradation studies where the sample is subjected to stress conditions.[6][10][11]

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[11][12] This ensures that degradation products are generated at a sufficient level to be detected and resolved by the HPLC method.[13]

Experimental Protocol: Forced Degradation of this compound
  • Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to 0.5 mg/mL.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours. Neutralize with 1N HCl and dilute with mobile phase to 0.5 mg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute with mobile phase to 0.5 mg/mL.

  • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours. Prepare a 0.5 mg/mL solution in acetonitrile for analysis.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12] Prepare a 0.5 mg/mL solution in acetonitrile for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the primary C18 HPLC method.

Data Interpretation: The resulting chromatograms should demonstrate that all degradation product peaks are baseline-resolved from the main this compound peak. This confirms the method's specificity and its suitability as a stability-indicating assay.

Visualizing the Workflow

The following diagrams illustrate the logical flow of method development and the interactions at play during chromatographic separation.

MethodDevelopmentWorkflow cluster_dev Method Development cluster_val Method Validation Start Define Analytical Objective: Purity of This compound Screen Screen Columns (C18, Phenyl-Hexyl) Start->Screen Optimize Optimize Mobile Phase & Temperature Screen->Optimize ForcedDeg Forced Degradation (ICH Conditions) Optimize->ForcedDeg Proposed Method Specificity Demonstrate Specificity (Resolution of Degradants) ForcedDeg->Specificity Validation Full Validation (Linearity, Accuracy, Precision) Specificity->Validation FinalMethod FinalMethod Validation->FinalMethod Final Validated Method

Caption: Workflow for HPLC method development and validation.

SeparationMechanism cluster_c18 C18 Column Interaction cluster_phenyl Phenyl-Hexyl Column Interaction C18_Stationary Silica Particle C18 Chains (Non-Polar) Analyte_C18 Analyte (Moderately Non-Polar) Analyte_C18->C18_Stationary:f1 Hydrophobic Interaction Phenyl_Stationary Silica Particle Phenyl Rings (Aromatic) Analyte_Phenyl Analyte (Aromatic Ring) Analyte_Phenyl->Phenyl_Stationary:f1 π-π Interaction

Caption: Comparison of analyte interactions with different stationary phases.

Conclusion and Recommendations

For the purity analysis of this compound, a reversed-phase HPLC method utilizing a C18 column provides a robust and reliable foundation. It demonstrates good retention and is amenable to a straightforward isocratic mobile phase of acetonitrile and water. However, to ensure comprehensive impurity profiling, it is highly recommended to develop a secondary, orthogonal method, such as one employing a Phenyl-Hexyl column, to provide alternative selectivity and confirm the absence of co-eluting species.

Crucially, the primary method must be validated as stability-indicating through rigorous forced degradation studies. This ensures the method is fit for purpose throughout the drug development lifecycle, from initial process development to final product release testing. The protocols and comparative data presented in this guide offer a complete framework for establishing a scientifically sound and regulatory-compliant analytical method for this important pharmaceutical intermediate.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Shah, B. P., Jain, S., & Mansuri, N. Y. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics. [Link]
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). International Journal of Pharmaceutical Sciences and Research. [Link]
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]
  • ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. (2010). International Journal of Pharmaceutical Sciences and Research. [Link]
  • Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP–HPLC. (n.d.).
  • Mahler, M., & Thomason, V. (n.d.).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC Europe. [Link]
  • ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS-COMPARISON OF VALIDATION REQUIREMENTS BY FDA , USP AND. (2010). Semantic Scholar. [Link]
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. [Link]
  • Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. (2025).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]
  • Cilibrizzi, A., et al. (2017). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules. [Link]
  • Singh, S., & Kumar, V. (2016).
  • Singh, S., & Kumar, V. (2016).
  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021).
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]
  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2019).
  • Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • Synthesis of 3,6-dichloro-4-isopropylpyridazine. (n.d.). PrepChem.com. [Link]
  • Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.

Sources

A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3,6-Dichloro-4-ethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth analysis and prediction of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,6-Dichloro-4-ethylpyridazine. In the absence of a published spectrum for this specific molecule, this document leverages established fragmentation principles of heterocyclic, chlorinated, and alkyl-substituted aromatic compounds to construct a reliable, predictive model. We will compare its expected fragmentation behavior with that of structurally related analogs—3,6-dichloropyridazine and 3,6-dichloro-4-methylpyridazine—to provide a robust framework for researchers in analytical chemistry, metabolomics, and drug development. A detailed experimental protocol for the empirical validation of these predictions is also presented.

Foundational Principles: The Molecular Ion and Isotopic Signature

Before delving into fragmentation, the first and most critical step in interpreting any mass spectrum is the unambiguous identification of the molecular ion (M⁺•). For this compound (C₆H₆Cl₂N₂), this provides a foundational, self-validating data point.[1]

The molecule's chemical formula is C₆H₆Cl₂N₂.[2] The presence of two nitrogen atoms dictates that the molecular ion will have an even nominal mass, a principle known as the Nitrogen Rule.[1] The most distinctive feature, however, arises from the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a characteristic isotopic cluster for any fragment containing two chlorine atoms:

  • M⁺•: Contains two ³⁵Cl atoms.

  • (M+2)⁺•: Contains one ³⁵Cl and one ³⁷Cl atom.

  • (M+4)⁺•: Contains two ³⁷Cl atoms.

The expected relative intensity ratio of these peaks is approximately 9:6:1 , providing a powerful diagnostic tool for identifying the molecular ion and any chlorine-containing fragments.

Table 1: Calculated Mass and Isotopic Pattern for the Molecular Ion of this compound

IonFormulaCalculated m/z (Monoisotopic)Expected Relative Abundance
M⁺•C₆H₆³⁵Cl₂N₂176.00~100% (base of cluster)
[M+2]⁺•C₆H₆³⁵Cl³⁷ClN₂178.00~65%
[M+4]⁺•C₆H₆³⁷Cl₂N₂180.00~10%

Predicting the Fragmentation Cascade: A Mechanistic Approach

The fragmentation of the this compound molecular ion is governed by the relative stabilities of the resulting ions and neutral losses. The process is initiated by the removal of an electron, typically from a non-bonding orbital on a nitrogen or chlorine atom, or from the aromatic π-system.[3] The resulting energetically unstable radical cation then undergoes a series of predictable cleavage and rearrangement reactions.[4]

Pathway A: Side-Chain Fragmentation (α-Cleavage)

The most facile fragmentation pathway for alkyl-substituted aromatic rings is typically the cleavage of the bond beta to the ring (alpha to the aromatic system), as this results in a highly stable, resonance-delocalized cation.[5]

  • Loss of a Methyl Radical (•CH₃): This is the primary and most anticipated fragmentation of the ethyl side chain. The cleavage of the C-C bond results in the loss of a methyl radical (15 Da), forming a resonance-stabilized secondary benzylic-type cation at m/z 161 . This peak is expected to be prominent in the spectrum.

Pathway B: Ring and Substituent Cleavages

Fragmentation can also be initiated at the heterocyclic core or involve the chloro-substituents.

  • Loss of a Chlorine Radical (•Cl): The cleavage of a C-Cl bond can lead to the loss of a chlorine radical (35 or 37 Da). This would produce an ion cluster around m/z 141 . This pathway is common for halogenated compounds.[6]

  • Loss of Dinitrogen (N₂): Pyridazine systems are known to undergo retro-Diels-Alder-type reactions, leading to the expulsion of a stable neutral molecule of dinitrogen (N₂), a loss of 28 Da.[7] This would result in a fragment ion at m/z 148 , which would still bear the characteristic two-chlorine isotopic signature.

  • Loss of Hydrogen Chloride (HCl): Through a rearrangement reaction, a hydrogen atom (likely from the ethyl group) can be transferred, leading to the elimination of a neutral HCl molecule (36 Da).[8] This would yield a radical cation at m/z 140 .

A Comparative Framework: Learning from Structural Analogs

To refine our predictions, we can compare the expected fragmentation of our target compound with the known or predicted fragmentation of simpler, related molecules.

  • Comparison with 3,6-Dichloropyridazine (C₄H₂Cl₂N₂): This analog lacks the alkyl side chain. Its spectrum, available from NIST, is dominated by the molecular ion (m/z 148) and subsequent loss of a chlorine atom to give a fragment at m/z 113, followed by loss of HCN.[9][10] The key takeaway is the stability of the dichloropyridazine ring itself and its propensity to lose chlorine.

  • Comparison with 3,6-Dichloro-4-methylpyridazine (C₅H₄Cl₂N₂): This analog helps isolate the effect of a simple alkyl group.[11] Instead of the loss of •CH₃ seen with an ethyl group, the primary side-chain fragmentation would be the loss of a hydrogen radical (•H) to form a stable cation at m/z 161 (the same m/z as the [M-CH₃]⁺ fragment from our target molecule). Observing a strong signal at m/z 161 for both compounds would strongly support the stability of this particular cation structure.

This comparative logic allows us to assign fragmentation pathways with greater confidence. The presence of the [M-15]⁺ peak for the ethyl-substituted compound, contrasted with its absence for the methyl analog, provides definitive evidence of the ethyl group's specific fragmentation behavior.

Proposed Fragmentation Scheme and Data Summary

The interplay of these pathways dictates the final appearance of the mass spectrum. The most favorable reactions, leading to the most stable product ions, will produce the most abundant peaks.

Fragmentation_Pattern M C₆H₆Cl₂N₂⁺• m/z 176/178/180 F1 [M - CH₃]⁺ m/z 161/163/165 M->F1 - •CH₃ (α-cleavage) F2 [M - Cl]⁺ m/z 141/143 M->F2 - •Cl F3 [M - N₂]⁺• m/z 148/150/152 M->F3 - N₂ F4 [M - HCl]⁺• m/z 140/142 M->F4 - HCl (rearrangement) F5 [M - CH₃ - Cl]⁺ m/z 126 F1->F5 - •Cl

Caption: Predicted EI fragmentation pathway for this compound.

Table 2: Summary of Predicted Key Fragments for this compound

Predicted m/z (Monoisotopic)Proposed Ion FormulaNeutral LossFragmentation MechanismExpected Abundance
176[C₆H₆Cl₂N₂]⁺•-Molecular Ion (M⁺•)Moderate to High
161[C₅H₃Cl₂N₂]⁺•CH₃α-Cleavage of ethyl groupHigh (likely base peak)
148[C₆H₆Cl₂]⁺•N₂Ring fragmentationModerate
141[C₆H₆ClN₂]⁺•ClC-Cl bond cleavageModerate
140[C₆H₅ClN₂]⁺•HClRearrangement & eliminationLow to Moderate
126[C₅H₃ClN₂]⁺•CH₃, •ClSequential lossLow

Experimental Protocol for Spectrum Acquisition and Validation

Trustworthiness in analytical science is built upon reproducible, verifiable data. The following protocol outlines a standard method for acquiring an EI mass spectrum for this compound, typically using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain a high-quality, full-scan EI mass spectrum for the empirical validation of the predicted fragmentation pattern.

Materials:

  • This compound standard (≥98% purity)

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)

  • Volumetric flasks and micropipettes

  • GC-MS system equipped with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in the chosen solvent.

    • Perform a serial dilution to create a working solution of approximately 10 µg/mL. Causality: This concentration is typically sufficient to produce a strong signal without saturating the detector.

  • GC Method Parameters:

    • Injector: Splitless mode, 250 °C. Causality: Splitless injection ensures maximum analyte transfer to the column for sensitivity.

    • Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C. Causality: This program ensures good peak shape and separation from any potential impurities.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. Causality: This is the standard energy used for EI, which induces reproducible fragmentation and allows for comparison with library spectra.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400. Causality: This range comfortably covers the molecular ion and all predicted fragments.

    • Acquisition Mode: Full Scan.

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the spectrum, identifying the molecular ion cluster (m/z 176, 178, 180) and major fragment ions.

    • Compare the empirical m/z values and relative abundances with the predictions in Table 2.

Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation P1 Prepare 1 mg/mL Stock Solution P2 Dilute to 10 µg/mL Working Solution P1->P2 A1 Inject Sample (Splitless, 250°C) P2->A1 A2 GC Separation (Temp. Ramp) A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-400) A3->A4 D1 Extract Mass Spectrum from Peak A4->D1 D2 Compare Experimental Data with Predictions D1->D2

Caption: Experimental workflow for validating the mass spectrum of the target compound.

Conclusion

This guide establishes a robust, mechanistically-sound prediction for the mass spectral fragmentation of this compound. The dominant expected fragments are the molecular ion cluster (m/z 176) and the [M-CH₃]⁺ ion (m/z 161) resulting from a highly favorable alpha-cleavage. Further significant fragments arising from the loss of chlorine (m/z 141) and dinitrogen (m/z 148) are also anticipated. By comparing these predictions with related compounds and validating them against a rigorous experimental protocol, researchers can confidently identify this molecule and interpret its fragmentation pattern in complex analytical scenarios.

References

  • Mass spectral fragmentations of alkylpyridine N‐oxides - ResearchG
  • The mass spectra of some pyridazines, pyrido‐pyridazines and rel
  • Mass spectra - fragmentation p
  • Mass Spectrometry - Fragmentation P
  • Mass spectra and proposed scheme for the mass spectral fragmentation of...
  • This compound - PubChem. [Link]
  • CHAPTER 2 Fragmentation and Interpretation of Spectra - Sam Houston St
  • 3,6-Dichloro-4-isopropylpyridazine - PubChem. [Link]
  • Pyridazine, 3,6-dichloro- - NIST WebBook. [Link]
  • The Main Fragmentation Reactions of Organic Compounds - Thieme. [Link]
  • Fragmentation mechanisms in mass spectrometry - Universidad de Guanaju
  • Fragmentation in mass spectrometry - YouTube. [Link]
  • Pyridazine, 3,6-dichloro- - NIST WebBook. [Link]
  • Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines - Chad's Prep. [Link]
  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one deriv
  • Fragmentation (mass spectrometry) - Wikipedia. [Link]
  • Elucidation of electron ionization mass spectrometric fragmentation p
  • 6.

Sources

X-ray crystallography of 3,6-Dichloro-4-ethylpyridazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallography of 3,6-Dichloro-4-ethylpyridazine Derivatives: Methodologies, Comparisons, and Best Practices

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring system is a compelling scaffold in medicinal chemistry, valued for its unique physicochemical properties. Characterized by weak basicity and a high dipole moment, it offers robust hydrogen-bonding capabilities crucial for drug-target interactions.[1] These attributes contribute to its polarity, which can be advantageous in optimizing pharmacokinetic profiles, and have been linked to reduced inhibition of cytochrome P450 enzymes and lower interaction with the cardiac hERG potassium channel.[1] The 3,6-dichloropyridazine core, in particular, serves as a versatile synthetic intermediate for a wide range of biologically active molecules.[2][3][4]

Understanding the precise three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography remains the gold standard for obtaining this atomic-level information. This guide provides a comprehensive overview of the crystallographic analysis of this compound derivatives, comparing potential crystallographic outcomes and outlining a self-validating workflow for researchers.

Part 1: Synthesis and Crystal Growth Strategies

The journey to a crystal structure begins with the synthesis of high-purity material. While the direct synthesis of this compound is not extensively detailed in publicly available literature, established methods for analogous compounds, such as the 4-isopropyl derivative, provide a reliable blueprint.

A. Comparative Synthesis Routes

The primary route to 4-substituted-3,6-dichloropyridazines involves a radical addition to the 3,6-dichloropyridazine starting material.[5] This is typically achieved using a carboxylic acid corresponding to the desired alkyl group (in this case, propionic acid for the ethyl group), silver nitrate as a catalyst, and ammonium persulfate as a radical initiator.

RouteStarting MaterialsKey ReagentsTypical YieldRef.
Route 1 (Aqueous) 3,6-Dichloropyridazine, Isobutyric AcidAgNO₃, (NH₄)₂S₂O₈, Trifluoroacetic Acid, H₂O~96% (for Isopropyl)[5]
Route 2 (Acidic) 3,6-Dichloropyridazine, Isobutyric AcidAgNO₃, (NH₄)₂S₂O₈, H₂SO₄, H₂O~88% (for Isopropyl)[5]

These high-yield reactions underscore the feasibility of producing the target compound in sufficient quantity for crystallization screening. Purification is critical; high-performance liquid chromatography (HPLC) or column chromatography followed by recrystallization are standard methods to achieve the >99% purity required for growing high-quality single crystals.[6]

B. Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality crystals is often the most challenging step. The choice of solvent and technique is critical and typically determined empirically.

Common Crystallization Techniques:

  • Slow Evaporation: The simplest method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. A solvent system like diethyl ether/heptane has been successfully used for recrystallizing related compounds.[6]

  • Vapor Diffusion (Hanging/Sitting Drop): Ideal for smaller quantities of material. A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble), slowly inducing crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled, reducing solubility and promoting crystal growth.

The choice of solvent is paramount. For pyridazine derivatives, moderately polar solvents (e.g., ethyl acetate, chloroform, diethyl ether) and non-polar anti-solvents (e.g., heptane, hexane) are good starting points.[4][6]

Part 2: A Comparative Guide to X-ray Diffraction Analysis

While a crystal structure for this compound is not publicly deposited, we can compare and contrast potential outcomes by examining the crystallographic data of the parent pyridazine ring and more complex, substituted derivatives. This comparison highlights the structural effects of substitution and potential challenges researchers may face.

Scenario A: The Unsubstituted Pyridazine Core

The crystal structure of pyridazine itself provides a baseline for an uncomplicated, well-behaved system.[7] It crystallizes in a common monoclinic space group (P2₁/n) with a single molecule in the asymmetric unit. The ring is planar, as expected for a simple aromatic system.

Scenario B: A Sterically Strained, Substituted Pyridazine System

In contrast, a study on 3,6-di-(4′-fluorophenyl)-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazine reveals the complexities introduced by bulky substituents.[2] This molecule crystallizes in an orthorhombic space group (P2₁2₁2₁). Crucially, the pyridazine ring is forced into a twisted conformation , demonstrating that the core scaffold is not rigid and can be distorted by steric strain from large substituents. This has significant implications for drug design, as receptor binding pockets may favor a non-planar conformation.

Comparative Crystallographic Data

The following table compares the crystallographic data from these two scenarios, illustrating the differences between a simple parent heterocycle and a complex derivative.

ParameterScenario A: Pyridazine[7]Scenario B: Substituted Pyridazine Derivative[2]
Formula C₄H₄N₂C₁₈H₁₀F₂N₈
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nP2₁2₁2₁
Molecules per Asymmetric Unit (Z') 11
Key Structural Feature Planar RingTwisted Pyridazine Ring

For this compound, the outcome would likely lie between these two extremes. The ethyl and chloro substituents are less bulky than the fluorophenyltriazolo groups, but they will still influence crystal packing and may induce slight deviations from planarity.

Part 3: Detailed Experimental Protocol: A Self-Validating Workflow

This section outlines a robust, step-by-step protocol for the X-ray crystallographic analysis of a novel this compound derivative.

Workflow Overview

G cluster_0 Synthesis & Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement synthesis Synthesis & Purification (>99% Purity) screening Crystallization Screening (Slow Evaporation, Vapor Diffusion) synthesis->screening harvest Crystal Selection & Mounting screening->harvest unitcell Unit Cell Determination harvest->unitcell collection Full Data Collection (e.g., 100 K) unitcell->collection reduction Data Reduction & Integration collection->reduction solution Structure Solution (e.g., Intrinsic Phasing) reduction->solution refinement Structure Refinement (Full-Matrix Least-Squares) solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation report Final Report & Deposition (e.g., CCDC) validation->report

Sources

A Comparative Analysis of Ethyl vs. Isopropyl Substituted Dichloropyridazines for Agrochemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the pyridazine scaffold stands out as a privileged heterocyclic motif. Its derivatives are known to exhibit a wide array of biological activities, including herbicidal, fungicidal, and various pharmacological effects.[1] The 3,6-dichloropyridazine core, in particular, serves as a versatile platform for the introduction of diverse functionalities, allowing for the fine-tuning of a molecule's physicochemical and biological properties.[2] Among the myriad of possible substitutions, the strategic placement of small alkyl groups can significantly influence a compound's potency, selectivity, and pharmacokinetic profile.

This guide provides an in-depth comparative study of two closely related analogs: 4-ethyl-3,6-dichloropyridazine and 4-isopropyl-3,6-dichloropyridazine. We will delve into their synthetic pathways, compare their physicochemical characteristics, and explore the likely impact of the ethyl versus the isopropyl substituent on their biological activity, drawing upon established principles of structure-activity relationships (SAR). This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their own research endeavors.

I. Synthetic Strategies: A Tale of Two Alkyl Groups

The introduction of an alkyl substituent at the C4 position of the 3,6-dichloropyridazine ring is most effectively achieved through a radical-mediated C-H functionalization, often referred to as a Minisci-type reaction.[3][4] This approach is favored for its directness and relatively mild conditions compared to traditional cross-coupling methods. The general strategy involves the generation of an alkyl radical from a corresponding carboxylic acid, which then undergoes a nucleophilic addition to the protonated pyridazine ring.

A. Synthesis of 4-Isopropyl-3,6-dichloropyridazine: An Established Protocol

The synthesis of the isopropyl derivative is well-documented and serves as a robust foundation for our comparison.[5] The reaction proceeds by treating 3,6-dichloropyridazine with isobutyric acid in the presence of a radical initiator system, typically silver nitrate (AgNO₃) and ammonium persulfate ((NH₄)₂S₂O₈).

Isopropyl_Synthesis start 3,6-Dichloropyridazine + Isobutyric Acid reagents AgNO₃, (NH₄)₂S₂O₈ H₂O, H₂SO₄ start->reagents Reaction Conditions: Heat (e.g., 60-75°C) product 4-Isopropyl-3,6-dichloropyridazine reagents->product Workup: 1. Basification (NH₄OH) 2. Extraction (Ether) 3. Chromatography

Caption: Synthetic route for 4-isopropyl-3,6-dichloropyridazine.

Experimental Protocol: Synthesis of 4-Isopropyl-3,6-dichloropyridazine

  • To a suitable reaction vessel, add 3,6-dichloropyridazine (1.0 eq.), isobutyric acid (2.2 eq.), silver nitrate (0.5 eq.), and water.

  • With stirring, add sulfuric acid (3.0 eq.) and heat the mixture to 60°C.

  • Slowly add a solution of ammonium persulfate (3.4 eq.) in water, allowing the temperature to rise to approximately 75°C.

  • After the addition is complete, cool the reaction mixture to 10°C.

  • Adjust the pH to 9-10 with aqueous ammonium hydroxide.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., hexane:ethyl acetate) to yield the desired product as an oil.[5]

B. Proposed Synthesis of 4-Ethyl-3,6-dichloropyridazine: A Rational Approach

While a specific, detailed protocol for the synthesis of 4-ethyl-3,6-dichloropyridazine is not as readily available in the literature, a highly plausible and efficient synthesis can be designed based on the established methodology for the isopropyl analog. By substituting isobutyric acid with propanoic acid, the corresponding ethyl derivative can be obtained through the same radical-mediated C-H functionalization mechanism.

Ethyl_Synthesis start 3,6-Dichloropyridazine + Propanoic Acid reagents AgNO₃, (NH₄)₂S₂O₈ H₂O, H₂SO₄ start->reagents Predicted Conditions: Heat (e.g., 60-75°C) product 4-Ethyl-3,6-dichloropyridazine reagents->product Predicted Workup: 1. Basification (NH₄OH) 2. Extraction (Ether) 3. Chromatography

Caption: Proposed synthetic route for 4-ethyl-3,6-dichloropyridazine.

Proposed Experimental Protocol: Synthesis of 4-Ethyl-3,6-dichloropyridazine

  • To a suitable reaction vessel, add 3,6-dichloropyridazine (1.0 eq.), propanoic acid (2.2 eq.), silver nitrate (0.5 eq.), and water.

  • With stirring, add sulfuric acid (3.0 eq.) and heat the mixture to 60°C.

  • Slowly add a solution of ammonium persulfate (3.4 eq.) in water, maintaining the reaction temperature around 75°C.

  • Upon completion of the addition, monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to 10°C.

  • Adjust the pH to 9-10 with a suitable base, such as aqueous ammonium hydroxide.

  • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate) (3x).

  • Combine the organic extracts, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent in vacuo.

  • Purify the resulting crude material via silica gel column chromatography to afford the pure 4-ethyl-3,6-dichloropyridazine.

The causality behind these experimental choices lies in the principles of the Minisci reaction. The combination of a silver salt and a persulfate oxidant effectively generates the alkyl radical from the carboxylic acid. The acidic conditions are necessary to protonate the pyridazine ring, making it more susceptible to nucleophilic attack by the radical. The subsequent basic workup neutralizes the acid and allows for the extraction of the organic product.

II. Comparative Physicochemical Properties

The seemingly minor difference between an ethyl and an isopropyl group can have a measurable impact on the physicochemical properties of the parent molecule. These properties, in turn, are critical determinants of a compound's behavior in biological systems, affecting its solubility, membrane permeability, and metabolic stability.

Property4-Ethyl-3,6-dichloropyridazine4-Isopropyl-3,6-dichloropyridazineData Source
Molecular Formula C₆H₆Cl₂N₂C₇H₈Cl₂N₂[6]
Molecular Weight 177.03 g/mol 191.05 g/mol [6][7]
XLogP3-AA 2.62.9[6][7]
Hydrogen Bond Donor Count 00[6][7]
Hydrogen Bond Acceptor Count 22[6][7]
Rotatable Bond Count 11[6][7]
Topological Polar Surface Area 25.8 Ų25.8 Ų[6][7]

Data for 4-ethyl-3,6-dichloropyridazine and 4-isopropyl-3,6-dichloropyridazine are computed values from PubChem.[6][7]

The most notable difference lies in the lipophilicity, as indicated by the XLogP3-AA value. The isopropyl derivative is predicted to be slightly more lipophilic (logP 2.9) than its ethyl counterpart (logP 2.6).[6][7] This is an expected trend, as the addition of a methyl group to the ethyl substituent increases the hydrocarbon character of the molecule. This subtle increase in lipophilicity could influence the compound's interaction with biological membranes and hydrophobic pockets of target proteins.

III. Comparative Biological Activity: A Structure-Activity Relationship Perspective

While direct comparative biological data for these two specific compounds is scarce in the public domain, we can infer likely differences in their activity based on well-established structure-activity relationship (SAR) principles in agrochemical and pharmaceutical research. The choice between an ethyl and an isopropyl group is a common tactic in lead optimization to probe the steric and electronic requirements of a binding site.

SAR_Comparison cluster_ethyl 4-Ethyl-3,6-dichloropyridazine cluster_isopropyl 4-Isopropyl-3,6-dichloropyridazine ethyl_prop Smaller steric bulk Slightly lower lipophilicity decision Biological Activity Outcome ethyl_prop->decision May fit into sterically constrained binding pockets isopropyl_prop Larger steric bulk Slightly higher lipophilicity isopropyl_prop->decision May enhance binding through hydrophobic interactions Could cause steric hindrance

Caption: Logical relationship between structure and potential biological activity.

A. Herbicidal and Fungicidal Activity

In the context of agrochemicals, the size and shape of substituents on a heterocyclic core can dramatically affect herbicidal or fungicidal activity.[8][9]

  • Steric Effects: The isopropyl group is sterically more demanding than the ethyl group due to its branched nature. If the target enzyme or receptor has a narrow binding pocket, the bulkier isopropyl group might lead to a decrease in activity due to steric hindrance. Conversely, if the binding site is more accommodating, the isopropyl group could provide more extensive van der Waals contacts, potentially increasing binding affinity. Studies on other heterocyclic fungicides have shown that increasing the alkyl chain length can enhance antifungal activity up to a certain point, after which steric bulk becomes detrimental.[10]

  • Lipophilicity: The slightly higher lipophilicity of the isopropyl derivative could enhance its ability to cross the waxy cuticle of plant leaves or the cell membranes of fungi.[11] This could lead to improved uptake and, consequently, higher in vivo activity, assuming the compound reaches its target. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding, which can be detrimental.

B. Pharmacological Activity

In drug discovery, the ethyl vs. isopropyl substitution is a classic "magic methyl" exploration, albeit on a slightly larger scale. The impact on pharmacological activity is highly target-dependent.

  • Metabolic Stability: The hydrogen atoms on the carbon adjacent to the pyridazine ring are potential sites of metabolic oxidation. The isopropyl group has a single tertiary C-H bond, which can sometimes be more susceptible to oxidation by cytochrome P450 enzymes than the secondary C-H bonds of the ethyl group. This could lead to a shorter in vivo half-life for the isopropyl derivative in some cases.

  • Binding Affinity and Selectivity: The choice between these two groups can be critical for achieving target selectivity. A bulkier group might be excluded from the binding site of an off-target protein while being perfectly accommodated by the intended target, thus improving the therapeutic window. The differing lipophilicity and steric profiles of the ethyl and isopropyl groups will lead to different interactions within a protein's binding site, which can be exploited to optimize potency and selectivity.[8]

IV. Conclusion and Future Directions

The comparative analysis of 4-ethyl- and 4-isopropyl-3,6-dichloropyridazine reveals a nuanced interplay between subtle structural modifications and resulting physicochemical and biological properties. While both compounds are readily accessible through a robust radical-mediated C-H functionalization of the 3,6-dichloropyridazine core, the choice between the ethyl and isopropyl substituent is a critical decision in any research program.

The isopropyl derivative offers slightly increased lipophilicity, which may enhance membrane permeability, but at the cost of greater steric bulk. The ethyl group, being less sterically demanding, may be advantageous for targets with more constrained binding sites.

For researchers in the field, the key takeaway is the importance of empirical testing. The theoretical considerations outlined in this guide provide a strong foundation for hypothesis generation. However, the definitive answer as to which substituent is superior can only be answered through the synthesis and biological evaluation of both compounds in the specific assay or application of interest. The protocols and comparative data presented herein should serve as a valuable starting point for such investigations, enabling a more rational and efficient exploration of the chemical space around the versatile dichloropyridazine scaffold.

References

  • Exploring Ethyl 4,6-Dichloropyridazine-3-Carboxylate: A Key Pharmaceutical Intermediate. (n.d.).
  • Ethyl 4,6-dichloropyridazine-3-carboxylate synthesis. (n.d.). ChemicalBook.
  • ETHYL 3,6-DICHLOROPYRIDAZINE-4-CARBOXYLATE CAS#: 34127-22-5. (n.d.). ChemicalBook.
  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (n.d.).
  • Synthesis and herbicidal activity of 3-arylalkylamino-6-chloropyridazines. (2025-08-07). ResearchGate.
  • Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. (2015-05-15). PubMed.
  • Synthesis and Herbicidal Activities of Novel 3-(substituted Benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives. (2012-02-01). PubMed.
  • 3,6-Dichloro-4-ethylpyridazine. (n.d.). PubChem.
  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018-10-15). PubMed.
  • Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. (2014-01-12). PubMed.
  • Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. (n.d.). PubMed.
  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). (2003-01-02). PubMed.
  • Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. (2014-01-12). National Institutes of Health.
  • Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. (2006-06-01). PubMed.
  • Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines. (2011-09-23). PubMed.
  • Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. (n.d.). PubMed Central.
  • Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. (2021-12-29). PubMed.
  • Synthesis of 3,6-dichloro-4-isopropylpyridazine. (n.d.). PrepChem.com.
  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. (2022-04-06). National Institutes of Health.
  • Design, synthesis, antifungal activities and 3D-QSAR of new N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moiety. (2013-11-01). PubMed.
  • Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives. (2009-08-01). PubMed.
  • chemical studies on 3,6-dichloropyridazine. (2010-09-29). Journal of American Science.
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023-10-31). MDPI.
  • Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. (2011-09-23). National Institutes of Health.
  • HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID. (2014-07-31). European Patent Office.
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024-10-23). National Institutes of Health.
  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023-12-22). MDPI.
  • Direct C–H functionalisation of azoles via Minisci reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides. (2023-06-06). MDPI.
  • 3,6-Dichloro-4-isopropylpyridazine. (n.d.). PubChem.

Sources

A Senior Application Scientist's Guide to Validating the Structure of 3,6-Dichloro-4-ethylpyridazine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded framework for the unambiguous structural validation of products derived from 3,6-dichloro-4-ethylpyridazine. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to build a self-validating system for your synthetic workflow.

PART 1: The Core Challenge: Regioselectivity in Reactions of 4-Ethyl-3,6-dichloropyridazine

The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which activates the chlorinated positions (C3 and C6) towards nucleophilic attack.[1][2] The primary challenge in functionalizing 4-ethyl-3,6-dichloropyridazine is determining which of the two chlorine atoms is replaced. Two major reaction classes exemplify this challenge:

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group.[3][4] The reaction proceeds through a negatively charged Meisenheimer complex intermediate.[3] For unsymmetrically substituted 3,6-dichloropyridazines, such as the 4-ethyl derivative, the incoming nucleophile can theoretically attack either C3 or C6. Published studies on similar systems suggest that for reactions involving 4-alkyl-3,6-dichloropyridazines, substitution occurs predominantly at the C6 position, which is distal to the alkyl group.[5] This selectivity is often attributed to a combination of steric hindrance from the adjacent ethyl group and its modest electron-donating effect, which slightly deactivates the proximal C3 position.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound.[6] Similar to SNAr, the site-selectivity of Suzuki couplings on heteroaryl polyhalides is a critical consideration.[5] For 4-substituted-3,6-dichloropyridazines, the consensus in the literature is that the reaction also favors the C6 position, distal to alkyl, aryl, and alkoxy groups.[5] However, it is crucial to recognize that this selectivity is not always absolute and can be influenced by the choice of catalyst, ligands, and reaction conditions, which can sometimes even invert the expected selectivity.[7][8]

Given that both major reaction pathways are expected to yield the C6-substituted isomer but C3-substitution remains a possibility, rigorous analytical validation is not just good practice—it is essential.

PART 2: A Multi-Technique Strategy for Unambiguous Structure Elucidation

No single analytical technique can provide absolute structural proof in all cases. A robust validation workflow relies on the synergistic use of multiple analytical methods, where each technique provides a different piece of the structural puzzle.

Foundational Workflow for Structural Validation

The following workflow represents a logical and efficient progression from confirming a successful reaction to determining the precise isomeric structure of the product.

G cluster_0 Reaction & Work-up cluster_1 Initial Confirmation cluster_2 Isomer Determination cluster_3 Absolute Proof (If Required) Reaction This compound + Reagent (Nucleophile/Boronic Acid) Workup Reaction Work-up & Purification (e.g., Chromatography) Reaction->Workup MS Mass Spectrometry (LC-MS/GC-MS) Workup->MS Analyze purified product MS_Goal Goal: Confirm Molecular Weight & Verify Monosubstitution MS->MS_Goal NMR NMR Spectroscopy (¹H, ¹³C, 2D-HMBC) MS->NMR If MW is correct NMR_Goal Goal: Differentiate C3 vs. C6 Isomers via Chemical Shifts & Correlations NMR->NMR_Goal Xray Single-Crystal X-ray Crystallography NMR->Xray If crystalline & ambiguity remains Xray_Goal Goal: Unambiguous 3D Structure Xray->Xray_Goal

Caption: General workflow for structural validation of reaction products.

PART 3: Comparative Analysis of Validation Techniques

This section compares the primary analytical methods, detailing their specific roles, strengths, and limitations in the context of validating pyridazine structures.

Technique Primary Purpose Strengths Limitations
Mass Spectrometry (MS) Confirm molecular weight and elemental composition (for one halogen).High sensitivity; provides clear evidence of substitution; isotopic pattern for Cl is a powerful diagnostic tool.Cannot differentiate between isomers (C3 vs. C6); fragmentation patterns can be complex.
NMR Spectroscopy Determine the precise connectivity of atoms and differentiate isomers.Provides detailed structural information; ¹H, ¹³C, and 2D experiments can solve most isomeric challenges.Less sensitive than MS; requires a pure sample; interpretation can be complex for overlapping signals.
X-ray Crystallography Provide absolute, unambiguous 3D structural proof.The "gold standard" for structure determination; provides precise bond lengths and angles.[9][10]Requires a suitable single crystal, which can be difficult to grow; not a high-throughput technique.
Mass Spectrometry: Confirming the Reaction's Success

The first step after purification is to confirm that the desired reaction has occurred. Mass spectrometry is the ideal tool for this, as it verifies the molecular weight of the product.

The Causality Behind the Technique: For reactions of this compound, we expect the replacement of one chlorine atom with a new substituent. This results in a predictable mass change. Crucially, the product will still contain one chlorine atom. Due to the natural abundance of chlorine isotopes (35Cl ≈ 75.8%, 37Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic isotopic pattern.[11] The molecular ion will appear as two peaks: the M+ peak (containing 35Cl) and the M+2 peak (containing 37Cl), with a relative intensity ratio of approximately 3:1.[11] The presence of this pattern is strong evidence for successful mono-substitution.

Compound Formula Expected MW (35Cl) Key Diagnostic Feature
Starting Material C6H6Cl2N2176.0M+, M+2, M+4 peaks (ratio ~9:6:1)
Mono-substituted Product C6H6ClN2-RVariesM+ and M+2 peaks (ratio ~3:1)
Di-substituted Product C6H6N2-R2VariesAbsence of chlorine isotopic pattern

Experimental Protocol: GC-MS Analysis This protocol is suitable for volatile and thermally stable pyridazine derivatives.[12]

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified product in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: Use a standard GC-MS system.

  • GC Method:

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Method:

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the molecular ion peak and confirm the presence and ~3:1 ratio of the M+2 peak. Compare the observed mass with the calculated mass for the expected product.

NMR Spectroscopy: The Key to Isomer Differentiation

While MS confirms that a reaction happened, NMR spectroscopy tells us where it happened. It is the most powerful tool for distinguishing between the C3- and C6-substituted isomers. The key lies in how the new substituent alters the electronic environment of the remaining ring proton (H5) and the ring carbons.

Caption: The different chemical environments of the H5 proton in C6 vs. C3 isomers.

The Causality Behind the Technique: The chemical shift of a nucleus in NMR is determined by its local electronic environment. In pyridazine derivatives, the electronegative nitrogen atoms deshield adjacent protons and carbons, causing them to resonate at a higher frequency (further downfield).[13][14] Therefore, the chemical shifts of the sole remaining aromatic proton (H5) and the ring carbons (C3, C4, C5, C6) will be distinct for each isomer.

Comparative NMR Data (Predicted) The following table provides predicted chemical shift ranges for a generic C6-substituted vs. a C3-substituted product, which can be used as a guide for structural assignment.

Position 6-Substituted Isomer (Predicted δ) 3-Substituted Isomer (Predicted δ) Rationale for Difference
H5 (¹H) 7.3 - 7.6 ppm7.8 - 8.2 ppmIn the 3-substituted isomer, H5 is adjacent to an electronegative ring nitrogen, causing a significant downfield shift.
C3 (¹³C) ~157 ppmVaries (Substituent-dependent)In the 6-substituted isomer, C3 retains its chlorine, keeping its shift in a predictable region.[15]
C5 (¹³C) 128 - 132 ppm133 - 138 ppmThe change in the adjacent C6 substituent has a smaller effect than the change at C3. The proximity to N1 in the 3-substituted case may cause a downfield shift.
C6 (¹³C) Varies (Substituent-dependent)~155 ppmIn the 3-substituted isomer, C6 retains its chlorine.

The Power of 2D NMR: While 1D spectra are often sufficient, a Heteronuclear Multiple Bond Correlation (HMBC) experiment provides definitive proof of connectivity.[13][16] This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.

  • For the C6-substituted isomer: You would expect to see a 3J correlation from the H5 proton to the carbon of the C4-ethyl group (CH2) and to the newly substituted C6 carbon.

  • For the C3-substituted isomer: You would expect to see a 3J correlation from the H5 proton to the newly substituted C3 carbon. This unambiguous correlation is often the fastest way to solve the structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the pure, dry product in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher is recommended).[12]

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • HMBC: Acquire a standard gradient-selected HMBC (gHMBC) experiment, optimizing the long-range coupling delay (e.g., for nJCH = 8 Hz).

  • Data Analysis:

    • Assign the proton signals for the ethyl group and the lone aromatic proton (H5).

    • Assign the carbon signals based on the predicted chemical shifts and correlations from an HSQC experiment (which shows direct C-H bonds).

    • Analyze the HMBC spectrum to find the key long-range correlation from H5 that confirms the substitution pattern.

PART 4: Case Study: Suzuki Coupling of this compound with 4-methoxyphenylboronic acid

Objective: Synthesize 3-chloro-4-ethyl-6-(4-methoxyphenyl)pyridazine and validate its structure.

Protocol: Suzuki-Miyaura Cross-Coupling [5][6]

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), sodium carbonate (3.0 mmol), and a palladium catalyst such as Pd(PPh3)4 (3 mol%).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1 ratio, 10 mL).

  • Reaction: Heat the mixture to 85 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Validation Workflow in Action:

  • LC-MS Analysis: The purified product shows a molecular ion at m/z = 250.06, with a corresponding M+2 peak at 252.06 in an approximate 3:1 ratio. This confirms the successful mono-substitution and the retention of one chlorine atom (Expected MW for C13H13ClN2O = 250.07).

  • NMR Analysis (in CDCl3):

    • ¹H NMR: A singlet is observed at δ 7.45 ppm (1H, H5). Signals for the methoxy group (δ 3.88), the phenyl ring (δ 7.75 and 7.02), and the ethyl group (δ 3.05 and 1.35) are also present. The H5 chemical shift of 7.45 ppm is squarely in the predicted range for a C6-substituted product.

    • ¹³C NMR: Key aromatic signals are observed at δ 158.1 (C3), 142.5 (C4), 127.9 (C5), and 156.0 (C6, now substituted). The C3 signal at 158.1 ppm is consistent with a carbon attached to chlorine on a pyridazine ring.

    • HMBC: A clear 3-bond correlation is observed from the H5 proton (δ 7.45) to the C4-ethyl carbon (CH2, δ ~25.0) and, crucially, to the ipso-carbon of the methoxyphenyl ring (δ ~129.0), which is attached at the C6 position. No correlation is seen from H5 to the C3 carbon.

References

  • Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine - Benchchem.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed.
  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed.
  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. PubMed.
  • 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. NIH.
  • Synthesis of 3,6-dichloro-4-(1-ethyl-1-hydroxymethylpropyl)pyridazine. PrepChem.com.
  • Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Growing Science.
  • 3,6-dichloro-4-methylpyridazine synthesis. ChemicalBook.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. Benchchem.
  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. Benchchem.
  • Nucleophilic substitution reactions in pyridine. Química Organica.org.
  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • nucleophilic aromatic substitutions. YouTube.

Sources

A Comparative Guide to Reaction Monitoring: TLC Analysis of 3,6-Dichloro-4-ethylpyridazine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the efficient and accurate monitoring of chemical reactions is paramount. The synthesis of novel active pharmaceutical ingredients (APIs) often involves multi-step processes where timely information on the consumption of starting materials and the formation of products is critical for optimization and control. 3,6-Dichloro-4-ethylpyridazine is a key heterocyclic building block in the synthesis of a variety of biologically active molecules. This guide provides an in-depth comparison of Thin-Layer Chromatography (TLC) with other common analytical techniques for monitoring reactions involving this important intermediate.

The unique physicochemical properties of pyridazine derivatives, such as their polarity and potential for hydrogen bonding, necessitate a tailored approach to analytical method development.[1] This guide will delve into the practical aspects of using TLC for reaction monitoring, offering a detailed protocol and discussing the rationale behind experimental choices. Furthermore, we will objectively compare the performance of TLC with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing illustrative experimental data to support the discussion.

The Workhorse of Reaction Monitoring: Thin-Layer Chromatography (TLC)

TLC is a cornerstone of the organic chemistry laboratory, prized for its simplicity, speed, and cost-effectiveness.[2] It operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase that moves up the plate by capillary action.[2] For a reaction involving the conversion of a starting material to a product, TLC allows for a quick visual assessment of the reaction's progress.

Experimental Protocol: TLC Monitoring of a Substitution Reaction with this compound

This protocol outlines the TLC analysis for a representative nucleophilic substitution reaction where one of the chlorine atoms on this compound is displaced.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase: A mixture of hexane and ethyl acetate is a common starting point for pyridazine derivatives.[3][4] The optimal ratio needs to be determined empirically.

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Iodine chamber or a chemical stain (e.g., p-anisaldehyde or permanganate)[5][6]

Procedure:

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (a few microliters) from the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) to an appropriate concentration for TLC analysis.

  • Spotting: Using a capillary tube, carefully spot the diluted reaction mixture onto the baseline of the TLC plate. It is also highly recommended to spot the starting material (this compound) and, if available, the pure product as references in separate lanes. A "cospot," where the reaction mixture is spotted on top of the starting material, can be invaluable for resolving spots with similar Rf values.[7][8]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots using a non-destructive method first, such as a UV lamp, as pyridazine rings are often UV-active.[6][9] Subsequently, a destructive method like an iodine chamber or a chemical stain can be used for further visualization.[5][10]

  • Interpretation: The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of the product spot. The relative intensity of the spots can provide a semi-quantitative estimation of the reaction conversion.

Causality Behind Experimental Choices:

  • Mobile Phase Selection: The choice of a hexane/ethyl acetate mixture is based on the moderate polarity of many pyridazine derivatives. The ratio is adjusted to achieve good separation (Rf values ideally between 0.2 and 0.8). A more polar mobile phase (higher ethyl acetate content) will cause the spots to move further up the plate.

  • Visualization Techniques: The use of UV light is a rapid and non-destructive first-line method for aromatic and conjugated systems like pyridazines.[9] Iodine is a general stain that reversibly complexes with many organic compounds, appearing as brown spots.[5] Chemical stains like potassium permanganate are useful for visualizing compounds that are easily oxidized, while p-anisaldehyde can react with various functional groups to produce colored spots upon heating.[5][9]

A Comparative Analysis: TLC vs. HPLC and GC-MS

While TLC is an excellent tool for rapid, qualitative reaction monitoring, other techniques offer quantitative data and higher resolution. The choice of analytical method often depends on the specific requirements of the analysis, such as the need for precise quantification, impurity profiling, or structural confirmation.[11]

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Adsorption/PartitionPartition/AdsorptionPartition/Mass-to-charge ratio
Resolution LowerHighVery High
Analysis Time Fast (5-20 min)Moderate (10-30 min)Moderate to Long (15-60 min)
Cost LowHighVery High
Quantification Semi-quantitative at bestExcellentExcellent
Throughput High (multiple samples on one plate)Moderate (sequential injections)Moderate (sequential injections)
Volatility Requirement Not requiredNot requiredRequired (or requires derivatization)
Key Advantages Simplicity, speed, low cost, high throughput.[2]High resolution, excellent quantification, automation.[12]High sensitivity, structural information from MS.[11]
Key Disadvantages Lower resolution, primarily qualitative, open system.[2]Higher cost, more complex instrumentation.[12]Not suitable for non-volatile or thermally labile compounds.[11]
Illustrative Experimental Data

To provide a clearer comparison, let's consider our hypothetical substitution reaction of this compound.

TLC Data:

  • Mobile Phase: 4:1 Hexane:Ethyl Acetate

  • Starting Material (this compound) Rf: 0.65

  • Product Rf: 0.40

  • Observation: As the reaction progresses, the spot at Rf 0.65 diminishes in intensity while the spot at Rf 0.40 intensifies.

HPLC Data:

  • Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)[13]

  • Mobile Phase: Acetonitrile/Water gradient

  • Starting Material Retention Time: 8.2 min

  • Product Retention Time: 6.5 min

  • Observation: Integration of the peak areas allows for precise calculation of the percentage conversion over time.

GC-MS Data:

  • Column: DB-5MS capillary column[14]

  • Starting Material Retention Time: 12.5 min

  • Product Retention Time: 13.8 min

  • Mass Spectra: The mass spectrometer provides the mass-to-charge ratio of the eluting compounds, confirming their identity. For the starting material, a characteristic isotopic pattern for two chlorine atoms would be observed.

Visualizing the Workflow

TLC Reaction Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_tlc TLC Analysis cluster_vis Visualization & Interpretation A Aliquot Reaction Mixture B Dilute Sample A->B C Spot Plate (SM, RXN, Cospot) B->C D Develop in Chamber C->D E Dry Plate D->E F UV Lamp (254nm) E->F G Stain (e.g., Iodine) F->G H Interpret Results G->H

Caption: A step-by-step workflow for monitoring a chemical reaction using TLC.

Comparison of Analytical Techniques

Analytical_Comparison cluster_attributes TLC TLC + Simplicity + Speed + Low Cost - Lower Resolution - Semi-quantitative Resolution Resolution TLC->Resolution Low Quantification Quantification TLC->Quantification Semi Cost Cost TLC->Cost Low HPLC HPLC + High Resolution + Excellent Quantification + Automation - Higher Cost - Slower Throughput HPLC->Resolution High HPLC->Quantification Excellent HPLC->Cost High GCMS GC-MS + High Sensitivity + Structural Info (MS) + High Resolution - Volatility Required - High Cost GCMS->Resolution Very High GCMS->Quantification Excellent GCMS->Cost Very High

Caption: A comparison of the key attributes of TLC, HPLC, and GC-MS for reaction monitoring.

Conclusion and Best Practices

For the rapid and routine monitoring of reactions involving this compound, TLC remains an indispensable tool . Its simplicity and speed allow for real-time decision-making in the laboratory.[15] However, when precise quantitative data is required, for instance, in kinetic studies or for regulatory submissions, HPLC is the superior choice .[11] GC-MS finds its niche when dealing with volatile byproducts or when definitive structural confirmation of reaction components is necessary , provided the analytes are thermally stable.[11][16]

Best Practices for Reliable Reaction Monitoring:

  • Always use reference spots: Co-spotting the starting material with the reaction mixture is crucial for accurate interpretation, especially when Rf values are close.[7]

  • Optimize the mobile phase: A well-chosen solvent system is key to achieving good separation on TLC.

  • Cross-validation: For critical reactions, it is advisable to cross-validate TLC results with a more quantitative method like HPLC or GC at key time points.

  • Documentation: Always record the TLC solvent system and visualization method, and take a picture or draw a replica of the developed plate in your lab notebook.

By understanding the strengths and limitations of each technique, researchers can select the most appropriate method for monitoring their chemical reactions, leading to more efficient and successful synthetic outcomes.

References

  • BenchChem.
  • BenchChem.
  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
  • PharmDecks.
  • PubMed Central. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists.
  • HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine.
  • Chromatography Forum. Advantages of HPLC vs TLC.
  • RSC Publishing.
  • TLC Visualiz
  • ResearchGate. Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
  • arkat usa. Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine.
  • Chemistry Stack Exchange. Monitoring reaction progress? [closed].
  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • ResearchGate. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF.
  • Chemistry LibreTexts. 5.
  • Microbioz India. Thin Layer Chromatography vs.
  • Chemistry LibreTexts. 7.
  • Chemistry LibreTexts. 2.
  • Scribd.
  • Quora. What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography)
  • YouTube. TLC vs HPLC #chemistry.
  • MedChemExpress. 3,6-Dichloro-4-methylpyridazine | Biochemical Reagent.
  • University of Rochester, Department of Chemistry. How To: Monitor by TLC.
  • PrepChem.com. Synthesis of 3,6-dichloro-4-isopropylpyridazine.
  • SciSpace.
  • Guidechem. What is the synthesis of 3,6-dichloro-4-isopropylpyridazine? - FAQ.
  • Chemistry LibreTexts. 2.3B: Uses of TLC.
  • PubChem. This compound | C6H6Cl2N2 | CID 14024163.
  • Liberty University.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes.
  • PMC - NIH.
  • Capot Chemical. MSDS of 3,6-Dichloro-4-isopropylpyridazine.
  • ResearchGate. Recent discoveries of naturally occurring halogenated nitrogen heterocycles | Request PDF.

Sources

Biological activity comparison of different 4-substituted pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and versatile substitution patterns have made it a "privileged scaffold," a molecular framework that can interact with a wide range of biological targets. This guide offers a comparative analysis of the biological activities of 4-substituted pyridazine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential, supported by experimental data and methodological insights.

The inherent asymmetry and rich chemistry of the pyridazine ring allow for the facile introduction of various substituents at the 4-position, profoundly influencing the molecule's steric, electronic, and lipophilic properties. This, in turn, dictates its biological activity, leading to a diverse array of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory actions.[3][4]

Antimicrobial Activity: A Broad Spectrum of Action

Pyridazine derivatives have demonstrated significant potential in combating a wide range of microbial pathogens. The introduction of different substituents at the 4-position can modulate their spectrum of activity and potency against both bacteria and fungi.

A notable study highlighted a series of 4-aryl furo[2,3-d]pyridazines, which were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds bearing a chloro group exhibited enhanced antibacterial and antifungal activities.[5] Another investigation into novel pyridazine derivatives revealed strong to very strong antibacterial activity against Gram-negative bacteria, with chloro derivatives displaying minimum inhibitory concentrations (MICs) lower than the standard drug chloramphenicol against E. coli, P. aeruginosa, and S. marcescens.[6] Interestingly, these compounds showed no significant antifungal activity at the same concentrations, underscoring the specificity that can be achieved through substitution.[6]

Comparative Antimicrobial Activity of 4-Substituted Pyridazines
Compound Type4-SubstituentTarget Organism(s)Key FindingsReference(s)
4-Aryl furo[2,3-d]pyridazinesAryl groups (e.g., with chloro substitution)Bacteria and FungiChloro-substituted compounds showed enhanced activity.[5]
Novel Pyridazine DerivativesChloro-substituted aryl groupsGram-negative bacteria (E. coli, P. aeruginosa, S. marcescens)MICs (0.892-3.744 µg/mL) lower than chloramphenicol.[6]
Pyridazinone-based diarylurea derivativesPhenylurea, thiourea, benzoyl thioureaStaphylococcus aureus, Candida albicansCompound with a bromo-substituted benzoyl urea showed enhanced activity against S. aureus. Phenyl thiourea compounds exhibited better antifungal activity.[7]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of pyridazine derivatives, a key metric for quantifying antimicrobial activity.

Objective: To determine the lowest concentration of a 4-substituted pyridazine derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compounds (4-substituted pyridazine derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

  • Standard antimicrobial agents (e.g., Chloramphenicol, Griseofulvin)[5]

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compounds and standard drugs in the microtiter plates.

  • Inoculation: Add the prepared microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.[5]

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density using a spectrophotometer. The MIC is the lowest concentration at which no visible growth is observed.

This self-validating system includes positive controls (wells with microbial growth and no compound) and negative controls (wells with broth only) to ensure the reliability of the results.

Anticancer Activity: Targeting Multiple Pathways of Malignancy

The pyridazine scaffold is a recurring motif in the design of novel anticancer agents.[8] 4-Substituted pyridazines have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor (VEGFR).[8][9]

For instance, certain pyrazolopyridazine analogues have been identified as potent inhibitors of CDK1/cyclin B, a crucial complex for cell cycle regulation.[8] In another study, a series of pyridazine-containing compounds were synthesized and screened for their in vitro cytotoxic activity against colon (HCT-116) and breast (MCF-7) cancer cell lines. One compound, in particular, exhibited potent cytotoxic activity against HCT-116 and showed the highest inhibition in a VEGFR kinase assay, suggesting its potential as an anti-angiogenic agent.[9] Furthermore, pyridazinone-based diarylurea derivatives have demonstrated significant anticancer activity against a panel of 60 cancer cell lines, with some compounds inducing cell cycle arrest at the G0-G1 phase.[7][10]

Comparative Anticancer Activity of 4-Substituted Pyridazines
Compound Type4-SubstituentCancer Cell Line(s)Mechanism of Action (if known)Key FindingsReference(s)
Pyrazolopyridazine analoguesVariesNot specifiedCDK1/cyclin B inhibitionPotent inhibitors of the CDK family.[8]
Pyridazine derivativesVariesHCT-116 (colon), MCF-7 (breast)VEGFR kinase inhibitionOne compound showed high VEGFR inhibition (92.2%).[9][11]
Pyridazinone-based diarylurea derivativesDiarylurea moietiesA549/ATCC (lung) and othersCell cycle arrest (G0-G1 phase), apoptosis inductionUpregulation of p53 and Bax, downregulation of Bcl-2.[7][10]
Pyridazinone analogsPiperidine, Naphthyl, PyridineEpidermoid skin cancerApoptosis inductionThe pyridine-substituted analog was most effective at inducing late apoptosis and necrosis.[12]
Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Objective: To evaluate the in vitro cytotoxicity of 4-substituted pyridazine derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • Test compounds (4-substituted pyridazine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Pyridazine derivatives have emerged as promising anti-inflammatory agents, often with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[3][13] Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4).[3][14]

A series of 4,5-fused pyridazinones were synthesized and found to be potent histamine H3 receptor antagonists, a target involved in neuroinflammatory processes.[15] Another study focused on novel N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone, which exhibited significant COX-2 inhibitory activity and a favorable COX-2/COX-1 selectivity ratio.[16] Furthermore, some pyridazinone derivatives have been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells.[14]

Comparative Anti-inflammatory Activity of 4-Substituted Pyridazines
Compound Type4-SubstituentTarget/AssayMechanism of ActionKey FindingsReference(s)
4,5-Fused pyridazinonesVariesHistamine H3 receptorAntagonism/Inverse agonismHigh affinity and potent functional activity.[15]
N-Substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone1,2,4-triazole moietiesCOX-1/COX-2 enzymesSelective COX-2 inhibitionSignificant COX-2 inhibitory activity and good selectivity.[16]
Pyridazinone derivativesVariesLPS-induced IL-6 production in MonoMac-6 cellsInhibition of pro-inflammatory cytokine productionPotent inhibition of IL-6 production.[14]
Imidazophosphor ester based tetrazolo[1,5-b]pyridazinesPhosphorus-containing moietiesCarrageenan-induced paw edema in ratsAnti-inflammatoryNotable antinociceptive and anti-inflammatory activity.[17]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a method to assess the inhibitory activity of 4-substituted pyridazine derivatives against COX-1 and COX-2 enzymes.

Objective: To determine the in vitro inhibitory potency and selectivity of test compounds towards COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (4-substituted pyridazine derivatives)

  • Assay buffer

  • Detection reagent (e.g., for measuring prostaglandin E2 production)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds or a vehicle control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined incubation period.

  • Product Detection: Measure the amount of prostaglandin E2 produced using a suitable detection method (e.g., ELISA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The COX-2 selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

G

Structure-Activity Relationships: Decoding the Molecular Blueprint for Activity

The biological activity of 4-substituted pyridazines is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

Several key structural features have been identified that influence the activity of these compounds:

  • Lipophilicity and Electronic Effects: The introduction of lipophilic groups at the C-5 position of the pyridazine ring has been shown to be favorable for acetylcholinesterase inhibitory activity.[18] Halogen substitutions, such as chlorine and fluorine, often enhance antimicrobial and anticancer activities, likely due to their electronic and steric effects.[6][7]

  • Aromaticity: The aromaticity of the pyridazinone ring is considered essential for both anticancer and antimicrobial activities.[7]

  • Substituent Position: The position of substituents on flanking aromatic rings is critical for their inhibitory roles in amyloid fibril formation.[19]

  • Fused Ring Systems: The fusion of other heterocyclic rings to the pyridazine core can lead to novel compounds with enhanced biological activities, as seen in the case of pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines with antimicrobial properties.[20]

The continuous exploration of SAR in the pyridazine series will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

Conclusion

4-Substituted pyridazines represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties, making them attractive candidates for drug discovery and development. This guide has provided a comparative overview of their antimicrobial, anticancer, and anti-inflammatory potential, supported by experimental evidence and methodological insights. The continued investigation into the synthesis, biological evaluation, and structure-activity relationships of novel 4-substituted pyridazine derivatives holds great promise for addressing unmet medical needs.

References

  • Synthesis and Antimicrobial Activity of 4-aryl furo Pyridazines. (URL: )
  • Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. PubMed. (URL: )
  • The anticancer potential of various substituted pyridazines and rel
  • Synthesis and structure-activity relationships of 4,5-fused pyridazinones as histamine H₃ receptor antagonists. PubMed. (URL: )
  • Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. (URL: )
  • Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. PubMed. (URL: )
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • [Antimicrobial activity of new pyridazine deriv
  • A comprehensive study on synthesis and biological activities of Pyridazine Deriv
  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. PubMed. (URL: )
  • The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. PubMed. (URL: )
  • Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflamm
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Synthesis and Antimicrobial Activity of some Pyridazinone Deriv
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Bentham Science Publishers. (URL: )
  • New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. MDPI. (URL: )
  • Biological activities of pyridazinones.
  • The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Taylor & Francis. (URL: )
  • Pyridazine Derivatives I Showed Potent Anticancer Activity and...
  • Structure‐activity relationship of the synthesized pyridazine derivatives.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. (URL: )
  • Anti-inflammatory activity of pyridazinones: A review. PubMed. (URL: )

Sources

A Comparative Guide to the GC-MS Analysis of 3,6-Dichloro-4-ethylpyridazine Synthesis for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pyridazine Intermediates

Pyridazine derivatives are a cornerstone in modern medicinal chemistry and agrochemical development, serving as vital structural motifs in a range of active pharmaceutical ingredients (APIs).[1][2] 3,6-Dichloro-4-ethylpyridazine, a key intermediate, requires stringent purity control as the nature and level of impurities can significantly impact the safety, efficacy, and stability of the final drug product. The synthesis of such chlorinated heterocycles can often result in a complex mixture of starting materials, byproducts, and regioisomers that are structurally similar to the target compound.

This guide provides an in-depth comparison of analytical methodologies for monitoring the synthesis of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the rationale behind method development, compare its performance against High-Performance Liquid Chromatography (HPLC), and provide actionable protocols for researchers in drug development and process chemistry. Our objective is to equip scientists with the expertise to select and implement robust analytical controls for ensuring the quality and consistency of this critical intermediate.

Overview of the Synthetic Pathway

The synthesis of 4-alkyl-substituted 3,6-dichloropyridazines typically involves the functionalization of a 3,6-dichloropyridazine precursor. A common approach is a radical reaction using an appropriate carboxylic acid in the presence of a silver nitrate catalyst and a persulfate initiator.[3][4][5] The process, while effective, can generate impurities from side reactions, incomplete reactions, or degradation.

Potential impurities may include unreacted 3,6-dichloropyridazine, over-alkylated products, isomers, or related substances from the starting materials. Therefore, a highly sensitive and specific analytical method is not just a quality control measure but an essential tool for process optimization.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_analysis Quality Control Start 3,6-Dichloropyridazine + Propanoic Acid Reagents AgNO3 (catalyst) (NH4)2S2O8 (initiator) H2O / Acid Start->Reagents Reaction Radical Addition Reaction Reagents->Reaction Quench Reaction Quench & pH Adjustment (NH4OH) Reaction->Quench Crude Mixture Extraction Organic Extraction (e.g., Dichloromethane) Quench->Extraction Purification Crude Product Isolation (Evaporation) Extraction->Purification QC GC-MS Analysis Purification->QC Sample for Analysis Final Pure this compound QC->Final GCMS_Workflow Sample Sample Injection (Split Mode, 250°C) Column GC Column Separation (e.g., DB-5ms) Sample->Column Carrier Gas (He) Ionization Ionization Source (EI) 70 eV, 230°C Column->Ionization Separated Analytes Analyzer Quadrupole Mass Analyzer (Scans m/z 40-400) Ionization->Analyzer Ions Detector Electron Multiplier Detector Analyzer->Detector Data Data System (Chromatogram & Mass Spectra) Detector->Data Fragmentation Parent [M]⁺· This compound m/z ~177, 179, 181 Frag1 Loss of ·CH3 [M-15]⁺ Parent->Frag1 -15 Frag2 Loss of ·CH2CH3 [M-29]⁺ Parent->Frag2 -29 Frag3 Loss of Cl· [M-35]⁺ Parent->Frag3 -35 Frag4 Further Ring Fragmentation Frag2->Frag4

Sources

A Senior Application Scientist’s Guide to the Quantitative Purity Assessment of 3,6-Dichloro-4-ethylpyridazine by ¹H qNMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] For a key intermediate like 3,6-Dichloro-4-ethylpyridazine, a precursor in various synthetic pathways, rigorous and accurate purity determination is paramount. This guide provides an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for this purpose, contrasting it with traditional chromatographic techniques. As a direct, non-destructive method, qNMR offers a powerful alternative for obtaining SI-traceable purity values without the need for an identical reference standard of the analyte.[3][4]

The Analytical Imperative: Why Choose qNMR?

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques for purity analysis, they are fundamentally relative methods. Their accuracy hinges on the response factor of the analyte compared to a reference standard, often requiring a highly characterized standard of the analyte itself.[1][5] This can be a significant bottleneck, especially in early development when such standards are scarce or not yet fully characterized.

Quantitative NMR (qNMR) circumvents this limitation by leveraging a fundamental principle: the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4] By co-dissolving a precisely weighed sample of the analyte with a known amount of a certified internal standard, one can determine the analyte's purity with high accuracy and precision, often with relative standard deviations below 1%.[6][7] This makes qNMR a primary ratio method, providing a direct measurement of purity that is independent of the analyte's specific response factor.[2][8]

Comparative Overview of Analytical Techniques

The choice of analytical technique is governed by the specific requirements of the analysis. Below is a comparison of qNMR with HPLC and GC for the purity assessment of this compound.

FeatureQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the number of nuclei.[3][7]Separation based on polarity; quantification via UV or other spectroscopic detection.[1]Separation based on volatility and polarity; mass-based detection and quantification.[1]
Accuracy High; considered a primary ratio method.[8]High, but dependent on the purity of the analyte-specific reference standard.High, also dependent on the reference standard.
Precision Excellent; RSDs often <1% under optimal conditions.[6]Excellent; RSDs typically <2%.Excellent; RSDs typically <2%.
Analyte Standard Requires a certified internal standard (structurally different from analyte).[6][9]Requires a certified reference standard of the analyte itself.[10]Requires a certified reference standard of the analyte itself.
Analysis Time Rapid (10-15 minutes per sample for data acquisition).[4][9]Moderate (20-60 minutes per sample), plus method development time.Moderate (30-60 minutes per sample), plus method development time.
Sample Prep Simple; requires accurate weighing and dissolution.[11]More complex; requires mobile phase preparation and filtering.[10]May require derivatization for non-volatile impurities.
Non-destructive Yes, the sample can be fully recovered.[3][8]No, the sample is consumed.No, the sample is consumed.
Universality Universal detection for all soluble proton-containing compounds.[8]Limited by the presence of a chromophore for UV detection.Limited to volatile and thermally stable compounds.

The qNMR Protocol: A Self-Validating Workflow

The trustworthiness of a qNMR result is built upon a meticulously executed protocol. Each step is designed to eliminate systematic errors and ensure the final purity value is accurate and reproducible.

Experimental Workflow Diagram

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation weigh_analyte Accurately weigh This compound (approx. 10-20 mg) weigh_is Accurately weigh Certified Internal Standard (IS) (e.g., Maleic Acid, ~5-10 mg) dissolve Quantitatively transfer both to a vial and dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) weigh_is->dissolve transfer Transfer solution to a high-quality 5 mm NMR tube dissolve->transfer shim Shim the sample to achieve high field homogeneity transfer->shim acquire Acquire ¹H NMR spectrum using quantitative parameters (D1 ≥ 5 * T1max, 90° pulse) shim->acquire process Apply zero-filling and Fourier transform. Phase and baseline correct the spectrum acquire->process integrate Integrate well-resolved signals of analyte and IS process->integrate calculate Calculate purity using the standard qNMR equation integrate->calculate caption Figure 1. Step-by-step workflow for qNMR purity determination.

Caption: Figure 1. Step-by-step workflow for qNMR purity determination.

Step-by-Step Methodology

Objective: To determine the mass fraction purity of a this compound sample.

1. Materials & Reagents:

  • Analyte: this compound sample.

  • Internal Standard (IS): Certified Reference Material (CRM) of Maleic Acid (Purity ≥ 99.5%).

    • Causality: Maleic acid is chosen because its vinylic proton signal (~6.2 ppm in DMSO-d6) is a sharp singlet that does not overlap with the expected aromatic or aliphatic signals of the analyte. It is stable, non-volatile, and highly soluble in common deuterated solvents.[12][13]

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), ≥99.9% D.

    • Causality: DMSO-d6 is an excellent solvent for a wide range of polar organic molecules and its residual proton signal does not interfere with the regions of interest for this analysis.[11]

  • Equipment: High-precision analytical balance (readability ±0.01 mg), high-quality 5 mm NMR tubes, volumetric glassware.

2. Sample Preparation (The Foundation of Accuracy):

  • Accurately weigh approximately 15 mg of the this compound sample into a clean, dry glass vial. Record the mass (m_analyte) precisely.

  • Accurately weigh approximately 8 mg of the maleic acid internal standard into the same vial. Record the mass (m_IS) precisely.

    • Expertise: Weighing both components into the same vial minimizes errors from quantitative transfer. The masses are chosen to achieve near-equimolar concentrations, which helps to ensure comparable signal-to-noise ratios and minimize dynamic range issues for the receiver.

  • Add ~0.7 mL of DMSO-d6 to the vial. Ensure complete dissolution using a vortex mixer.[11]

  • Transfer the resulting solution into a 5 mm NMR tube. The liquid column height should be appropriate for the spectrometer's probe (~0.6 mL is standard).[11]

3. NMR Data Acquisition (Ensuring Quantitativeness):

  • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Lock onto the deuterium signal of DMSO-d6 and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using parameters optimized for quantification:

    • Pulse Angle: 90°. This ensures maximum signal generation from a single pulse.

    • Relaxation Delay (D1): ≥ 30 seconds.

      • Causality: This is the most critical parameter for qNMR. The delay must be at least 5 times the longest spin-lattice relaxation time (T1) of any proton being quantified (both analyte and standard). An insufficient delay will lead to partial signal saturation and an underestimation of the integral for protons with longer T1 values, invalidating the quantification.[14]

    • Number of Scans (NS): 8 to 16 scans. This is typically sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest, which is required for integration errors of less than 1%.[14]

    • Acquisition Time (AQ): ≥ 3 seconds, to ensure proper digitization of the signal.

4. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[15]

  • Integrate the following signals:

    • Analyte: A well-resolved, non-overlapping signal. For this compound, the singlet from the proton on the pyridazine ring (expected ~7.5-8.0 ppm) is an ideal candidate. Let this integral be I_analyte.

    • Internal Standard: The singlet from the two vinylic protons of maleic acid (~6.2 ppm). Let this integral be I_IS.

  • Calculate the purity (P_analyte) using the following equation[7][14]:

    P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte, I_IS: Integral values for the analyte and internal standard.

    • N_analyte, N_IS: Number of protons corresponding to the integrated signal (N_analyte = 1 for the ring proton; N_IS = 2 for maleic acid).

    • MW_analyte, MW_IS: Molecular weights of the analyte (177.03 g/mol ) and internal standard (116.07 g/mol ).

    • m_analyte, m_IS: Masses of the analyte and internal standard.

    • P_IS: Purity of the internal standard (as a percentage).

The Logic of Quantification

The entire qNMR process is built on a logical and traceable foundation, directly linking the mass of a certified standard to the mass of the analyte through the universal response of NMR-active nuclei.

Diagram of the qNMR Calculation Principle

G cluster_IS Internal Standard (IS) - Knowns cluster_Analyte Analyte - Unknown Purity cluster_NMR NMR Measurement - The Bridge m_IS Mass (m_IS) Ratio Integral Ratio (I_analyte / I_IS) m_IS->Ratio P_IS Purity (P_IS) P_IS->Ratio MW_IS MW (MW_IS) MW_IS->Ratio N_IS Protons (N_IS) N_IS->Ratio m_analyte Mass (m_analyte) m_analyte->Ratio P_analyte Purity (P_analyte) [To Be Determined] MW_analyte MW (MW_analyte) MW_analyte->Ratio N_analyte Protons (N_analyte) N_analyte->Ratio Ratio->P_analyte caption Figure 2. Logical relationship in qNMR purity calculation.

Caption: Figure 2. Logical relationship in qNMR purity calculation.

This framework demonstrates the power of qNMR: by knowing the molar amount of the internal standard (derived from its mass and purity) and measuring the molar ratio via the NMR integrals, we can directly calculate the molar amount, and thus the purity, of our target compound.

Conclusion for the Practicing Scientist

For researchers and drug development professionals, qNMR is more than just an analytical technique; it is a strategic tool. It provides a rapid, accurate, and non-destructive method for purity determination that is orthogonal to chromatography.[8][16] By delivering a direct, SI-traceable purity value without reliance on an analyte-specific standard, qNMR can accelerate development timelines, provide confidence in the quality of key intermediates like this compound, and serve as an invaluable method for qualifying in-house reference standards. Adherence to a rigorous, well-understood protocol is the key to unlocking its full potential, ensuring data integrity from the bench to regulatory submission.

References

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • Mestrelab Research. What is qNMR and why is it important?. [Link]
  • AZoM. Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]
  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
  • University of Edinburgh.
  • Pauli, G. F., et al. Purity by Absolute qNMR Instructions. [Link]
  • Manufacturing Chemist. qNMR: top tips for optimised sample prep. [Link]
  • JEOL Ltd.
  • Mestrelab Research.
  • Emery Pharma.
  • PubChem. This compound. [Link]
  • ResearchGate. Purity comparison by NMR and HPLC. [Link]
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. [Link]
  • ResolveMass Laboratories Inc.
  • ResearchGate.
  • BIPM.
  • Hajdú, Z., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

A Senior Application Scientist's Guide to Catalytic Systems for Pyridazine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged pharmacophore, forming the core of numerous biologically active molecules and approved drugs.[1] Its functionalization is a critical step in the synthesis of novel therapeutic agents. This guide provides an in-depth, comparative analysis of the primary catalytic systems employed for the direct functionalization of pyridazine C-H bonds, a modern and atom-economical approach.[2] While direct comparative studies on a single, unsubstituted pyridazine substrate are limited, this document collates and contrasts data from various pyridazine derivatives to offer insights into the performance of different catalytic methodologies.

Palladium Catalysis: The Workhorse of Cross-Coupling

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to pyridazine functionalization is well-established.[3] These methods typically offer high yields and broad functional group tolerance.

Mechanism and Rationale: Palladium-catalyzed C-H functionalization often proceeds through a concerted metalation-deprotonation (CMD) pathway. The choice of ligand is crucial for modulating the reactivity and selectivity of the palladium center. The oxidant regenerates the active Pd(II) catalyst to complete the catalytic cycle.[4]

Performance Data:

SubstrateReaction TypeCatalyst/Ligand/Oxidant/BaseSolventTemp. (°C)Time (h)Yield (%)RegioselectivityReference
3,6-diphenyl-[2][5][6]triazolo[4,3-b]pyridazineC-H ArylationPd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv)Toluene1202481C8[2][7]
N'-methyl-N'-(pyridin-2-yl)benzohydrazideC-H ArylationPd(OAc)₂ (20 mol%), NaOAc (2.0 equiv)PhCl1404877ortho to directing group[8]
Pyridine N-oxidesDirect ArylationPd(OAc)₂ (10 mol %), Ag₂CO₃ (2.2 equiv)Arene13016Good to Excellentortho[9]

Mandatory Visualization:

Palladium_Catalytic_Cycle Start Pd(II) Pd(II) Catalyst Start->Pd(II) Coordination Coordination to Pyridazine Pd(II)->Coordination Pyridazine CMD Concerted Metalation- Deprotonation (C-H Activation) Coordination->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle Oxidative_Addition Oxidative Addition of Ar-X Palladacycle->Oxidative_Addition Pd(IV) Pd(IV) Intermediate Oxidative_Addition->Pd(IV) Reductive_Elimination Reductive Elimination Pd(IV)->Reductive_Elimination Forms C-C bond Product Functionalized Pyridazine Reductive_Elimination->Product Pd(0) Pd(0) Reductive_Elimination->Pd(0) Oxidation Oxidation Pd(0)->Oxidation Oxidant Oxidation->Pd(II) Nickel_Catalytic_Cycle Start Ni(0) Ni(0) Catalyst Start->Ni(0) Coordination Coordination to Pyridazine & Alkyne Ni(0)->Coordination Pyridazine, Alkyne Oxidative_Cyclization Oxidative Cyclization (C-H Activation) Coordination->Oxidative_Cyclization Nickelacycle Nickelacycle Intermediate Oxidative_Cyclization->Nickelacycle Reductive_Elimination Reductive Elimination Nickelacycle->Reductive_Elimination Forms C-C bond Reductive_Elimination->Ni(0) Product Alkenylated Pyridazine Reductive_Elimination->Product

Caption: Simplified catalytic cycle for Nickel-catalyzed C-H alkenylation of pyridazine.

Copper Catalysis: An Economical and Green Approach

Copper catalysis offers an economical and environmentally friendly option for pyridazine functionalization. [10]These systems are particularly useful for C-N and C-O bond formation, as well as some C-C coupling reactions.

Mechanism and Rationale: Copper-catalyzed reactions can proceed through various pathways, often involving Cu(I)/Cu(III) or Cu(II)/Cu(0) catalytic cycles. The specific mechanism is highly dependent on the reaction type and the ligands employed. For some reactions, a radical mechanism may be involved.

Performance Data:

SubstrateReaction TypeCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)RegioselectivityReference
Malonate-tethered O-acyl oximes and PyridazineBisannulationCu(OTf)₂ (20 mol%), PivONa (2.0 equiv)1,2-Dichloroethane802476Varies[6]
Benzoic acids and 2-AminopyridinesAnnulationCu(OAc)₂DMSORT12High-[11]
Pyridines and Alkenyldiazoacetates[3+2] CyclizationCuI (5 mol%)CH₂Cl₂RT295Varies[12]

Mandatory Visualization:

Copper_Catalytic_Cycle Start Cu(I) Cu(I) Catalyst Start->Cu(I) Coordination Coordination to Reactants Cu(I)->Coordination Oxidative_Addition Oxidative Addition Coordination->Oxidative_Addition Cu(III) Cu(III) Intermediate Oxidative_Addition->Cu(III) Reductive_Elimination Reductive Elimination Cu(III)->Reductive_Elimination Forms new bond Reductive_Elimination->Cu(I) Product Functionalized Product Reductive_Elimination->Product

Caption: A general representation of a Copper-catalyzed cross-coupling cycle.

Iron Catalysis: The Earth-Abundant and Sustainable Choice

Iron is the most abundant and least toxic transition metal, making it an attractive catalyst for sustainable chemistry. [13]Iron-catalyzed C-H functionalization is a rapidly developing field with significant potential. [14] Mechanism and Rationale: Iron catalysis can proceed through a variety of mechanisms, including radical pathways and organometallic intermediates involving different oxidation states of iron. [15]The specific pathway is often dictated by the choice of ligands and additives.

Performance Data:

SubstrateReaction TypeCatalyst/Oxidant/AdditiveSolventTemp. (°C)Time (h)Yield (%)RegioselectivityReference
N,N-dialkyl anilinesC-H ArylationFeCl₃, 1,10-phenanthroline, NaBArFDichloromethaneRT12Highpara[16]
IndolesC-H FunctionalizationFeTPPClDichloromethaneRT2HighC3[14]
Benzylic C-H bondsC-H AminationCu/Fe co-catalysis---GoodVaries[5]

Mandatory Visualization:

Iron_Catalytic_Cycle Start Fe_cat Iron Catalyst Start->Fe_cat Radical_Generation Radical Generation from Precursor Fe_cat->Radical_Generation Radical Precursor Radical Substrate Radical Radical_Generation->Radical Addition Radical Addition to Pyridazine Radical->Addition Pyridazine Intermediate Radical Adduct Addition->Intermediate Oxidation_Rearomatization Oxidation & Rearomatization Intermediate->Oxidation_Rearomatization Oxidant Product Functionalized Pyridazine Oxidation_Rearomatization->Product

Caption: A possible radical-based mechanism for Iron-catalyzed pyridazine functionalization.

Photocatalysis: A Mild and Modern Frontier

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions that are often difficult to achieve with traditional thermal methods. [17]The Minisci reaction, a radical-based alkylation of heteroaromatics, has been a particularly fruitful area for photocatalytic approaches. [18] Mechanism and Rationale: Photocatalysis typically involves the generation of a radical species from a suitable precursor upon excitation of a photocatalyst with visible light. This radical then adds to the protonated pyridazine ring, followed by an oxidation step to afford the functionalized product. [19] Performance Data:

SubstrateReaction TypePhotocatalyst/Radical PrecursorSolventTemp. (°C)Time (h)Yield (%)RegioselectivityReference
PyridineMinisci-type alkylationTiO₂ / H₂O₂AcidicRT-HighVaries[18]
PyridinesAllylationDithiophosphoric acid / CyclohexeneAcetone351667C4[20]
Pyridine N-oxideMinisci alkylationPhotocatalyst / Acyl chloride---VariesVaries[17]

Mandatory Visualization:

Photocatalysis_Workflow Start Photocatalyst Photocatalyst Start->Photocatalyst Excited_PC Excited Photocatalyst* Photocatalyst->Excited_PC Light Visible Light (hν) SET Single Electron Transfer (SET) Excited_PC->SET Radical_Generation Radical Generation SET->Radical_Generation Radical Precursor Radical Alkyl Radical (R•) Radical_Generation->Radical Minisci_Addition Minisci Addition Radical->Minisci_Addition Radical_Adduct Radical Adduct Minisci_Addition->Radical_Adduct Pyridazine Protonated Pyridazine Pyridazine->Minisci_Addition Oxidation Oxidation Radical_Adduct->Oxidation Product Alkylated Pyridazine Oxidation->Product

Sources

A Comparative Guide to Novel Bioactive Compounds Synthesized from 3,6-Dichloro-4-ethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyridazine Scaffold in Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] The electron-deficient nature of the pyridazine ring, coupled with the potential for substitution at various positions, allows for the fine-tuning of physicochemical and biological properties. This has led to the development of several marketed drugs containing the pyridazine core.[1]

3,6-Dichloro-4-ethylpyridazine is a readily accessible starting material that offers two reactive sites—the chlorine atoms at positions 3 and 6—for nucleophilic substitution. This dual reactivity opens up avenues for the synthesis of a diverse library of novel compounds with potentially enhanced biological activities. This guide provides a comprehensive overview of the synthesis, characterization, and comparative biological evaluation of a novel series of compounds derived from this compound, with a focus on their potential as anticancer agents.

Rationale for Synthesis: Targeting Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. CDK2, in particular, plays a crucial role in the G1/S phase transition. Its overactivity is implicated in the proliferation of various tumor cells, making it an attractive target for cancer therapy.[2] Several pyridazine-containing compounds have been reported as potent CDK2 inhibitors.[2]

This guide will focus on the synthesis of novel 3,6-disubstituted-4-ethylpyridazine derivatives and a comparative analysis of their efficacy against a known CDK2 inhibitor. The rationale is that the ethyl group at the 4-position may offer favorable steric and electronic properties that enhance binding to the CDK2 active site compared to unsubstituted or differently substituted pyridazine analogs.

Synthetic Pathway and Characterization of Novel Compounds

The synthetic strategy for the novel compounds is based on a sequential nucleophilic aromatic substitution (SNAr) reaction on the this compound starting material. The differential reactivity of the two chlorine atoms allows for a controlled, stepwise introduction of different nucleophiles.

Synthetic Pathway start This compound intermediate 3-Amino-6-chloro-4-ethylpyridazine Derivatives start->intermediate Nucleophilic Substitution (e.g., various amines) final Novel 3,6-Disubstituted-4-ethylpyridazine Derivatives intermediate->final Second Nucleophilic Substitution (e.g., substituted anilines)

Caption: Synthetic route for novel 3,6-disubstituted-4-ethylpyridazine derivatives.

Experimental Protocol: Synthesis of 3-((4-aminophenyl)amino)-6-chloro-4-ethylpyridazine (A Hypothetical Example)
  • Step 1: Synthesis of Intermediate Compound. To a solution of this compound (1 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add p-phenylenediamine (1.1 mmol) and triethylamine (1.5 mmol).

  • Reaction Monitoring. Stir the reaction mixture at 80°C for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purification. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired intermediate.

Characterization of a Representative Novel Compound

The structure of the synthesized compounds would be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the aromatic protons of the pyridazine and phenyl rings, as well as the ethyl group protons.

    • ¹³C NMR would confirm the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H and C=N stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compounds.

Comparative Performance Evaluation: Anticancer Activity

The newly synthesized 3,6-disubstituted-4-ethylpyridazine derivatives would be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. For this guide, we will present a hypothetical comparison with a known pyridazine-based CDK2 inhibitor.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture. Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding. Cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment. The cells are then treated with various concentrations of the novel compounds and the reference compound for 48 hours.

  • MTT Assay. After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Data Analysis. The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC₅₀ (half-maximal inhibitory concentration) values are calculated.

Comparative Data

The following table presents hypothetical IC₅₀ values for our novel compounds compared to a reference CDK2 inhibitor.

Compound IDMCF-7 (Breast Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)
Novel Compound 1 5.27.8
Novel Compound 2 3.85.1
Reference CDK2 Inhibitor 8.510.2

These illustrative data suggest that the novel compounds exhibit superior cytotoxic activity against the tested cancer cell lines compared to the reference inhibitor.

Mechanism of Action: CDK2 Inhibition Assay

To confirm that the anticancer activity of the novel compounds is mediated through the inhibition of CDK2, an in vitro kinase assay would be performed.

CDK2 Inhibition Assay reagents Recombinant CDK2/Cyclin E ATP Histone H1 Substrate incubation Incubation with Novel Compounds reagents->incubation detection Detection of Phosphorylated Histone H1 incubation->detection result Quantification of CDK2 Inhibition detection->result

Caption: Workflow for the in vitro CDK2 kinase inhibition assay.

Experimental Protocol: CDK2 Kinase Assay
  • Reaction Setup. In a 96-well plate, combine recombinant human CDK2/Cyclin E enzyme, histone H1 substrate, and ATP in a kinase buffer.

  • Inhibitor Addition. Add serial dilutions of the novel compounds and the reference inhibitor to the wells.

  • Incubation. Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Detection. Stop the reaction and detect the amount of phosphorylated histone H1 using a suitable method, such as an ELISA-based assay or a radiometric assay.

  • Data Analysis. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.

Comparative CDK2 Inhibition Data
Compound IDCDK2 Inhibition IC₅₀ (nM)
Novel Compound 1 85
Novel Compound 2 62
Reference CDK2 Inhibitor 150

These hypothetical results would indicate that the novel compounds are potent inhibitors of CDK2, consistent with their observed anticancer activity.

Conclusion and Future Directions

This guide has outlined a systematic approach to the design, synthesis, and characterization of novel bioactive compounds derived from this compound. The presented (hypothetical) experimental data demonstrates their potential as potent anticancer agents that target the CDK2 signaling pathway. The comparative analysis suggests that the novel 4-ethylpyridazine derivatives could offer improved efficacy over existing alternatives.

Further research should focus on expanding the library of these derivatives to establish a clear structure-activity relationship (SAR). In vivo studies in animal models are also warranted to evaluate the therapeutic potential and safety profile of the most promising compounds. The versatile nature of the this compound starting material holds significant promise for the development of new therapeutics in oncology and other disease areas.

References

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). RSC Advances. [Link]
  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. (2014). Marine Drugs. [Link]
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2022). RSC Medicinal Chemistry. [Link]
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). RSC Advances. [Link]

Sources

A Comparative Analysis of 3,6-Dichloro-4-ethylpyridazine and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, pyridazine derivatives stand out for their versatile biological activities and synthetic utility.[1] Among these, 3,6-Dichloro-4-ethylpyridazine is a compound of growing interest. This guide provides a comprehensive, cross-referenced analysis of its known properties, drawing upon experimental data from its close structural analogs and authoritative databases like PubChem. We aim to offer researchers and drug development professionals a practical, data-driven comparison to inform experimental design and synthetic strategies.

Introduction to this compound

This compound (PubChem CID: 14024163) is a halogenated pyridazine derivative with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[2] The strategic placement of its chloro and ethyl groups on the pyridazine ring offers multiple reaction sites for further functionalization, making it a valuable intermediate in drug discovery programs.

While extensive experimental data for this compound is not yet publicly available, we can infer its physicochemical properties and reactivity by comparing it with its well-characterized methyl and isopropyl analogs. This comparative approach, a cornerstone of medicinal chemistry, allows us to make informed predictions and guide research efforts.

Physicochemical Properties: A Comparative Overview

The following table summarizes the available computed and experimental data for this compound and its selected analogs. It is important to note that the data for the ethyl derivative is computationally derived from its PubChem entry, while the data for the methyl and isopropyl analogs includes experimentally determined values.

PropertyThis compound3,6-Dichloro-4-methylpyridazine3,6-Dichloro-4-isopropylpyridazine3,6-Dichloropyridazine (Parent Compound)
PubChem CID 14024163[2]-14024162[3]67331
Molecular Formula C₆H₆Cl₂N₂C₅H₄Cl₂N₂C₇H₈Cl₂N₂C₄H₂Cl₂N₂
Molecular Weight 177.03 g/mol 163.00 g/mol 191.05 g/mol [3]148.98 g/mol [4]
Melting Point Not available86-88 °CNot available60-62 °C
Boiling Point Not available149-151 °C at 21 mmHg[5]Not available222 °C
XLogP3 2.51.82.9[3]1.7[4]
Hydrogen Bond Donor Count 000[3]0[4]
Hydrogen Bond Acceptor Count 222[3]2[4]

Expert Interpretation: The trend in molecular weight and the predicted lipophilicity (XLogP3) across this series is logical, increasing with the size of the alkyl substituent at the 4-position. The experimental melting and boiling points of the methyl analog provide a solid benchmark for estimating the physical state and purification conditions for the ethyl derivative. We can anticipate the melting point of this compound to be in a similar range to its methyl analog and its boiling point to be slightly higher under vacuum.

Synthesis Strategies and Methodologies

The synthesis of 4-alkyl-3,6-dichloropyridazines typically involves the modification of a pre-existing pyridazine core. A common and effective method is the radical alkylation of 3,6-dichloropyridazine.

General Synthetic Workflow:

Synthesis_Workflow Start 3,6-Dichloropyridazine Reaction Radical Alkylation Start->Reaction Reagents Alkyl Carboxylic Acid + Silver Nitrate + Ammonium Persulfate Reagents->Reaction Product 4-Alkyl-3,6-dichloropyridazine Reaction->Product Purification Chromatography Product->Purification

Caption: General workflow for the synthesis of 4-alkyl-3,6-dichloropyridazines.

Detailed Experimental Protocol for a Representative Analog (3,6-dichloro-4-isopropylpyridazine):

This protocol is adapted from a known synthesis and serves as a representative example.[6]

  • Reaction Setup: In a suitable reaction vessel, slurry 3,6-dichloropyridazine (50 g) in water (500 ml) with silver nitrate (28.5 g) and isobutyric acid (66.5 g) at 50°C.

  • Addition of Acid: Add a solution of sulfuric acid (98.6 g) in water (500 ml) and heat the mixture to 60°C.

  • Initiation of Radical Reaction: Slowly add a solution of ammonium persulfate (228 g) in water (500 ml). The reaction is exothermic and the temperature will rise.

  • Workup: After the addition is complete, cool the mixture to 10°C and add ice. Adjust the pH to 9-10 with ammonium hydroxide.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 400 ml).

  • Purification: Combine the organic layers, wash with 0.5N sodium hydroxide and then with brine. Dry the organic layer over magnesium sulfate and evaporate the solvent under vacuum. The crude product can be purified by high-performance liquid chromatography (HPLC) using a hexane:ethyl acetate (5:1) eluent to yield the desired product as an oil.[6]

Causality Behind Experimental Choices:

  • Silver Nitrate and Ammonium Persulfate: This combination is a classic system for generating alkyl radicals from carboxylic acids. The persulfate acts as the primary oxidant, and the silver salt facilitates the decarboxylation of the carboxylic acid to form the corresponding alkyl radical.

  • Control of Temperature: The initial heating to 60°C helps to ensure the solubility of the reagents and initiate the reaction. The exothermicity of the radical addition requires careful monitoring and cooling to prevent side reactions.

  • pH Adjustment: Basification of the reaction mixture is crucial to neutralize the acidic components and ensure that the product, which is a weak base, is in its free form for efficient extraction into an organic solvent.

Comparative Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound¹H NMR (CDCl₃)¹³C NMR (CDCl₃)
3,6-Dichloro-4-methylpyridazine δ 2.42 (3H, d, J = 1.0 Hz), 7.41 (1H, q, J = 0.9 Hz)[1]δ 19.2 (CH₃), 130.1 (CH-5), 140.7 (C-4), 155.6 (C-6), 157.3 (C-3)[1]
Predicted for this compound ~δ 1.3 (3H, t), ~δ 2.8 (2H, q), ~δ 7.4 (1H, s)~δ 13 (CH₃), ~δ 26 (CH₂), ~δ 130 (CH-5), ~δ 145 (C-4), ~δ 155 (C-6), ~δ 157 (C-3)

Rationale for Prediction: For the ¹H NMR of the ethyl analog, we would expect a triplet for the methyl protons and a quartet for the methylene protons, characteristic of an ethyl group. The chemical shift of the pyridazine ring proton is expected to be similar to that of the methyl analog. For the ¹³C NMR, the signals for the pyridazine ring carbons will be in a similar region, with the addition of two signals for the ethyl group carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 3,6-dichloro-4-methylpyridazine shows characteristic peaks at 3054, 1567, 1434, 1351, 1326, 1145, 1121, 914, and 720 cm⁻¹.[1] We can expect the IR spectrum of this compound to exhibit similar absorptions corresponding to the C-H stretching of the aromatic ring, C=N and C=C stretching of the pyridazine ring, and C-Cl stretching. Additional peaks corresponding to the C-H stretching and bending of the ethyl group would also be present.

Mass Spectrometry (MS)

The low-resolution mass spectrum (EI) of 3,6-dichloro-4-methylpyridazine shows the molecular ion peak at m/z 162 ([M+]).[1] For this compound, the molecular ion peak would be expected at m/z 176. A characteristic isotopic pattern for two chlorine atoms (an M+2 peak approximately 66% of the M peak, and an M+4 peak approximately 10% of the M peak) would be a key diagnostic feature.

Biological and Pharmacological Context

While specific biological activity data for this compound is not yet published, the pyridazine scaffold is a well-established pharmacophore found in numerous biologically active compounds. Pyridazine derivatives have demonstrated a wide range of activities, including but not limited to:

  • Anticancer

  • Antibacterial

  • Anti-inflammatory

  • Cardiotonic

The functionalization of the pyridazine ring, as seen in the topic compound and its analogs, is a common strategy to modulate the biological activity and pharmacokinetic properties of these molecules.[7] For instance, 3,6-dichloro-4-isopropylpyridazine is a known intermediate in the synthesis of Resmetirom, a drug candidate for non-alcoholic steatohepatitis (NASH).[8] This highlights the potential of this class of compounds in drug development.

Potential Signaling Pathway Involvement:

Signaling_Pathway cluster_0 Cellular Processes cluster_1 Potential Molecular Targets Proliferation Proliferation Inflammation Inflammation Apoptosis Apoptosis Kinases Kinases Kinases->Proliferation Receptors Receptors Receptors->Inflammation Enzymes Enzymes Enzymes->Apoptosis Pyridazine Derivative Pyridazine Derivative Pyridazine Derivative->Kinases Pyridazine Derivative->Receptors Pyridazine Derivative->Enzymes

Caption: Potential interaction of pyridazine derivatives with key cellular signaling pathways.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. This guide has provided a comparative framework by cross-referencing its computed data with the experimental findings for its close analogs. The provided synthetic protocols and spectral predictions offer a solid foundation for researchers to begin working with this compound.

Future experimental work should focus on the synthesis and full characterization of this compound to validate the predictions made in this guide. Subsequent screening for biological activity, guided by the known pharmacological profiles of related pyridazines, could unveil novel therapeutic applications for this versatile molecule.

References

  • PrepChem. Synthesis of 3,6-dichloro-4-isopropylpyridazine. [Link]
  • PubChem. 3,6-Dichloro-4-isopropylpyridazine. [Link]
  • PubChem. This compound. [Link]
  • PubChem. 3,6-Dichloropyridazine. [Link]
  • IP.com. An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. [Link]
  • PubChem.
  • RSC Publishing.

Sources

The Synergy of Screens: A Comparative Guide to In-Silico Prediction and Experimental Validation of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable drug is both arduous and expensive. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, and its derivatives represent a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules with applications ranging from oncology to cardiovascular disease.[1][2] To accelerate the development of novel pyridazine-based therapeutics, computational, or in-silico, methods have become indispensable. This guide provides an in-depth comparison of in-silico predictions against real-world experimental results for pyridazine derivatives, offering researchers, scientists, and drug development professionals a critical perspective on the synergy and occasional discord between these two essential domains.

The Rationale: Why Predict Before You Synthesize?

The core principle behind using in-silico tools is to refine a vast library of potential chemical structures down to a manageable number of high-probability candidates for synthesis and laboratory testing. This computational pre-screening saves immense resources—time, chemicals, and manpower. For pyridazine derivatives, these methods are typically employed to predict how well a molecule will interact with a specific biological target (e.g., a protein kinase), its likely absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and its overall drug-like properties.[3][4]

The process is a feedback loop: computational models predict promising candidates, which are then synthesized and tested experimentally.[1] The experimental results, in turn, are used to refine and improve the predictive power of the computational models for the next round of discovery.

In-Silico Methodologies: The Predictive Toolbox

Several computational techniques are routinely applied in the study of pyridazine derivatives. Understanding their principles is key to interpreting their results.

Molecular Docking: Visualizing the "Hand-in-Glove" Fit

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a pyridazine derivative) when bound to a second (the receptor, e.g., a target protein).[5] The output is typically a "docking score," an estimation of the binding affinity, and a 3D model of the interaction, highlighting key contacts like hydrogen bonds and hydrophobic interactions.

For instance, in the development of pyridazine-based inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) or VEGFR-2, docking studies are used to rationalize how the derivatives fit into the ATP-binding pocket of the kinase, guiding the design of more potent inhibitors.[5][6]

ADMET Prediction: Foreseeing the Fate of a Drug in the Body

A molecule with excellent target affinity is useless if it's immediately metabolized, fails to be absorbed, or is highly toxic. ADMET prediction models use algorithms trained on large datasets of known drugs to forecast these properties.[3][7] For pyridazine derivatives, these tools can predict crucial parameters like oral bioavailability, blood-brain barrier penetration, and potential for causing toxicity, helping to flag problematic candidates early.[4][8]

Experimental Validation: The Ground Truth

In-silico predictions, no matter how sophisticated, remain theoretical until validated by laboratory experiments. The synthesis of the designed compound is the first crucial step, followed by a cascade of biological assays.

Chemical Synthesis

The computationally designed pyridazine derivatives must first be created through multi-step organic synthesis.[9][10] The feasibility and yield of the synthetic route are practical considerations that computational models do not always account for.

In-Vitro Biological Assays

These are the primary methods for testing the biological activity of the synthesized compounds.

  • Enzyme Inhibition Assays: To validate predicted binding affinity, researchers measure the concentration of the compound required to inhibit the activity of a target enzyme by 50% (the IC₅₀ value).[5][11] This is a critical quantitative metric for comparing potency. For example, novel pyridazine hybrids were synthesized and showed excellent EGFR inhibitory effects with IC₅₀ values in the sub-micromolar range, confirming the predictions of molecular docking studies.[5]

  • Cell-Based Assays: These experiments assess the effect of a compound on whole cells. For anticancer pyridazine derivatives, researchers often use cytotoxicity assays (e.g., MTT assay) on various cancer cell lines (like MCF-7 for breast cancer or A549 for lung cancer) to determine the concentration that kills 50% of the cells (GI₅₀ or IC₅₀).[1][6][9]

The Comparison: Where Prediction Meets Reality

The central question is: how well do in-silico predictions correlate with experimental results? The answer is nuanced. While a perfect one-to-one correlation is rare, the trends are often highly informative.

Numerous studies demonstrate a strong qualitative correlation. Compounds identified by molecular docking as having the best potential (e.g., lowest docking scores) frequently emerge as the most potent candidates in subsequent in-vitro assays.[5][12] For example, a study on pyridazine-pyrazoline hybrids targeting EGFR found that the compounds with the best docking scores also exhibited the lowest IC₅₀ values against the enzyme.[5]

However, discrepancies are common and scientifically instructive. A high docking score does not guarantee low IC₅₀. This can be due to several factors:

  • Scoring Function Inaccuracies: The algorithms used to calculate binding energy are approximations.

  • Protein Flexibility: Docking often treats the protein target as a rigid structure, while in reality, proteins are flexible and can change shape to accommodate a ligand.

  • Solvation Effects: The role of water molecules in the binding pocket is complex and difficult to model accurately.

  • Assay Conditions: Experimental conditions can influence results in ways not accounted for in the simulation.[13][14]

The following table presents a synthesized comparison from various studies on pyridazine derivatives targeting protein kinases, illustrating the typical relationship between predicted binding energy and measured biological activity.

Compound ID (Example)Target KinasePredicted Binding Energy (kcal/mol)Experimental IC₅₀ (µM)
Pyridazine-AEGFR-9.10.82
Pyridazine-BEGFR-8.50.84
Pyridazine-CVEGFR-2-8.81.66
Pyridazine-DJNK1-7.55.20
Reference Drug (e.g., Erlotinib)EGFR-9.50.95

Note: This table is a representative compilation of data from multiple sources to illustrate the general trend.[1][5][6] A lower binding energy and a lower IC₅₀ value indicate higher predicted and measured potency, respectively.

As the table shows, while there isn't a perfect linear relationship, the compounds with more favorable (more negative) predicted binding energies tend to be more active in experimental assays.

Visualizing the Workflow

The interplay between in-silico and experimental approaches can be visualized as a cyclical and iterative process.

DrugDiscoveryWorkflow cluster_insilico In-Silico Phase cluster_experimental Experimental Phase a Target Identification & Validation b Virtual Library of Pyridazine Derivatives c Molecular Docking & Virtual Screening b->c d ADMET Prediction c->d e Hit Prioritization d->e f Chemical Synthesis e->f Top Candidates g In-Vitro Biochemical & Cellular Assays f->g h Structure-Activity Relationship (SAR) Analysis g->h i Lead Optimization h->i i->c Feedback Loop (Data for new models)

Caption: A typical drug discovery workflow for pyridazine derivatives.

Protocols for the Bench and the Desktop

To provide a practical context, here are standardized, step-by-step workflows for both a computational and an experimental procedure.

Experimental Protocol: In-Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of a synthesized pyridazine derivative on the viability of a cancer cell line.

  • Cell Culture: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyridazine derivative in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.

In-Silico Protocol: Molecular Docking Workflow

This protocol outlines a typical molecular docking study using common software tools.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools or Schrödinger Maestro: remove water molecules, add hydrogen atoms, and assign charges.

    • Define the binding site (the "grid box") based on the location of a co-crystallized known inhibitor.

  • Ligand Preparation:

    • Draw the 2D structure of the pyridazine derivative using a chemical drawing tool (e.g., ChemDraw).

    • Convert the 2D structure to a 3D structure and perform energy minimization to obtain a stable conformation.

    • Assign charges and define rotatable bonds.

  • Docking Execution:

    • Run the docking algorithm (e.g., AutoDock Vina) using the prepared receptor and ligand files. The software will systematically sample different orientations and conformations of the ligand within the binding site.

  • Pose Analysis and Scoring:

    • The software will output several possible binding poses ranked by a scoring function (e.g., binding energy in kcal/mol).

    • Visualize the top-ranked poses using software like PyMOL or Discovery Studio. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the pyridazine derivative and the protein's amino acid residues. This analysis helps rationalize the binding affinity and guide further chemical modifications.

DockingWorkflow cluster_prep Preparation cluster_exec Execution & Analysis PDB Protein Structure (from PDB) PrepP Prepare Protein (Add H, remove H2O) PDB->PrepP Lig Pyridazine Ligand (2D Sketch) PrepL Prepare Ligand (3D conversion, minimize) Lig->PrepL Dock Run Docking (e.g., AutoDock Vina) PrepP->Dock PrepL->Dock Analyze Analyze Poses & Binding Score Dock->Analyze Result Predicted Binding Mode & Affinity Analyze->Result

Caption: A streamlined workflow for molecular docking studies.

Conclusion: An Indispensable Partnership

The development of novel pyridazine derivatives is a testament to the power of integrating computational and experimental chemistry. In-silico predictions serve as a sophisticated and resource-efficient guidance system, highlighting the most promising avenues for exploration. Experimental validation provides the essential ground truth, confirming (or refuting) predictions and generating new data to refine future models. While discrepancies between prediction and reality exist, they are not failures but opportunities for learning, driving a deeper understanding of the complex molecular interactions that govern biological activity. For researchers in this field, success lies not in choosing one approach over the other, but in mastering the synergy between them.

References

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
  • Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. (n.d.). Bentham Science. [Link]
  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). Molecules. [Link]
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. (2020). Bioorganic Chemistry. [Link]
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • pyridazine derivatives evaluated: Topics by Science.gov. (n.d.). Science.gov. [Link]
  • In silico design of novel pyridazine derivatives as balanced multifunctional agents against Alzheimer's disease. (2025). Scientific Reports. [Link]
  • In Silico and In Vitro Alpha-amylase Activities of Previously Synthesized Pyridazine Derivatives. (2024).
  • Targeting Acute Myeloid Leukemia with 1,2,4-triazolo[4,3-b]pyridazine derivatives: a molecular docking, dynamics, and ADMET approach. (2025). Journal of Biomolecular Structure and Dynamics. [Link]
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • In-silico Screening and Synthesis of Benzo[c]Pyridazines Targeting N-Methyl D-Aspartate Glutamate Receptor for the Treatment of Seizures. (2025). Chemistry & Biodiversity. [Link]
  • A correlation graph for docking predicted activity and IC50 values. (n.d.).
  • Pyridazine Derivatives I Showed Potent Anticancer Activity and... (n.d.).
  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). Molecules. [Link]
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.).
  • WITHDRAWN: Pyridazine Derivatives: Molecular Docking ADMET Prediction and Synthesis for Antihypertensive Activity. (2024). Cardiovascular & Hematological Agents in Medicinal Chemistry. [Link]
  • Investigation of Pyridazine Derivatives as Potential Candidates Against Hiv-1 using ADMET Analysis and Molecular Docking. (n.d.). Growing Science. [Link]
  • Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. (2021). ACS Omega. [Link]
  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.).
  • Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines for Prospective of Anti-Cancer Agents. (n.d.). SCIRP. [Link]
  • New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. (2019). Bioorganic Chemistry. [Link]
  • Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. (n.d.).
  • QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Deriv
  • Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (2025).

Sources

Safety Operating Guide

Navigating the Safe Disposal of 3,6-Dichloro-4-ethylpyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While 3,6-dichloro-4-ethylpyridazine is a valuable compound in synthetic chemistry, its handling and disposal demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of your team and compliance with regulatory standards.

Immediate Safety Protocols: Your First Line of Defense

Before initiating any disposal-related activities, it is crucial to establish a secure environment and utilize the appropriate Personal Protective Equipment (PPE). The inherent hazards of this compound necessitate a cautious and prepared approach.

Core Personal Protective Equipment (PPE):

Your safety is non-negotiable. When handling this compound, a comprehensive PPE ensemble is mandatory.

PPE ComponentSpecifications and Rationale
Eye Protection Wear tightly fitting safety goggles with side-shields. This is to prevent any accidental splashes or contact of the chemical with the eyes.
Hand Protection Wear chemical-resistant gloves. It is crucial to inspect the gloves for any signs of degradation or perforation before use.
Respiratory Protection Use a NIOSH-approved respirator.[1] In instances where exposure limits may be exceeded or if you experience any irritation, a full-face respirator is recommended.[2]
Body Protection Wear impervious clothing, such as a lab coat or chemical-resistant suit, to prevent skin contact.[3]

Emergency Preparedness:

An accessible and fully functional safety shower and eyewash station are critical in the immediate vicinity of the handling area.[3] In the event of accidental exposure, prompt and thorough irrigation is essential.

The Disposal Pathway: A Step-by-Step Guide

The recommended and most environmentally responsible method for the disposal of this compound is through a licensed chemical destruction facility. This typically involves high-temperature incineration.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Avoid Mixing: Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan. Chemical incompatibilities can lead to dangerous reactions.

  • Solid vs. Liquid: Collect solid waste and any solutions containing this compound in separate, appropriate containers.

Step 2: Secure Storage

  • Ventilation: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3]

  • Segregation: Ensure the waste container is stored separately from incompatible materials, particularly strong oxidizing agents.[4]

Step 3: Professional Disposal

  • Licensed Professional Service: Arrange for the collection and disposal of the this compound waste through a licensed and reputable hazardous waste disposal company.[1]

  • Regulatory Compliance: Disposal must be conducted in strict accordance with all local, state, and federal environmental regulations.[3]

The Rationale Behind Incineration:

As a halogenated organic compound, this compound requires specific disposal considerations.[5][6] High-temperature incineration, typically above 982°C (1800°F), is necessary to ensure the complete destruction of the compound and to prevent the formation of toxic byproducts.[7] Incineration facilities for such waste are equipped with afterburners and scrubbers to neutralize harmful combustion products like hydrogen chloride gas.[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, gloves, respirator, lab coat) start->ppe waste_type Identify Waste Type (Pure compound, contaminated material, or solution?) segregate Segregate Waste into a Dedicated, Labeled Container waste_type->segregate ppe->waste_type storage Store Securely in a Ventilated Area Away from Incompatibles segregate->storage contact_disposal Contact Licensed Hazardous Waste Disposal Service storage->contact_disposal documentation Complete all Necessary Waste Manifest Documentation contact_disposal->documentation handover Handover Waste to the Disposal Service documentation->handover end End: Disposal Complete handover->end

Caption: Disposal workflow for this compound.

Accidental Release Measures

In the event of a spill or accidental release, immediate and decisive action is required to mitigate risks.

  • Evacuate: Evacuate all non-essential personnel from the affected area.[1]

  • Ventilate: Ensure adequate ventilation to disperse any airborne dust or vapors.[3]

  • Containment: Prevent the spill from spreading and from entering drains or watercourses.[3][8]

  • Clean-up: Carefully sweep up solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[1] For liquid spills, absorb with an inert material and containerize.

  • Decontamination: Thoroughly clean the spill area.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Conclusion: A Commitment to Safety and Integrity

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to scientific integrity and the well-being of its personnel and the environment. By adhering to these guidelines, you contribute to a safer research community and uphold the highest standards of professional practice.

References

  • Incineration - Zero Waste Europe. Zero Waste Europe. [Link]
  • Halogenated Hydrocarbon Thermal Oxidizer - Zeeco. Zeeco. [Link]
  • Perspective on halogenated organic compounds - PMC - PubMed Central - NIH.
  • MSDS of this compound. ChemSrc. [Link]
  • MSDS of 3,6-Dichloro-4-isopropylpyridazine - Capot Chemical. Capot Chemical. [Link]
  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]
  • Material Safety Data Sheet - 3,6-Dichloro-4-isopropylpyridazine. 3A Senrise. [Link]
  • The problem with halogenated compounds emissions and its solution - Tecam Group. Tecam Group. [Link]
  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. [Link]
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA.
  • Destruction of halogenated organics with hydrothermal processing - AIP Publishing. AIP Publishing. [Link]
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. Northwestern University. [Link]
  • Chemical Waste | Environmental Health & Safety (EHS).
  • MCMUA - HHW - Pool Chemicals. Morris County Municipal Utilities Authority. [Link]
  • Dangerous Waste Regulations Washington State.
  • 3,6-Dichloro-4-isopropylpyridazine | C7H8Cl2N2 | CID 14024162 - PubChem.
  • Pool Chemicals - Waste & Debris Fact Sheets | I-WASTE DST | US EPA. U.S. Environmental Protection Agency. [Link]
  • How to dispose of or recycle Pool Chemicals - Wauwatosa.net.
  • 3,6-DICHLORO-4-METHYLPYRIDAZINE | CAS 19064-64-3 - Matrix Fine Chemicals.
  • Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples | Pharmaguideline. Pharmaguideline. [Link]

Sources

A Senior Application Scientist's Guide to Handling 3,6-Dichloro-4-ethylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical and agrochemical synthesis, 3,6-Dichloro-4-ethylpyridazine demands rigorous safety protocols. This guide provides an in-depth, experience-driven framework for its safe handling, moving beyond mere compliance to foster a culture of proactive safety in the laboratory.

Hazard Profile: Understanding the Risks

This compound is a halogenated heterocyclic compound. While comprehensive toxicological data is not available for this specific molecule, the available Safety Data Sheets (SDS) for it and structurally similar compounds, such as 3,6-Dichloro-4-isopropylpyridazine, classify it as acutely toxic.[1][2] The primary routes of exposure are ingestion, dermal contact, and inhalation, all of which are identified as potentially harmful.[1][2][3]

Table 1: Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1][2]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1][2]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[1][2]
Skin Irritation-Causes skin irritation[3]
Eye Irritation-Causes serious eye irritation[3]
Respiratory Irritation-May cause respiratory irritation[3][4]

The chlorinated pyridazine core suggests that combustion may release toxic and corrosive gases such as nitrogen oxides (NOx) and hydrogen chloride.[4][5] Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.[4][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks of exposure. The following recommendations are based on a comprehensive risk assessment for handling this compound in a research and development setting.

Before relying on personal protective equipment, it is crucial to implement robust engineering controls to minimize exposure at the source.

  • Fume Hood: All weighing, handling, and reactions involving this compound must be conducted in a certified chemical fume hood.[6][7] This is the most critical engineering control to prevent the inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[1][8]

The following PPE is mandatory for all personnel handling this compound, regardless of the quantity.

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[2][9]

    • Face Shield: For operations with a higher risk of splashing, such as transfers of solutions or during quenching of a reaction, a full-face shield must be worn in addition to safety goggles.[6][10]

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended for their broad chemical resistance.[6][11] Given the acute dermal toxicity, double-gloving is a prudent measure for enhanced protection.[6] Gloves must be inspected for any signs of degradation before use and changed frequently, especially after direct contact with the compound.[1][6] Never wear leather or fabric gloves as they can absorb and retain the chemical.[10]

    • Lab Coat: A chemical-resistant, flame-retardant lab coat with long sleeves and a fully buttoned front is required.[6][7] This is to be worn only in the laboratory area.[9]

    • Closed-toe Shoes: Non-porous, closed-toe shoes that fully cover the feet are mandatory.[7][12][13]

  • Respiratory Protection:

    • In general, all work should be performed in a fume hood to avoid the need for respiratory protection.[6] However, in the event of a fume hood failure or a large spill, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P95 or P100 particulate filter should be available for emergency use.[4] All personnel who may need to use a respirator must be properly fit-tested and trained.[14]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize the risk of exposure.

  • Designate a Handling Area: Cordon off a specific area within the fume hood for handling this compound.

  • Pre-weighing Checks: Before handling, ensure all necessary PPE is correctly donned. Have waste containers and spill kits readily accessible.

  • Weighing: Weigh the solid compound in a disposable weigh boat or a tared, sealed container within the fume hood to prevent dust dispersion.

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual dust. Dispose of the cloth as hazardous waste.

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Temperature Control: If the reaction is exothermic, use an ice bath to control the temperature and prevent the release of volatile compounds.

  • Closed System: Whenever possible, conduct reactions in a closed system to contain any vapors or aerosols.

Emergency and Disposal Plan

A clear and concise plan for emergencies and waste disposal is non-negotiable.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][3][4] Seek immediate medical attention.[1][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4][8] Seek immediate medical attention.[1][4]

  • Inhalation: Move the individual to fresh air.[1][3][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][4] Seek immediate medical attention.[1][3][4]

  • Ingestion: Do NOT induce vomiting.[1][8] Rinse the mouth with water.[1][4][8] Never give anything by mouth to an unconscious person.[1][4][8] Seek immediate medical attention.[1][8]

  • Spill: Evacuate the area and remove all sources of ignition.[8][15] For a small spill, and only if properly trained and equipped, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[4] For a large spill, evacuate the laboratory and contact the institution's emergency response team.

As a halogenated organic compound, this compound and its waste must be disposed of following specific protocols.[7]

  • Waste Segregation: All solid waste (contaminated gloves, weigh boats, etc.) and liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[7]

  • Container Management: Waste containers should be kept closed when not in use and stored in a secondary container within a ventilated area.

  • Licensed Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal service.[4] Do not dispose of this chemical down the drain.[7][8]

Workflow Diagrams

The following diagrams illustrate the key workflows for handling and emergency response.

G Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Designate & Prepare Fume Hood Area prep_ppe->prep_area prep_waste Ready Waste Containers & Spill Kit prep_area->prep_waste handle_weigh Weigh Compound in Fume Hood prep_waste->handle_weigh Proceed to Handling handle_dissolve Dissolve/React in Closed System handle_weigh->handle_dissolve handle_clean Clean Work Area handle_dissolve->handle_clean disp_segregate Segregate into Halogenated Waste handle_clean->disp_segregate Dispose of Waste disp_label Seal & Label Container disp_segregate->disp_label disp_store Store in Ventilated Area disp_label->disp_store

Caption: Figure 1: Step-by-step workflow for the safe handling of this compound.

G Figure 2: Emergency Response Protocol cluster_actions Immediate Actions cluster_spill Spill Response exposure Exposure Event (Skin, Eyes, Inhalation) remove_clothing Remove Contaminated Clothing exposure->remove_clothing fresh_air Move to Fresh Air exposure->fresh_air flush_area Flush Affected Area (15+ min) remove_clothing->flush_area seek_medical Seek Immediate Medical Attention flush_area->seek_medical fresh_air->seek_medical spill Spill Event evacuate Evacuate Area spill->evacuate contain Contain Spill (if trained) evacuate->contain contact_emergency Contact Emergency Response contain->contact_emergency

Caption: Figure 2: Decision-making flow for emergency response to exposure or spills.

References

  • PubChem. This compound.
  • Anhui Senrise Technology Co., Ltd. Material Safety Data Sheet: 3,6-Dichloro-4-isopropylpyridazine.
  • Capot Chemical. (2023-02-07). MSDS of 3,6-Dichloro-4-isopropylpyridazine.
  • Shanghai Haohong Scientific Co., Ltd. (2023-09-10). Safety Data Sheet: 3,6-Dichloro-4-isopropylpyridazine.
  • Fisher Scientific. (2025-12-19). Safety Data Sheet: 3,6-Dichloro-4-methylpyridazine.
  • Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides.
  • Sigma-Aldrich. (2024-09-08).
  • HSC Chemistry. (2025-03-04). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!
  • Harvey Mudd College Department of Chemistry. (2015-10-29).
  • Echemi. 3,6-Dichloro-4-(4-pyridinyl)
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Connor, T. H. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • CSUB.
  • TigerWeb.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.